2-Aminopentan-1-ol
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 66919. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-aminopentan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H13NO/c1-2-3-5(6)4-7/h5,7H,2-4,6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ULAXUFGARZZKTK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(CO)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H13NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80936858 | |
| Record name | 2-Amino-1-pentanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80936858 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
103.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
16369-14-5, 4146-04-7 | |
| Record name | 2-Amino-1-pentanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=16369-14-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Pentanol, 2-amino- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004146047 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 16369-14-5 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=66919 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-Amino-1-pentanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80936858 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | DL-2-Amino-1-pentanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to 2-Aminopentan-1-ol: A Chiral Building Block in Modern Drug Discovery
Introduction: The Strategic Value of Chiral Amino Alcohols
In the landscape of modern pharmaceutical development and asymmetric synthesis, the strategic selection of chiral building blocks is paramount to achieving stereochemical control and, ultimately, desired biological activity. Among these crucial synthons, 2-Aminopentan-1-ol, and its enantiopure forms, (R)- and (S)-2-aminopentan-1-ol, have emerged as versatile intermediates. This technical guide provides an in-depth exploration of the chemical properties, structure, synthesis, and applications of this compound, with a particular focus on its role in the development of novel therapeutics. For researchers, medicinal chemists, and process development scientists, a thorough understanding of this molecule's reactivity and synthetic utility is essential for leveraging its full potential in the design and synthesis of complex molecular architectures.
Chemical Structure and Stereoisomerism
This compound, systematically named this compound, is a primary amino alcohol with the molecular formula C₅H₁₃NO.[1] Its structure features a five-carbon backbone with a primary amine group at the C2 position and a primary hydroxyl group at the C1 position. The presence of a stereocenter at the C2 carbon gives rise to two enantiomers: (R)-(-)-2-Amino-1-pentanol and (S)-(+)-2-Amino-1-pentanol. This chirality is the cornerstone of its utility in asymmetric synthesis, where it can be employed as a chiral auxiliary or a key stereodefined fragment in the construction of enantiomerically pure drug substances.
Caption: Chemical structure of this compound.
Physicochemical and Spectroscopic Properties
A comprehensive understanding of the physicochemical properties of this compound is critical for its handling, reaction optimization, and purification. The following table summarizes key properties for the racemic mixture and its individual enantiomers.
| Property | Value | Source(s) |
| Molecular Formula | C₅H₁₃NO | [1] |
| Molecular Weight | 103.16 g/mol | [1] |
| IUPAC Name | This compound | [1] |
| CAS Number (Racemate) | 16369-14-5 | [1] |
| CAS Number (R)-enantiomer | 80696-30-6 | |
| CAS Number (S)-enantiomer | 22724-81-8 | [2] |
| Appearance | Colorless to yellow clear liquid | |
| Boiling Point | 194-195 °C | |
| Melting Point ((S)-enantiomer) | 44-48 °C | [2] |
| Density | 0.922 g/mL at 25 °C | |
| Optical Activity ([α]20/D, c=1 in chloroform) | (R)-enantiomer: -17°(S)-enantiomer: +17° | [2] |
| Solubility | Soluble in water, ethanol, and dimethylformamide. |
Spectroscopic data is essential for the structural confirmation and purity assessment of this compound. Key spectral features include:
-
¹H NMR: The proton NMR spectrum will show characteristic signals for the propyl group, the methine proton at C2, and the methylene protons at C1, along with exchangeable protons from the amine and hydroxyl groups.
-
¹³C NMR: The carbon NMR spectrum will display five distinct signals corresponding to the five carbon atoms in the molecule.
-
IR Spectroscopy: The infrared spectrum is characterized by strong, broad absorptions in the region of 3300-3400 cm⁻¹ corresponding to the O-H and N-H stretching vibrations.[3]
-
Mass Spectrometry: The mass spectrum will show a molecular ion peak (M+) and characteristic fragmentation patterns, including alpha-cleavage adjacent to the amine and hydroxyl groups.[4][5]
Synthesis of this compound
The synthesis of this compound, particularly its enantiopure forms, is most commonly achieved through the reduction of the corresponding amino acid, norvaline. This approach is advantageous as norvaline is commercially available in both L- (S) and D- (R) forms, providing direct access to the desired enantiomer of the amino alcohol.
Synthetic Workflow: Reduction of Norvaline
The reduction of the carboxylic acid functionality of norvaline can be efficiently carried out using powerful reducing agents such as lithium aluminum hydride (LiAlH₄) or a borane complex, typically borane-tetrahydrofuran (BH₃-THF) or borane-dimethyl sulfide (BMS).
Caption: General workflow for the synthesis of this compound from norvaline.
Mechanism of Carboxylic Acid Reduction
The choice of reducing agent influences the reaction mechanism.
-
Lithium Aluminum Hydride (LiAlH₄): The reduction with LiAlH₄ proceeds via a nucleophilic acyl substitution followed by a nucleophilic addition. Initially, a hydride ion attacks the carbonyl carbon of the carboxylic acid (or more accurately, its deprotonated carboxylate form). The resulting tetrahedral intermediate eliminates an aluminate species to form an aldehyde, which is immediately reduced by another equivalent of hydride to the corresponding alkoxide. Subsequent aqueous workup protonates the alkoxide to yield the primary alcohol.[6][7]
-
Borane (BH₃): The reduction of carboxylic acids with borane is highly selective. The reaction begins with the formation of a triacyloxyborane intermediate through the reaction of three equivalents of the carboxylic acid with one equivalent of borane, releasing hydrogen gas. This intermediate is then reduced by additional borane to the primary alcohol. The mechanism involves the coordination of borane to the carbonyl oxygen, which activates the carbonyl group towards hydride transfer.[8][9]
Experimental Protocol: Synthesis of (S)-2-Aminopentan-1-ol from L-Norvaline
The following protocol is adapted from a well-established procedure for the reduction of amino acids to amino alcohols.[10]
Materials:
-
L-Norvaline
-
Lithium aluminum hydride (LiAlH₄)
-
Anhydrous tetrahydrofuran (THF)
-
Anhydrous diethyl ether
-
Deionized water
-
15% aqueous sodium hydroxide solution
-
Anhydrous sodium sulfate
-
Standard laboratory glassware, reflux condenser, dropping funnel, and nitrogen atmosphere setup.
Procedure:
-
Reaction Setup: A dry, three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a nitrogen inlet is charged with a suspension of LiAlH₄ (1.2 equivalents) in anhydrous THF. The flask is cooled to 0-10 °C in an ice bath.
-
Addition of L-Norvaline: L-Norvaline (1.0 equivalent) is added portion-wise to the stirred suspension of LiAlH₄. The addition should be controlled to manage the evolution of hydrogen gas.
-
Reaction: After the addition is complete, the ice bath is removed, and the reaction mixture is allowed to warm to room temperature and then heated to reflux for 16-24 hours.
-
Quenching: The reaction mixture is cooled again in an ice bath and diluted with anhydrous diethyl ether. The reaction is carefully quenched by the sequential and slow addition of water, followed by 15% aqueous NaOH, and then more water. This procedure is crucial for the safe decomposition of excess LiAlH₄ and the formation of a granular precipitate of aluminum salts.
-
Isolation: The resulting white precipitate is removed by filtration, and the filter cake is washed with diethyl ether.
-
Purification: The combined organic filtrates are dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product can be purified by vacuum distillation to yield (S)-2-Aminopentan-1-ol as a clear liquid.
Applications in Drug Development and Asymmetric Synthesis
The chiral nature of this compound makes it a valuable synthon in the pharmaceutical industry. Its enantiomers are primarily used as chiral building blocks, where their pre-defined stereochemistry is incorporated into the final drug molecule.
Intermediate in the Synthesis of Telaprevir
(S)-2-Aminopentan-1-ol is a key intermediate in some synthetic routes to Telaprevir, a protease inhibitor used for the treatment of hepatitis C.[11] In these syntheses, the stereocenter of the amino alcohol is incorporated into the complex structure of the final active pharmaceutical ingredient, highlighting the importance of enantiomerically pure starting materials.
Precursor to a Novel Toll-Like Receptor (TLR) 7/8 Agonist
(R)-(-)-2-Amino-1-pentanol serves as a crucial chiral building block for the synthesis of (R)-2-((2-Aminoquinazolin-4-yl)amino)pentan-1-ol, a potent dual agonist of Toll-like receptors 7 and 8 (TLR7/8). TLR7 and TLR8 are key components of the innate immune system, and their activation can trigger a robust anti-viral and anti-tumor immune response.[12][13] The development of small molecule TLR agonists is a significant area of research in immuno-oncology and for the treatment of infectious diseases.
TLR7 and TLR8 are endosomal receptors that recognize single-stranded RNA, a hallmark of viral infection. Small molecule agonists, such as the quinazolinone derivative of (R)-2-aminopentan-1-ol, mimic the natural ligands of these receptors. Upon binding, they induce a conformational change in the receptor, leading to the recruitment of adaptor proteins, primarily MyD88. This initiates a downstream signaling cascade involving IRAK kinases and TRAF6, ultimately leading to the activation of transcription factors such as NF-κB and IRFs. The activation of these transcription factors results in the production of pro-inflammatory cytokines (e.g., TNF-α, IL-12) and type I interferons, which orchestrate a broad immune response.
Caption: Simplified signaling pathway of TLR7/8 agonists.
Safety and Handling
This compound is classified as a hazardous substance and requires careful handling in a laboratory or industrial setting.
-
GHS Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[1]
-
Precautionary Measures: It is essential to handle this chemical in a well-ventilated area, preferably in a fume hood. Appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat, must be worn.[14][15][16][17]
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents.
Conclusion
This compound, particularly in its enantiomerically pure forms, represents a strategically important chiral building block for the synthesis of complex and biologically active molecules. Its straightforward preparation from the readily available amino acid norvaline, combined with its versatile reactivity, ensures its continued relevance in both academic research and industrial drug development. As the demand for enantiopure pharmaceuticals continues to grow, a comprehensive understanding of the properties and applications of such chiral synthons is indispensable for the modern synthetic chemist.
References
- PubChem. (n.d.). 2-Amino-1-pentanol. National Center for Biotechnology Information.
- Rzepa, H. S. (2010). Mechanism of the reduction of a carboxylic acid by borane: revisited and revised. Henry Rzepa's Blog.
- Chemistry Steps. (n.d.). Reduction of Carboxylic Acids and Their Derivatives.
- Liu, L. W., Wang, F. Y., Tian, F., Peng, L., & Wang, L. X. (2016). An Improved and Enantioselective Preparation of the Telaprevir Bicyclic [3.3.0] Proline Intermediate and Reuse of Unwanted Enantiomer. Organic Process Research & Development, 20(1), 173–178.
- Organic Syntheses. (n.d.). L-VALINOL.
- Rodell, C. B., Ahmed, M. S., Garris, C. S., Pittet, M. J., & Weissleder, R. (2016). Development of Adamantane-Conjugated TLR7/8 Agonists for Supramolecular Delivery and Cancer Immunotherapy. Theranostics, 6(10), 1545–1556.
- Chemistry LibreTexts. (2020). Reactions of Carboxylic Acids - An Overview.
- IITian Explains. (2020, April 4). Borane as a Reducing Agent || Very Selective Reducer || IITian Explains [Video]. YouTube.
- Khan Academy. (2011, September 15). Mechanisms of Amide Reduction by LiAlH4 [Video]. YouTube.
- PubChem. (n.d.). 2-Amino-1-pentanol. National Center for Biotechnology Information.
- Master Organic Chemistry. (2023, February 3). Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives.
- Chemistry LibreTexts. (2020). Reductions using NaBH4, LiAlH4.
- NIST. (n.d.). 2-Amino-1-pentanol hydrochloride. NIST Chemistry WebBook.
- Lee, J. Y., et al. (2021). Design, synthesis and biological evaluation of 2-aminoquinazolin-4(3H)-one derivatives as potential SARS-CoV-2 and MERS-CoV treatments. European Journal of Medicinal Chemistry, 223, 113645.
- InvivoGen. (n.d.). TLR7/8 Agonists - Base Analogs.
- Wilson, R. M., & Danishefsky, S. J. (2013). Evolution of Toll-like receptor 7/8 agonist therapeutics and their delivery approaches: From antiviral formulations to vaccine adjuvants. Advanced Drug Delivery Reviews, 65(10), 1321–1330.
- NIST. (n.d.). Pentanol, 5-amino-. NIST Chemistry WebBook.
- PubChem. (n.d.). 5-Aminopentan-1-ol. National Center for Biotechnology Information.
- Chemistry LibreTexts. (2024). Mass Spectrometry of Some Common Functional Groups.
Sources
- 1. 2-Amino-1-pentanol | C5H13NO | CID 249017 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. 2-Amino-1-pentanol hydrochloride [webbook.nist.gov]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Pentanol, 5-amino- [webbook.nist.gov]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Mechanism of the reduction of a carboxylic acid by borane: revisited and revised. - Henry Rzepa's Blog Henry Rzepa's Blog [ch.ic.ac.uk]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Organic Syntheses Procedure [orgsyn.org]
- 11. medkoo.com [medkoo.com]
- 12. Evolution of Toll-like receptor 7/8 agonist therapeutics and their delivery approaches: From antiviral formulations to vaccine adjuvants - PMC [pmc.ncbi.nlm.nih.gov]
- 13. invivogen.com [invivogen.com]
- 14. assets.thermofisher.cn [assets.thermofisher.cn]
- 15. fishersci.com [fishersci.com]
- 16. tcichemicals.com [tcichemicals.com]
- 17. WERCS Studio - Application Error [assets.thermofisher.com]
Introduction: The Strategic Value of Chiral Amino Alcohols in Asymmetric Synthesis
An In-Depth Technical Guide to (R)-(-)-2-Aminopentan-1-ol for Advanced Research and Pharmaceutical Development
Chiral amino alcohols are a cornerstone of modern organic synthesis, serving as invaluable building blocks and control elements in the construction of complex, stereochemically defined molecules.[1][2] Their bifunctional nature, possessing both a nucleophilic amine and a hydroxyl group on a chiral scaffold, allows them to be employed as versatile ligands for metal catalysts or as covalently bound chiral auxiliaries.[3] (R)-(-)-2-Aminopentan-1-ol, a member of this important class, offers a specific stereochemical configuration derived from the non-proteinogenic amino acid D-norvaline. Its structural simplicity, combined with its defined chirality, makes it a molecule of significant interest for researchers seeking to induce asymmetry in chemical transformations.
This guide, intended for professionals in chemical research and drug development, provides a comprehensive overview of (R)-(-)-2-Aminopentan-1-ol, from its fundamental properties to its synthesis and practical application. We will delve into the mechanistic principles that underpin its use and provide robust, field-tested protocols that serve as a validated starting point for laboratory work.
Core Physicochemical and Spectroscopic Data
A precise understanding of a compound's physical and chemical properties is a prerequisite for its effective use in synthesis and analysis. All experimental designs, from reaction setup to purification and characterization, are predicated on this foundational data. The key identifiers and properties for (R)-(-)-2-Aminopentan-1-ol are summarized below for rapid reference.
| Property | Value | Source(s) |
| CAS Number | 80696-30-6 | [4] |
| Molecular Formula | C₅H₁₃NO | [5] |
| Molecular Weight | 103.16 g/mol | [4][6] |
| Synonyms | (R)-Norvalinol, (R)-(-)-2-Amino-1-pentanol | [7] |
| Appearance | White to off-white crystalline solid | [8] |
| Melting Point | 44-48 °C | [4] |
| Linear Formula | CH₃(CH₂)₂CH(NH₂)CH₂OH | [4] |
| SMILES | CCCCO | [5] |
| InChI Key | ULAXUFGARZZKTK-RXMQYKEDSA-N | [5] |
Enantioselective Synthesis: From Chiral Pool to Target Molecule
The most direct and reliable method for producing enantiomerically pure amino alcohols is through the chemical reduction of the corresponding α-amino acid, a strategy known as "chiral pool" synthesis.[1][9] This approach leverages the high optical purity of naturally available amino acids to generate the desired chiral alcohol without the need for complex resolution or asymmetric catalysis steps. For (R)-(-)-2-Aminopentan-1-ol, the logical and cost-effective precursor is D-norvaline.
The core of this transformation is the reduction of the carboxylic acid moiety. Borane complexes, such as borane-tetrahydrofuran (BH₃·THF) or borane-dimethyl sulfide (BMS), are exceptionally well-suited for this purpose. They exhibit high chemoselectivity for carboxylic acids over other functional groups and are known to proceed with minimal risk of racemization at the adjacent stereocenter, thus preserving the enantiomeric integrity of the starting material.
Visualizing the Synthetic Pathway
Caption: Synthetic route from D-Norvaline to (R)-(-)-2-Aminopentan-1-ol.
Detailed Laboratory Protocol: Reduction of D-Norvaline
This protocol provides a self-validating system for the synthesis of (R)-(-)-2-Aminopentan-1-ol. The causality for each step is explained to ensure both reproducibility and a fundamental understanding of the process.
Objective: To synthesize (R)-(-)-2-Aminopentan-1-ol from D-norvaline with high yield and retention of stereochemical purity.
Materials:
-
D-Norvaline (>99% ee)
-
Borane-tetrahydrofuran complex (1.0 M solution in THF)
-
Anhydrous Tetrahydrofuran (THF)
-
Hydrochloric Acid (2 M aqueous solution)
-
Sodium Hydroxide (10 M aqueous solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Ethyl Acetate
-
Round-bottom flask, condenser, addition funnel, magnetic stirrer, heating mantle, ice bath.
Methodology:
-
System Preparation (Inert Atmosphere): Assemble a dry 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser under a nitrogen atmosphere, and a dropping funnel. Causality: Borane reagents are sensitive to moisture and oxygen. An inert atmosphere is critical to prevent decomposition of the reducing agent and ensure reaction efficiency.
-
Reagent Addition: Suspend D-norvaline (5.86 g, 50 mmol) in 50 mL of anhydrous THF in the flask. Cool the resulting slurry to 0 °C using an ice bath.
-
Controlled Reduction: Add 1.0 M BH₃·THF solution (150 mL, 150 mmol, 3.0 equivalents) dropwise via the addition funnel over a period of 60 minutes. Maintain the internal temperature below 5 °C. Causality: A stoichiometric excess of the reducing agent is necessary to ensure complete reduction of both the carboxylic acid and the transient borane-amine complex. The slow, cooled addition manages the exothermic reaction and prevents potential side reactions.
-
Reaction Completion: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Subsequently, heat the reaction to reflux (approx. 66 °C) for 4 hours. Monitor the reaction progress by TLC (Thin Layer Chromatography) until the starting material is consumed. Causality: Heating to reflux provides the necessary activation energy to drive the reduction to completion.
-
Quenching and Workup: Cool the reaction mixture back to 0 °C. Cautiously quench the reaction by the slow, dropwise addition of 2 M HCl (50 mL) to decompose any excess borane. Causality: This step is highly exothermic due to the reaction of residual borane with water and acid. Slow, cooled addition is a critical safety measure.
-
pH Adjustment and Extraction: Make the aqueous solution strongly basic (pH > 12) by the slow addition of 10 M NaOH. This deprotonates the ammonium salt to the free amine. Extract the aqueous layer with ethyl acetate (3 x 75 mL). Causality: The product is soluble in organic solvents only in its free amine form. A high pH ensures complete deprotonation for efficient extraction.
-
Purification: Combine the organic extracts, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product. The product can be further purified by vacuum distillation or recrystallization from a suitable solvent system if necessary.
Application in Asymmetric Synthesis: A Chiral Auxiliary Workflow
One of the most powerful applications of (R)-(-)-2-Aminopentan-1-ol is its use as a chiral auxiliary.[10] A chiral auxiliary is a stereogenic unit temporarily attached to a prochiral substrate to direct a subsequent chemical reaction to occur with high diastereoselectivity.[5][10] The auxiliary is then cleaved and recovered, having imparted its chirality to the substrate.
The efficacy of an amino alcohol auxiliary stems from its ability to form a rigid, chelated intermediate, often an oxazolidinone. This rigid structure creates a sterically defined environment, forcing incoming reagents to approach from the less hindered face, thereby controlling the formation of the new stereocenter.
Workflow for Asymmetric Alkylation
Caption: General workflow for using an amino alcohol as a chiral auxiliary.
Exemplary Protocol: Diastereoselective Alkylation of a Propionyl Imide
This protocol outlines the use of (R)-(-)-2-Aminopentan-1-ol as a chiral auxiliary for the synthesis of an enantiomerically enriched carboxylic acid derivative.
Objective: To control the stereochemical outcome of an enolate alkylation reaction using a recoverable chiral auxiliary derived from (R)-(-)-2-Aminopentan-1-ol.
Part 1: Formation of the Chiral Oxazolidinone
-
React (R)-(-)-2-Aminopentan-1-ol with phosgene or a phosgene equivalent (e.g., triphosgene) in the presence of a base to form the corresponding cyclic carbamate (oxazolidinone).
-
Acylate the nitrogen of the oxazolidinone with propionyl chloride in the presence of a base like triethylamine to form the N-propionyl imide substrate. Purify by column chromatography.
Part 2: Asymmetric Alkylation
-
System Preparation: Dissolve the N-propionyl imide substrate in anhydrous THF in a flame-dried, nitrogen-purged flask. Cool the solution to -78 °C in a dry ice/acetone bath.
-
Enolate Formation: Add a strong, non-nucleophilic base such as lithium diisopropylamide (LDA) dropwise. Stir for 30-60 minutes at -78 °C. Causality: LDA is required to quantitatively deprotonate the α-carbon. The low temperature is essential to maintain the kinetic stability of the resulting Z-enolate, which is key for high stereoselectivity.
-
Alkylation: Add the electrophile (e.g., benzyl bromide) to the enolate solution. Allow the reaction to proceed at -78 °C for several hours. Causality: The propyl group on the pentanol auxiliary sterically blocks one face of the planar enolate. The electrophile is therefore directed to the opposite, less hindered face, resulting in a highly diastereoselective alkylation.
-
Workup: Quench the reaction with saturated aqueous ammonium chloride solution. Extract the product with an organic solvent, dry, and concentrate. The diastereomeric excess (d.e.) can be determined at this stage using ¹H NMR or chiral HPLC.
Part 3: Auxiliary Cleavage
-
Dissolve the alkylated product in a THF/water mixture.
-
Add lithium hydroxide (LiOH) and hydrogen peroxide (H₂O₂). Stir at 0 °C to room temperature. Causality: This specific reagent combination (lithium hydroperoxide) is highly effective for cleaving oxazolidinone auxiliaries under mild conditions that do not risk racemization of the newly formed stereocenter.
-
Workup the reaction to separate the desired chiral carboxylic acid from the now-recovered (R)-(-)-2-Aminopentan-1-ol auxiliary, which can be purified and reused.
Safety and Handling
As with all amine-containing compounds, (R)-(-)-2-Aminopentan-1-ol should be handled with appropriate personal protective equipment (PPE). It is classified as an irritant to the skin, eyes, and respiratory system.[7]
-
Engineering Controls: Handle in a well-ventilated fume hood.
-
Personal Protective Equipment: Wear safety glasses with side shields, nitrile gloves, and a lab coat.
-
Storage: Store in a tightly sealed container in a cool, dry place away from oxidizing agents.
By adhering to these guidelines and understanding the chemical principles outlined in this guide, researchers can effectively and safely leverage the synthetic potential of (R)-(-)-2-Aminopentan-1-ol in their advanced research and development programs.
References
- Ghosh, A. K., & Cárdenas, E. (1997). Asymmetric Alkylations and Aldol Reactions: (1S,2R)-2-aminocyclopentan-1-ol Derived New Chiral Auxiliary. Tetrahedron: Asymmetry, 8(6), 821-824. [Link]
- PubChem. 2-Amino-1-pentanol.
- Wikipedia. Chiral auxiliary. [Link]
- Pandey, G., & Kumar, A. (2018). Asymmetric Synthesis of Chiral 1,2-Amino Alcohols and Morpholin-2-ones from Arylglyoxals. The Journal of Organic Chemistry, 83(19), 12086-12096. [Link]
- Pandey, G., & Kumar, A. (2018).
- Medicines for All Institute. (2019). PROCESS DEVELOPMENT REPORT: A One-Step Synthesis of (R)-3-Aminobutan-1-ol. [Link]
- Sengupta, S., & Das, D. (1996). Chiral Pool Synthesis of 4-Alkylamino-2-aminothiazoles. Semantic Scholar. [Link]
- de Figueiredo, R. M., & Christmann, M. (2019). Use of chiral auxiliaries in the asymmetric synthesis of biologically active compounds: A review. Chirality, 31(10), 776-812. [Link]
- Stenutz, R. (R)-(-)-2-amino-1-pentanol. [Link]
- ChemBK. 2-aminopentan-1-ol. [Link]
- PubChem. 2-Amino-1-pentanol | C5H13NO.
- Tong, F., Qin, Z., Wang, H., Jiang, Y., Li, J., Ming, H., Qu, G., Xiao, Y., & Sun, Z. (2022). Biosynthesis of Chiral Amino Alcohols via an Engineered Amine Dehydrogenase in E. coli. Frontiers in Bioengineering and Biotechnology, 9, 801815. [Link]
- PrepChem. Synthesis of dl-2-amino-1butanol. [Link]
- ChemBK. This compound - Introduction. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Asymmetric Synthesis of Chiral 1,2-Amino Alcohols and Morpholin-2-ones from Arylglyoxals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Use of chiral auxiliaries in the asymmetric synthesis of biologically active compounds: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Asymmetric alkylations and aldol reactions: (1 S,2 R)-2-aminocyclopentan-1-ol derived new chiral auxiliary - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Frontiers | Biosynthesis of Chiral Amino Alcohols via an Engineered Amine Dehydrogenase in E. coli [frontiersin.org]
- 7. 2-Amino-1-pentanol | C5H13NO | CID 249017 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. chembk.com [chembk.com]
- 9. Asymmetric Synthesis: Construction of Chiral Molecules Using Amino Acids | Semantic Scholar [semanticscholar.org]
- 10. Chiral auxiliary - Wikipedia [en.wikipedia.org]
(S)-(+)-2-Aminopentan-1-ol spectroscopic data (NMR, IR, MS)
An In-Depth Technical Guide to the Spectroscopic Characterization of (S)-(+)-2-Aminopentan-1-ol
Authored by: Gemini, Senior Application Scientist
Abstract
(S)-(+)-2-Aminopentan-1-ol, also known as L-Norvalinol, is a crucial chiral building block in modern organic and medicinal chemistry.[1] Its utility in the synthesis of pharmaceuticals, such as the antiviral agent telaprevir, underscores the critical need for precise and reliable analytical methods to confirm its identity, purity, and stereochemistry.[1] This technical guide provides a comprehensive overview of the core spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS)—as applied to the structural elucidation of this valuable chiral amino alcohol. Designed for researchers, chemists, and quality control professionals, this document synthesizes fundamental principles with practical, field-proven methodologies, ensuring a self-validating approach to spectroscopic analysis.
Molecular Structure and Spectroscopic Overview
(S)-(+)-2-Aminopentan-1-ol is a chiral molecule featuring a primary amine and a primary alcohol functional group attached to a five-carbon chain. The stereocenter at the second carbon (C2) dictates its biological activity and its performance as a chiral auxiliary or ligand.[2][3] Spectroscopic analysis provides a non-destructive fingerprint of the molecule, allowing for unambiguous confirmation of its complex structure.
-
¹H and ¹³C NMR reveal the carbon-hydrogen framework, providing detailed information about the connectivity and chemical environment of each atom.
-
IR Spectroscopy identifies the key functional groups (O-H, N-H, C-H) through their characteristic vibrational frequencies.
-
Mass Spectrometry determines the molecular weight and provides structural clues through controlled fragmentation of the molecule.
Caption: Molecular structure of (S)-(+)-2-Aminopentan-1-ol.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the precise molecular structure of an organic compound in solution. For (S)-(+)-2-Aminopentan-1-ol, both ¹H and ¹³C NMR are essential.
¹H NMR Analysis
The proton NMR spectrum provides information on the number of different types of protons, their electronic environments, and their proximity to other protons.
Causality in Experimental Choices:
-
Solvent Selection: Deuterated chloroform (CDCl₃) is a common choice as it dissolves a wide range of organic compounds and has a single, well-defined residual proton signal at ~7.26 ppm, which typically does not interfere with the analyte signals.[4][5]
-
Internal Standard: Tetramethylsilane (TMS) is often used as an internal standard (0 ppm) because it is chemically inert and its signal is a sharp singlet that does not overlap with most organic proton signals. Modern spectrometers can also lock onto the deuterium signal of the solvent, making an internal standard optional.[5]
Expected ¹H NMR Data: The following table outlines the expected chemical shifts (δ) and multiplicities for (S)-(+)-2-Aminopentan-1-ol, based on established principles and data from analogous structures like (S)-(+)-2-amino-1-butanol.[6]
| Protons | Integration | Expected δ (ppm) | Multiplicity | Coupling Constant (J) | Assignment Rationale |
| -CH₃ (C5) | 3H | ~0.9 | Triplet (t) | ~7 Hz | Terminal methyl group split by adjacent CH₂. |
| -CH₂- (C4) | 2H | ~1.3-1.4 | Sextet or m | ~7 Hz | Methylene protons split by adjacent CH₃ and CH₂ groups. |
| -CH₂- (C3) | 2H | ~1.4-1.5 | Quintet or m | ~7 Hz | Methylene protons adjacent to the chiral center, split by CH and CH₂. |
| -NH₂ & -OH | 3H | 1.5-4.0 | Broad singlet (br s) | N/A | Labile protons; signal is broad and position is concentration-dependent. |
| -CH- (C2) | 1H | ~2.7-2.8 | Multiplet (m) | N/A | Methine proton at the chiral center, coupled to multiple adjacent protons. |
| -CH₂OH (C1) | 2H | ~3.3 & ~3.6 | Doublet of doublets (dd) each | J ≈ 4, 7, 11 Hz | Diastereotopic protons adjacent to a chiral center, showing complex splitting. |
¹³C NMR Analysis
The ¹³C NMR spectrum, typically acquired with proton decoupling, shows a single peak for each unique carbon atom in the molecule.
Expected ¹³C NMR Data: Based on data for similar structures like 1-pentanol and 2-pentanone, the expected chemical shifts are as follows.[7][8]
| Carbon Atom | Expected δ (ppm) | Rationale |
| C5 (-CH₃) | ~14 | Aliphatic terminal methyl carbon. |
| C4 (-CH₂) | ~20 | Aliphatic methylene carbon. |
| C3 (-CH₂) | ~35 | Aliphatic methylene carbon, slightly downfield due to proximity to the amine. |
| C2 (-CH-) | ~55 | Methine carbon bonded to the nitrogen atom. |
| C1 (-CH₂OH) | ~65 | Methylene carbon bonded to the oxygen atom. |
Experimental Protocol: NMR Spectroscopy
Caption: Standard workflow for NMR data acquisition and processing.
Detailed Steps:
-
Sample Preparation: Accurately weigh 5-10 mg of (S)-(+)-2-Aminopentan-1-ol and dissolve it in approximately 0.7 mL of deuterated chloroform (CDCl₃) directly in a vial.[4]
-
Transfer: Using a Pasteur pipette, transfer the solution into a clean, dry 5 mm NMR tube.
-
Spectrometer Setup: Insert the NMR tube into the spectrometer. The instrument's software is used to "lock" onto the deuterium signal of the solvent, which stabilizes the magnetic field. The probe is then tuned to the correct frequencies for ¹H and ¹³C, and the magnetic field is "shimmed" to maximize its homogeneity, resulting in sharp spectral lines.
-
¹H Acquisition: A standard proton pulse sequence is run. A sufficient number of scans (e.g., 16) are averaged to achieve a good signal-to-noise ratio.
-
¹³C Acquisition: A proton-decoupled pulse sequence is used for the ¹³C spectrum. Due to the low natural abundance of ¹³C, a significantly larger number of scans is required to obtain a clear spectrum.[9]
-
Processing: The raw data (Free Induction Decay, FID) is processed using a Fourier Transform. The resulting spectrum is then manually phased and baseline corrected. The chemical shift axis is referenced to the residual solvent peak (CHCl₃ at 7.26 ppm) or TMS (0 ppm).[5] Finally, the peaks are integrated (for ¹H) and assigned to the corresponding nuclei in the molecule.
Infrared (IR) Spectroscopy
IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes its bonds to vibrate at specific frequencies. This technique is exceptionally useful for identifying the presence of key functional groups.
Interpreting the Spectrum: For (S)-(+)-2-Aminopentan-1-ol, the IR spectrum is dominated by absorptions from the O-H and N-H groups, as well as C-H, C-O, and C-N bonds.
-
O-H and N-H Stretching Region (3500-3200 cm⁻¹): This region is key. Alcohols typically show a very intense, broad absorption band due to hydrogen bonding.[10][11] Primary amines show two sharper, weaker bands in the same region, corresponding to symmetric and asymmetric N-H stretches.[12][13] In a neat or concentrated sample of the amino alcohol, these bands will overlap, resulting in a strong, broad signal with potentially visible shoulders corresponding to the N-H stretches.
-
C-H Stretching Region (3000-2850 cm⁻¹): Strong absorptions in this region confirm the presence of the aliphatic (sp³ C-H) backbone.[10]
-
N-H Bending (1650-1580 cm⁻¹): A characteristic bending vibration (scissoring) for primary amines appears in this region.[12]
-
C-O and C-N Stretching (1250-1020 cm⁻¹): The C-O stretch of a primary alcohol and the C-N stretch of an aliphatic amine both appear in this fingerprint region, often as strong to medium intensity bands.[12][14]
Summary of Characteristic IR Absorptions:
| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Intensity |
| O-H (Alcohol) | Stretch, H-bonded | 3500 - 3200 | Strong, Broad |
| N-H (Primary Amine) | Stretch | 3400 - 3250 (two bands) | Medium, Sharper |
| C-H (Alkyl) | Stretch | 3000 - 2850 | Strong |
| N-H (Primary Amine) | Bend | 1650 - 1580 | Medium |
| C-O (Alcohol) | Stretch | 1260 - 1050 | Strong |
| C-N (Amine) | Stretch | 1250 - 1020 | Medium-Weak |
Experimental Protocol: Attenuated Total Reflectance (ATR) IR
Causality in Experimental Choices: ATR is a modern, rapid technique ideal for analyzing liquid or solid samples directly without extensive preparation. It relies on the principle of total internal reflection, where the IR beam makes contact with the sample at the surface of a high-refractive-index crystal (often diamond), making it a robust and widely applicable method.[9]
-
Background Scan: Record a background spectrum of the clean, empty ATR crystal. This is crucial as it will be automatically subtracted from the sample spectrum to remove interfering signals from atmospheric CO₂ and H₂O.[9]
-
Sample Application: Place a small drop of liquid (S)-(+)-2-Aminopentan-1-ol (or a small amount of solid if at room temperature) directly onto the ATR crystal.
-
Data Acquisition: Lower the ATR press to ensure good contact between the sample and the crystal. Record the infrared spectrum, typically over a range of 4000-400 cm⁻¹.[9]
-
Cleaning: Thoroughly clean the ATR crystal with an appropriate solvent (e.g., isopropanol) and a soft tissue after the measurement.
Mass Spectrometry (MS)
Mass spectrometry is a destructive analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides the molecular weight of the compound and structural information from the fragmentation pattern of the molecular ion.
Expected Molecular Ion: The molecular formula is C₅H₁₃NO. The nominal molecular weight is 103.16 g/mol .[1] In electron ionization (EI) or electrospray ionization (ESI), the molecule will typically be observed as the protonated molecular ion [M+H]⁺ at m/z 104 .
Key Fragmentation Pathways: Amino alcohols undergo characteristic fragmentation patterns, primarily α-cleavage and dehydration.[15][16]
-
α-Cleavage: This is the cleavage of a bond adjacent to the heteroatom (N or O). For 2-aminopentan-1-ol, cleavage of the C2-C3 bond is highly favorable as it leads to a resonance-stabilized iminium ion.
-
[M]⁺˙ → [CH(NH₂)=CH₂OH]⁺ + •CH₂CH₂CH₃ (Propyl radical)
-
This results in a prominent fragment at m/z 60 .
-
-
Loss of Hydroxymethyl Radical: α-cleavage between C1 and C2 results in the loss of a •CH₂OH radical.
-
[M]⁺˙ → [CH₃CH₂CH₂CH(NH₂)]⁺ + •CH₂OH
-
This yields a fragment at m/z 72 .
-
-
Dehydration: The loss of a water molecule (18 Da) from the molecular ion is a common pathway for alcohols.[15]
-
[M]⁺˙ → [C₅H₁₁N]⁺˙ + H₂O
-
This would produce a fragment at m/z 85 .
-
Caption: Proposed mass spectrometry fragmentation pathways for this compound.
Summary of Expected Mass Fragments:
| m/z Value | Proposed Identity | Fragmentation Pathway |
| 104 | [M+H]⁺ | Protonated Molecular Ion (ESI) |
| 103 | [M]⁺˙ | Molecular Ion (EI) |
| 85 | [C₅H₁₁N]⁺˙ | Loss of H₂O |
| 72 | [C₄H₁₀N]⁺ | α-cleavage (loss of •CH₂OH) |
| 60 | [C₂H₆NO]⁺ | α-cleavage (loss of •C₃H₇) |
Experimental Protocol: Electrospray Ionization (ESI) MS
-
Sample Preparation: Prepare a dilute solution of the sample (e.g., ~1 mg/mL) in a suitable solvent mixture, such as methanol/water with a small amount of formic acid (0.1%) to promote protonation ([M+H]⁺).
-
Infusion: The solution is infused into the ESI source at a constant flow rate (e.g., 5-10 µL/min) using a syringe pump.
-
Ionization: A high voltage is applied to the infusion needle, creating a fine spray of charged droplets. As the solvent evaporates, the analyte molecules are desorbed into the gas phase as ions.
-
Mass Analysis: The ions are guided into the mass analyzer (e.g., quadrupole or time-of-flight), which separates them based on their m/z ratio. A full scan spectrum is acquired to identify the molecular ion and major fragments.
Conclusion
The structural confirmation of (S)-(+)-2-Aminopentan-1-ol is reliably achieved through a synergistic application of NMR, IR, and MS. NMR spectroscopy provides the definitive map of the C-H framework, IR spectroscopy rapidly confirms the presence of the critical amine and alcohol functional groups, and mass spectrometry validates the molecular weight and reveals characteristic structural motifs through fragmentation. The methodologies and expected data presented in this guide form a robust, self-validating system for the comprehensive characterization of this important chiral molecule, ensuring its quality and integrity for applications in research and development.
References
- BenchChem. (n.d.). A Comparative Guide to the Spectroscopic Characterization of Chiral Amino Alcohols: (1S,2R)-1-Aminoindan-2-ol.
- Wang, Y., et al. (2016). Fragmentation study of aminoalcohol-diterpenoid alkaloids by electrospray ionization time-of-flight mass spectrometry. PubMed.
- University of Colorado Boulder. (n.d.). Table of Characteristic IR Absorptions.
- Michigan State University. (n.d.). IR Spectroscopy Tutorial: Amines.
- Winter, A. (2016). How to Identify Alcohols and Amines in the IR Spectrum. Dummies.com.
- OpenStax. (2023). 12.8 Infrared Spectra of Some Common Functional Groups. Organic Chemistry.
- Chemistry LibreTexts. (2024). 12.8: Infrared Spectra of Some Common Functional Groups.
- ACS Publications. (n.d.). Specific Recognition of Chiral Amino Alcohols via Lanthanide Coordination Chemistry. Inorganic Chemistry.
- Human Metabolome Database. (n.d.). 13C NMR Spectrum (HMDB0031206).
- PubChem. (n.d.). 2-Amino-1-pentanol. National Institutes of Health.
- Chemistry LibreTexts. (2024). 12.3: Mass Spectrometry of Some Common Functional Groups.
- Widener University. (n.d.). CHAPTER 2 Fragmentation and Interpretation of Spectra.
- National Institutes of Health. (2021). Enantioselective Recognition of Racemic Amino Alcohols in Aqueous Solution by Chiral Metal‐Oxide Keplerate {Mo132} Cluster Capsules.
- Human Metabolome Database. (n.d.). 1H NMR Spectrum (HMDB0031599).
- National Institutes of Health. (2022). Synthesis, resolution, and absolute configuration determination of a vicinal amino alcohol with axial chirality.
- NIST. (n.d.). 2-Amino-1-pentanol hydrochloride. NIST WebBook.
- Chad's Prep. (n.d.). 14.6b Fragmentation Patterns of Alkyl Halides, Alcohols, and Amines.
- Human Metabolome Database. (n.d.). 1H NMR Spectrum (HMDB0003355).
- PubChem. (n.d.). 5-Aminopentan-1-ol. National Institutes of Health.
- PubChem. (n.d.). CID 158733068. National Institutes of Health.
- ChemBK. (n.d.). This compound.
- NIST. (n.d.). 2-Propanol, 1-amino-. NIST WebBook.
- University of Florida. (n.d.). Peptide Fragmentation and Amino Acid Quantification by Mass Spectrometry.
- University of Wisconsin-Madison. (n.d.). Notes on NMR Solvents.
- NIST. (n.d.). Pentanol, 5-amino-. NIST WebBook.
- SpectraBase. (n.d.). 2-Amino-1-butanol.
Sources
- 1. (S)-(+)-2-氨基-1-戊醇 97% | Sigma-Aldrich [sigmaaldrich.com]
- 2. Synthesis, resolution, and absolute configuration determination of a vicinal amino alcohol with axial chirality. Application to the synthesis of new box and pybox ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. NMR 溶剂 [sigmaaldrich.com]
- 5. Notes on NMR Solvents - Title [webspectra.chem.ucla.edu]
- 6. (S)-(+)-2-Amino-1-butanol(5856-62-2) 1H NMR [m.chemicalbook.com]
- 7. 2-Pentanone(107-87-9) 13C NMR [m.chemicalbook.com]
- 8. 1-Pentanol(71-41-0) 13C NMR spectrum [chemicalbook.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. 12.8 Infrared Spectra of Some Common Functional Groups - Organic Chemistry | OpenStax [openstax.org]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. orgchemboulder.com [orgchemboulder.com]
- 13. How to Identify Alcohols and Amines in the IR Spectrum | dummies [dummies.com]
- 14. uanlch.vscht.cz [uanlch.vscht.cz]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. whitman.edu [whitman.edu]
Authored by: Gemini, Senior Application Scientist
An In-depth Technical Guide to the Synthesis of Racemic 2-Aminopentan-1-ol
Abstract
This technical guide provides a comprehensive overview of the synthesis of racemic this compound, a valuable amino alcohol used as a building block in the development of pharmaceuticals and fine chemicals.[1][][3] The primary focus of this document is the prevalent and robust method of reducing the α-amino acid DL-Norvaline using lithium aluminum hydride (LAH). We will delve into the underlying chemical principles, provide a detailed experimental protocol, emphasize critical safety procedures, and discuss methods for purification and characterization of the final product. This guide is intended for researchers, chemists, and process development professionals seeking a practical and scientifically grounded resource for the laboratory-scale preparation of this compound.
Introduction and Strategic Overview
This compound (also known as DL-Norvalinol) is a chiral amino alcohol featuring an amine at the C2 position and a primary alcohol at the C1 position.[4] Its structural similarity to natural amino acids makes it a significant intermediate in asymmetric synthesis and medicinal chemistry.[5]
The most direct and widely employed strategy for synthesizing this compound is the reduction of the corresponding α-amino acid, DL-Norvaline (2-aminopentanoic acid).[][5] This approach is favored due to the commercial availability of the starting material and the efficiency of modern reducing agents. While various reducing systems exist, lithium aluminum hydride (LiAlH₄ or LAH) remains a superior choice for its power and efficacy in directly reducing carboxylic acids to primary alcohols without affecting the amino group.[6][7]
This guide will focus on the LAH-mediated reduction, as it represents a reliable and well-documented laboratory method.[6]
Physicochemical Properties of this compound
A summary of the key physical and chemical properties of the target compound is essential for handling, purification, and analysis.
| Property | Value | Source |
| Molecular Formula | C₅H₁₃NO | [1][4] |
| Molar Mass | 103.16 g/mol | [3][4][8] |
| Appearance | Colorless liquid or crystalline solid | [1] |
| Boiling Point | 194-195 °C (lit.) | [1] |
| Density | 0.922 g/mL at 25 °C (lit.) | [1] |
| Refractive Index (n20/D) | 1.4511 (lit.) | [1] |
| Solubility | Soluble in water and some organic solvents | [1] |
Core Synthesis: Reduction of DL-Norvaline via Lithium Aluminum Hydride
The reduction of the carboxylic acid functional group in DL-Norvaline to a primary alcohol is the central transformation.
Mechanistic Rationale
Lithium aluminum hydride is a potent, non-selective reducing agent capable of reducing esters, carboxylic acids, amides, and aldehydes.[7] Its high reactivity stems from the polarized and weak Al-H bond, which allows for the facile delivery of a hydride ion (H⁻) to an electrophilic carbonyl carbon.
The mechanism for the reduction of a carboxylic acid with LAH proceeds in several steps:
-
Deprotonation: The acidic proton of the carboxylic acid reacts with a hydride from LAH to liberate hydrogen gas (H₂) and form a lithium carboxylate salt.
-
Coordination & Reduction: The aluminum hydride species coordinates to the carboxylate oxygen, and a subsequent hydride transfer to the carbonyl carbon occurs, forming a tetrahedral intermediate.
-
Elimination & Further Reduction: This intermediate collapses, and through a series of steps involving aluminate species, the carbonyl group is ultimately reduced to a methylene group (CH₂), which upon acidic or aqueous workup, yields the primary alcohol.
The overall transformation effectively converts the -COOH group to a -CH₂OH group.
Caption: Simplified reaction pathway for LAH reduction.
Critical Safety Considerations for Lithium Aluminum Hydride
Trustworthiness in protocol execution begins with uncompromising safety. LAH is a highly hazardous reagent that reacts violently with water and protic solvents, releasing flammable hydrogen gas.[7][9] It can ignite in moist air or from friction.[9] Adherence to strict safety protocols is mandatory.
| Hazard | Mitigation Protocol | Sources |
| Extreme Water Reactivity | All glassware must be oven- or flame-dried. The reaction must be run under an inert atmosphere (Nitrogen or Argon). Never allow contact with water or moisture during storage or handling. | [9][10] |
| Fire/Explosion Risk | Control all ignition sources. Use spark-resistant tools. Do not grind LAH. Have a Class D fire extinguisher (for combustible metals) and dry sand readily available. DO NOT use water or CO₂ extinguishers. | [9][11][12] |
| Corrosivity & Toxicity | Causes severe skin burns and eye damage. Toxic if swallowed.[10][13] | [10][13] |
| Personal Protective Equipment (PPE) | Wear a fire-retardant lab coat, chemical safety goggles/face shield, and impervious gloves (inspect before use). | [9][10][11] |
| Spill & Waste Disposal | Cover spills with dry sand or dry lime.[11] Scoop with spark-resistant tools into a sealed container for hazardous waste disposal. Quench waste LAH slowly and carefully by trained personnel using established procedures (e.g., slow addition of ethyl acetate followed by methanol, then water, all under cooling). | [9][11] |
Experimental Workflow and Protocol
The following protocol is adapted from established procedures for the reduction of α-amino acids.[6]
Caption: Experimental workflow for the synthesis of this compound.
Detailed Step-by-Step Methodology
Materials:
-
DL-Norvaline (2-aminopentanoic acid)
-
Lithium aluminum hydride (LAH), powder
-
Anhydrous tetrahydrofuran (THF)
-
Sodium hydroxide (NaOH)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Distilled water
Equipment:
-
Three-necked round-bottom flask, oven-dried
-
Mechanical stirrer
-
Reflux condenser, oven-dried
-
Dropping funnel or powder addition funnel, oven-dried
-
Nitrogen or Argon gas inlet
-
Heating mantle
-
Ice-water bath
Procedure:
-
Reaction Setup: Assemble the three-necked flask with the mechanical stirrer, condenser (with a gas outlet bubbler), and the addition funnel. Flame-dry the entire apparatus under a flow of inert gas (N₂ or Ar) and allow it to cool to room temperature.
-
LAH Suspension: In the reaction flask, place lithium aluminum hydride (e.g., 1.2-1.5 molar equivalents relative to the amino acid) and suspend it in anhydrous THF. Begin stirring to form a uniform grey suspension.
-
Substrate Addition: Carefully and portion-wise, add the DL-Norvaline powder to the stirred LAH suspension via the addition funnel over 30-60 minutes. CAUTION: The initial reaction is exothermic and evolves hydrogen gas. Control the addition rate to maintain a gentle reaction and avoid excessive frothing. An ice bath may be used to moderate the initial temperature.
-
Reaction: After the addition is complete, replace the ice bath with a heating mantle and heat the mixture to a gentle reflux. Maintain the reflux for several hours (e.g., 4-8 hours, reaction progress can be monitored by TLC if a suitable staining method is available) until the starting material is consumed.
-
Workup and Quenching (Fieser Method): Cool the reaction flask to 0 °C in an ice-water bath. Perform the following steps with extreme caution behind a blast shield. Quench the reaction by the slow, dropwise addition of:
-
'x' mL of water (where 'x' is the mass in grams of LAH used).
-
'x' mL of 15% aqueous NaOH solution.
-
'3x' mL of water. This procedure is designed to precipitate the aluminum salts as a granular solid that is easy to filter.
-
-
Filtration: Stir the resulting mixture at room temperature for 30 minutes. The grey precipitate should become a white, easily filterable solid. Filter the mixture through a pad of Celite or filter paper. Wash the solid residue thoroughly with additional THF or diethyl ether.
-
Isolation: Combine the filtrate and the washings. Dry the organic solution over anhydrous magnesium sulfate or sodium sulfate. Filter off the drying agent and remove the solvent using a rotary evaporator to yield the crude this compound.
-
Purification: The crude product can be purified by vacuum distillation to yield the final product as a colorless liquid or solid.[14]
Purification and Characterization
Purification Strategies
Purification is critical to obtaining a product suitable for further research or development.
-
Vacuum Distillation: This is the most common method for purifying this compound, effectively separating it from non-volatile impurities and residual solvent.[14]
-
Crystallization: The product can be converted to a salt (e.g., hydrochloride or oxalate) and purified by recrystallization, followed by liberation of the free base.[15]
-
Chromatography: While possible, standard silica gel chromatography can be challenging due to the basicity of the amine group, which may cause streaking. Using a deactivated silica or adding a small amount of a basic modifier (like triethylamine) to the eluent can improve separation.[14]
Analytical Characterization
Confirmation of the product's identity and purity is achieved through standard analytical techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR will confirm the carbon-hydrogen framework of the molecule.
-
Infrared (IR) Spectroscopy: Will show characteristic peaks for O-H and N-H stretches (broad, in the 3300-3400 cm⁻¹ region) and C-H stretches.
-
Mass Spectrometry (MS): Will confirm the molecular weight of the compound (103.16 g/mol ).
-
Gas Chromatography (GC): Can be used to assess the purity of the final distilled product.
Conclusion
The synthesis of racemic this compound is reliably achieved through the lithium aluminum hydride reduction of DL-Norvaline. This method, while powerful, demands rigorous adherence to safety protocols due to the hazardous nature of the primary reagent. The detailed workflow, from reaction setup and execution to purification and characterization, provides a solid foundation for researchers to successfully prepare this important chemical intermediate. Careful execution of the quenching and workup steps is paramount for achieving a high yield of a pure product.
References
- Lithium Aluminum Hydride | Office of Environmental Health and Safety - Princeton EHS. [Link]
- 2 - Organic Syntheses Procedure. [Link]
- LITHIUM ALUMINUM HYDRIDE HAZARD SUMMARY - NJ.gov. [Link]
- Video: Amides to Amines: LiAlH4 Reduction - JoVE. [Link]
- Material Safety Data Sheet - Lithium Aluminium Hydride - Oxford Lab Chem. [Link]
- Reduction of Chiral Amino Acids Based on Current Method - JOCPR. [Link]
- This compound - ChemBK. [Link]
- Lithium Aminoborohydrides: Powerful, Selective, Air-Stable Reducing Agents. [Link]
- Lithium aluminium hydride - Wikipedia. [Link]
- 2-Amino-1-pentanol | C5H13NO - PubChem. [Link]
- US5866719A - Process for the purification of an aminoalcohol - Google P
- US8344182B2 - Process for the preparation of (S)-2-amino-1-propanol (L-alaninol) from (S)
- Synthesis of 1,2-amino alcohols - Organic Chemistry Portal. [Link]
- CN1962613A - Method for synthesis of L-norvaline - Google P
- CN101007772A - Synthesis method of chiral norvaline - Google P
Sources
- 1. chembk.com [chembk.com]
- 3. (R)-(-)-2-氨基-1-戊醇 97% | Sigma-Aldrich [sigmaaldrich.com]
- 4. 2-Amino-1-pentanol | C5H13NO | CID 249017 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. jocpr.com [jocpr.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. Lithium aluminium hydride - Wikipedia [en.wikipedia.org]
- 8. (S)-(+)-2-Amino-1-pentanol 97 22724-81-8 [sigmaaldrich.com]
- 9. ehs.princeton.edu [ehs.princeton.edu]
- 10. westliberty.edu [westliberty.edu]
- 11. nj.gov [nj.gov]
- 12. LITHIUM ALUMINUM HYDRIDE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 13. oxfordlabchem.com [oxfordlabchem.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. US5866719A - Process for the purification of an aminoalcohol - Google Patents [patents.google.com]
An In-Depth Technical Guide to the Solubility of 2-Aminopentan-1-ol in Common Organic Solvents
Abstract
This technical guide provides a comprehensive analysis of the solubility characteristics of 2-aminopentan-1-ol, a chiral amino alcohol of significant interest in pharmaceutical synthesis and specialty chemical manufacturing. This document delves into the molecular determinants of its solubility, offering a theoretical framework grounded in physicochemical principles. Furthermore, it presents a detailed, field-proven experimental protocol for the precise determination of solubility, empowering researchers and drug development professionals to generate reliable and reproducible data. The guide synthesizes currently available information and provides expert insights into predicting and manipulating the solubility of this versatile building block in a range of common organic solvents.
Introduction: The Significance of this compound and its Solubility Profile
This compound, also known as norvalinol, is a chiral amino alcohol that serves as a critical building block in the synthesis of a variety of organic molecules, including pharmaceuticals and other fine chemicals.[1] Its utility in these applications is profoundly influenced by its solubility in organic solvents, which is a critical parameter for reaction kinetics, purification strategies (such as crystallization), and formulation development. An in-depth understanding of its solubility behavior is therefore not merely academic but a practical necessity for process optimization, scalability, and ultimately, the economic viability of a synthetic route.
This guide moves beyond a simple tabulation of solvent compatibility. It aims to provide a deeper understanding of the interplay between the molecular structure of this compound and the properties of common organic solvents, thereby enabling scientists to make informed decisions in their experimental designs.
Physicochemical Properties Governing Solubility
The solubility of a solute in a solvent is governed by the principle of "like dissolves like," which, from a chemical perspective, relates to the similarity of their intermolecular forces.[2] To comprehend the solubility of this compound, we must first examine its key physicochemical properties.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₅H₁₃NO | [3][4] |
| Molecular Weight | 103.16 g/mol | [4] |
| Melting Point | 44-48 °C | [1] |
| Density | 0.922 g/mL at 25 °C | [3] |
| XLogP3-AA | -0.1 | [4] |
| Hydrogen Bond Donor Count | 2 | [4] |
| Hydrogen Bond Acceptor Count | 2 | [4] |
| Topological Polar Surface Area | 46.3 Ų | [4] |
The structure of this compound features a primary amine (-NH₂) and a primary alcohol (-OH) functional group, both of which are capable of acting as hydrogen bond donors and acceptors.[4] The presence of these polar groups, combined with a relatively short pentyl carbon chain, imparts a significant degree of polarity to the molecule. The negative XLogP3-AA value of -0.1 further indicates a favorable partitioning into a hydrophilic environment.[4]
These characteristics suggest that this compound will exhibit favorable solubility in polar solvents, particularly those that can participate in hydrogen bonding. Conversely, its solubility is expected to be limited in non-polar, aprotic solvents.
Qualitative and Quantitative Solubility of this compound
While specific quantitative data for this compound across a wide array of organic solvents is not extensively published, we can infer its general solubility behavior based on its properties and available information.
Table 2: Predicted and Reported Solubility of this compound in Common Organic Solvents
| Solvent | Solvent Type | Predicted Solubility | Reported Solubility |
| Water | Polar Protic | High | Soluble[3] |
| Methanol | Polar Protic | High | Likely Miscible |
| Ethanol | Polar Protic | High | Soluble[3] |
| Acetone | Polar Aprotic | Moderate to High | Likely Soluble |
| Dichloromethane | Polar Aprotic | Moderate | Likely Soluble |
| Toluene | Non-polar | Low | Likely Sparingly Soluble |
| Hexane | Non-polar | Very Low | Likely Insoluble |
| Dimethylformamide (DMF) | Polar Aprotic | High | Soluble[3] |
Expert Insights: The high density of hydrogen bonding sites on this compound dictates its affinity for polar protic solvents like water, methanol, and ethanol, where strong solute-solvent hydrogen bonds can readily form. In polar aprotic solvents such as acetone and dichloromethane, dipole-dipole interactions will be the primary driving force for solvation, leading to moderate to good solubility. For non-polar solvents like toluene and hexane, the energetic penalty of disrupting the strong intermolecular forces within the solvent to accommodate the polar solute is significant, resulting in poor solubility.
Experimental Protocol for Determining Solubility
To obtain precise and reliable solubility data, a systematic experimental approach is essential. The following protocol outlines a robust method for determining the solubility of this compound in a given organic solvent. This self-validating system ensures accuracy through equilibrium establishment and precise quantification.
Materials and Equipment
-
This compound (of known purity)
-
Selected organic solvents (analytical grade or higher)
-
Analytical balance (± 0.1 mg)
-
Thermostatically controlled shaker or incubator
-
Calibrated thermometer
-
Vials with airtight caps
-
Syringe filters (e.g., 0.22 µm PTFE)
-
High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) system with a suitable detector
-
Volumetric flasks and pipettes
Experimental Workflow
The experimental workflow is designed to ensure that a saturated solution is achieved and accurately measured.
Caption: Experimental workflow for determining the solubility of this compound.
Detailed Step-by-Step Methodology
-
Preparation of the Test Mixture: Accurately weigh an excess amount of this compound into a glass vial. The excess solid is crucial to ensure that the solution reaches saturation. Add a precise volume of the chosen organic solvent to the vial.
-
Equilibration: Tightly seal the vial to prevent solvent evaporation. Place the vial in a thermostatically controlled shaker set to the desired temperature (e.g., 25 °C). Agitate the mixture for a sufficient period (typically 24-48 hours) to ensure that equilibrium is reached. It is advisable to perform a preliminary kinetic study to determine the optimal equilibration time. After agitation, allow the vial to stand undisturbed at the same temperature for at least 4 hours to allow the excess solid to settle.
-
Sampling and Preparation for Analysis: Carefully withdraw a known volume of the clear supernatant using a calibrated pipette, ensuring that no solid particles are disturbed. Immediately filter the aliquot through a syringe filter compatible with the solvent to remove any suspended microparticles. Accurately dilute the filtered sample with a suitable solvent (often the mobile phase for HPLC analysis) to a concentration that falls within the linear range of the analytical method.
-
Quantification: Analyze the diluted sample using a validated HPLC or GC method. Prepare a series of standard solutions of this compound of known concentrations and generate a calibration curve. Determine the concentration of this compound in the diluted sample by interpolating from the calibration curve.
-
Calculation: Calculate the original concentration of this compound in the saturated solution, taking into account the dilution factor. The solubility is typically expressed in grams per liter (g/L) or moles per liter (mol/L).
Molecular Interactions and Solubility: A Deeper Dive
The solubility of this compound is a direct consequence of the energetic balance between solute-solute, solvent-solvent, and solute-solvent interactions. For dissolution to occur, the energy released from the formation of solute-solvent interactions must be sufficient to overcome the energy required to break the solute-solute and solvent-solvent interactions.
Caption: Conceptual diagram of molecular interactions influencing the solubility of this compound.
Conclusion
The solubility of this compound is a critical parameter for its effective use in research and industrial applications. Its amphiphilic nature, arising from the polar amino and hydroxyl groups and the non-polar pentyl chain, results in a solubility profile that is highly dependent on the polarity and hydrogen bonding capability of the solvent. While it is highly soluble in polar protic solvents, its solubility diminishes in less polar and non-polar environments. For applications requiring precise solubility data, the experimental protocol detailed in this guide provides a reliable framework for its determination. A thorough understanding of the principles outlined herein will enable researchers and drug development professionals to harness the full potential of this valuable chiral building block.
References
- This compound - Introduction. (2024, April 9). ChemBK. [Link]
- 2-Amino-1-pentanol | C5H13NO | CID 249017. PubChem.
- Needham, T. E., Jr. (1972). The Solubility of Amino Acids in Various Solvent Systems.
- Pal, A., & Lahiri, S. C. (1988). Solubilities of Amino Acids in Different Mixed Solvents. Indian Journal of Chemistry, 27A, 136-139.
- Khan Academy. (n.d.). Solubility of organic compounds. [Link]
- Bowden, N. A. (2018).
- Ferreira, O., & Pinho, S. P. (2018). Solubility of the Proteinogenic α-Amino Acids in Water, Ethanol, and Ethanol–Water Mixtures.
- Hayashi, K., Matsuda, T., Takeyama, T., & Hino, T. (1956). Solubilities Studies of Basic Amino Acids. The Bulletin of the Faculty of Fisheries, Hokkaido University, 7(4), 379-382.
- CID 158733068 | C10H26N2O2. PubChem.
- 5-Aminopentan-1-ol | C5H13NO | CID 75634. PubChem.
- 5-Amino-1-pentanol. Wikipedia. [Link]
- 1-Pentanol. Wikipedia. [Link]
- 1-Pentanol with Hexane (n-hexane) and water. IUPAC-NIST Solubilities Database. National Institute of Standards and Technology. [Link]
- Hansen, C. M. (2007). Hansen Solubility Parameters: A User's Handbook, Second Edition. CRC Press.
- Abbott, S. (n.d.). HSP Basics | Practical Solubility Science. [Link]
- Langner, S., & Brabec, C. (2022). List of organic Solvents with Information about Hansen Solubility Parameter, Solvent-Properties, Hazardousness and Cost-Analysis.
- Williams, D. (2019, October 30). Introduction to the Hansen Solubility Parameters 5381 2019. [Video]. YouTube. [Link]
- Chemical Properties of 1-Pentanol, 2-amino-4-methyl-, (S)- (CAS 7533-40-6). Cheméo. [Link]
- Galiano, F., & Figoli, A. (2023). Hansen Solubility Parameters Applied to the Extraction of Phytochemicals. Molecules, 28(17), 6219. [Link]
- Harnessing Hansen Solubility Parameters to Predict Organogel Formation. (2012).
- Pencil and Paper Estimation of Hansen Solubility Parameters. (2018). ACS Omega, 3(9), 11545–11553. [Link]
- Surface Tension, Hansen Solubility Parameters, Molar Volume, Enthalpy of Evaporation, and Molecular Weight of Selected Liquids. Accu Dyne Test. [Link]
- Solubility Parameters: Solvents. Scribd. [Link]
Sources
A Comprehensive Technical Guide to 2-Aminopentan-1-ol for Researchers and Drug Development Professionals
This guide provides an in-depth exploration of 2-aminopentan-1-ol, a valuable chiral building block for the synthesis of complex molecules in the pharmaceutical and chemical research sectors. From its fundamental chemical properties and commercial availability to its applications in drug discovery and detailed analytical and handling protocols, this document serves as a critical resource for scientists and developers.
Introduction to this compound: A Versatile Chiral Synthon
This compound, also known as norvalinol, is a chiral amino alcohol that has garnered significant interest in organic synthesis. Its bifunctional nature, possessing both a primary amine and a primary alcohol, allows for a wide range of chemical transformations. The presence of a stereocenter at the C2 position makes its enantiopure forms, (S)-(+)-2-aminopentan-1-ol and (R)-(-)-2-aminopentan-1-ol, particularly valuable as starting materials for the asymmetric synthesis of bioactive molecules. The strategic placement of these functional groups enables its use as a chiral auxiliary, guiding the stereochemical outcome of reactions, and as a key fragment in the construction of complex molecular architectures.
Physicochemical Properties
This compound is a colorless to light yellow liquid or a low-melting solid, soluble in water and various organic solvents like ethanol and dimethylformamide.[1] A summary of its key physicochemical properties is presented below.
| Property | Value | Reference(s) |
| Molecular Formula | C₅H₁₃NO | |
| Molecular Weight | 103.16 g/mol | |
| Density | ~0.922 g/mL at 25 °C | [1] |
| Boiling Point | 194-195 °C | [1] |
| Melting Point | 44-48 °C (for enantiopure forms) | |
| Refractive Index (n20/D) | ~1.4511 | [1] |
Commercial Availability and Sourcing
This compound is commercially available in its racemic form (DL-), as well as its enantiopure (S)-(+)- and (R)-(-)- forms. Sourcing the appropriate stereoisomer with the required purity is a critical first step for any synthetic campaign. Below is a comparative table of major suppliers.
| Supplier | Product Name | CAS Number | Product Number (Example) | Purity |
| Sigma-Aldrich | (S)-(+)-2-Amino-1-pentanol | 22724-81-8 | 497401 | 97% |
| (R)-(-)-2-Amino-1-pentanol | 80696-30-6 | 534579 | 97% | |
| DL-2-Amino-1-pentanol | 4146-04-7 | 236683 | 97% | |
| TCI Chemicals | DL-2-Aminopentan-1-ol | 16369-14-5 | A3565 | >98.0% (GC) |
| (R)-(-)-2-Amino-1-propanol (analog) | 35320-23-1 | A2002 | >98.0% (GC) | |
| Alfa Aesar | (+/-)-2-Amino-1-propanol (analog) | 6168-72-5 | L03608 | 98% |
| Advanced ChemBlocks | (2S)-2-Amino-1-pentanol hydrochloride | 22724-81-8 | P39535 | 95% |
| Santa Cruz Biotechnology | DL-2-Amino-1-pentanol | 4146-04-7 | sc-239109 | |
| (R)-(-)-2-Amino-1-pentanol | 80696-30-6 | sc-257404 |
Note: Purity levels and available quantities are subject to change and should be confirmed with the supplier. The CAS numbers for the racemic and enantiopure forms can sometimes be used interchangeably by suppliers; it is crucial to verify the specific stereochemistry and enantiomeric excess.
Synthesis of this compound
The synthesis of this compound can be approached through several routes, with the choice of method often depending on whether the racemic or an enantiopure form is desired.
Racemic Synthesis
A common laboratory-scale synthesis of racemic this compound involves the reduction of the corresponding amino acid, norvaline, or its ester derivative.
Figure 1: General workflow for the synthesis of racemic this compound from DL-norvaline.
Experimental Protocol: Reduction of DL-Norvaline Methyl Ester
-
Esterification of DL-Norvaline: To a suspension of DL-norvaline (1 equivalent) in methanol, slowly add thionyl chloride (1.2 equivalents) at 0 °C. Allow the reaction mixture to warm to room temperature and then reflux for 4 hours. Remove the solvent under reduced pressure to obtain the crude methyl ester hydrochloride.
-
Reduction to DL-2-Aminopentan-1-ol: In a separate flask under an inert atmosphere, prepare a suspension of lithium aluminum hydride (LiAlH₄, 2-3 equivalents) in anhydrous tetrahydrofuran (THF). Cool the suspension to 0 °C and slowly add a solution of the crude DL-norvaline methyl ester hydrochloride in THF. After the addition is complete, allow the mixture to warm to room temperature and then reflux for 6-8 hours.
-
Work-up: Cool the reaction mixture to 0 °C and quench sequentially by the slow addition of water, followed by 15% aqueous sodium hydroxide, and then water again. Filter the resulting solids and wash with THF. Concentrate the filtrate under reduced pressure to yield crude DL-2-aminopentan-1-ol, which can be further purified by distillation.
Enantioselective Synthesis
For applications in drug development, the synthesis of enantiomerically pure this compound is paramount. This is typically achieved by starting from the corresponding enantiopure amino acid or through asymmetric synthesis.
Protocol: Synthesis of (S)-2-Aminopentan-1-ol from L-Norvaline
The protocol is analogous to the racemic synthesis but starts with L-norvaline to yield (S)-2-aminopentan-1-ol. The use of high-purity L-norvaline is crucial to ensure high enantiomeric excess in the final product.
Alternative Enantioselective Strategies:
-
Asymmetric Reduction of 2-Aminopentan-1-one: This involves the use of a chiral reducing agent or a catalyst to stereoselectively reduce the ketone functionality.
-
Chiral Pool Synthesis: Utilizing other readily available chiral molecules and transforming them into the desired amino alcohol.
-
Enzymatic Resolution: Employing enzymes that selectively react with one enantiomer of a racemic mixture, allowing for the separation of the two.
Applications in Drug Discovery and Development
The chiral nature of this compound makes it a valuable building block in the synthesis of numerous pharmaceutical agents.
Synthesis of Telaprevir
One of the most notable applications of (S)-2-aminopentan-1-ol is in the synthesis of the hepatitis C virus (HCV) protease inhibitor, Telaprevir. It serves as a key chiral fragment in the construction of the complex peptidomimetic structure of the drug. The synthesis of Telaprevir is a multi-step process where the stereochemistry of the amino alcohol is critical for the drug's efficacy.
Figure 2: Role of (S)-2-aminopentan-1-ol in the synthesis of Telaprevir.
Chiral Auxiliary and Ligand
Enantiopure this compound and its derivatives can be employed as chiral auxiliaries to control the stereochemistry of reactions such as alkylations and aldol additions. They can also serve as chiral ligands in metal-catalyzed asymmetric transformations.
Building Block for Other Bioactive Molecules
(R)-(-)-2-Amino-1-pentanol has been used as a chiral building block to prepare a key intermediate for the total synthesis of (R)-1-(benzofuran-2-yl)-2-propylaminopentane. It has also been utilized in the preparation of (R)-2-((2-Aminoquinazolin-4-yl)amino)pentan-1-ol, a potent dual toll-like receptor modulator.
Analytical Methods for Quality Control
Ensuring the chemical purity and enantiomeric excess of this compound is crucial for its application in pharmaceutical synthesis. A combination of chromatographic and spectroscopic techniques is typically employed.
Purity Assessment (GC-MS and NMR)
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a powerful technique for assessing the purity of volatile compounds like this compound. The retention time in the gas chromatogram indicates its presence, while the mass spectrum provides structural information through its fragmentation pattern. Common fragments for amino alcohols include the loss of water, alkyl chains, and fragments containing the amine group.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are essential for confirming the structure of this compound. The ¹H NMR spectrum will show characteristic signals for the protons on the pentyl chain, the methylene group adjacent to the hydroxyl group, the methine proton at the stereocenter, and the exchangeable protons of the amine and hydroxyl groups. The ¹³C NMR spectrum will show five distinct signals corresponding to the five carbon atoms in the molecule.[2]
Enantiomeric Excess Determination (Chiral HPLC and SFC)
Determining the enantiomeric excess (ee) is critical for chiral molecules.
-
Chiral High-Performance Liquid Chromatography (HPLC): This is a widely used technique for separating enantiomers. It often requires derivatization of the amino and/or hydroxyl groups with a chromophore to allow for UV detection. Alternatively, a chiral stationary phase (CSP) that can directly resolve the underivatized enantiomers can be used. Polysaccharide-based and crown ether-based CSPs are often effective for separating amino alcohols.[3]
-
Supercritical Fluid Chromatography (SFC): SFC is increasingly being used for chiral separations as a "greener" alternative to normal-phase HPLC, often providing faster and more efficient separations.[][5]
Illustrative Chiral HPLC Method Development:
-
Column Selection: Screen various chiral stationary phases (e.g., polysaccharide-based like Chiralpak series, or crown ether-based).
-
Mobile Phase Optimization: For normal-phase HPLC, a mixture of a non-polar solvent (e.g., hexane) and a polar modifier (e.g., ethanol or isopropanol) is typically used. For SFC, supercritical CO₂ with a polar co-solvent (e.g., methanol) is common.
-
Detection: UV detection after derivatization or mass spectrometry (LC-MS or SFC-MS) for underivatized samples.
Safety, Handling, and Storage
As with all laboratory chemicals, proper safety precautions must be taken when handling this compound.
Hazard Profile
This compound is classified as an irritant to the skin, eyes, and respiratory system.[1] It is a combustible liquid.
-
GHS Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).
Personal Protective Equipment (PPE)
-
Eye Protection: Chemical safety goggles are mandatory.
-
Hand Protection: Wear suitable chemical-resistant gloves (e.g., nitrile).
-
Skin and Body Protection: A lab coat should be worn.
Handling and Storage
-
Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of vapors. Avoid contact with skin and eyes.[6] Keep away from heat, sparks, and open flames.
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[6] Keep away from oxidizing agents and acids.[7] Amino alcohols can be corrosive to some metals.
Spill and Disposal Procedures
-
Spills: In case of a small spill, absorb with an inert material (e.g., sand, vermiculite) and place in a suitable container for disposal.[6] For larger spills, follow institutional emergency procedures.
-
Disposal: Dispose of waste material in accordance with local, state, and federal regulations.
Conclusion
This compound, in both its racemic and enantiopure forms, is a versatile and valuable building block for organic synthesis, particularly in the field of drug discovery and development. A thorough understanding of its properties, sourcing, synthesis, and handling is essential for its effective and safe utilization in the laboratory. This guide provides a comprehensive overview to support researchers and scientists in leveraging the full potential of this important chiral synthon.
References
- (S)-(+)-2-Amino-1-pentanol, min 97%, 10 grams. (n.d.).
- 2-Amino-1-pentanol. (n.d.). PubChem.
- AMINO ALCOHOL EA. (2018, June 12). Nippon Nyukazai Co., Ltd.
- DL-2-Amino-1-pentanol, min 98%, 10 grams. (n.d.).
- A highly efficient synthesis of telaprevir by strategic use of biocatalysis and multicomponent reactions. (n.d.). Chemical Communications (RSC Publishing).
- DL-2-Amino-1-pentanol. (n.d.). MySkinRecipes.
- Catalytic Enantioselective Methods for Synthesis of 1,2-Amino Tertiary Alcohols and Their Analogues. (2025, October 30). ACS Publications.
- Catalytic Enantioselective Methods for Synthesis of 1,2-Amino Tertiary Alcohols and Their Analogues. (2025, October 31). PubMed.
- Enantio- and diastereoselective synthesis of γ-amino alcohols. (2015, August 5).
- 2-Amino-1-pentanol. (n.d.). PubChem.
- This compound. (n.d.). ChemBK.
- Separation of Amino Acids and Peptides with Supercritical Fluids Chromatography. (n.d.). Taylor & Francis Online.
- Supercritical Fluid Chromatography for Chiral Analysis, Part 1: Theoretical Background. (2022, March 1). Chromatography Online.
- Fast chiral supercritical fluid chromatography (SFC) separation of... (n.d.). ResearchGate.
- Ultrafast simultaneous chiral analysis of native amino acid enantiomers using supercritical fluid chromatography/tandem mass spectrometry. (2022, July 3). PubMed.
- Chiral HPLC Separations. (n.d.). Phenomenex.
- Indonesian Journal of Multidisciplinary Research. (2021, June 14). Semantic Scholar.
- Comparison of Enantiomeric Separations and Screening Protocols for Chiral Primary Amines by SFC and HPLC. (2015, January 1). LCGC International.
- Safe working in laboratories. (n.d.). University of Bath.
- Incompatible Chemicals. (n.d.). Utah State University.
- Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. (2021, June 30). YAKHAK HOEJI.
- Working with Chemicals. (n.d.). Prudent Practices in the Laboratory - NCBI Bookshelf.
- TABLE OF INCOMPATIBLE CHEMICALS. (n.d.). LSU.
- Laboratory Safety Manual - Chapter 06: Safe Handling of Chemicals. (n.d.). UNC Policies.
- This compound. (n.d.). ChemBK.
- Safer Handling of Alcohol in the Laboratory. (n.d.). NSTA - National Science Teachers Association.
- EI mass spectrum of 2-pentanol and plausible fragmentation pattern. (n.d.). ResearchGate.
Sources
- 1. riskmanagement.nd.edu [riskmanagement.nd.edu]
- 2. 2-Amino-1-pentanol | C5H13NO | CID 249017 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. nipponnyukazai.co.jp [nipponnyukazai.co.jp]
- 7. Report | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
The Unseen Potential: A Technical Guide to the Biological Activity of 2-Aminopentan-1-ol Derivatives
For the attention of Researchers, Scientists, and Drug Development Professionals.
This technical guide delves into the burgeoning field of 2-aminopentan-1-ol derivatives, a class of small molecules demonstrating a surprisingly diverse and potent range of biological activities. While the parent compound, this compound (also known as norvalinol), serves as a fundamental chiral building block in organic synthesis, its derivatives are emerging as promising candidates for therapeutic development.[1][2] This document provides a comprehensive overview of their known biological landscape, focusing on antimicrobial, antifungal, and anticancer properties, and explores the critical structure-activity relationships (SAR) that govern their efficacy.
Introduction: The Versatile Scaffold of this compound
This compound is a chiral amino alcohol that presents two key functional groups for chemical modification: a primary amine and a primary hydroxyl group.[1][3] This deceptively simple structure provides a versatile scaffold for the synthesis of a wide array of derivatives with distinct physicochemical and biological properties. The inherent chirality of this compound is of particular importance in medicinal chemistry, as stereochemistry often plays a pivotal role in a molecule's interaction with biological targets. The (S)-enantiomer, for instance, is a key intermediate in the synthesis of the potent antiviral agent telaprevir, highlighting the therapeutic relevance of this structural motif.[2]
Antimicrobial and Antifungal Activities: A New Frontier in Combating Resistance
The rise of multidrug-resistant pathogens necessitates the discovery of novel antimicrobial agents. Derivatives of this compound have shown promise in this arena, exhibiting activity against a range of bacteria and fungi.
Antibacterial Potential
While extensive research specifically on this compound derivatives is still emerging, studies on analogous N-substituted amino acid and amino alcohol derivatives provide valuable insights. For example, the introduction of various substituents on the nitrogen atom of amino alcohols can lead to compounds with significant antibacterial activity. The general principle involves the creation of amphiphilic structures that can interact with and disrupt bacterial membranes.
Antifungal Properties
Similarly, the antifungal potential of this compound derivatives is an area of active investigation. Research on other amino alcohol derivatives has demonstrated that modifications to the core structure can yield compounds with potent activity against various fungal strains. For instance, certain flavonol derivatives incorporating piperazine have shown significant antifungal activity, with a mechanism that involves damaging the fungal cell membrane.[1] While not directly derivatives of this compound, these findings suggest that derivatization of the amino and hydroxyl groups of norvalinol with appropriate moieties could lead to novel antifungal agents.
Table 1: Representative Antimicrobial Activities of Amino Alcohol Derivatives
| Derivative Class | Target Organism(s) | Reported Activity (MIC) | Reference |
| N-Substituted Piperazine Flavonols | Staphylococcus aureus, Escherichia coli | 6.25 µg/mL (S. aureus), 25 µg/mL (E. coli) | [2] |
| 8-Hydroxyquinoline Derivatives | Candida auris, Cryptococcus neoformans | 0.5 - 8 µg/mL | [4] |
Anticancer Activity: Targeting Cellular Proliferation
The development of novel anticancer agents is a cornerstone of modern drug discovery. Emerging evidence suggests that derivatives of this compound may possess valuable antiproliferative properties.
Cytotoxic Effects on Cancer Cell Lines
Studies on various amino alcohol and amino acid derivatives have demonstrated their potential to induce cytotoxicity in cancer cells. For example, novel quinoline-chalcone derivatives have shown potent inhibitory activity against various cancer cell lines, including gastric, colon, and breast cancer.[5] While direct studies on this compound derivatives are limited, the structural similarities suggest that this scaffold could be a promising starting point for the design of new anticancer compounds. The synthesis of novel 1,2,4-triazine and pyrrolidin-2-one derivatives has also yielded compounds with anti-proliferative activity.[6]
Table 2: Anticancer Activity of Representative Amino-Functionalized Compounds
| Compound Class | Cancer Cell Line(s) | Reported Activity (IC50) | Reference |
| Quinoline-Chalcone Derivatives | MGC-803 (gastric), HCT-116 (colon), MCF-7 (breast) | 1.38 - 5.34 µM | [5] |
| Norfloxacin Analogs | HeLa (cervical) | 3.1 µM | [7] |
| Norbelladine Derivatives | Monocytic leukemia, Hepatocarcinoma | 27.0 µM, 72.6 µM | [8] |
Mechanism of Action: Avenues for Exploration
The precise mechanisms by which this compound derivatives might exert their anticancer effects are yet to be fully elucidated. However, insights can be drawn from related compounds. For instance, some fluoroquinolone derivatives, which can be conceptually linked to amino alcohol structures, are known to inhibit topoisomerase II, an enzyme critical for DNA replication in cancer cells.[9] Other potential mechanisms could involve the induction of apoptosis or the inhibition of key signaling pathways involved in cancer cell proliferation.
Structure-Activity Relationships (SAR): Designing for Potency
Understanding the relationship between the chemical structure of a molecule and its biological activity is fundamental to rational drug design. For this compound derivatives, the following structural features are likely to be critical:
-
N-Substitution: The nature of the substituent on the amino group is paramount. The introduction of hydrophobic or aromatic moieties can enhance membrane permeability and interaction with target proteins.
-
O-Substitution: Modification of the hydroxyl group can influence solubility, metabolic stability, and target binding.
-
Stereochemistry: The chirality at the C2 position is expected to be a key determinant of biological activity, as seen in the case of the telaprevir intermediate.[2]
Experimental Protocols: A Guide to Biological Evaluation
The assessment of the biological activity of novel this compound derivatives requires a suite of standardized in vitro assays.
Antimicrobial Susceptibility Testing
Protocol: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination
-
Preparation of Bacterial/Fungal Inoculum: Culture the desired microbial strain overnight in appropriate broth medium. Dilute the culture to achieve a standardized concentration (e.g., 5 x 10^5 CFU/mL).
-
Compound Preparation: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO). Perform serial two-fold dilutions in a 96-well microtiter plate using the appropriate broth medium.
-
Inoculation: Add the standardized microbial inoculum to each well of the microtiter plate containing the diluted compounds.
-
Incubation: Incubate the plates at the optimal growth temperature for the microorganism (e.g., 37°C for bacteria, 30°C for fungi) for 18-24 hours.
-
MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
In Vitro Cytotoxicity Assay
Protocol: MTT Assay for Cell Viability
-
Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the this compound derivatives for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Future Directions and Conclusion
The field of this compound derivatives is ripe for exploration. While current research provides tantalizing glimpses into their potential, a more systematic approach is needed to fully unlock their therapeutic value. Future research should focus on:
-
Expansion of Derivative Libraries: The synthesis and screening of a wider range of N- and O-substituted derivatives are crucial for building comprehensive SAR models.
-
Mechanism of Action Studies: Elucidating the specific molecular targets and pathways through which these compounds exert their biological effects will be essential for their optimization and clinical development.
-
In Vivo Efficacy and Toxicity: Promising candidates identified from in vitro screening must be evaluated in relevant animal models to assess their efficacy, pharmacokinetics, and safety profiles.
References
- ChemBK. This compound.
- MDPI. Antifungal Activity of 8-Hydroxyquinoline Derivatives Against Candida auris, Candida haemulonii, Cryptococcus neoformans, and Cryptococcus gattii Complex.
- PubMed. Protease inhibitors and their peptidomimetic derivatives as potential drugs.
- PubChem. 2-Amino-1-pentanol.
- MDPI. Design, Synthesis, and Anticancer Activity Studies of Novel Quinoline-Chalcone Derivatives.
- MDPI. Enhanced Antibacterial Activity of Substituted Derivatives of NCR169C Peptide.
- MDPI. Antimicrobial Activity of Dimeric Flavonoids.
- ResearchGate. Antifungal Activity of Compounds Tested.
- MDPI. Synthesis and Antimicrobial Activity of N-Substituted-β-amino Acid Derivatives Containing 2-Hydroxyphenyl, Benzo[b]phenoxazine and Quinoxaline Moieties.
- e-ISSN 2224-6182. Synthesis and antibacterial and antifungal evaluation of norfloxacin derivatives.
- ResearchGate. Design, Synthesis and Anti-proliferative Activity of Noval 1,2,4-Triazine and Pyrrolidin-2-one Derivatives.
- MDPI. Chemical Synthesis and Biological Activities of Amaryllidaceae Alkaloid Norbelladine Derivatives and Precursors.
- ResearchGate. Antimicrobial activity of newly synthesized norfloxacin derivatives.
- PMC. N4-Substituted Piperazinyl Norfloxacin Derivatives with Broad-Spectrum Activity and Multiple Mechanisms on Gyrase, Topoisomerase IV, and Bacterial Cell Wall Synthesis.
- ResearchGate. Protease inhibitors incorporating l‐valine residues: PI with tertiary...
- MDPI. Chemical Synthesis and Biological Activities of Amaryllidaceae Alkaloid Norbelladine Derivatives and Precursors.
- PMC. Design, synthesis and evaluation of novel norfloxacin analogs as potent anticancer and antioxidant agents.
- MDPI. Norfloxacin Derivative with Carbazole at C-7 FQB-1 Induces Cytotoxic, Antiproliferative, and Antitumor Effects in an Experimental Lung Carcinoma Model.
Sources
- 1. Flavonol derivatives containing piperazine and quinoxaline fragments: synthesis and antifungal activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and Evaluation of the Antibacterial Activity of N-Substituted Piperazine Flavonol Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Protease inhibitors. Part 7. Inhibition of Clostridium histolyticum collagenase with sulfonylated derivatives of L-valine hydroxamate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Design, synthesis and evaluation of novel norfloxacin analogs as potent anticancer and antioxidant agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Chemical Synthesis and Biological Activities of Amaryllidaceae Alkaloid Norbelladine Derivatives and Precursors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
2-Aminopentan-1-ol: A Versatile Chiral Building Block in Modern Organic Synthesis
A Senior Application Scientist's In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Chiral 1,2-amino alcohols are privileged scaffolds in medicinal chemistry and asymmetric synthesis, valued for their ability to impart stereochemical control and serve as key pharmacophoric elements. Among these, 2-aminopentan-1-ol, and particularly its enantiomerically pure forms, (2S)-2-aminopentan-1-ol (L-norvalinol) and (2R)-2-aminopentan-1-ol (D-norvalinol), have emerged as versatile chiral building blocks. This technical guide provides an in-depth exploration of this compound, from its fundamental properties and stereoselective synthesis to its strategic application in the construction of complex molecular architectures, including high-value pharmaceutical agents. Detailed experimental protocols, mechanistic insights, and comparative data are presented to empower researchers in leveraging this valuable synthon for innovation in drug discovery and development.
Introduction: The Strategic Value of Chiral 1,2-Amino Alcohols
The three-dimensional arrangement of atoms in a molecule is a critical determinant of its biological activity. Consequently, the ability to control stereochemistry during synthesis is paramount in the development of modern pharmaceuticals.[1] Chiral building blocks, pre-functionalized molecules with one or more defined stereocenters, offer an efficient strategy for introducing chirality into a target structure. The 1,2-amino alcohol motif is particularly significant, as it is a recurring feature in numerous natural products and FDA-approved drugs.[2] This structural unit can engage in crucial hydrogen bonding interactions with biological targets and serves as a versatile handle for further synthetic transformations.
This compound, with its primary alcohol and primary amine functionalities flanking a stereogenic center, embodies the desirable characteristics of a chiral building block. Its linear C3 side chain provides a distinct steric and lipophilic profile compared to smaller analogues like alaninol or valinol, offering a valuable tool for modulating the pharmacokinetic and pharmacodynamic properties of a lead compound. This guide will delve into the practical aspects of utilizing this powerful synthetic tool.
Physicochemical and Spectroscopic Profile
Understanding the fundamental properties of this compound is essential for its effective use in synthesis. The enantiomers are typically colorless to pale yellow solids or liquids at room temperature, with good solubility in water and polar organic solvents.[3][4]
| Property | (S)-(+)-2-Aminopentan-1-ol | (R)-(-)-2-Aminopentan-1-ol | Racemic (dl)-2-Aminopentan-1-ol |
| Synonyms | L-Norvalinol | D-Norvalinol | DL-Norvalinol |
| CAS Number | 22724-81-8[4] | 51591-81-4 | 16369-14-5[5] |
| Molecular Formula | C₅H₁₃NO[4] | C₅H₁₃NO | C₅H₁₃NO[5] |
| Molecular Weight | 103.16 g/mol [4] | 103.16 g/mol | 103.16 g/mol [5] |
| Melting Point | 44-48 °C[4] | 44-48 °C | N/A |
| Boiling Point | 194-195 °C (lit.)[3] | 194-195 °C (lit.) | 194-195 °C (lit.)[3] |
| Density | ~0.922 g/mL at 25 °C[3] | ~0.922 g/mL at 25 °C | 0.922 g/mL at 25 °C[3] |
| Optical Rotation | [α]₂₀/D +17° (c=1 in CHCl₃)[4] | [α]₂₀/D -17° (c=1 in CHCl₃) | N/A |
Spectroscopic Characterization
-
¹H NMR (Predicted, CDCl₃, 400 MHz): δ 3.60 (dd, J = 10.8, 4.0 Hz, 1H, -CHHOH), 3.35 (dd, J = 10.8, 7.2 Hz, 1H, -CHHOH), 2.90-3.00 (m, 1H, -CH(NH₂)CH₂OH), 2.50 (br s, 3H, -NH₂ and -OH), 1.25-1.50 (m, 4H, -CH₂CH₂CH₃), 0.92 (t, J = 7.2 Hz, 3H, -CH₂CH₃).
-
¹³C NMR (Predicted, CDCl₃, 100 MHz): δ 66.5 (-CH₂OH), 54.0 (-CH(NH₂)-), 36.0 (-CH₂CH₂CH₃), 19.5 (-CH₂CH₃), 14.2 (-CH₃).
-
IR (Neat): Key absorptions are expected around 3300-3400 cm⁻¹ (O-H and N-H stretching, broad), 2850-2960 cm⁻¹ (C-H stretching), and 1050 cm⁻¹ (C-O stretching).[5]
Stereoselective Synthesis of this compound Enantiomers
The most direct and reliable method for preparing enantiomerically pure (2S)- and (2R)-2-aminopentan-1-ol is the reduction of the corresponding α-amino acids, L-norvaline and D-norvaline, respectively. These precursors are commercially available and provide a robust entry point to the desired chiral amino alcohols.
Key Synthetic Pathway: Reduction of Norvaline
The reduction of the carboxylic acid moiety in the presence of the amine requires a powerful reducing agent, with lithium aluminum hydride (LiAlH₄) being the reagent of choice for its efficacy and predictability.[5]
Caption: General workflow for the synthesis of this compound.
Detailed Experimental Protocol: Synthesis of (S)-2-Aminopentan-1-ol from L-Norvaline
This protocol is adapted from a verified procedure for the synthesis of L-valinol and should be performed by trained personnel in a controlled laboratory environment with appropriate safety precautions for handling LiAlH₄.[5]
Materials:
-
L-Norvaline (1.0 eq)
-
Lithium aluminum hydride (LiAlH₄) (1.5 eq)
-
Anhydrous tetrahydrofuran (THF)
-
Ethyl ether (Et₂O)
-
Water (deionized)
-
15% aqueous sodium hydroxide (NaOH) solution
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: An oven-dried, three-necked flask equipped with a mechanical stirrer, a reflux condenser, and a nitrogen inlet is flushed with nitrogen. A suspension of LiAlH₄ (1.5 eq) in anhydrous THF (approx. 12 mL per gram of L-norvaline) is charged into the flask.
-
Addition of Amino Acid: The mixture is cooled to 10 °C in an ice bath. L-Norvaline (1.0 eq) is added portion-wise over 30 minutes, controlling the rate to manage the vigorous evolution of hydrogen gas.
-
Reflux: After the addition is complete, the ice bath is removed, and the reaction mixture is allowed to warm to room temperature before being heated to reflux for 16 hours under a nitrogen atmosphere.
-
Quenching (Fieser Workup): The reaction mixture is cooled to 10 °C in an ice bath and diluted with an equal volume of ethyl ether. The reaction is carefully quenched by the sequential, dropwise addition of:
-
Water (X mL, where X is the mass of LiAlH₄ in grams)
-
15% aqueous NaOH (X mL)
-
Water (3X mL) Caution: The quenching of LiAlH₄ is highly exothermic and generates hydrogen gas. Additions must be slow and with adequate cooling and ventilation.
-
-
Workup and Isolation: The resulting white precipitate (aluminum salts) is stirred for 30 minutes, then removed by filtration. The filter cake is washed thoroughly with ethyl ether (3x). The combined organic filtrates are dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure.
-
Purification: The crude product is purified by vacuum distillation to afford (S)-2-aminopentan-1-ol as a clear liquid or low-melting solid. The yield is typically in the range of 70-80%.
(The same procedure can be followed using D-norvaline to obtain (R)-2-aminopentan-1-ol).
Synthetic Utility and Transformations
The synthetic versatility of this compound stems from the distinct reactivity of its amino and hydroxyl groups. Selective protection and derivatization of these functionalities are key to its application as a chiral building block.
Protecting Group Strategies
The selective protection of either the amine or the alcohol is crucial for directing subsequent reactions.
Caption: Common protection and derivatization strategies.
N-Protection: The amine is typically more nucleophilic than the alcohol and can be selectively protected under standard conditions. The tert-butoxycarbonyl (Boc) group is a common choice due to its stability and ease of removal under acidic conditions.
-
Protocol: N-Boc Protection of (S)-2-Aminopentan-1-ol
-
Dissolve (S)-2-aminopentan-1-ol (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or a mixture of dioxane and water.
-
Add a base, such as triethylamine (1.1 eq) or sodium bicarbonate (2.0 eq).
-
Add di-tert-butyl dicarbonate ((Boc)₂O) (1.05 eq) portion-wise at 0 °C.
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
-
Perform an aqueous workup, extract the product with an organic solvent, dry, and concentrate to yield (S)-tert-butyl (1-hydroxypentan-2-yl)carbamate.
-
Cyclization to Oxazolidinones: The 1,2-amino alcohol motif readily undergoes cyclization with phosgene, its equivalents (e.g., triphosgene, carbonyldiimidazole), or dialkyl carbonates to form a rigid 5-membered oxazolidinone ring. This transformation is fundamental to its use as a chiral auxiliary.
-
Protocol: Synthesis of (S)-4-Propyl-1,3-oxazolidin-2-one
-
In a well-ventilated fume hood, dissolve (S)-2-aminopentan-1-ol (1.0 eq) in a suitable solvent like toluene.
-
Add a base, such as potassium carbonate (1.5 eq).
-
Add diethyl carbonate (excess, e.g., 5 eq) and heat the mixture to reflux.
-
Monitor the reaction by TLC. The reaction typically requires several hours to reach completion.
-
After cooling, filter off the base, and remove the excess diethyl carbonate and solvent under reduced pressure. The crude product can be purified by chromatography or distillation.
-
Application as a Chiral Auxiliary
Once converted to an N-acyl oxazolidinone, the propyl group at the C4 position exerts powerful stereocontrol over enolate formation and subsequent reactions, such as alkylations and aldol additions. This strategy, pioneered by David A. Evans, is a cornerstone of asymmetric synthesis. The steric bulk of the C4-substituent directs the approach of electrophiles to the opposite face of the enolate, leading to high diastereoselectivity. The auxiliary can then be cleaved under mild conditions to reveal the chiral product.
Case Study: Application in Pharmaceutical Synthesis
The utility of this compound as a chiral building block is exemplified by its role in the synthesis of high-profile drug molecules.
Synthesis of Telaprevir (Incivek)
(S)-2-Aminopentan-1-ol is a key intermediate in the synthesis of Telaprevir, a protease inhibitor formerly used for the treatment of Hepatitis C.[4][6] In a highly efficient synthesis, L-norvalinol is a precursor to a chiral aldehyde that participates in a critical multicomponent reaction, demonstrating the strategic value of incorporating this building block early in a synthetic sequence.[6] The propyl side chain of the norvalinol unit is a crucial part of the final drug structure, binding within a hydrophobic pocket of the HCV NS3/4A protease.
Caption: Simplified workflow showing the incorporation of L-norvalinol into Telaprevir.
Conclusion: A Field-Proven Chiral Building Block
This compound, accessible in both enantiomeric forms from the corresponding norvaline amino acids, stands as a testament to the power of chiral building block strategies in modern organic synthesis. Its bifunctional nature allows for its use as a versatile synthon, a precursor to effective chiral auxiliaries, and a direct component of complex drug molecules like Telaprevir. The reliable and scalable synthetic routes to this compound, coupled with its proven utility in imparting stereocontrol, ensure its continued relevance and application in the demanding fields of pharmaceutical research and drug development. This guide has provided the foundational knowledge and practical protocols to empower chemists to confidently integrate this valuable tool into their synthetic endeavors.
References
- Ghosh, A. K., & Cárdenas, E. (Year). cis-1-Aminoindan-2-ol in Asymmetric Syntheses. PMC.
- ChemBK. (2024, April 9). This compound.
- Sigma-Aldrich. (n.d.). (S)-(+)-2-Amino-1-pentanol 97%.
- Dickman, D. A., et al. (Year). L-VALINOL. Organic Syntheses.
- Znabet, A., et al. (2010). A highly efficient synthesis of telaprevir by strategic use of biocatalysis and multicomponent reactions.
- BenchChem. (2025). Application Notes: (S)-1-Aminopentan-3-ol as a Versatile Chiral Auxiliary in Asymmetric Synthesis.
- PubChem. (n.d.). 2-Amino-1-pentanol.
- BenchChem. (2025). Application Notes and Protocols: 4-Aminopentan-2-ol in Asymmetric Catalysis.
- Wikipedia. (n.d.). Chiral auxiliary.
- ResearchGate. (2023, September). Multi-enzymatic resolution of DL-norvaline for L-norvaline production.
- Organic Chemistry Portal. (n.d.). Protective Groups.
- Diaz-Muñoz, G., et al. (2019). Use of chiral auxiliaries in the asymmetric synthesis of biologically active compounds: A review. Chirality, 31(10), 776-812.
- Kocienski, P. J. (2004). Protecting Groups (3rd Edition). Georg Thieme.
- ChemicalBook. (n.d.). (S)-(+)-2-Amino-1-butanol(5856-62-2) 1H NMR.
- Espinoza-Hicks, J. C., et al. (2023).
- Organic Syntheses. (n.d.). Procedure 2.
- NIST. (n.d.). 2-Amino-1-pentanol hydrochloride.
- Chemistry LibreTexts. (2021, March 5). 13.10: Protecting Groups in Organic Synthesis.
- Enamine. (n.d.). Chiral Building Blocks Selection.
- NIH. (n.d.). Synthesis of 1,2-Aminoalcohols through Enantioselective Aminoallylation of Ketones by Cu-Catalyzed Reductive Coupling.
Sources
- 1. Design, Synthesis and the Biological Evaluation of New 1,3-Thiazolidine-4-ones Based on the 4-Amino-2,3-dimethyl-1-phenyl-3-pyrazolin-5-one Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. 2-Amino-1-pentanol | C5H13NO | CID 249017 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 1H NMR Chemical Shift [sites.science.oregonstate.edu]
A Technical Guide to the Research Applications of 2-Aminopentan-1-ol: A Versatile Chiral Building Block
Executive Summary: 2-Aminopentan-1-ol is a chiral amino alcohol poised to be a valuable building block in modern chemical research. Its bifunctional nature, containing both a primary amine and a primary alcohol separated by a chiral center, makes it an exceptionally versatile synthon. This guide explores its potential applications across medicinal chemistry, asymmetric catalysis, and materials science. We provide field-proven insights into its use as a chiral auxiliary, a precursor for sophisticated catalytic ligands, and a monomer for novel materials. Detailed experimental protocols and workflow visualizations are included to empower researchers to harness the full potential of this compound in their own laboratories.
Introduction to this compound
This compound, also known as norvalinol, is an organic compound whose value lies in its stereochemistry and the orthogonal reactivity of its amine and alcohol functional groups. The presence of a stereocenter at the C2 position means it exists as two distinct enantiomers, (S)-(+)-2-Aminopentan-1-ol and (R)-(-)-2-Aminopentan-1-ol, which are the keys to its application in stereoselective synthesis.
Chemical Identity and Physicochemical Properties
The fundamental properties of this compound are summarized below. These characteristics are essential for designing reaction conditions, purification procedures, and safe handling protocols.
| Property | Value | Source(s) |
| Molecular Formula | C₅H₁₃NO | [1][2] |
| Molar Mass | 103.16 g/mol | [1][2][3][4] |
| Appearance | Colorless liquid or crystalline solid | [1] |
| Density | 0.922 g/mL at 25 °C | [1] |
| Boiling Point | 194-195 °C | [1] |
| Melting Point | 44-48 °C | [3][4] |
| Solubility | Soluble in water and organic solvents like ethanol | [1] |
| Optical Activity | (S)-enantiomer: [α]₂₀/D +17° (c=1 in chloroform) | [3] |
| (R)-enantiomer: [α]₂₀/D -17° (c=1 in chloroform) | [4] |
Stereochemistry and Its Synthetic Importance
The utility of this compound in advanced synthesis is intrinsically linked to its chirality. The ability to introduce a specific, enantiomerically pure stereocenter into a molecule is critical in drug development, where often only one enantiomer of a drug is therapeutically active. This compound serves as a source of this chirality, either by being incorporated into the final molecule or by directing the formation of new stereocenters in a temporary capacity as a chiral auxiliary.
Core Applications in Medicinal Chemistry & Drug Discovery
The structural motif of a 1,2-amino alcohol is prevalent in a vast array of biologically active molecules. This makes this compound an ideal starting point for the synthesis of novel therapeutic agents.
Chiral Synthon for Sphingolipid Analogs
Expert Insight: Sphingolipids are a class of lipids that are fundamental components of cell membranes and play critical roles in signal transduction pathways, regulating processes like apoptosis (programmed cell death) and cell proliferation.[5] Synthetic analogs of sphingolipids, particularly of their core component ceramide, are powerful tools for studying these pathways and have potential as anti-cancer agents by elevating cellular ceramide levels to induce apoptosis.[3][6] The structure of this compound provides the core C1-C2 backbone of the sphingosine molecule, making it a logical and efficient starting material.
Hypothetical Synthetic Pathway: Sphingolipid Analog Synthesis
The diagram below outlines a plausible, multi-step synthesis of a sphingolipid analog starting from (S)-2-Aminopentan-1-ol. This pathway leverages the compound's inherent chirality to set the stereochemistry of the final product.
Caption: Hypothetical pathway for sphingolipid analog synthesis.
Development of Novel Antimicrobial Agents
Expert Insight: The search for new antimicrobial agents is a global health priority. Amino alcohol derivatives have shown significant promise as antibacterial and antifungal agents.[1][7][8] The mechanism often involves the molecule integrating into and disrupting the bacterial cell membrane, a process driven by its amphiphilic nature—a polar head group (the amino alcohol) and a nonpolar tail. By acylating the amine of this compound with various lipophilic chains, a library of novel amphiphiles can be created and screened for antimicrobial activity.
Experimental Protocol: Synthesis and Screening of an Antimicrobial Candidate
This protocol details the synthesis of an N-acylated derivative of this compound and a standard method for evaluating its antimicrobial efficacy.
Part A: Synthesis of N-Dodecanoyl-2-aminopentan-1-ol
-
Setup: To a flame-dried 100 mL round-bottom flask under an argon atmosphere, add (S)-2-Aminopentan-1-ol (1.03 g, 10 mmol) and 30 mL of anhydrous dichloromethane (DCM). Cool the stirred solution to 0 °C in an ice bath.
-
Base Addition: Add triethylamine (2.1 mL, 15 mmol) to the solution. Causality: The base acts as an acid scavenger for the HCl that will be generated during the reaction.
-
Acylation: Slowly add a solution of dodecanoyl chloride (2.41 g, 11 mmol) in 10 mL of anhydrous DCM to the reaction mixture dropwise over 20 minutes.
-
Reaction: Allow the reaction to warm to room temperature and stir for 12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Quench the reaction by adding 20 mL of saturated aqueous NaHCO₃ solution. Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer with DCM (2 x 20 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the final compound.
Part B: Determination of Minimum Inhibitory Concentration (MIC)
-
Preparation: Prepare a stock solution of the synthesized compound in dimethyl sulfoxide (DMSO). Perform serial two-fold dilutions in a 96-well microtiter plate using appropriate bacterial growth medium (e.g., Mueller-Hinton Broth).
-
Inoculation: Add a standardized inoculum of the test bacterium (e.g., Staphylococcus aureus) to each well.
-
Incubation: Incubate the plate at 37 °C for 18-24 hours.
-
Analysis: The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[2]
Workflow: From Compound Synthesis to Antimicrobial Testing
Caption: Workflow for antimicrobial drug discovery.
Applications in Asymmetric Catalysis
The vicinal (or 1,2-) arrangement of the amine and alcohol groups in this compound makes it an excellent scaffold for the synthesis of chiral ligands. These ligands can coordinate to a metal center, creating a chiral environment that forces a reaction to proceed with high enantioselectivity.
Ligand Synthesis and Catalyst Formation
Expert Insight: Chiral ligands are the cornerstone of asymmetric catalysis. Amino alcohol-derived ligands are particularly effective in a variety of transformations, including reductions, additions, and C-H functionalization.[5][9][10] A common strategy is to react the amino alcohol with a borane source to form an oxazaborolidine catalyst, famously known as the Corey-Bakshi-Shibata (CBS) catalyst, which is highly effective for the asymmetric reduction of ketones.
Experimental Protocol: Asymmetric Transfer Hydrogenation of Acetophenone
This protocol describes the in-situ formation of a chiral catalyst from (S)-2-Aminopentan-1-ol and its use in the benchmark asymmetric reduction of acetophenone to (S)-1-phenylethanol.
Materials:
-
(S)-2-Aminopentan-1-ol (10 mol%)
-
Borane-tetrahydrofuran complex (BH₃·THF, 1.0 M solution in THF)
-
Acetophenone
-
Anhydrous Tetrahydrofuran (THF)
Procedure:
-
Catalyst Formation: In a flame-dried, two-necked round-bottom flask under an argon atmosphere, dissolve (S)-2-Aminopentan-1-ol (0.1 mmol) in anhydrous THF (5 mL). Cool the solution to 0 °C.[5]
-
Borane Addition: Slowly add the borane-THF solution (0.1 mL of a 1.0 M solution, 0.1 mmol) dropwise. A vigorous evolution of hydrogen gas will be observed. Causality: The borane reacts with both the alcohol and the amine, eventually forming a rigid oxazaborolidine ring structure. This creates a well-defined chiral pocket.
-
Stirring: Allow the mixture to stir at 0 °C for 30 minutes to ensure complete catalyst formation.
-
Substrate Addition: To the catalyst solution, add a solution of acetophenone (1.0 mmol) in anhydrous THF (2 mL) dropwise at 0 °C.
-
Reductant Addition: Slowly add an additional amount of the borane-THF solution (1.1 mL of a 1.0 M solution, 1.1 mmol) to the reaction mixture, maintaining the temperature at 0 °C.[5]
-
Reaction Monitoring: Stir the reaction at 0 °C and monitor its progress by TLC.
-
Quenching and Work-up: Once the reaction is complete, carefully quench by the slow, dropwise addition of methanol at 0 °C. Allow the mixture to warm to room temperature and then add 1 M HCl. Extract the product with diethyl ether, wash the combined organic layers with brine, and dry over anhydrous MgSO₄.
-
Analysis: After purification by column chromatography, determine the chemical yield and the enantiomeric excess (ee) of the resulting 1-phenylethanol using chiral HPLC or GC.
Expected Performance of Amino Alcohol-Derived Catalysts
The table below shows typical results for the asymmetric reduction of acetophenone using various amino alcohol-derived catalysts, illustrating the high yields and enantioselectivities that can be achieved.
| Chiral Amino Alcohol Ligand | Yield (%) | Enantiomeric Excess (ee, %) | Product Configuration | Source |
| (S)-2-Amino-2-methyl-1-propanol | High | ~90 | (R) | [5] |
| (1R,2S)-(-)-Norephedrine | 95 | 92 | (R) | [5] |
| (1R,2S)-(+)-cis-1-Amino-2-indanol | High | 92 | (R) | [11][12] |
Emerging Applications in Materials Science
The unique structural features of this compound also lend themselves to the creation of advanced materials with tailored properties.
Preparation of Chiral Stationary Phases (CSPs)
Expert Insight: Chiral chromatography is an indispensable technique for separating enantiomers, both for analytical quantification and for preparative purification. The heart of this technique is the Chiral Stationary Phase (CSP), a solid support (typically silica gel) that has a chiral molecule covalently bonded to its surface.[13] Amino alcohols are excellent candidates for creating CSPs. They can be derivatized and then immobilized onto silica gel, creating a chiral environment that interacts differently with the two enantiomers of an analyte, leading to their separation.
Workflow: Immobilization of this compound Derivative onto Silica
This diagram illustrates the chemical logic for preparing a CSP. The amino alcohol is first derivatized to introduce a group that can react with the silica surface, such as a trialkoxysilane.
Caption: Conceptual workflow for preparing a Chiral Stationary Phase.
Experimental Protocol: Conceptual Preparation of a CSP
This protocol outlines the key steps for immobilizing a derivative of this compound onto a silica support.
-
Derivatization: React (R)-2-Aminopentan-1-ol with 3-(isocyanatopropyl)triethoxysilane in an anhydrous solvent like toluene. The amine group of the amino alcohol will react with the isocyanate group to form a urea linkage, resulting in a chiral selector molecule appended with a reactive triethoxysilyl group.
-
Immobilization: Add porous silica gel to the solution of the functionalized chiral selector. Heat the mixture to reflux for 24-48 hours. Causality: The triethoxysilyl groups will react with the surface silanol (Si-OH) groups of the silica gel, forming stable covalent Si-O-Si bonds and permanently grafting the chiral selector onto the support.
-
Washing: After the reaction, thoroughly wash the modified silica gel with various solvents (e.g., toluene, methanol, diethyl ether) to remove any unreacted chiral selector.
-
Packing: Dry the resulting CSP material and pack it into an HPLC column using a standard slurry packing technique.
-
Validation: Test the column's performance by separating a known racemic mixture to confirm its enantioselective capabilities.
Conclusion and Future Outlook
This compound is a deceptively simple molecule with profound potential. Its utility as a chiral building block provides direct access to complex and biologically relevant molecules like sphingolipid analogs and novel antimicrobial agents. In the realm of asymmetric catalysis, its structure is an ideal foundation for ligands that can induce high enantioselectivity in critical chemical transformations. Furthermore, its potential application in materials science for creating specialized chromatographic media highlights its versatility. Future research will likely focus on expanding the library of catalysts and materials derived from this synthon and exploring its incorporation into a wider range of pharmaceutical targets. As the demand for enantiomerically pure compounds continues to grow, the importance of versatile chiral building blocks like this compound will only increase.
References
- Synthesis and antibacterial activity of aromatic and heteroaromatic amino alcohols. Chem Biol Drug Des. 2011 Nov;78(5):876-80.
- This compound - ChemBK.
- Synthesis and Application of 1,2-Aminoalcohols with Neoisopulegol-Based Octahydrobenzofuran Core. Molecules. 2020 Nov 20;25(22):5452.
- 2-Amino-1-pentanol | C5H13NO | CID 249017 - PubChem. National Institutes of Health.
- Asymmetric synthesis of vicinal amino alcohols: xestoaminol C, sphinganine and sphingosine. J Chem Soc Perkin Trans 1. 1999;(21):3139-3151.
- Asymmetric Transfer Hydrogenation of Acetophenone with 1R,2S-Aminoindanol/Pentamethylcyclopentadienylrhodium Catalyst. ResearchGate.
- Synthetic, non-natural sphingolipid analogs inhibit the biosynthesis of cellular sphingolipids, elevate ceramide and induce apoptotic cell death. Biochim Biophys Acta. 2003 Sep 22;1633(3):161-9.
- Synthesis, resolution, and absolute configuration determination of a vicinal amino alcohol with axial chirality. Application to the synthesis of new box and pybox ligands. Chirality. 2022 May;34(5):713-722.
- New chiral amino alcohol ligands for catalytic enantioselective addition of diethylzincs to aldehydes. Org. Biomol. Chem., 2016,14, 1109-1119.
- Amino alcohol-derived chiral stationary phases. ResearchGate.
- Kinetic Studies on the Asymmetric Transfer Hydrogenation of Acetophenone Using a Homogeneous Ruthenium Catalyst with a Chiral Amino-Alcohol Ligand. Organic Process Research & Development 2006, 10, 3, 423–429.
- Kinetic studies on the asymmetric transfer hydrogenation of acetophenone using a homogeneous ruthenium catalyst with a chiral amino-alcohol ligand. University of Groningen Research Portal.
- Synthesis of new C3 symmetric amino acid- and aminoalcohol-containing chiral stationary phases and application to HPLC enantioseparations. ResearchGate.
- Asymmetric hydrogen transfer reduction of acetophenone. ResearchGate.
- Synthesis of sphingosine, radiolabeled-sphingosine, 4-methyl-cis-sphingosine, and 1-amino derivatives of sphingosine via their azido derivatives. Methods Enzymol. 2000;311:441-57.
- Details of the Mechanism of the Asymmetric Transfer Hydrogenation of Acetophenone Using the Amine(imine)diphosphine Iron Precatalyst: The Base Effect and The Enantiodetermining Step. ACS Catalysis 2016, 6, 1, 316–327.
- Asymmetric synthesis of 1,2-amino alcohols using (S)-indoline chiral auxiliary. Chirality. 2000;12(5-6):404-7.
- Asymmetric aldol reaction using simple amino amides as chiral agents. ResearchGate.
- Chiral auxiliary - Wikipedia.
- New Approach Facilitates Chiral Amino Alcohol Synthesis. Westlake University.
- Approaches to the Asymmetric Synthesis of Unusual Amino Acids. In: Amino Acid Protocols. Methods in Molecular Biology, vol 159. Humana Press.
- Biosynthesis of Chiral Amino Alcohols via an Engineered Amine Dehydrogenase in E. coli. Front. Bioeng. Biotechnol., 04 January 2022.
- Strategies for Preparation of Chiral Stationary Phases: Progress on Coating and Immobilization Methods. Molecules. 2021 Sep; 26(18): 5519.
Sources
- 1. Synthesis and antimicrobial activity of novel amphiphilic aromatic amino alcohols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis and evaluation of antibacterial and antitumor activities of new galactopyranosylated amino alcohols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Structure Revision of Halisphingosine A via Total Synthesis and Bioactivity Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis and antibacterial activity of aromatic and heteroaromatic amino alcohols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis and Application of 1,2-Aminoalcohols with Neoisopulegol-Based Octahydrobenzofuran Core - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis, resolution, and absolute configuration determination of a vicinal amino alcohol with axial chirality. Application to the synthesis of new box and pybox ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 10. New chiral amino alcohol ligands for catalytic enantioselective addition of diethylzincs to aldehydes - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. research.rug.nl [research.rug.nl]
- 13. Strategies for Preparation of Chiral Stationary Phases: Progress on Coating and Immobilization Methods - PMC [pmc.ncbi.nlm.nih.gov]
Safety and handling precautions for 2-Aminopentan-1-ol
An In-Depth Technical Guide to the Safe Handling of 2-Aminopentan-1-ol for Research and Development Professionals
Introduction
This compound, also known as DL-Norvalinol, is a valuable chiral building block in the fields of chemical synthesis and drug development.[1] Its bifunctional nature, possessing both a primary amine and a primary alcohol, makes it a versatile intermediate for constructing complex molecular architectures. However, the same chemical reactivity that makes it useful also necessitates a comprehensive understanding of its hazards. This guide provides a detailed framework for the safe handling, storage, and emergency management of this compound, grounded in established safety protocols and scientific principles. It is intended for researchers, scientists, and drug development professionals who work with this compound in a laboratory setting. Adherence to these guidelines is critical not only for regulatory compliance but for fostering a culture of safety and scientific integrity.
Section 1: Hazard Identification and Risk Assessment
A thorough risk assessment is the cornerstone of safe laboratory practice. For this compound, this involves a clear understanding of its toxicological properties, physicochemical hazards, and potential routes of exposure.
1.1: GHS Classification Summary
This compound is classified under the Globally Harmonized System (GHS) as a hazardous substance. Depending on its concentration and the supplier, the specific classifications can vary slightly, but they consistently point to its corrosive, irritant, and flammable nature.[2]
| Hazard Class | GHS Category | Hazard Statement | Pictogram | Signal Word |
| Skin Corrosion / Irritation | Category 1B / 2 | H314: Causes severe skin burns and eye damage / H315: Causes skin irritation | Corrosive / Exclamation Mark | Danger / Warning |
| Serious Eye Damage / Eye Irritation | Category 1 / 2A | H318: Causes serious eye damage / H319: Causes serious eye irritation | Corrosive / Exclamation Mark | Danger / Warning |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation | Exclamation Mark | Warning |
| Acute Toxicity (Inhalation) | Category 4 | H332: Harmful if inhaled | Exclamation Mark | Warning |
| Flammable Liquids | Category 3 | H226: Flammable liquid and vapor | Flame | Warning |
Note: The severity of the hazard classification (e.g., Skin Corrosion 1B vs. Skin Irritation 2) can depend on the data source and purity of the substance.[2][3] Always refer to the specific Safety Data Sheet (SDS) provided by the manufacturer.
1.2: Toxicological Profile
The primary health risks associated with this compound stem from its corrosive and irritant properties. The basicity of the amine group and the reactivity of the alcohol group contribute to its ability to damage biological tissues upon contact.
-
Dermal (Skin) and Ocular (Eye) Exposure : Direct contact is the most common exposure route in a laboratory setting. The compound can cause severe skin burns and serious eye damage, potentially leading to irreversible injury.[2][4] The mechanism involves the saponification of fats and extraction of moisture from tissues, leading to cell death and inflammation. Even at lower concentrations, it is irritating to the skin and eyes.[1][3]
-
Inhalation : Vapors or mists of this compound are harmful if inhaled and can cause irritation to the respiratory system.[3] Symptoms may include coughing, shortness of breath, and a burning sensation in the throat.[5]
-
Ingestion : Ingestion can cause burns to the mouth, throat, and stomach.[4] Given its toxicity, ingestion must be treated as a medical emergency.
1.3: Physicochemical Hazards
The flammability of this compound presents a significant safety risk that dictates specific handling and storage protocols.
-
Flammability : With a flash point around 96-101°C (205-214°F), it is classified as a flammable liquid.[6][7] This means it can emit enough vapor to form an ignitable mixture with air at or above this temperature.
-
Vapor Explosion Hazard : The vapors are heavier than air and can travel a considerable distance to a source of ignition and "flash back".[8] It is crucial to control all potential ignition sources in areas where this chemical is handled or stored.
Section 2: Engineering Controls and Personal Protective Equipment (PPE)
A multi-layered approach to risk mitigation is essential. The hierarchy of controls prioritizes the most effective measures for reducing or eliminating hazards.
Caption: The Hierarchy of Controls prioritizes safety measures.
2.1: Primary Engineering Controls
Engineering controls are designed to remove the hazard at the source, before it comes into contact with the worker.
-
Chemical Fume Hood : All procedures involving the handling of this compound, including weighing, transferring, and use in reactions, must be performed inside a certified chemical fume hood. This is non-negotiable. The fume hood's primary function is to capture and exhaust vapors, preventing inhalation exposure and keeping flammable concentrations from building up in the laboratory.[4]
-
Ventilation : Storage areas, such as chemical cabinets, must be well-ventilated to prevent the accumulation of flammable vapors.[8] Ensure that eyewash stations and safety showers are readily accessible and located near the workstation.[8]
2.2: Personal Protective Equipment (PPE) Protocol
PPE is the last line of defense and must be used in conjunction with engineering controls.
-
Eye and Face Protection : At a minimum, ANSI Z87.1-compliant safety glasses with side shields are required. For procedures with a higher risk of splashing (e.g., transferring volumes >100 mL, heating), chemical splash goggles and a full-face shield must be worn over the goggles.[9]
-
Skin Protection :
-
Gloves : Chemically resistant gloves are mandatory. Nitrile or neoprene gloves are suitable for incidental contact.[10] Always check the manufacturer's compatibility chart and be aware of the breakthrough time. Never wear potentially contaminated gloves outside the laboratory area, and inspect them for tears or holes before each use.[11]
-
Protective Clothing : A flame-resistant lab coat, fully buttoned, is required. An apron made of a chemically impervious material (e.g., PVC) should be worn over the lab coat during large-scale operations.[9] Do not wear open-toed shoes or shorts in the laboratory.[11]
-
-
Respiratory Protection : The use of a fume hood should preclude the need for respiratory protection during routine use. However, for emergency situations like a large spill, or if engineering controls fail, a NIOSH-approved respirator with an organic vapor/ammonia cartridge may be necessary.[4] Personnel must be properly trained and fit-tested before using a respirator.[12]
Caption: PPE Selection Workflow for this compound.
Section 3: Standard Operating Procedures (SOPs) for Handling and Storage
3.1: General Handling Procedures
-
Preparation : Before handling, review the Safety Data Sheet (SDS). Ensure the fume hood is operational and the sash is at the appropriate height. Clear the workspace of any unnecessary items.
-
PPE Donning : Put on all required PPE as determined by your risk assessment.
-
Dispensing : Ground and bond the container and receiving equipment to prevent static discharge. Perform all transfers of the chemical over a secondary containment tray to control potential drips or spills.
-
Heating : If heating is required, use a heating mantle or oil bath with temperature control. Never use an open flame.
-
Post-Handling : Tightly cap the container immediately after use. Decontaminate the work surface.
-
Hygiene : Remove gloves using the proper technique to avoid self-contamination. Wash hands thoroughly with soap and water after handling the chemical and before leaving the laboratory.[11]
3.2: Storage Requirements
Proper storage is critical for preventing fires, accidental releases, and degradation of the material.
| Parameter | Requirement | Rationale |
| Location | Store in a designated, well-ventilated corrosives and/or flammables cabinet.[4][8] | To prevent accumulation of flammable vapors and provide fire resistance. |
| Temperature | Keep in a cool, dry place away from direct sunlight and heat sources.[8] | To minimize vapor pressure and prevent thermal decomposition. |
| Container | Keep container tightly closed and properly sealed.[8][13] | To prevent vapor release, contamination, and potential reaction with air or moisture. |
| Incompatibilities | Segregate from strong oxidizing agents, acids, acid anhydrides, and acid chlorides.[4][8] | To prevent violent exothermic reactions, which can lead to fire or explosion. |
| Labeling | Ensure containers are clearly labeled with the chemical name and all relevant GHS hazard pictograms. | To ensure clear identification and immediate hazard recognition. |
3.3: Waste Disposal
All waste materials contaminated with this compound, including empty containers, absorbent materials from spills, and contaminated PPE, must be treated as hazardous waste.[4][12]
-
Collect waste in a designated, properly labeled, leak-proof container.
-
Do not mix with incompatible waste streams.
-
Arrange for disposal through your institution's Environmental Health and Safety (EHS) office.
Section 4: Emergency Procedures
Immediate and correct response to an emergency can significantly mitigate harm. All personnel must be familiar with these procedures.
4.1: First Aid Measures
The guiding principle is immediate and copious flushing with water for skin and eye exposures. [14][15]
-
Eye Contact : Immediately flush eyes with plenty of water for at least 15 minutes, holding eyelids open.[4][8] Remove contact lenses if present and easy to do.[4] Seek immediate medical attention.
-
Skin Contact : Immediately remove all contaminated clothing.[4] Wash the affected skin area with soap and plenty of water for at least 15 minutes.[8][14] Seek immediate medical attention.
-
Inhalation : Move the victim to fresh air at once.[8][14] If breathing is difficult, administer oxygen. If breathing has stopped, perform artificial respiration (use a barrier device). Seek immediate medical attention.[8]
-
Ingestion : Do NOT induce vomiting.[4][8] Rinse mouth with water. If the person is conscious, have them drink one or two glasses of water. Never give anything by mouth to an unconscious person. Call a physician or poison control center immediately.[4][15]
4.2: Accidental Release and Spill Cleanup
Caption: Initial Response Decision Tree for a Chemical Spill.
-
Minor Spill Cleanup (<100 mL, inside a fume hood) :
-
Ensure you are wearing appropriate PPE, including double gloves, goggles, and a lab coat.
-
Control all ignition sources.[16]
-
Contain the spill by covering it with an inert absorbent material like sand, vermiculite, or a commercial chemical absorbent.[12] Work from the outside in to prevent spreading.
-
Using non-sparking tools, carefully scoop the absorbed material into a designated hazardous waste container.[5]
-
Decontaminate the spill surface with a mild detergent and water, then wipe dry.
-
Package and label all contaminated materials (including PPE) for hazardous waste disposal.[12]
-
-
Major Spill Cleanup (>100 mL or any spill outside a fume hood) :
-
DO NOT attempt to clean it up yourself.[17]
-
Immediately alert everyone in the area and evacuate.[12]
-
If the spill is flammable, turn off any nearby ignition sources if it is safe to do so.[16]
-
Close the laboratory doors to contain the vapors.
-
From a safe location, call your institution's emergency number or 911.[17]
-
Provide the dispatcher with the chemical name, quantity spilled, and exact location.
-
Wait for the emergency response team to arrive.
-
4.3: Fire Response
-
If a small fire occurs and you are trained to use a fire extinguisher, use a CO2, dry chemical, or alcohol-resistant foam extinguisher.[4]
-
For any fire that cannot be immediately extinguished, or if this compound containers are exposed to fire, activate the fire alarm, evacuate the area, and call 911.[9]
-
Do not attempt to fight a large fire. Vapors can form explosive mixtures with air, and containers may explode when heated.[8]
Section 5: Summary of Key Safety Data
Table 1: Physicochemical Properties
| Property | Value | Source(s) |
| Molecular Formula | C₅H₁₃NO | [1][3] |
| Molecular Weight | 103.16 g/mol | [3] |
| Appearance | Colorless liquid or crystalline solid | [1] |
| Boiling Point | 194-195 °C | [1] |
| Melting Point | 44-48 °C | [6] |
| Flash Point | ~96-101 °C (205-214 °F) (closed cup) | [6][7] |
| Density | ~0.922 g/mL at 25 °C | [1] |
| Solubility | Soluble in water and some organic solvents (e.g., ethanol) | [1] |
Conclusion
This compound is an indispensable tool in modern organic synthesis and medicinal chemistry. Its hazardous properties, however, demand a disciplined and informed approach to safety. By integrating the principles of risk assessment, engineering controls, proper PPE usage, and emergency preparedness into all workflows, researchers can handle this compound effectively and safely. A proactive safety culture, where every individual takes responsibility for their own safety and the safety of their colleagues, is the ultimate guarantor of a secure research environment.
References
- ChemBK. (2024). This compound - Introduction.
- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 249017, 2-Amino-1-pentanol.
- Fisher Scientific. (2024). Safety Data Sheet - 5-Amino-1-pentanol, 50 wt.% aqueous solution.
- Nippon Nyukazai Co., Ltd. (2018). Safety Data Sheet - AMINO ALCOHOL EA.
- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 249017, 2-Amino-1-pentanol.
- The National Institute for Occupational Safety and Health (NIOSH), CDC. (n.d.). First Aid Procedures for Chemical Hazards.
- Princeton University Environmental Health & Safety. (n.d.). Chemical Spill Procedures.
- University of Manitoba Environmental Health and Safety. (n.d.). Chemical Spill Response Procedure.
- Chem Klean. (n.d.). Chemical Spill Procedures - Step By Step Guide.
- University of Toronto Environmental Health & Safety. (n.d.). Chemical Spill Procedures.
- New Mexico State University. (n.d.). Chemical Exposure and Spill Response Procedures.
- University of Bath. (n.d.). Safe working in laboratories.
- Carl ROTH. (2017). Safety Data Sheet: 1-Pentanol.
- University of Florida Environmental Health & Safety. (2018). Guidelines for Storage of Flammable Alcohols in Laboratory Refrigerators and Freezers.
- University of North Carolina at Chapel Hill. (n.d.). Laboratory Safety Manual - Chapter 04: Proper Storage of Chemicals in Laboratories.
- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 75634, 5-Amino-1-pentanol.
Sources
- 1. chembk.com [chembk.com]
- 2. tcichemicals.com [tcichemicals.com]
- 3. 2-Amino-1-pentanol | C5H13NO | CID 249017 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. fishersci.com [fishersci.com]
- 5. 2-AMINO-2-METHYL-1-PROPANOL | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 6. (R)-(-)-2-氨基-1-戊醇 97% | Sigma-Aldrich [sigmaaldrich.com]
- 7. (S)-(+)-2-Amino-1-pentanol 97 22724-81-8 [sigmaaldrich.com]
- 8. assets.thermofisher.cn [assets.thermofisher.cn]
- 9. datasheets.scbt.com [datasheets.scbt.com]
- 10. Laboratory Safety Manual [ehs.cornell.edu]
- 11. Safe working in laboratories [bath.ac.uk]
- 12. ehs.princeton.edu [ehs.princeton.edu]
- 13. Article - Laboratory Safety Manual - ... [policies.unc.edu]
- 14. First Aid Procedures for Chemical Hazards | NIOSH | CDC [cdc.gov]
- 15. CCOHS: First Aid for Chemical Exposures [ccohs.ca]
- 16. umanitoba.ca [umanitoba.ca]
- 17. Chemical Exposure and Spill Response Procedures | New Mexico State University [safety.nmsu.edu]
An In-Depth Technical Guide to 2-Aminopentan-1-ol and its Analogues: From Discovery to Drug Development
A Senior Application Scientist's Perspective on a Versatile Scaffold
Abstract
This technical guide provides a comprehensive overview of the discovery, history, synthesis, and therapeutic applications of 2-aminopentan-1-ol and its structurally related analogues. As crucial chiral building blocks in medicinal chemistry, these compounds have a rich history and continue to be pivotal in the development of novel therapeutics. This document delves into the evolution of synthetic strategies, from classical methods to modern asymmetric catalysis, providing detailed experimental protocols for key transformations. A significant focus is placed on the structure-activity relationships (SAR) of this compound derivatives, exploring their roles as enzyme inhibitors, receptor antagonists, and antimicrobial agents. Through a synthesis of historical context, mechanistic insights, and practical methodologies, this guide serves as an essential resource for researchers, scientists, and drug development professionals engaged in the exploration of this important chemical scaffold.
Introduction: The Significance of the 2-Amino-1-alkanol Motif
The 1,2-amino alcohol moiety is a privileged structural motif found in a vast number of natural products and synthetic pharmaceuticals. The presence of adjacent stereocenters bearing amino and hydroxyl functionalities provides a unique three-dimensional architecture that is crucial for molecular recognition and biological activity. This compound, a simple yet elegant example of this class, serves as a foundational scaffold for a diverse range of analogues with significant therapeutic potential. Its utility as a chiral building block in the synthesis of more complex molecules has cemented its importance in the field of drug discovery.[1] This guide will explore the journey of this compound and its analogues, from their initial discovery to their current applications in cutting-edge research.
Historical Perspective: The Dawn of Amino Alcohol Synthesis
While pinpointing the exact first synthesis of this compound proves challenging from available literature, its discovery is intrinsically linked to the broader history of 2-amino-1-alkanol synthesis. One of the earliest and most straightforward methods for the preparation of these compounds was the reduction of α-amino acids.[1] This approach, leveraging the readily available chiral pool of natural amino acids, provided a direct route to enantiomerically pure amino alcohols.
A seminal contribution to this field was the work of Karrer and Portmann in 1948, who described the reduction of α-amino acid esters to their corresponding 2-amino alcohols. This foundational work laid the groundwork for the synthesis of a wide variety of chiral amino alcohols, including, presumably, the first preparations of this compound from its corresponding amino acid, norvaline.
Evolution of Synthetic Strategies: From Classical to Contemporary
The synthesis of this compound and its analogues has evolved significantly over the decades, driven by the need for more efficient, stereoselective, and scalable methods.
Classical Approaches
-
Reduction of Carbonyl Compounds: The reduction of α-amino ketones or aldehydes remains a fundamental approach. A variety of reducing agents, such as sodium borohydride and lithium aluminum hydride, have been employed for this transformation.[2] The choice of reducing agent is critical and depends on the presence of other functional groups within the molecule. Lithium aluminum hydride, being a powerful reducing agent, is often used for the reduction of amides and esters, providing a direct route from amino acid derivatives.[2]
-
Ring-Opening of Epoxides: The nucleophilic attack of amines on epoxides is another classical and highly effective method for the synthesis of 1,2-amino alcohols.[2] This reaction is typically regioselective, with the amine attacking the less sterically hindered carbon of the epoxide ring. The stereochemistry of the resulting amino alcohol is dictated by the stereochemistry of the starting epoxide.
Modern Asymmetric Syntheses
The demand for enantiomerically pure pharmaceuticals has spurred the development of sophisticated asymmetric synthetic methods.
-
Asymmetric Hydrogenation: The asymmetric hydrogenation of α-amino ketones, catalyzed by chiral transition metal complexes, offers a highly efficient route to enantiomerically enriched 2-amino alcohols. This method is often characterized by high yields and excellent enantioselectivities.
-
Sharpless Asymmetric Aminohydroxylation: A landmark development in the synthesis of vicinal amino alcohols was the Sharpless asymmetric aminohydroxylation of olefins. This powerful reaction allows for the direct conversion of an alkene to a chiral amino alcohol in a single step with high enantioselectivity.
-
Radical C-H Amination: More recently, innovative strategies involving radical C-H amination have emerged. These methods enable the direct conversion of an alcohol to a β-amino alcohol through a radical relay mechanism, offering a novel and efficient synthetic route.[3]
Experimental Protocols: A Practical Guide
To provide a practical context, this section details a representative experimental protocol for a key synthetic transformation.
Synthesis of (S)-2-Aminopentan-1-ol from L-Norvaline
This protocol is based on the classical approach of reducing an amino acid derivative.
Step 1: Esterification of L-Norvaline
-
Suspend L-Norvaline (1 equivalent) in methanol.
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add thionyl chloride (1.2 equivalents) dropwise while maintaining the temperature below 10 °C.
-
After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 24 hours.
-
Remove the solvent under reduced pressure to obtain the methyl ester hydrochloride salt.
Step 2: Reduction of the Ester to (S)-2-Aminopentan-1-ol
-
Prepare a suspension of lithium aluminum hydride (3 equivalents) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., argon or nitrogen).
-
Cool the suspension to 0 °C.
-
Slowly add a solution of the L-norvaline methyl ester hydrochloride (1 equivalent) in anhydrous THF to the lithium aluminum hydride suspension.
-
After the addition, allow the reaction mixture to warm to room temperature and then reflux for 4 hours.
-
Cool the reaction mixture to 0 °C and carefully quench the excess lithium aluminum hydride by the sequential addition of water, 15% aqueous sodium hydroxide, and then water again (Fieser workup).
-
Filter the resulting aluminum salts and wash thoroughly with THF.
-
Dry the combined organic phases over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield (S)-2-aminopentan-1-ol.
Therapeutic Applications and Structure-Activity Relationships
The this compound scaffold is a key component in a variety of biologically active molecules. The following sections highlight some of the therapeutic areas where these analogues have shown promise.
Antiviral Agents
Derivatives of this compound have been investigated for their antiviral activity. For instance, analogues of the adamantane-based antiviral drugs, amantadine and rimantadine, have been synthesized incorporating amino acid and amino alcohol moieties.[1][4] These modifications aim to overcome drug resistance and enhance antiviral potency. The amino alcohol portion can influence the molecule's polarity and its ability to interact with viral targets, such as the M2 proton channel of the influenza virus.[4]
Enzyme Inhibitors
The this compound motif is present in a number of enzyme inhibitors. The specific stereochemistry and the nature of the substituents on the amino and hydroxyl groups, as well as the alkyl chain, play a crucial role in the inhibitory activity.
-
N-Acylethanolamine Acid Amidase (NAAA) Inhibitors: N-acyl derivatives of amino alcohols have been explored as inhibitors of NAAA, an enzyme involved in the degradation of fatty acid ethanolamides.[5][6][7] Inhibition of NAAA can lead to anti-inflammatory effects. Structure-activity relationship studies have shown that the nature of the acyl group and the stereochemistry of the amino alcohol are critical for potent inhibition.[5]
-
Digestive Enzyme Inhibitors: Synthetic amino acid derivatives, including those with an amino alcohol core, have been investigated as inhibitors of digestive enzymes like α-amylase and α-glucosidase.[8] These enzymes are targets for the management of type 2 diabetes. The inhibitory potential is influenced by the overall structure of the molecule, including the length and branching of the alkyl chain.[8]
| Compound/Analogue | Target Enzyme | IC50 | Reference |
| (S)-N-(2-oxo-3-oxetanyl)biphenyl-4-carboxamide | NAAA | 115 nM | [6] |
| 2-amino-5-styrylacetophenone derivative (2a) | α-amylase | 2.3 ± 0.20 µM | [9] |
| 2-amino-5-styrylacetophenone derivative (2a) | α-glucosidase | 5.4 ± 0.10 µM | [9] |
Table 1: Inhibitory activities of selected 2-amino-1-alkanol analogues.
Receptor Antagonists
The rigid, yet adaptable, structure of this compound analogues makes them suitable scaffolds for the design of receptor antagonists.
-
Opioid Receptor Antagonists: The 2-amino-1,1-dimethyl-7-hydroxytetralin scaffold, which can be considered a constrained analogue of a substituted this compound, has been identified as a novel template for the development of opioid receptor antagonists.[10] Modifications to this core structure have led to compounds with selectivity for mu- and kappa-opioid receptors.[10]
Antimicrobial Agents
Amino acid and amino alcohol derivatives have long been a source of antimicrobial agents.[11] The amphiphilic nature of some this compound analogues allows them to interact with and disrupt microbial cell membranes. The antimicrobial activity can be tuned by modifying the length of the alkyl chain and the substituents on the amino group.
Visualization of Key Concepts
To better illustrate the concepts discussed, the following diagrams are provided.
General Synthetic Pathways to 2-Amino-1-alkanols
Caption: Key synthetic routes to 2-amino-1-alkanols.
Structure-Activity Relationship Logic
Caption: Factors influencing the SAR of this compound analogues.
Conclusion and Future Outlook
The journey of this compound and its analogues from their early, classical syntheses to their role in modern drug discovery exemplifies the enduring importance of fundamental chiral building blocks. The continuous development of novel synthetic methodologies has provided access to an ever-expanding chemical space of analogues with diverse biological activities. The versatility of this scaffold, demonstrated by its application in antiviral, enzyme inhibitory, and receptor antagonist design, ensures its continued relevance in the pharmaceutical sciences.
Future research will likely focus on the development of even more efficient and sustainable synthetic routes, potentially leveraging biocatalysis and flow chemistry. Furthermore, a deeper understanding of the molecular interactions between this compound analogues and their biological targets, aided by computational modeling and structural biology, will undoubtedly lead to the design of more potent and selective therapeutic agents. The rich history and promising future of this compound and its analogues serve as a testament to the power of small molecules in addressing significant medical challenges.
References
- CHAPTER 1 SYNTHESIS OF AMINO ALCOHOLS AND ESTERS - UM Students' Repository
- Synthesis, Structure, Carbohydrate Enzyme Inhibition, Antioxidant Activity, In Silico Drug-Receptor Interactions and Drug-Like Profiling of the 5-Styryl-2-Aminochalcone Hybrids
- Identification of a new scaffold for opioid receptor antagonism based on the 2-amino-1,1-dimethyl-7-hydroxytetralin pharmacophore
- This compound - ChemBK
- Inhibitory Potential of Synthetic Amino Acid Derivatives against Digestive Enzymes as Promising Hypoglycemic and Anti-Obesity Agents
- 2-Amino-1-pentanol | C5H13NO | CID 249017 - PubChem
- CID 158733068 | C10H26N2O2 - PubChem
- Synthetic Analogues of Aminoadamantane as Influenza Viral Inhibitors—In Vitro, In Silico and QSAR Studies - MDPI
- 5-Aminopentan-1-ol | C5H13NO | CID 75634 - PubChem
- 5-Amino-1-pentanol - Wikipedia
- Synthesis of 1,2-amino alcohols - Organic Chemistry Portal
- Synthesis, structure-activity, and structure-stability relationships of 2-substituted-N-(4-oxo-3-oxetanyl) N-acylethanolamine acid amidase (NAAA) inhibitors - PubMed
- Amino Acid Based Antimicrobial Agents – Synthesis and Properties - PMC
- Synthetic Analogues of Aminoadamantane as Influenza Viral Inhibitors-In Vitro, In Silico and QSAR Studies - PubMed
- Representative bioactive molecules containing N‐substituted 1,2‐amino alcohol motif.
- Multimodal Role of Amino Acids in Microbial Control and Drug Development - MDPI
- Synthesis of 2-amino alcohols and unnatural amino acids
- Chiral Amino Alcohols for the Synthesis of Various Metal Complexes - Alfa Chemistry
- 2-Aminopyridine Derivatives as Potential σ 2 Receptor Antagonists - ResearchG
- Amino Alcohols from Eugenol as Potential Semisynthetic Insecticides: Chemical, Biological, and Comput
- Reimagining Enantioselective Aminoalcohol Synthesis via Chemoselective Electrocatalytic Radical Cross Couplings | Organic Chemistry | ChemRxiv | Cambridge Open Engage
- Broad-Spectrum Antiviral Str
- Plant amino acid analogues as antimicrobial agents - PMC
- Enantioselective radical C–H amination for the synthesis of β-amino alcohols - PMC
- Synthesis and characterization of potent and selective mu-opioid receptor antagonists, [Dmt(1), D-2-Nal(4)]endomorphin-1 (Antanal-1) and [Dmt(1), D-2-Nal(4)]endomorphin-2 (Antanal-2) - PubMed
- Recent Advances in Molecular Mechanisms of Nucleoside Antivirals - PMC
- ANTIMICROBIAL ACTIVITY OF AMINO ACID DERIVATIVES OF MEMANTINE Aleksandra Tencheva1, Ivanka Stankova1, Tsvetelina Angelova2, Ver - Journal of Chemical Technology and Metallurgy
- Synthesis, biological investigation, and in silico studies of 2-aminothiazole sulfonamide deriv
- Antiviral activities of novel 5-phosphono-pent-2-en-1-yl nucleosides and their alkoxyalkyl phosphonoesters - PubMed
- (PDF)
- Asymmetric synthesis of syn- and anti-1,3-amino alcohols - PubMed
- Biosynthesis of Chiral Amino Alcohols via an Engineered Amine Dehydrogenase in E. coli
- Synthesis and structure-activity relationships of N-(2-oxo-3-oxetanyl)amides as N-acylethanolamine-hydrolyzing acid amidase inhibitors - PubMed
- N-(2-oxo-3-oxetanyl)
- 1,2-amino alcohol synthesis by hydroxyl
- N-Acyl Amino Acids: Metabolism, Molecular Targets, and Role in Biological Processes - PMC
- USRE29588E - Preparation of d-2-amino-1-butanol salts - Google P
- CN105481703B - One kind synthesis(S)The method of 2 amino butanols - Google P
- A brief history of antibiotics and select advances in their synthesis - PubMed
- 1,2-Amino Alcohols via Cr/Photoredox Dual-Catalyzed Addition of α-Amino Carbanion Equivalents to Carbonyls | Journal of the American Chemical Society
Sources
- 1. Synthetic Analogues of Aminoadamantane as Influenza Viral Inhibitors-In Vitro, In Silico and QSAR Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. chembk.com [chembk.com]
- 3. mdpi.com [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. Synthesis, structure-activity, and structure-stability relationships of 2-substituted-N-(4-oxo-3-oxetanyl) N-acylethanolamine acid amidase (NAAA) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis and structure-activity relationships of N-(2-oxo-3-oxetanyl)amides as N-acylethanolamine-hydrolyzing acid amidase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. N-(2-oxo-3-oxetanyl)carbamic acid esters as N-acylethanolamine acid amidase inhibitors: synthesis and structure-activity and structure-property relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Inhibitory Potential of Synthetic Amino Acid Derivatives against Digestive Enzymes as Promising Hypoglycemic and Anti-Obesity Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis, Structure, Carbohydrate Enzyme Inhibition, Antioxidant Activity, In Silico Drug-Receptor Interactions and Drug-Like Profiling of the 5-Styryl-2-Aminochalcone Hybrids - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Identification of a new scaffold for opioid receptor antagonism based on the 2-amino-1,1-dimethyl-7-hydroxytetralin pharmacophore - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Amino Acid Based Antimicrobial Agents – Synthesis and Properties - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Stereochemistry and Absolute Configuration of 2-Aminopentan-1-ol Isomers
Executive Summary: The Critical Role of Chirality in 2-Aminopentan-1-ol
This compound, also known as norvalinol, is a chiral amino alcohol that serves as a pivotal building block (synthon) in the synthesis of a wide array of pharmaceutical compounds and complex organic molecules.[1][2] Its structure contains a single stereocenter, giving rise to a pair of non-superimposable mirror-image isomers known as enantiomers. The precise three-dimensional arrangement, or absolute configuration, of the functional groups around this chiral center is often fundamental to the molecule's biological activity, dictating its efficacy and safety profile in drug development.
This guide provides a comprehensive exploration of the stereochemistry of this compound. We will dissect the principles of assigning absolute configuration using the Cahn-Ingold-Prelog (CIP) priority rules, detail the properties of the individual (R) and (S) enantiomers, and present field-proven methodologies for their analytical differentiation and physical separation. This document is designed to equip researchers and drug development professionals with the foundational knowledge and practical insights required to confidently work with these important chiral synthons.
Foundational Principles: Chirality and the Cahn-Ingold-Prelog System
In stereochemistry, chirality is a geometric property of a molecule that is non-superimposable on its mirror image.[3][4] The most common source of chirality in organic molecules is the presence of a tetrahedral carbon atom bonded to four different substituents, known as a chiral center or stereocenter. Molecules with a single chiral center exist as a pair of enantiomers .[5]
To unambiguously describe the spatial arrangement of substituents at a chiral center, the Cahn-Ingold-Prelog (CIP) priority rules are employed.[6][7][8] This system assigns a priority (1, 2, 3, or 4) to each of the four groups attached to the stereocenter based on a set of hierarchical rules. The absolute configuration is then designated as either R (from the Latin rectus, for right) or S (from the Latin sinister, for left) based on the orientation of these prioritized groups.[3]
Determining the Absolute Configuration of this compound
The core of understanding this compound's stereochemistry lies in the systematic application of the CIP rules to its single chiral center at the C2 position.
3.1 Identifying the Chiral Center and Substituents
The structure of this compound features a chiral carbon at the second position (C2). The four distinct groups attached to this stereocenter are:
-
-NH₂ (Amino group)
-
-CH₂OH (Hydroxymethyl group)
-
-CH₂CH₂CH₃ (Propyl group)
-
-H (Hydrogen atom)
3.2 Step-by-Step Priority Assignment via CIP Rules
The assignment of priorities follows a clear, hierarchical process:
-
Rule 1: Prioritize by Atomic Number. The atom directly bonded to the chiral center with the highest atomic number receives the highest priority.[6][9]
-
Nitrogen (Z=7) in the -NH₂ group has the highest atomic number. Priority = 1 .
-
Carbon (Z=6) in the -CH₂OH group and Carbon (Z=6) in the -CH₂CH₂CH₃ group are tied.
-
Hydrogen (Z=1) has the lowest atomic number. Priority = 4 .
-
-
Rule 2: Proceed Down the Chain to the First Point of Difference. For the tied carbon groups, we examine the atoms to which they are bonded, again prioritizing by atomic number.[6][10]
-
The carbon in -CH₂OH is bonded to one Oxygen (Z=8) and two Hydrogens (Z=1).
-
The carbon in -CH₂CH₂CH₃ is bonded to one Carbon (Z=6) and two Hydrogens (Z=1).
-
Since Oxygen has a higher atomic number than Carbon, the -CH₂OH group takes precedence. Priority = 2 .
-
The propyl group (-CH₂CH₂CH₃) is therefore assigned Priority = 3 .
-
Summary of Priorities:
-
1: -NH₂
-
2: -CH₂OH
-
3: -CH₂CH₂CH₃
-
4: -H
3.3 Visualizing the Enantiomers
With priorities established, we can determine the configuration. By orienting the molecule so the lowest-priority group (-H) points away from the viewer, the sequence from priority 1 to 2 to 3 determines the designation:
-
Clockwise direction (1 → 2 → 3) defines the (R)-enantiomer .
-
Counter-clockwise direction (1 → 2 → 3) defines the (S)-enantiomer .
Properties and Identification of this compound Isomers
Enantiomers share identical physical properties such as melting point, boiling point, and solubility in achiral solvents. Their defining difference is their interaction with plane-polarized light.[3]
| Property | (S)-(+)-2-Aminopentan-1-ol | (R)-(-)-2-Aminopentan-1-ol |
| Synonym | L-Norvalinol | D-Norvalinol |
| CAS Number | 22724-81-8 | 80696-30-6[11] |
| Molecular Formula | C₅H₁₃NO[12] | C₅H₁₃NO[11][12] |
| Molecular Weight | 103.16 g/mol | 103.16 g/mol [11] |
| Melting Point | 44-48 °C | 44-48 °C[11] |
| Optical Activity | [α]20/D +17°, c = 1 in chloroform | [α]20/D -17°, c = 1 in chloroform[11] |
| SMILES String | CCCCO | CCCCO[11] |
| InChI Key | ULAXUFGARZZKTK-YFKPBYRVSA-N | ULAXUFGARZZKTK-RXMQYKEDSA-N[11] |
Experimental Methodologies for Analysis and Separation
Distinguishing and separating enantiomers requires chiral-specific techniques. The two primary methods employed in both research and industrial settings are polarimetry and chiral chromatography.
Polarimetry: Measuring Optical Activity
Expertise & Experience: Polarimetry is a classical, non-destructive technique that measures the rotation of plane-polarized light as it passes through a solution containing a chiral compound.[5][13] Enantiomers rotate light by equal magnitudes but in opposite directions.[14][15] The dextrorotatory (+) enantiomer, (S)-2-aminopentan-1-ol, rotates light to the right, while the levorotatory (-) enantiomer, (R)-2-aminopentan-1-ol, rotates it to the left. This provides a direct, albeit low-resolution, method for assessing the enantiomeric purity of a sample.
Trustworthiness: The self-validating nature of polarimetry comes from its reliance on a fundamental physical constant: specific rotation. For a given compound, under defined conditions (temperature, solvent, concentration, wavelength), the specific rotation is a constant. Any deviation from the literature value for an enantiomerically pure sample indicates the presence of the other enantiomer or impurities.
-
Instrument Preparation: Calibrate the polarimeter using a blank (pure solvent).
-
Sample Preparation: Accurately weigh a sample of the this compound isomer and dissolve it in a precise volume of a specified solvent (e.g., 1 g in 100 mL of chloroform for a concentration 'c' of 1 g/100mL). Ensure complete dissolution.
-
Measurement: Fill a polarimeter cell of a known path length 'l' (e.g., 1 dm) with the sample solution, ensuring no air bubbles are present.
-
Data Acquisition: Place the cell in the polarimeter and record the observed rotation 'α' in degrees.
-
Calculation: Calculate the specific rotation [α] using Biot's Law: [α] = α / (l × c) .
-
Comparison: Compare the calculated specific rotation to the known value for the pure enantiomer to determine enantiomeric excess (ee).
Chiral Chromatography: High-Resolution Separation
Expertise & Experience: Chiral High-Performance Liquid Chromatography (HPLC) is the gold standard for the analytical and preparative separation of enantiomers.[16] The causality behind its effectiveness lies in the use of a Chiral Stationary Phase (CSP). A CSP is a solid support that has been modified with a chiral selector. As the racemic mixture of this compound passes through the column, the two enantiomers form transient, diastereomeric complexes with the chiral selector. One enantiomer will have a stronger interaction, causing it to be retained longer on the column, thus enabling separation.[17][18][19]
Trustworthiness: This method is self-validating through the use of reference standards. By first injecting a racemic standard, two distinct, well-resolved peaks of equal area should be observed. Subsequently, injecting a known pure enantiomer allows for definitive peak identification. The resolution and retention times serve as reliable metrics for method performance and reproducibility.
-
System Setup: Equip an HPLC system with a suitable chiral column (e.g., a polysaccharide-based CSP like Chiralpak® or a macrocyclic glycopeptide-based CSP like CHIROBIOTIC®).
-
Mobile Phase Preparation: Prepare an appropriate mobile phase, typically a mixture of a non-polar solvent (like hexane) and a polar modifier (like isopropanol or ethanol). The exact ratio must be optimized to achieve good resolution.
-
Sample Preparation: Dissolve a small amount of the this compound mixture in the mobile phase to a concentration of approximately 1 mg/mL. Filter the sample through a 0.45 µm filter.
-
Method Parameters:
-
Flow Rate: Set to a typical value, e.g., 1.0 mL/min.
-
Column Temperature: Maintain at a constant temperature, e.g., 25 °C.
-
Detection: Use a UV detector at a wavelength where the analyte absorbs (typically low UV, ~210 nm, as amino alcohols lack a strong chromophore).
-
-
Analysis: Inject the sample onto the column and record the chromatogram. The two enantiomers will elute at different retention times. Quantify the relative peak areas to determine the enantiomeric ratio.
Conclusion
The stereochemistry of this compound is defined by a single chiral center at C2, resulting in the (R) and (S) enantiomers. A thorough understanding of the Cahn-Ingold-Prelog priority rules is essential for the unambiguous assignment of their absolute configurations. While these isomers possess identical physical properties, their distinct optical rotations allow for differentiation via polarimetry. For high-resolution analysis and preparative separation, chiral chromatography stands as the definitive methodology. For professionals in pharmaceutical research and development, mastering the principles and techniques outlined in this guide is paramount for the successful synthesis, characterization, and application of these valuable chiral building blocks.
References
- Wikipedia. Cahn–Ingold–Prelog priority rules. Wikipedia. [Link]
- Fiveable. Cahn-Ingold-Prelog Priority Rules Definition. Fiveable. [Link]
- OpenOChem Learn. CIP (Cahn-Ingold-Prelog) Priorities. OpenOChem Learn. [Link]
- AK Lectures. Cahn-Ingold-Prelog Priority System. AK Lectures. [Link]
- University of Calgary. Assigning Group Priorities- The Cahn, Ingold, Prelog rules. University of Calgary. [Link]
- Frontiers in Catalysis. Biosynthesis of Chiral Amino Alcohols via an Engineered Amine Dehydrogenase in E. coli. Frontiers Media S.A. [Link]
- PubChem. 2-Amino-1-pentanol.
- PubChem. DL-norvalinol compound with DL-norvalinol.
- ChemBK. This compound. ChemBK. [Link]
- S4Science. Polarimeter. S4Science. [Link]
- NIST WebBook. 2-Amino-1-pentanol hydrochloride. National Institute of Standards and Technology. [Link]
- Universities Space Research Association.
- NIH. Synthesis of 1,2-Aminoalcohols through Enantioselective Aminoallylation of Ketones by Cu-Catalyzed Reductive Coupling.
- MDPI.
- YouTube. Organic Chemistry: Polarimetry and Optical Activity | MCAT Crash Course. Inspira Advantage. [Link]
- Wikipedia.
- Universities Space Research Association.
- Google Patents. Process for the preparation of (S)-2-amino-1-propanol (L-alaninol) from (S)-1-methoxy-2-propylamine.
- Royal Society of Chemistry. Enantioselective synthesis of α-alkenyl α-amino acids via N–H insertion reactions. Royal Society of Chemistry. [Link]
- PubMed. Chiral separation of enantiomers of amino acid derivatives by high-performance liquid chromatography on a norvancomycin-bonded chiral stationary phase.
- PubChem. 2-Amino-1-pentanol | C5H13NO.
- PMC. cis-1-Aminoindan-2-ol in Asymmetric Syntheses.
- Chromatography Today. Chiral Amino Acid and Peptide Separations – the Next Generation.
Sources
- 1. chembk.com [chembk.com]
- 2. Synthesis of 1,2-Aminoalcohols through Enantioselective Aminoallylation of Ketones by Cu-Catalyzed Reductive Coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Absolute configuration - Wikipedia [en.wikipedia.org]
- 4. chempep.com [chempep.com]
- 5. Basics of polarimetry | Anton Paar Wiki [wiki.anton-paar.com]
- 6. Cahn–Ingold–Prelog priority rules - Wikipedia [en.wikipedia.org]
- 7. fiveable.me [fiveable.me]
- 8. CIP (Cahn-Ingold-Prelog) Priorities | OpenOChem Learn [learn.openochem.org]
- 9. aklectures.com [aklectures.com]
- 10. vanderbilt.edu [vanderbilt.edu]
- 11. (R)-(-)-2-氨基-1-戊醇 97% | Sigma-Aldrich [sigmaaldrich.com]
- 12. 2-Amino-1-pentanol | C5H13NO | CID 249017 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. s4science.at [s4science.at]
- 14. hou.usra.edu [hou.usra.edu]
- 15. hou.usra.edu [hou.usra.edu]
- 16. mdpi.com [mdpi.com]
- 17. Chiral separation of enantiomers of amino acid derivatives by high-performance liquid chromatography on a norvancomycin-bonded chiral stationary phase [pubmed.ncbi.nlm.nih.gov]
- 18. sigmaaldrich.com [sigmaaldrich.com]
- 19. chromatographytoday.com [chromatographytoday.com]
An In-Depth Technical Guide to the Physical Properties of DL-2-Aminopentan-1-ol
Introduction: DL-2-Aminopentan-1-ol, a chiral amino alcohol, serves as a versatile building block in organic synthesis, with significant applications in the development of pharmaceuticals and other biologically active compounds.[1] Its utility as a synthetic intermediate underscores the critical need for a comprehensive understanding of its physical properties. This guide provides an in-depth exploration of the key physical characteristics of DL-2-Aminopentan-1-ol, detailing not only the empirical values but also the robust methodologies for their determination. Tailored for researchers, scientists, and professionals in drug development, this document aims to equip the reader with the foundational knowledge necessary for the effective handling, characterization, and application of this important chemical entity.
Core Physicochemical Properties
A thorough understanding of the fundamental physicochemical properties of a compound is paramount for its application in research and development. These properties dictate the compound's behavior in various environments and are crucial for process design, formulation, and quality control.
Molecular and Chemical Identity
DL-2-Aminopentan-1-ol is the racemic mixture of (R)- and (S)-2-aminopentan-1-ol. Its fundamental identifiers are summarized in the table below.
| Property | Value | Source(s) |
| Molecular Formula | C5H13NO | [2] |
| Molecular Weight | 103.16 g/mol | [2] |
| CAS Number | 4146-04-7 | [2] |
| Synonyms | DL-Norvalinol, (±)-2-Aminopentan-1-ol | |
| InChI Key | ULAXUFGARZZKTK-UHFFFAOYSA-N | [3] |
| Canonical SMILES | CCCC(CO)N | [3] |
Thermal Properties
The thermal properties of a substance, such as its melting and boiling points, are critical indicators of its purity and thermal stability.
| Property | Value | Source(s) |
| Melting Point | 29.84°C (estimate) to 32°C | [2] |
| Boiling Point | 194-195.6°C at 760 mmHg | [2][3] |
| Flash Point | 95°C (203°F) | [2][3] |
Density and Refractive Index
Density is a fundamental physical property essential for volume-to-mass conversions, while the refractive index is a valuable parameter for purity assessment.
| Property | Value | Source(s) |
| Density | 0.915 - 0.922 g/mL at 25°C | [2][3] |
| Refractive Index (n20/D) | 1.4511 | [2] |
Solubility
The solubility of DL-2-Aminopentan-1-ol dictates its suitability for various reaction conditions and formulation strategies. It is reported to be soluble in water and some organic solvents, including ethanol and dimethylformamide.[2]
Methodologies for Physical Property Determination
To ensure the accuracy and reproducibility of physical property data, standardized experimental protocols are essential. This section outlines the established methodologies for determining the key physical properties of DL-2-Aminopentan-1-ol.
Melting Point Determination: The Capillary Method
The capillary method is a widely accepted and pharmacopeia-recognized technique for determining the melting point of a crystalline solid.[4][5]
Principle: A small, powdered sample is heated at a controlled rate in a capillary tube. The temperatures at which the substance begins to melt (onset point) and completely liquefies (clear point) are recorded as the melting range. A narrow melting range is indicative of high purity.[6]
Experimental Protocol:
-
Sample Preparation: Ensure the DL-2-Aminopentan-1-ol sample is dry and finely powdered.
-
Capillary Tube Loading: Introduce the powdered sample into a capillary tube, ensuring a packed column height of approximately 3 mm.[7]
-
Apparatus Setup: Place the capillary tube into a melting point apparatus.
-
Heating: Heat the sample rapidly to a temperature just below the expected melting point, then reduce the heating rate to 1-2°C per minute to allow for accurate observation.[7]
-
Observation and Recording: Observe the sample through the magnifying lens and record the temperature at the onset of melting and when the sample is completely molten.
Caption: Workflow for Melting Point Determination.
Boiling Point Determination: Distillation and Thiele Tube Methods
The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure.[8][9]
Distillation Method:
This method is suitable when a larger sample volume (>5 mL) is available and purification is also desired.[10][11]
Experimental Protocol:
-
Apparatus Setup: Assemble a simple distillation apparatus with a distillation flask, condenser, and receiving flask.
-
Sample and Boiling Chips: Place the DL-2-Aminopentan-1-ol sample and a few boiling chips into the distillation flask.
-
Heating: Gently heat the flask.
-
Temperature Recording: Record the temperature at which a steady distillation rate is achieved. This temperature represents the boiling point at the recorded atmospheric pressure.[8]
Thiele Tube Method:
This microscale method is ideal for small sample volumes (approx. 0.2 mL).[11]
Experimental Protocol:
-
Sample Preparation: Place a small amount of the liquid into a mini-test tube. Invert a sealed capillary tube into the liquid.
-
Apparatus Setup: Attach the mini-test tube to a thermometer and place it in a Thiele tube containing a high-boiling point liquid (e.g., mineral oil).
-
Heating: Heat the Thiele tube, causing a stream of bubbles to emerge from the inverted capillary.
-
Observation: Turn off the heat and observe the sample as it cools. The temperature at which the liquid is drawn back into the capillary tube is the boiling point.[10]
Caption: Boiling Point Determination Workflow.
Density Measurement: Digital Density Meter
Modern digital density meters, operating on the oscillating U-tube principle, offer a rapid and highly accurate method for density determination, as outlined in ASTM D4052.[12][13][14]
Principle: A small volume of the liquid sample is introduced into a U-shaped oscillating tube. The change in the oscillation frequency of the tube, which is dependent on the mass of the sample, is used to calculate the density.[13][15]
Experimental Protocol:
-
Instrument Calibration: Calibrate the digital density meter with a certified reference standard.
-
Sample Injection: Inject a small, bubble-free aliquot of DL-2-Aminopentan-1-ol into the measurement cell.
-
Temperature Equilibration: Allow the sample to reach thermal equilibrium at the desired temperature (e.g., 25°C).
-
Measurement: The instrument automatically measures the oscillation period and calculates the density.
Spectroscopic Characterization
Spectroscopic techniques provide invaluable information about the molecular structure and functional groups present in a compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.[16][17]
Expected ¹H NMR Spectral Features: The proton NMR spectrum of DL-2-Aminopentan-1-ol is expected to show signals corresponding to the different types of protons in the molecule. The chemical shifts will be influenced by the neighboring functional groups (amino and hydroxyl).
Expected ¹³C NMR Spectral Features: The carbon NMR spectrum will display distinct signals for each of the five carbon atoms in the molecule, with their chemical shifts indicating their electronic environment.
Experimental Protocol (General):
-
Sample Preparation: Dissolve 5-25 mg of DL-2-Aminopentan-1-ol in a suitable deuterated solvent (e.g., CDCl₃, D₂O).[18]
-
NMR Tube: Transfer the solution to an NMR tube.
-
Data Acquisition: Acquire the ¹H and ¹³C NMR spectra on a high-resolution NMR spectrometer.[19]
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.[20]
Expected IR Spectral Features:
-
O-H Stretch: A broad band in the region of 3200-3600 cm⁻¹ due to the hydroxyl group.
-
N-H Stretch: A medium intensity band in the region of 3300-3500 cm⁻¹ corresponding to the primary amine.
-
C-H Stretch: Sharp peaks in the 2850-3000 cm⁻¹ region due to the aliphatic C-H bonds.
-
C-O Stretch: A strong band in the 1000-1260 cm⁻¹ region.
Experimental Protocol (Attenuated Total Reflectance - ATR):
-
Instrument Setup: Record a background spectrum of the clean ATR crystal.
-
Sample Application: Place a drop of liquid DL-2-Aminopentan-1-ol directly onto the ATR crystal.[21][22]
-
Data Acquisition: Acquire the IR spectrum over the range of 4000-400 cm⁻¹.[20]
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a hyphenated technique that separates volatile compounds and then identifies them based on their mass-to-charge ratio and fragmentation pattern.[23][24]
Expected Mass Spectrum Fragmentation: Upon electron ionization, the molecular ion ([M]⁺) of DL-2-Aminopentan-1-ol (m/z = 103) may be observed. Common fragmentation pathways for amino alcohols include alpha-cleavage adjacent to the nitrogen or oxygen atoms.[25][26] A prominent fragment would be expected from the loss of a CH₂OH group (m/z = 72).
Experimental Protocol (General):
-
Sample Preparation: Prepare a dilute solution of DL-2-Aminopentan-1-ol in a volatile organic solvent.[23]
-
Injection: Inject a small volume of the solution into the GC inlet.
-
Separation: The compound is vaporized and separated on a GC column.
-
Mass Analysis: The eluted compound enters the mass spectrometer, where it is ionized and fragmented, and the resulting ions are detected.[23]
Caption: Spectroscopic Analysis Workflow.
Safety and Handling
DL-2-Aminopentan-1-ol is classified as an irritant to the skin, eyes, and respiratory system.[2] Appropriate personal protective equipment, including gloves and safety glasses, should be worn when handling this compound.[2] Work should be conducted in a well-ventilated area.
Conclusion
This technical guide has provided a comprehensive overview of the core physical properties of DL-2-Aminopentan-1-ol and the standard methodologies for their determination. A thorough understanding and application of these principles are essential for the successful utilization of this compound in research and development, particularly in the synthesis of novel therapeutic agents. The provided protocols serve as a foundation for establishing robust and reproducible characterization workflows.
References
- Melting Point Determination. (n.d.). thinkSRS.com.
- 2-aminopentan-1-ol. (2024, April 9). ChemBK.
- ASTM D4052-22, Standard Test Method for Density, Relative Density, and API Gravity of Liquids by Digital Density Meter. (2022). ASTM International.
- Density Measurement and Density Standards. (n.d.). Reagecon.
- FTIR Analysis for Liquid Samples - What You Need to Know. (2025, April 2). Drawell.
- ASTM D7777 | ASTM Standard Test Method for Density, Relative Density and API Gravity of Liquid. (n.d.). Ayalytical.
- Melting point determination. (n.d.). University of Calgary.
- NMR Protocols and Methods. (n.d.). Springer Nature Experiments.
- Sample Preparation for FTIR Analysis - Sample Types and Prepare Methods. (n.d.). Drawell.
- Measuring the Melting Point. (2023, May 8). Westlab Canada.
- Determination of Boiling Point of Organic Compounds. (2025, July 23). GeeksforGeeks.
- Fourier Transform Infrared Spectroscopy. (2014, June 17). UCI Aerosol Photochemistry Group.
- How to prepare a liquid sample for FTIR spectrum? (2021, January 24). ResearchGate.
- 3.1 Gas Chromatography–Mass Spectrometry (GC-MS) for volatile profiling. (n.d.). Oud Academia.
- Melting Point Determination / General Tests. (n.d.). Japanese Pharmacopoeia.
- What is standard procedure to measure boiling point of any liquid? (2016, June 30). Quora.
- ASTM Standard D4052: "Standard Test Method for Density and Relative Density of Liquids by Digital Density Meter." (n.d.). Federal Aviation Administration.
- Gas Chromatography–Mass Spectrometry Method for Determination of Biogenic Volatile Organic Compounds Emitted by Plants. (n.d.). Springer Nature Experiments.
- 6.2B: Step-by-Step Procedures for Boiling Point Determination. (2022, May 5). Chemistry LibreTexts.
- Melting Point Determination / Your Guide to Melting Point Analysis. (n.d.). Mettler Toledo.
- Sample Preparation – FT-IR/ATR. (n.d.). Polymer Chemistry Characterization Lab.
- NMR Sample Preparation. (n.d.). Iowa State University Chemical Instrumentation Facility.
- Boiling Point Determination. (n.d.). Chemconnections.
- Video: Boiling Points - Concept. (2020, March 26). JoVE.
- NMR spectroscopy of small molecules in solution. (2024, November 15). Royal Society of Chemistry.
- A Novel Sample Preparation Method for GC-MS Analysis of Volatile Organic Compounds in Whole Blood for Veterinary Use. (n.d.). MDPI.
- Novel Gas Chromatography–Mass Spectrometry Methods for Characterization of Volatile Organic Compounds and Water in Fast Pyrolysis Liquids. (n.d.). ACS Publications.
- 2-Amino-1-pentanol. (n.d.). PubChem.
- 4.7: NMR Spectroscopy. (2022, August 28). Chemistry LibreTexts.
- DL-2-Amino-1-pentanol. (n.d.). MySkinRecipes.
- Nuclear magnetic resonance spectroscopy. (n.d.). Wikipedia.
- 6.2: Fragmentation. (2022, July 3). Chemistry LibreTexts.
- Synthesis of dl-2-amino-1-butanol. (n.d.). Google Patents.
- Synthesis of dl-2-amino-1butanol. (n.d.). PrepChem.com.
- 1-Amino-2-propanol. (n.d.). NIST WebBook.
- 2-Aminopropanol. (n.d.). PubChem.
- 5-Aminopentan-1-ol. (n.d.). PubChem.
- Ionization (MS 1) and fragmentation (MS 2) of each amino acid in tandem... (n.d.). ResearchGate.
- The Mass Spectra of the a-,Amino Acids. (n.d.). OSTI.gov.
- Mass Spectra: 1-pentanol vs 3-pentanol. (2019, December 19). Chemistry Stack Exchange.
- 1-Pentanol. (n.d.). NIST WebBook.
Sources
- 1. DL-2-Amino-1-pentanol [myskinrecipes.com]
- 2. chembk.com [chembk.com]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. thinksrs.com [thinksrs.com]
- 5. mt.com [mt.com]
- 6. westlab.com [westlab.com]
- 7. jpdb.nihs.go.jp [jpdb.nihs.go.jp]
- 8. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]
- 9. Video: Boiling Points - Concept [jove.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. chemconnections.org [chemconnections.org]
- 12. store.astm.org [store.astm.org]
- 13. knowledge.reagecon.com [knowledge.reagecon.com]
- 14. ASTM D4052 | Anton Paar Wiki [wiki.anton-paar.com]
- 15. data.ntsb.gov [data.ntsb.gov]
- 16. NMR Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 17. Nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]
- 18. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 19. books.rsc.org [books.rsc.org]
- 20. drawellanalytical.com [drawellanalytical.com]
- 21. drawellanalytical.com [drawellanalytical.com]
- 22. researchgate.net [researchgate.net]
- 23. oudacademia.com [oudacademia.com]
- 24. Gas Chromatography–Mass Spectrometry Method for Determination of Biogenic Volatile Organic Compounds Emitted by Plants | Springer Nature Experiments [experiments.springernature.com]
- 25. researchgate.net [researchgate.net]
- 26. chemistry.stackexchange.com [chemistry.stackexchange.com]
Methodological & Application
The Versatile Role of (S)-(+)-2-Aminopentan-1-ol in Modern Asymmetric Synthesis: Application Notes and Protocols
In the landscape of modern organic chemistry, the quest for enantiomerically pure compounds is a cornerstone of drug discovery and development. Chiral 1,2-amino alcohols are a privileged class of molecules that serve as foundational building blocks in this endeavor. Among these, (S)-(+)-2-Aminopentan-1-ol, also known as (S)-norvalinol, offers a unique combination of stereochemical integrity and functional handles that make it a valuable tool in asymmetric synthesis. This comprehensive guide provides an in-depth exploration of the applications of (S)-(+)-2-Aminopentan-1-ol as a chiral auxiliary, a precursor to chiral ligands, and a chiral building block, complete with detailed protocols and mechanistic insights for researchers, scientists, and drug development professionals.
(S)-(+)-2-Aminopentan-1-ol as a Chiral Auxiliary: The Power of Oxazolidinones
A primary and highly effective application of (S)-(+)-2-Aminopentan-1-ol is its use as a precursor to the (4S)-4-propyl-2-oxazolidinone chiral auxiliary. This heterocyclic system, in the vein of the renowned Evans auxiliaries, provides a rigid and predictable steric environment to guide the stereochemical outcome of reactions at a prochiral center.[1][2]
Mechanistic Principle of Stereocontrol
The efficacy of the (4S)-4-propyl-2-oxazolidinone auxiliary hinges on its ability to direct the approach of electrophiles to one face of a metal enolate. Upon N-acylation and subsequent deprotonation with a suitable base (e.g., LDA, NaHMDS), a rigid, chelated (Z)-enolate is formed. The propyl group at the C4 position of the oxazolidinone ring effectively shields the si-face of the enolate. Consequently, an incoming electrophile will preferentially attack from the less sterically hindered re-face, leading to the formation of a single diastereomer in high excess.[3][4] Following the stereoselective transformation, the chiral auxiliary can be cleaved under mild conditions to yield the desired enantiomerically enriched product, and the auxiliary can often be recovered for reuse.[5][6]
Protocol: Synthesis of (4S)-4-Propyl-1,3-oxazolidin-2-one
This protocol is a representative procedure based on established methods for the synthesis of Evans-type auxiliaries from 1,2-amino alcohols.[6]
Materials:
-
(S)-(+)-2-Aminopentan-1-ol
-
Diethyl carbonate or phosgene equivalent (e.g., triphosgene)
-
Sodium methoxide (catalytic amount) or a suitable base
-
Toluene or another suitable high-boiling solvent
-
Standard glassware for reflux and distillation
Procedure:
-
To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add (S)-(+)-2-Aminopentan-1-ol (1.0 eq.), diethyl carbonate (1.5 eq.), and a catalytic amount of sodium methoxide (0.05 eq.).
-
Heat the reaction mixture to reflux (typically 120-130 °C) and monitor the reaction progress by TLC or GC-MS. The reaction is generally complete within 12-24 hours.
-
Upon completion, allow the mixture to cool to room temperature.
-
Remove the excess diethyl carbonate and ethanol byproduct by distillation under reduced pressure.
-
The crude product can be purified by vacuum distillation or recrystallization to afford the (4S)-4-propyl-1,3-oxazolidin-2-one as a crystalline solid.
Protocol: Diastereoselective Alkylation of N-Propionyl-(4S)-4-propyl-2-oxazolidinone
This generalized protocol is based on well-established procedures for the alkylation of Evans auxiliaries.[1][3]
Materials:
-
(4S)-4-Propyl-1,3-oxazolidin-2-one
-
Propionyl chloride or anhydride
-
Triethylamine (Et₃N) or other non-nucleophilic base
-
4-(Dimethylamino)pyridine (DMAP, catalytic)
-
Anhydrous tetrahydrofuran (THF)
-
n-Butyllithium (n-BuLi) or Lithium diisopropylamide (LDA)
-
Alkyl halide (e.g., benzyl bromide)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
Procedure:
Part A: N-Acylation
-
Dissolve (4S)-4-propyl-1,3-oxazolidin-2-one (1.0 eq.) in anhydrous THF in a flame-dried flask under an inert atmosphere (N₂ or Ar).
-
Cool the solution to 0 °C and add triethylamine (1.2 eq.) followed by a catalytic amount of DMAP.
-
Add propionyl chloride (1.1 eq.) dropwise, maintaining the temperature at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, or until TLC indicates complete consumption of the starting material.
-
Quench the reaction with water and extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude N-propionyl derivative by flash column chromatography.
Part B: Alkylation
-
Dissolve the N-propionyl-(4S)-4-propyl-2-oxazolidinone (1.0 eq.) in anhydrous THF in a flame-dried flask under an inert atmosphere.
-
Cool the solution to -78 °C (dry ice/acetone bath).
-
Slowly add a solution of LDA (1.05 eq.) in THF dropwise, and stir the mixture at -78 °C for 30-60 minutes to ensure complete enolate formation.
-
Add the alkyl halide (1.2 eq.) dropwise and continue stirring at -78 °C for 2-4 hours.
-
Quench the reaction at -78 °C by the slow addition of saturated aqueous NH₄Cl solution.
-
Allow the mixture to warm to room temperature and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
The diastereomeric ratio can be determined by ¹H NMR or GC analysis of the crude product. The major diastereomer can be isolated by flash chromatography.
Protocol: Cleavage of the Chiral Auxiliary
The following is a standard procedure for the hydrolytic cleavage of the auxiliary to yield a chiral carboxylic acid.[6]
Materials:
-
Alkylated N-acyl oxazolidinone
-
Tetrahydrofuran (THF) and water
-
Lithium hydroxide (LiOH)
-
Hydrogen peroxide (H₂O₂, 30% aqueous solution)
-
Sodium sulfite (Na₂SO₃)
Procedure:
-
Dissolve the alkylated product (1.0 eq.) in a 3:1 mixture of THF and water.
-
Cool the solution to 0 °C in an ice bath.
-
Add hydrogen peroxide (4.0 eq.) followed by an aqueous solution of lithium hydroxide (2.0 eq.).
-
Stir the mixture vigorously at 0 °C for 1-2 hours.
-
Quench the excess peroxide by adding an aqueous solution of sodium sulfite.
-
Concentrate the mixture under reduced pressure to remove the THF.
-
The aqueous layer can be acidified with HCl and extracted with an organic solvent to isolate the chiral carboxylic acid. The chiral auxiliary can be recovered from the aqueous layer by extraction.
| Alkyl Halide (R-X) | Diastereomeric Ratio (dr) | Yield (%) | Reference |
| Benzyl Bromide | >98:2 | ~85-95 | [3] (Analogous System) |
| Allyl Iodide | >98:2 | ~80-90 | [3] (Analogous System) |
| Methyl Iodide | >95:5 | ~90 | [1] (Analogous System) |
| Table 1: Representative data for asymmetric alkylations using Evans-type oxazolidinone auxiliaries derived from other amino alcohols. Specific data for the (4S)-4-propyl derivative is not widely available in the literature, but similar high levels of diastereoselectivity are expected. |
Precursor to Chiral Ligands: Bis(oxazoline) Ligands in Catalysis
(S)-(+)-2-Aminopentan-1-ol is an excellent starting material for the synthesis of C₂-symmetric bis(oxazoline) (BOX) ligands. These ligands, when complexed with metal ions such as copper(II), form powerful chiral Lewis acid catalysts for a variety of enantioselective transformations, most notably the Diels-Alder reaction.[7][8][9]
Mechanism of the Asymmetric Diels-Alder Reaction
The copper(II)-BOX complex coordinates to the dienophile (e.g., an N-acryloyl oxazolidinone) in a bidentate fashion, creating a rigid, chiral environment. The dienophile is activated towards cycloaddition, and one of its faces is sterically shielded by the propyl groups of the oxazoline rings. This forces the diene to approach from the less hindered face, resulting in the formation of the cycloadduct with high enantioselectivity.[7]
Protocol: Synthesis of a Methylene-Bridged Bis(oxazoline) Ligand
This is a representative one-pot procedure for the synthesis of BOX ligands from 1,2-amino alcohols.
Materials:
-
(S)-(+)-2-Aminopentan-1-ol
-
Malononitrile
-
Zinc triflate (Zn(OTf)₂)
-
Toluene
Procedure:
-
To a solution of malononitrile (1.0 eq.) in toluene, add (S)-(+)-2-Aminopentan-1-ol (2.2 eq.).
-
Add zinc triflate (0.1 eq.) to the mixture.
-
Heat the reaction mixture to reflux for 24-48 hours, monitoring by TLC.
-
Upon completion, cool the reaction mixture and filter to remove any solids.
-
The filtrate is concentrated under reduced pressure, and the resulting crude product is purified by flash column chromatography to yield the bis(oxazoline) ligand.
| Dienophile | Diene | Catalyst Loading (mol%) | ee (%) | Yield (%) | Reference |
| N-Acryloyl-oxazolidinone | Cyclopentadiene | 10 | >98 | >95 | [8][9] (Analogous System) |
| Ethyl glyoxylate | Danishefsky's diene | 5-10 | >95 | ~90 | [7] (Analogous System) |
| Table 2: Representative results for Cu(II)-BOX catalyzed asymmetric Diels-Alder reactions using ligands derived from other amino alcohols. High enantioselectivities are anticipated for ligands derived from (S)-(+)-2-Aminopentan-1-ol. |
(S)-(+)-2-Aminopentan-1-ol as a Chiral Building Block
Beyond its use in auxiliary- and ligand-based methodologies, (S)-(+)-2-Aminopentan-1-ol serves as a valuable chiral building block, where its stereocenter is incorporated directly into the final target molecule. This approach is highly atom-economical and is particularly relevant in the pharmaceutical industry.
A notable example is its role as a key intermediate in the synthesis of the antiviral agent Telaprevir, a protease inhibitor used for the treatment of Hepatitis C.[10] In such syntheses, the inherent chirality of the amino alcohol is preserved throughout the synthetic sequence, defining the stereochemistry of a critical portion of the final drug molecule.
The bifunctional nature of (S)-(+)-2-Aminopentan-1-ol allows for a wide range of synthetic manipulations. The primary amine can be acylated, alkylated, or used in the formation of heterocycles, while the primary alcohol can be oxidized, etherified, or esterified, providing numerous pathways for the construction of complex, enantiomerically pure molecules.
Conclusion
(S)-(+)-2-Aminopentan-1-ol is a versatile and powerful tool for the modern synthetic chemist. Its utility as a precursor to robust chiral auxiliaries for asymmetric alkylations and aldol reactions, its role in the formation of highly effective chiral ligands for catalytic processes like the Diels-Alder reaction, and its direct incorporation as a chiral building block in the synthesis of complex molecules underscore its importance. The protocols and mechanistic discussions provided herein serve as a guide for researchers to harness the full potential of this valuable chiral synthon in the pursuit of enantiomerically pure compounds for drug discovery and beyond.
References
- Smith, T. E., et al. Acylation, Diastereoselective Alkylation, and Cleavage of an Oxazolidinone Chiral Auxiliary: A Multistep Asymmetric Synthesis Experiment for Advanced Undergraduates.
- Ghosh, A. K., et al. Asymmetric alkylations and aldol reactions: (1S,2R)-2-aminocyclopentan-1-ol derived new chiral auxiliary. Tetrahedron: Asymmetry. [Link]
- Evans, D. A., et al. Enantioselective Synthesis of Dihydropyrans. Catalysis of Hetero Diels-Alder Reactions by Bis(oxazoline) Copper(II) Complexes. Journal of the American Chemical Society. [Link]
- Johnson, J. S., & Evans, D. A. Chiral bis(oxazoline) copper(II) complexes: versatile catalysts for enantioselective cycloaddition, Aldol, Michael, and carbonyl ene reactions. Accounts of Chemical Research. [Link]
- Evans, D. A., et al. Bis(oxazoline) and Bis(oxazolinyl)pyridine Copper Complexes as Enantioselective Diels−Alder Catalysts: Reaction Scope and Synthetic Applications. Journal of the American Chemical Society. [Link]
- Gage, J. R., & Evans, D. A. Diastereoselective aldol condensation using a chiral oxazolidinone auxiliary: a powerful tool in asymmetric synthesis. Organic Syntheses. [Link]
- Ager, D. J., et al. 1,2-Amino Alcohols and Their Heterocyclic Derivatives as Chiral Auxiliaries in Asymmetric Synthesis. Chemical Reviews. [Link]
- Sibi, M. P., et al. Diastereoselective Alkylation and Aldol Reactions Mediated by the D-Mannitol-Derived Oxazolidin-2-one as a Chiral Auxiliary. The Journal of Organic Chemistry. [Link]
- Crimmins, M. T., & DeBaillie, A. C. Enantioselective Aldol Additions with N-Acyl Oxazolidinones. Organic Syntheses. [Link]
- Moni, L., et al. Ugi and Passerini Reactions of Biocatalytically Derived Chiral Aldehydes: Application to the Synthesis of Bicyclic Pyrrolidines and of Antiviral Agent Telaprevir. The Journal of Organic Chemistry. [Link]
- Gross, R. S., et al. Design and Synthesis of Tricyclic Corticotropin-Releasing Factor-1 Antagonists. Journal of Medicinal Chemistry. [Link]
- Liang, H., et al.
- Evans, D. A., et al. Asymmetric synthesis of β-hydroxy-α-amino acids. A new application of chiral N-acyloxazolidinones. Journal of the American Chemical Society. [Link]
Sources
- 1. hjic.mk.uni-pannon.hu [hjic.mk.uni-pannon.hu]
- 2. chemrxiv.org [chemrxiv.org]
- 3. chemistry.williams.edu [chemistry.williams.edu]
- 4. Stereoselective Synthesis of Oxazolidin-2-ones via an Asymmetric Aldol/Curtius Reaction: Concise Total Synthesis of (−)-Cytoxazone - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. Chiral bis(oxazoline) copper(II) complexes: versatile catalysts for enantioselective cycloaddition, Aldol, Michael, and carbonyl ene reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. (S)-(+)-2-Amino-1-pentanol 97 22724-81-8 [sigmaaldrich.com]
Preparation of Chiral Ligands from 2-Aminopentan-1-ol for Asymmetric Catalysis: Application Notes and Protocols
Introduction: The Architectural Elegance of Chiral Ligands in Asymmetric Synthesis
In the realm of modern synthetic chemistry, particularly within pharmaceutical and fine chemical development, the precise control of stereochemistry is paramount. Chiral ligands, when coordinated with metal centers, act as molecular architects, creating a chiral environment that directs the stereochemical outcome of a reaction, favoring the formation of one enantiomer over its mirror image.[1] Among the myriad of precursors for these crucial molecules, chiral 1,2-amino alcohols stand out as a versatile and readily accessible class of building blocks.[2] Their inherent chirality, derived from the natural chiral pool of amino acids, and the presence of two distinct coordination sites—a nitrogen and an oxygen atom—allow for the formation of stable and stereochemically well-defined metal complexes.
This application note provides a detailed guide for researchers, scientists, and drug development professionals on the preparation of chiral ligands derived from (S)-2-aminopentan-1-ol. We will delve into the synthesis of two prominent classes of C₂-symmetric ligands: bis(oxazoline) (BOX) and pyridine-bis(oxazoline) (PyBOX) ligands. The protocols provided are based on established and reliable synthetic methodologies, offering a robust starting point for the synthesis of these valuable tools for asymmetric catalysis.
Causality in Ligand Design: Why 2-Aminopentan-1-ol?
The choice of (S)-2-aminopentan-1-ol as a chiral precursor is deliberate. The propyl group at the stereocenter offers a distinct steric profile compared to more commonly used amino alcohols like valinol (isopropyl group) or phenylglycinol (phenyl group). This seemingly subtle difference in the alkyl substituent can significantly influence the topology of the chiral pocket created by the resulting ligand-metal complex. This, in turn, can modulate the enantioselectivity and reactivity of the catalyst in a given transformation, potentially offering advantages for specific substrates where finer steric tuning is required. The modular nature of the synthesis allows for the systematic exploration of the impact of this propyl group on catalytic performance.
Experimental Protocols: Synthesis of Chiral Ligands from (S)-2-Aminopentan-1-ol
The following protocols provide step-by-step instructions for the synthesis of a generic bis(oxazoline) (BOX) ligand and a pyridine-bis(oxazoline) (PyBOX) ligand from (S)-2-aminopentan-1-ol. These protocols are designed to be self-validating, with clear steps and expected outcomes.
Protocol 1: Synthesis of a C₂-Symmetric Bis(oxazoline) (BOX) Ligand
This two-step protocol outlines the synthesis of a methylene-bridged bis(oxazoline) ligand, a common structural motif in asymmetric catalysis.
Step 1: Synthesis of the Intermediate Diamide
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve (S)-2-aminopentan-1-ol (2.0 equivalents) in anhydrous dichloromethane (DCM) or toluene under an inert atmosphere (e.g., nitrogen or argon).
-
Addition of Reagents: To the stirred solution, add malonyl chloride (1.0 equivalent) dropwise at 0 °C. It is crucial to add the acid chloride slowly to control the exothermicity of the reaction. A non-nucleophilic base such as triethylamine (2.2 equivalents) should be added to scavenge the HCl byproduct.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, filter the reaction mixture to remove the triethylamine hydrochloride precipitate. Wash the filtrate with a saturated aqueous solution of sodium bicarbonate and then with brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude diamide. This intermediate is often of sufficient purity to be used in the next step without further purification.
Step 2: Cyclization to the Bis(oxazoline) Ligand
-
Reaction Setup: Dissolve the crude diamide from the previous step in anhydrous chloroform or toluene under an inert atmosphere.
-
Cyclizing Agent: Add thionyl chloride (2.2 equivalents) dropwise to the solution at 0 °C. This reagent facilitates the dehydration and subsequent cyclization to form the oxazoline rings.
-
Reaction: After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux for 2-4 hours. Monitor the reaction by TLC.
-
Work-up and Purification: Cool the reaction mixture to room temperature and carefully quench the excess thionyl chloride by slowly adding a saturated aqueous solution of sodium bicarbonate until gas evolution ceases. Separate the organic layer, and extract the aqueous layer with dichloromethane. Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate. After filtration, remove the solvent under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford the pure bis(oxazoline) ligand.
Diagram of the Bis(oxazoline) Synthesis Workflow:
Caption: Workflow for the synthesis of a BOX ligand.
Protocol 2: Synthesis of a C₂-Symmetric Pyridine-Bis(oxazoline) (PyBOX) Ligand
This one-pot protocol is an efficient method for the synthesis of PyBOX ligands, which are highly effective in a variety of catalytic asymmetric reactions.
-
Reaction Setup: In a flame-dried, two-necked round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2,6-pyridinedicarbonitrile (1.0 equivalent) and anhydrous zinc trifluoromethanesulfonate (Zn(OTf)₂) (0.05 - 0.10 equivalents) under an inert atmosphere.
-
Addition of Reagents: Add anhydrous toluene via syringe. To this suspension, add a solution of (S)-2-aminopentan-1-ol (2.0 equivalents) in anhydrous toluene.
-
Reaction: Heat the reaction mixture to reflux (approximately 110 °C) and maintain for 24-48 hours. Monitor the reaction's progress by TLC.
-
Work-up and Purification: Cool the reaction mixture to room temperature and dilute with ethyl acetate. Wash the organic layer sequentially with a saturated aqueous solution of sodium bicarbonate and brine. Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield the pure PyBOX ligand.
Diagram of the Pyridine-Bis(oxazoline) Synthesis Workflow:
Caption: Workflow for the one-pot synthesis of a PyBOX ligand.
Catalytic Performance: A Representative Overview
While specific catalytic performance data for ligands derived directly from this compound is not extensively documented in peer-reviewed literature, the following table summarizes the typical performance of analogous BOX and PyBOX ligands in several key asymmetric reactions. This data serves as a benchmark for the expected efficacy of the ligands synthesized from the provided protocols. The actual yield and enantiomeric excess (ee) are highly dependent on the specific substrate, metal catalyst, and reaction conditions.
| Ligand Type | Asymmetric Reaction | Metal Catalyst | Typical Yield (%) | Typical Enantiomeric Excess (ee, %) |
| Bis(oxazoline) (BOX) | Diels-Alder Reaction | Cu(II), Fe(III) | 85 - 99% | 90 - >99% |
| Aldol Reaction | Sn(II), Ti(IV) | 70 - 95% | 85 - 98% | |
| Michael Addition | Ni(II), Cu(II) | 80 - 98% | 90 - 99% | |
| Cyclopropanation | Cu(I), Rh(II) | 75 - 95% | 90 - >99% | |
| Pyridine-Bis(oxazoline) (PyBOX) | Asymmetric Allylic Alkylation | Pd(0) | 85 - 98% | 85 - 97% |
| Negishi Cross-Coupling | Ni(II) | 70 - 95% | 90 - 98% | |
| Asymmetric Aza-Henry Reaction | Cu(II) | 80 - 99% | 90 - >99% |
Mechanistic Insights: The Role of the Chiral Ligand
The enantioselectivity imparted by BOX and PyBOX ligands stems from their C₂-symmetric nature and their ability to form well-defined, rigid chelate complexes with metal ions.[3] Upon coordination, the chiral centers of the amino alcohol precursor position the substituents (in this case, the propyl groups) in a specific three-dimensional arrangement around the metal center. This creates a chiral pocket that effectively shields one face of the coordinated substrate, thereby directing the incoming nucleophile to the other, less sterically hindered face. The geometry of the metal complex, which can range from distorted square planar to square pyramidal, plays a crucial role in determining the precise stereochemical outcome.[3]
Diagram of the Proposed Catalytic Cycle:
Caption: A simplified catalytic cycle for an asymmetric reaction.
Conclusion and Future Outlook
The protocols and information presented in this application note provide a solid foundation for the synthesis and application of chiral BOX and PyBOX ligands derived from (S)-2-aminopentan-1-ol. The modularity of these syntheses allows for the creation of a library of ligands with varying steric and electronic properties, which can be screened for optimal performance in a desired asymmetric transformation. The exploration of ligands derived from less common amino alcohols like this compound is a promising avenue for discovering catalysts with unique reactivity and selectivity profiles. As the demand for enantiomerically pure compounds continues to grow, the development of novel and efficient chiral ligands will remain a cornerstone of innovation in synthetic chemistry.
References
- Johnson, J. S., & Evans, D. A. (2000). Chiral bis(oxazoline) copper(II) complexes: versatile catalysts for enantioselective cycloaddition, Aldol, Michael, and carbonyl ene reactions. Accounts of Chemical Research, 33(6), 325-335. [Link]
- Ghosh, A. K., Mathivanan, P., & Cappiello, J. (1998). C₂-Symmetric Chiral Bis (oxazoline)-Metal Complexes in Catalytic Asymmetric Synthesis. Tetrahedron: Asymmetry, 9(1), 1-45. [Link]
- Davies, I. W., Gerena, L., Lu, N., Larsen, R. D., & Reider, P. J. (1996). A General Synthesis of Chiral C₂-Symmetric Bis (oxazoline) Ligands. The Journal of Organic Chemistry, 61(26), 9629-9630. [Link]
- Desimoni, G., Faita, G., & Jørgensen, K. A. (2011). C₂-Symmetric Chiral Bis (oxazoline) Ligands in Asymmetric Catalysis. Chemical Reviews, 111(11), 6577-6677. [Link]
- BenchChem. (2025).
- Organic Syntheses. (2011). Pyridine, 2,6-bis[(4R)-4,5-dihydro-4-(2-phenylethyl)-2-oxazolyl]-. Organic Syntheses, 88, 364. [Link]
- Wikipedia. (n.d.). Bisoxazoline ligand. Wikipedia. [Link]
- Evans, D. A., Scheidt, K. A., Fandrick, K. R., & Fandrick, D. R. (2007). Synthesis of Chiral Bisoxazoline Ligands: (3aR,3a′R,8aS,8a′S)-2,2′-(Cyclopropane-1,1-diyl)bis[3a,8a-dihydro-8H-indeno[1,2-d]oxazole]. Organic Syntheses, 84, 1. [Link]
- Asymmetric Synthesis of Chiral 1,2-Amino Alcohols and Morpholin-2-ones from Arylglyoxals. (2018). The Journal of Organic Chemistry, 83(17), 10487–10500. [Link]
Sources
- 1. Synthesis of Chiral Bisoxazoline Ligands: (3aR,3a’R,8aS,8a’S)-2,2’-(cyclopropane-1,1-diyl)bis(3a,8adihydro-8H-indeno[1,2-d]oxazole) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scilit.com [scilit.com]
- 3. Chiral bis(oxazoline) copper(II) complexes: versatile catalysts for enantioselective cycloaddition, Aldol, Michael, and carbonyl ene reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: 2-Aminopentan-1-ol in the Synthesis of Pharmaceutical Intermediates
Abstract
This document provides a detailed technical guide for researchers, scientists, and drug development professionals on the application of 2-aminopentan-1-ol as a versatile chiral building block in the synthesis of pharmaceutical intermediates. We will explore its synthesis, physicochemical properties, and critical role in constructing complex molecular architectures for various therapeutic agents, including antiviral drugs and kinase inhibitors. This guide includes field-proven insights, detailed experimental protocols, and safety information to ensure reliable and safe laboratory execution.
Introduction: The Strategic Importance of this compound
In the landscape of modern medicinal chemistry, the demand for enantiomerically pure compounds is paramount. The biological activity of a drug is often confined to a single stereoisomer, making chiral building blocks indispensable in asymmetric synthesis.[1][2] this compound, a chiral amino alcohol, has emerged as a valuable synthon due to its bifunctional nature.[1][3] The presence of a primary amine and a primary alcohol on a pentane backbone, with a chiral center at the second carbon, offers two distinct points for chemical modification.[3][4] This unique structure makes it an ideal starting material for synthesizing a variety of heterocyclic and acyclic scaffolds that are core components of many active pharmaceutical ingredients (APIs).[3]
This application note will delve into the practical synthesis and utilization of this compound, providing both the theoretical underpinnings and detailed, actionable protocols for its application in the synthesis of key pharmaceutical intermediates.
Physicochemical Properties and Safety Data
A thorough understanding of the reagent's properties and safety requirements is the foundation of any successful and safe synthesis.
Physicochemical Data
The key properties of this compound are summarized in the table below for quick reference.
| Property | Value | Source(s) |
| Molecular Formula | C₅H₁₃NO | [5][6] |
| Molecular Weight | 103.16 g/mol | [6] |
| Appearance | Colorless liquid or crystalline solid | [5] |
| Boiling Point | 194-195 °C | [5] |
| Melting Point | 44-48 °C (for (S)-(+)-enantiomer) | |
| Density | 0.922 g/mL at 25 °C | [5] |
| Refractive Index (n20/D) | 1.4511 | [5] |
| Solubility | Soluble in water, ethanol, and dimethylformamide | [5] |
| CAS Number | 16369-14-5 (racemate); 22724-81-8 ((S)-enantiomer) | [6] |
Safety and Handling
This compound is a corrosive and flammable substance that requires careful handling in a controlled laboratory environment.[7][8]
-
Hazards:
-
Personal Protective Equipment (PPE):
-
Storage and Handling:
-
First Aid Measures:
-
Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.[8]
-
Eye Contact: Immediately rinse with plenty of water, also under the eyelids, for at least 15 minutes. Seek immediate medical attention.[5][8]
-
Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[8][9]
-
Synthesis of this compound
While commercially available, understanding the synthesis of this compound provides insight into its origin as a chiral building block. Common methods include:
-
Reductive Amination: This involves the reaction of a suitable ketone or aldehyde with an amine source (like ammonia) in the presence of a reducing agent.[4]
-
Chiral Pool Synthesis: This is a highly effective strategy that utilizes naturally occurring chiral molecules, such as amino acids (e.g., L-Norvaline, which is a common precursor for (S)-(+)-2-Amino-1-pentanol, also known as L-Norvalinol), as starting materials to construct the desired chiral center.[4]
Caption: General workflow for chiral pool synthesis of (S)-2-Aminopentan-1-ol.
Applications in the Synthesis of Pharmaceutical Intermediates
The true utility of this compound is demonstrated in its application as a precursor to more complex molecules with therapeutic potential.
Synthesis of Chiral Pyrrolidine Derivatives
Chiral pyrrolidines are a common structural motif in a wide range of pharmaceuticals. The bifunctionality of this compound makes it an excellent starting material for the construction of these heterocyclic systems via intramolecular reactions. A common strategy involves the oxidation of the alcohol to a ketone, followed by intramolecular reductive amination to form the pyrrolidine ring.[3]
Caption: Synthetic workflow for a chiral pyrrolidine derivative.[3]
Intermediate for Antiviral Agents: The Case of Telaprevir
(S)-(+)-2-Amino-1-pentanol is a known intermediate in one of the key synthetic steps for the preparation of Telaprevir, an antiviral agent used to treat hepatitis C. This highlights the direct applicability of this chiral building block in the synthesis of commercially approved drugs. Biocatalytic methods are often employed in the production of intermediates for antiviral drugs to ensure high stereoselectivity.[10]
Precursor for Kinase Inhibitors
Protein kinases are crucial targets in cancer therapy.[11][12] Many kinase inhibitors are nitrogen-containing heterocyclic compounds, such as pyrazines.[13][14] this compound can serve as a versatile precursor for synthesizing substituted pyrazines. The amino group can participate in condensation reactions to form the pyrazine ring, while the hydroxyl group can be used as a handle for further functionalization or to influence the molecule's solubility and pharmacokinetic properties.
Experimental Protocol: Synthesis of a Chiral Pyrrolidine Derivative
This protocol details the synthesis of a chiral 2-propylpyrrolidine from (S)-2-aminopentan-1-ol, based on the general methodology of oxidation followed by intramolecular reductive amination.[3]
Materials and Reagents
-
(S)-2-Aminopentan-1-ol (L-Norvalinol)
-
Dess-Martin periodinane (DMP)
-
Anhydrous Dichloromethane (DCM)
-
Sodium triacetoxyborohydride (STAB)
-
Glacial Acetic Acid
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Ethyl acetate and hexanes (or other suitable eluents)
-
Standard laboratory glassware, magnetic stirrer, and an inert atmosphere setup (e.g., nitrogen or argon balloon)
Step-by-Step Procedure
Part A: Oxidation of (S)-2-Aminopentan-1-ol to (S)-1-Amino-2-pentanone
-
Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere, dissolve (S)-2-aminopentan-1-ol (1.0 eq) in anhydrous DCM.
-
Cooling: Cool the solution to 0 °C using an ice bath. This is crucial to control the exothermicity of the oxidation reaction.
-
Addition of Oxidant: Add Dess-Martin periodinane (1.1 eq) portion-wise over 15 minutes, ensuring the temperature does not rise significantly.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Quenching: Upon completion, carefully quench the reaction by adding a 1:1 mixture of saturated NaHCO₃ and saturated Na₂S₂O₃ solution. Stir vigorously until the two phases are clear.
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with DCM (3 x volumes).
-
Work-up: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude (S)-1-amino-2-pentanone. This intermediate is often used immediately in the next step without further purification.
Part B: Intramolecular Reductive Amination to form (S)-2-Propylpyrrolidine
-
Reaction Setup: Dissolve the crude amino ketone from Part A in anhydrous DCM in a round-bottom flask under an inert atmosphere.
-
Acid Catalyst: Add glacial acetic acid (1.1 eq) to the solution. The acid catalyzes the formation of the iminium ion intermediate.
-
Reducing Agent: Add sodium triacetoxyborohydride (STAB) (1.5 eq) portion-wise. STAB is a mild reducing agent suitable for reductive aminations.
-
Reaction: Stir the reaction at room temperature for 12-24 hours, monitoring by TLC or GC-MS.
-
Quenching: Slowly quench the reaction by adding saturated NaHCO₃ solution until gas evolution ceases.
-
Extraction: Extract the aqueous layer with DCM (3 x volumes).
-
Work-up and Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. The crude product can be purified by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes with 1% triethylamine to prevent streaking).
Characterization
The final product, (S)-2-propylpyrrolidine, should be characterized by standard analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its structure and purity. Chiral HPLC or derivatization with a chiral agent (e.g., Mosher's acid chloride) can be used to confirm the enantiomeric purity.[2]
Conclusion
This compound is a powerful and versatile chiral building block in the synthesis of pharmaceutical intermediates.[4] Its bifunctional nature and inherent chirality provide a robust platform for the development of novel, stereochemically defined drug candidates.[3] The protocols and information provided herein are intended to equip researchers with the foundational knowledge to effectively and safely utilize this important synthon in their drug discovery and development endeavors.
References
- ChemBK. (2024, April 9). This compound - Introduction.
- (No Author). (R)-2-(aminomethyl)pentan-1-ol.
- NIST. 2-Amino-1-pentanol hydrochloride.
- NINGBO INNO PHARMCHEM CO.,LTD. (2026, January 2). Exploring the Potential of Amino Alcohols as Chiral Building Blocks.
- Recipharm. (2018, September 17). Development of a Synthesis of Kinase Inhibitor AKN028.
- PubChem. C10H26N2O2.
- Google Patents. US8344182B2 - Process for the preparation of (S)-2-amino-1-propanol (L-alaninol) from (S)-1-methoxy-2-propylamine.
- PubMed. (2008, October 15). Design and synthesis of 2-amino-pyrazolopyridines as Polo-like kinase 1 inhibitors.
- PubChemLite. Dl-2-amino-1-pentanol (C5H13NO).
- PubChem. 2-Amino-1-pentanol.
- ResearchGate. (2020, December 18). Biocatalytic routes to anti-viral agents and their synthetic intermediates.
- Google Patents. CN108947851B - A kind of synthetic method of 5-amino-1-pentanol.
- Semantic Scholar. (2014, April 1). The synthesis of novel kinase inhibitors using click chemistry.
- PrepChem.com. Synthesis of dl-2-amino-1butanol.
- PubMed. Synthesis and evaluation of 2-amino-9-(3-hydroxymethyl-4-alkoxycarbonyloxybut-1-yl)purines as potential prodrugs of penciclovir.
- ResearchGate. (2025, August 6). Design and synthesis of 2(1H)-pyrazinones as inhibitors of protein kinases.
- MDPI. Synthetic Analogues of Aminoadamantane as Influenza Viral Inhibitors—In Vitro, In Silico and QSAR Studies.
- MDPI. Special Issue : Protein Kinase Inhibitors: Synthesis and Applications.
- NIH. (2025, April 23). Novel Antiviral Agents: Synthesis, Molecular Modelling Studies and Biological Investigation, 2nd Edition.
- Sciforum. (2023, November 2). Viroporins as a potential target of antiviral drugs based on pyrazine derivatives of amino acid esters.
Sources
- 1. nbinno.com [nbinno.com]
- 2. Chiral Building Blocks Selection - Enamine [enamine.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Buy (R)-2-(aminomethyl)pentan-1-ol [smolecule.com]
- 5. chembk.com [chembk.com]
- 6. 2-Amino-1-pentanol | C5H13NO | CID 249017 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. assets.thermofisher.cn [assets.thermofisher.cn]
- 8. und-nd.safeschoolssds.com [und-nd.safeschoolssds.com]
- 9. fishersci.com [fishersci.com]
- 10. researchgate.net [researchgate.net]
- 11. recipharm.com [recipharm.com]
- 12. mdpi.com [mdpi.com]
- 13. Design and synthesis of 2-amino-pyrazolopyridines as Polo-like kinase 1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Application Notes and Protocols: Synthesis of Oxazolidinones from 2-Aminopentan-1-ol
Abstract
This document provides a comprehensive guide for the synthesis of 4-propyl-1,3-oxazolidin-2-one from the chiral starting material, 2-aminopentan-1-ol. Oxazolidinones are a critical class of heterocyclic compounds with significant applications in medicinal chemistry as potent antibiotics and in asymmetric synthesis as chiral auxiliaries.[1][2][3] This protocol details a robust and efficient method employing a phosgene surrogate, such as diethyl carbonate, for the cyclization of the amino alcohol. We will delve into the mechanistic underpinnings of this transformation, provide a detailed step-by-step experimental procedure, and outline the necessary analytical techniques for the characterization and purity validation of the final product. This guide is intended for researchers, scientists, and drug development professionals seeking a reliable and well-documented methodology for the synthesis of this important molecular scaffold.
Introduction: The Significance of the Oxazolidinone Core
The oxazolidin-2-one ring system is a privileged scaffold in modern organic and medicinal chemistry. Its prominence stems from two key areas of application:
-
Antibacterial Agents: Oxazolidinones represent a unique class of protein synthesis inhibitors that are effective against a wide range of multidrug-resistant Gram-positive bacteria.[2][4] Their novel mechanism of action, which involves binding to the 50S ribosomal subunit, makes them valuable weapons in the fight against resistant pathogens.[2]
-
Chiral Auxiliaries: The pioneering work of Evans and others established chiral oxazolidinones as powerful tools in asymmetric synthesis.[1] By temporarily attaching these auxiliaries to a prochiral substrate, chemists can direct the stereochemical outcome of various bond-forming reactions with high levels of control, enabling the synthesis of enantiomerically pure complex molecules.[1][5]
The synthesis of oxazolidinones is therefore a topic of considerable interest. While numerous methods exist, the cyclization of 1,2-amino alcohols remains one of the most direct and versatile approaches.[6] This application note focuses on the synthesis of 4-propyl-1,3-oxazolidin-2-one from this compound, a readily available chiral amino alcohol.
Rationale for this compound as a Starting Material
This compound is an excellent starting material for several reasons:
-
Chiral Pool Synthesis: It can be sourced in enantiomerically pure forms, allowing for the direct synthesis of chiral oxazolidinones without the need for resolution steps.
-
Structural Diversity: The propyl group at the 4-position of the resulting oxazolidinone can be further functionalized, providing access to a library of derivatives for structure-activity relationship (SAR) studies in drug discovery.
-
Straightforward Cyclization: The primary amine and primary alcohol functionalities are ideally positioned for an intramolecular cyclization reaction to form the five-membered oxazolidinone ring.
Reaction Mechanism and Key Considerations
The synthesis of an oxazolidinone from a 1,2-amino alcohol and a carbonyl source, such as diethyl carbonate, proceeds through a two-step mechanism.
Mechanistic Pathway
The reaction is typically base-catalyzed. The proposed mechanism is as follows:
-
Nucleophilic Attack by the Amine: The more nucleophilic amine group of this compound attacks one of the electrophilic carbonyl carbons of diethyl carbonate. This results in the formation of an unstable tetrahedral intermediate.
-
Intramolecular Cyclization: The alkoxide, formed by the deprotonation of the hydroxyl group by a base (e.g., sodium methoxide or potassium carbonate), then undergoes an intramolecular nucleophilic attack on the newly formed carbamate carbonyl carbon. This step displaces an ethoxide leaving group and forms the stable five-membered oxazolidinone ring.
Figure 1: General reaction mechanism for oxazolidinone synthesis.
Choice of Carbonyl Source
Historically, highly toxic reagents like phosgene were used for this transformation.[6][7] However, due to safety concerns, less hazardous phosgene surrogates are now preferred. Common choices include:
-
Dialkyl Carbonates (e.g., Diethyl Carbonate, Dimethyl Carbonate): These are excellent, low-toxicity reagents that react efficiently with amino alcohols to form oxazolidinones.[6][8]
-
Carbonyldiimidazole (CDI): A highly reactive and moisture-sensitive reagent that can be used under mild conditions.
-
Carbon Dioxide (CO2): A green and sustainable option, although it often requires elevated temperatures and pressures, and may necessitate the use of specific catalysts.[9]
For this protocol, we will focus on the use of diethyl carbonate due to its favorable balance of reactivity, safety, and cost-effectiveness.
Role of the Base
The use of a base is crucial for the cyclization step. The base deprotonates the hydroxyl group, increasing its nucleophilicity and facilitating the intramolecular attack. Common bases include:
-
Sodium Methoxide (NaOMe): A strong base that is highly effective but requires anhydrous conditions.
-
Potassium Carbonate (K2CO3): A milder, less expensive base that is often sufficient for this transformation and is easier to handle.[8][10]
Experimental Protocol
This section provides a detailed, step-by-step procedure for the synthesis of 4-propyl-1,3-oxazolidin-2-one from this compound.
Materials and Reagents
| Reagent/Material | Grade | Supplier |
| This compound | ≥98% | Commercially Available |
| Diethyl Carbonate | Anhydrous, ≥99% | Commercially Available |
| Potassium Carbonate | Anhydrous, ≥99% | Commercially Available |
| Ethanol | Anhydrous | Commercially Available |
| Ethyl Acetate | ACS Grade | Commercially Available |
| Hexanes | ACS Grade | Commercially Available |
| Saturated aq. NaCl | Prepared in-house | |
| Anhydrous MgSO4 | Commercially Available |
Equipment
-
Round-bottom flask (appropriate size)
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Separatory funnel
-
Rotary evaporator
-
Glassware for purification (e.g., chromatography column)
-
NMR spectrometer
-
Mass spectrometer
-
IR spectrometer
Synthetic Procedure
Figure 2: Step-by-step experimental workflow.
-
Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (5.0 g, 48.4 mmol), diethyl carbonate (11.4 g, 96.8 mmol, 2.0 equiv.), and anhydrous potassium carbonate (13.4 g, 96.8 mmol, 2.0 equiv.). Add 50 mL of anhydrous ethanol as the solvent.
-
Reaction: Heat the reaction mixture to reflux (approximately 78 °C) with vigorous stirring. Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed (typically 12-24 hours).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Remove the ethanol by rotary evaporation. To the resulting residue, add 50 mL of ethyl acetate and 50 mL of deionized water. Transfer the mixture to a separatory funnel and shake well.
-
Extraction: Separate the organic layer. Wash the organic layer with saturated aqueous sodium chloride (brine) (2 x 25 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO4), filter, and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a mixture of hexanes and ethyl acetate as the eluent (e.g., starting with 9:1 hexanes:ethyl acetate and gradually increasing the polarity). Combine the fractions containing the desired product and remove the solvent by rotary evaporation to yield the pure 4-propyl-1,3-oxazolidin-2-one.
Characterization and Purity Validation
Accurate characterization and purity assessment are critical to ensure the quality of the synthesized oxazolidinone.
Spectroscopic Analysis
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum should show characteristic signals for the propyl group, the protons on the oxazolidinone ring, and the N-H proton.
-
¹³C NMR: The carbon NMR spectrum will confirm the presence of the carbonyl carbon (typically around 158-160 ppm) and the carbons of the heterocyclic ring and the propyl side chain.
-
-
Mass Spectrometry (MS): Mass spectral analysis (e.g., ESI-MS) should show the molecular ion peak corresponding to the calculated mass of 4-propyl-1,3-oxazolidin-2-one.
-
Infrared (IR) Spectroscopy: The IR spectrum will exhibit a strong absorption band for the carbonyl group (C=O) of the cyclic carbamate, typically in the range of 1730-1760 cm⁻¹.
Purity Determination
-
High-Performance Liquid Chromatography (HPLC): Chiral HPLC can be employed to determine the enantiomeric purity of the synthesized oxazolidinone if a chiral starting material was used.[5][11]
-
Quantitative NMR (qNMR): qNMR is a powerful technique for determining the absolute purity of the final compound.[11]
Safety Precautions
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.
-
Ventilation: All manipulations should be performed in a well-ventilated fume hood.
-
Reagent Handling: Diethyl carbonate is flammable and an irritant. Handle with care. Potassium carbonate is an irritant. Avoid inhalation of dust.
-
Heating: Use a heating mantle or an oil bath with a temperature controller to avoid overheating.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Incomplete Reaction | Insufficient reaction time or temperature. | Increase the reaction time and ensure the mixture is refluxing. |
| Inactive base. | Use freshly dried potassium carbonate. | |
| Low Yield | Incomplete reaction. | See above. |
| Product loss during work-up or purification. | Perform extractions carefully and optimize chromatography conditions. | |
| Impure Product | Incomplete reaction. | See above. |
| Side reactions. | Ensure anhydrous conditions and use high-purity reagents. | |
| Inefficient purification. | Optimize the eluent system for column chromatography. |
Conclusion
This application note provides a detailed and reliable protocol for the synthesis of 4-propyl-1,3-oxazolidin-2-one from this compound using diethyl carbonate as a safe and effective phosgene surrogate. The described methodology is scalable and affords the desired product in good yield and high purity. The comprehensive guidelines for reaction execution, purification, and characterization are intended to enable researchers to successfully synthesize this valuable heterocyclic compound for applications in drug discovery and asymmetric synthesis.
References
- Synthesis of 2-Oxazolidinones by Direct Condensation of 2-Aminoalcohols with Carbon Dioxide Using Chlorostannoxanes.ACS Sustainable Chemistry & Engineering.
- Current Updates on Oxazolidinone and Its Significance.PubMed Central.
- Oxazolidinone synthesis.Organic Chemistry Portal.
- Stereocontrolled Ring-Opening of Oxazolidinone-Fused Aziridines for the Synthesis of 2‑Amino Ethers.PubMed Central.
- Microwave-Assisted Improved Synthesis of Oxazolidin-2-ones, Oxazolidine-2-thiones and Thiazolidine-2-thione Chiral Auxiliaries.MDPI.
- Stereoselective Synthesis of Oxazolidin-2-ones via an Asymmetric Aldol/Curtius Reaction.National Institutes of Health (NIH).
- One-pot synthesis of oxazolidinones and five-membered cyclic carbonates from epoxides and chlorosulfonyl isocyanate: theoretical evidence for an asynchronous concerted pathway.National Institutes of Health (NIH).
- Oxazolidinone Antibiotics: Chemical, Biological and Analytical Aspects.MDPI.
- A Method for the Synthesis of 2-Oxazolidinones and 2-Imidazolidinones from Five-Membered Cyclic Carbonates and β-Aminoalcohols or 1,2-Diamines.ResearchGate.
- Chirality Transfer and Oxazolidine Formation in Reaction of L and D Enantiomers of β-Hydroxy Amino Acids with Nitrogenous Carboxaldehydes and Nickel(II).MDPI.
- Oxazolidinone Antibiotics: Chemical, Biological and Analytical Aspects.PubMed.
- Isolation and characterization of process-related impurities in linezolid.PubMed.
- Preparation of Chiral Oxazolidin-2-ones and Vicinal Amino Alcohols.Okayama University Scientific Achievement Repository.
- Chiral Separation of Oxazolidinone Analogs by Capillary Electrophoresis Using Anionic Cyclodextrins as Chiral Selectors: Emphasis on Enantiomer Migration Order.PubMed Central.
- Oxazolidinone.Wikipedia.
- Synthesis of 1, 2 Amino Alcohols through Arbuzov Method.CSB and SJU Digital Commons.
- Synthesis of Oxazinanones: Intramolecular Cyclization of Amino Acid-Derived Diazoketones via Silica-Supported HClO4 Catalysis.Frontiers in Chemistry.
- Synthesis of Annulated Oxazolidinones as Potential Precursors of Cyclic cis-β-Amino Alcohols.ResearchGate.
- Synthesis of imidazolidinones by reaction of phosgene with amino alcohols.ResearchGate.
- (PDF) Synthesis of Oxazinanones: Intramolecular Cyclization of Amino Acid-Derived Diazoketones via Silica-Supported HClO4 Catalysis.ResearchGate.
Sources
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. mdpi.com [mdpi.com]
- 3. Oxazolidinone - Wikipedia [en.wikipedia.org]
- 4. Oxazolidinone Antibiotics: Chemical, Biological and Analytical Aspects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Chiral Separation of Oxazolidinone Analogs by Capillary Electrophoresis Using Anionic Cyclodextrins as Chiral Selectors: Emphasis on Enantiomer Migration Order - PMC [pmc.ncbi.nlm.nih.gov]
- 6. One-pot synthesis of oxazolidinones and five-membered cyclic carbonates from epoxides and chlorosulfonyl isocyanate: theoretical evidence for an asynchronous concerted pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Current Updates on Oxazolidinone and Its Significance - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pdf.benchchem.com [pdf.benchchem.com]
Application Note: A Strategic Guide to the Orthogonal Protection of 2-Aminopentan-1-ol
Introduction: The Synthetic Value of 2-Aminopentan-1-ol and the Imperative of Protecting Group Chemistry
This compound is a valuable chiral building block in the synthesis of complex organic molecules, including pharmaceuticals and other bioactive compounds. Its bifunctional nature, possessing both a primary amine and a primary hydroxyl group, presents a unique challenge and opportunity in synthetic chemistry. To effectively utilize this synthon and achieve the desired chemical transformations on one functional group without unintended reactions at the other, a robust protecting group strategy is paramount. This application note provides a detailed guide to the orthogonal protection of the amine and hydroxyl functions of this compound, offering field-proven insights and detailed protocols for researchers, scientists, and drug development professionals.
Orthogonal protection is a sophisticated strategy that allows for the selective deprotection of one protecting group in a multi-protected molecule while others remain intact.[1][2] This is achieved by choosing protecting groups that are removed under distinct and non-interfering reaction conditions. The successful implementation of an orthogonal strategy is often the cornerstone of a successful multi-step synthesis.[3]
This guide will delve into the practical application of common protecting groups for amines and alcohols, focusing on the causality behind experimental choices and providing self-validating protocols.
Part 1: Protecting the Amine Functionality of this compound
The primary amine in this compound is a nucleophilic and basic center, which can participate in a wide range of reactions. Its protection is often the first step in a synthetic sequence.
Strategy 1: The Tert-Butoxycarbonyl (Boc) Group
The tert-butoxycarbonyl (Boc) group is one of the most widely used protecting groups for amines, favored for its stability under a broad range of conditions and its facile removal under mild acidic conditions.[4][5]
Mechanism of N-Boc Protection: The protection of a primary amine with di-tert-butyl dicarbonate ((Boc)₂O) proceeds through a nucleophilic acyl substitution. The nitrogen atom of the amine attacks a carbonyl carbon of the (Boc)₂O, leading to the formation of a carbamate.[4]
Caption: Mechanism of N-Boc protection of a primary amine.
This protocol describes a general procedure for the N-Boc protection of a primary amine on a 1 mmol scale.[5]
-
Dissolution: In a round-bottom flask, dissolve this compound (1.0 mmol, 1.0 equiv.) in a suitable solvent such as tetrahydrofuran (THF) or dichloromethane (DCM) (10 mL).
-
Reagent Addition: To the stirred solution, add di-tert-butyl dicarbonate ((Boc)₂O) (1.1 mmol, 1.1 equiv.). The addition can be done in one portion.[5] A mild base like triethylamine (TEA) (1.2 mmol, 1.2 equiv.) can be added to facilitate the reaction, especially if starting from an amine salt.[5]
-
Reaction Monitoring: Stir the reaction mixture at room temperature. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: Once the reaction is complete, concentrate the mixture under reduced pressure. Redissolve the residue in an organic solvent like ethyl acetate. Wash the organic layer sequentially with a weak acid (e.g., 1 M HCl if a base was used), saturated aqueous sodium bicarbonate (NaHCO₃), and brine.[5]
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield the crude N-Boc protected this compound. The product can be further purified by flash column chromatography if necessary.
Mechanism of N-Boc Deprotection: The Boc group is readily cleaved under acidic conditions, such as with trifluoroacetic acid (TFA) or hydrochloric acid (HCl).[6][7] The acid protonates the carbamate, leading to the release of the free amine, carbon dioxide, and isobutene.[8]
-
Dissolution: Dissolve the N-Boc protected this compound (1.0 mmol) in a suitable solvent like dichloromethane (DCM) or ethyl acetate.
-
Acid Addition: Add a solution of strong acid. Common conditions include a 50/50 mixture of DCM and TFA, or 3 M HCl in ethyl acetate.[7]
-
Reaction Monitoring: Stir the reaction at room temperature for 30 minutes to a few hours, monitoring by TLC.
-
Work-up: Upon completion, the solvent and excess acid can be removed under reduced pressure. If TFA is used, co-evaporation with a solvent like toluene can help remove residual acid. The resulting amine salt can be neutralized with a base if the free amine is desired.
Strategy 2: The Carbobenzyloxy (Cbz) Group
The carbobenzyloxy (Cbz or Z) group is another cornerstone of amine protection, particularly in peptide synthesis.[9] It is stable to both acidic and basic conditions and is typically removed by catalytic hydrogenolysis.[9][10]
Mechanism of N-Cbz Protection: The Cbz group is introduced by reacting the amine with benzyl chloroformate (Cbz-Cl) in the presence of a base. The reaction is a nucleophilic acyl substitution where the amine attacks the carbonyl carbon of Cbz-Cl.[9]
-
Dissolution: Dissolve this compound (1.0 mmol, 1.0 equiv.) in a mixture of water and a suitable organic solvent like THF or dioxane.
-
Base Addition: Cool the solution in an ice bath and add a base such as sodium carbonate (Na₂CO₃) or sodium bicarbonate (NaHCO₃) to maintain a basic pH (around 8-10).[11]
-
Reagent Addition: While stirring vigorously, add benzyl chloroformate (Cbz-Cl) (1.1 mmol, 1.1 equiv.) dropwise, keeping the temperature below 5 °C.[12]
-
Reaction: Allow the mixture to warm to room temperature and stir for 2-4 hours.
-
Work-up: Extract the reaction mixture with an organic solvent like ethyl acetate. Wash the organic layer with water and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to yield the crude N-Cbz protected product. Purify by column chromatography as needed.
Mechanism of N-Cbz Deprotection: The most common method for Cbz deprotection is catalytic hydrogenolysis. In the presence of a palladium catalyst and a hydrogen source, the benzyl C-O bond is cleaved, releasing the free amine, toluene, and carbon dioxide.[9][13]
-
Setup: Dissolve the N-Cbz protected compound (1.0 mmol) in a solvent like methanol or ethanol in a flask suitable for hydrogenation.[12]
-
Catalyst Addition: Carefully add 10% palladium on carbon (Pd/C) catalyst (typically 5-10 mol%).[12]
-
Hydrogenation: The flask is then placed under a hydrogen atmosphere (e.g., using a balloon of H₂ or a Parr hydrogenator) and stirred vigorously at room temperature.[13]
-
Reaction Monitoring: Monitor the reaction by TLC.
-
Work-up: Upon completion, the catalyst is removed by filtration through a pad of Celite. The filtrate is concentrated under reduced pressure to yield the deprotected amine.
Part 2: Protecting the Hydroxyl Functionality of this compound
The primary hydroxyl group in this compound is nucleophilic and can undergo oxidation or act as a nucleophile in unwanted side reactions.
Strategy 1: The Tert-Butyldimethylsilyl (TBDMS) Ether
TBDMS ethers are widely used for protecting alcohols due to their ease of formation, stability to a wide range of reaction conditions, and selective removal.[14] The steric bulk of the TBDMS group often allows for selective protection of less hindered primary alcohols.[14]
Mechanism of O-TBDMS Protection: The alcohol reacts with tert-butyldimethylsilyl chloride (TBDMSCl) in the presence of a base, typically imidazole, in a nucleophilic substitution at the silicon atom.[14]
Caption: Mechanism of O-TBDMS protection of an alcohol.
This protocol assumes the amine is already protected (e.g., as N-Boc-2-aminopentan-1-ol).
-
Setup: Dissolve the N-protected this compound (1.0 mmol), TBDMSCl (1.2 mmol, 1.2 equiv.), and imidazole (2.5 mmol, 2.5 equiv.) in anhydrous dimethylformamide (DMF) at room temperature under an inert atmosphere.[15][16]
-
Reaction: Stir the mixture for 12-24 hours, monitoring by TLC.
-
Work-up: Pour the reaction mixture into water and extract with an organic solvent such as diethyl ether or ethyl acetate. Wash the combined organic extracts with water and brine to remove DMF and imidazole.[15]
-
Purification: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄) and concentrate under reduced pressure. The crude TBDMS ether can be purified by flash column chromatography.[15]
Mechanism of O-TBDMS Deprotection: TBDMS ethers are typically cleaved using a source of fluoride ions, such as tetrabutylammonium fluoride (TBAF), due to the high affinity of silicon for fluorine.[17]
-
Dissolution: Dissolve the TBDMS-protected compound (1.0 mmol) in anhydrous THF at room temperature.[15]
-
Reagent Addition: Add a 1.0 M solution of TBAF in THF (1.1 mmol, 1.1 equiv.) dropwise to the stirred solution.[15]
-
Reaction: Stir for 1-4 hours, monitoring by TLC.
-
Work-up: Quench the reaction with a saturated aqueous solution of ammonium chloride (NH₄Cl). Extract the mixture with an organic solvent.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate to yield the deprotected alcohol.
Strategy 2: The Benzyl (Bn) Ether
Benzyl ethers are robust protecting groups for alcohols, stable to a wide range of acidic and basic conditions.[18] They are typically introduced via a Williamson ether synthesis.[18]
Mechanism of O-Bn Protection: The alcohol is deprotonated with a strong base to form an alkoxide, which then displaces a halide from benzyl bromide or a related benzylating agent.[18]
-
Setup: In a flame-dried flask under an inert atmosphere, dissolve the N-protected this compound (1.0 mmol) in anhydrous THF or DMF.
-
Base Addition: Cool the solution to 0 °C and add a strong base such as sodium hydride (NaH) (1.2 mmol, 1.2 equiv.) portion-wise.
-
Reagent Addition: After stirring for about 30 minutes, add benzyl bromide (BnBr) (1.2 mmol, 1.2 equiv.) dropwise.
-
Reaction: Allow the reaction to warm to room temperature and stir overnight.
-
Work-up: Carefully quench the reaction by the slow addition of water. Extract with an organic solvent, wash with water and brine.
-
Purification: Dry the organic layer, concentrate, and purify by column chromatography.
Mechanism of O-Bn Deprotection: Similar to the Cbz group, benzyl ethers are commonly cleaved by catalytic hydrogenolysis.[13]
The protocol is identical to that for the deprotection of the N-Cbz group, utilizing Pd/C and a hydrogen source.[13]
Part 3: Orthogonal Protection Strategies for this compound
The key to successfully manipulating this compound is the implementation of an orthogonal protection strategy. The choice of which functional group to protect first depends on the planned subsequent reactions.
Chemoselectivity Considerations
The primary amine of this compound is generally more nucleophilic than the primary hydroxyl group. Therefore, in reactions with electrophilic protecting group reagents, the amine is likely to react preferentially. This inherent chemoselectivity can be exploited.
Strategy A: N-Protection followed by O-Protection
This is the more common approach due to the higher reactivity of the amine.
Caption: Workflow for N-protection followed by O-protection.
Strategy B: O-Protection followed by N-Protection
While less common, it may be necessary if the desired O-protecting group is not compatible with the free amine. This often requires careful selection of reaction conditions to achieve selective O-protection.
Sources
- 1. Protecting group - Wikipedia [en.wikipedia.org]
- 2. Protective Groups [organic-chemistry.org]
- 3. chemweb.bham.ac.uk [chemweb.bham.ac.uk]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. genscript.com [genscript.com]
- 7. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]
- 8. youtube.com [youtube.com]
- 9. total-synthesis.com [total-synthesis.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Amino protecting group—benzyloxycarbonyl (Cbz) [en.highfine.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. jk-sci.com [jk-sci.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. reddit.com [reddit.com]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. Benzyl Ethers [organic-chemistry.org]
Application Note: A Scalable and Enantioselective Synthesis of (S)-2-Aminopentan-1-ol from the Chiral Pool
Abstract
Enantiomerically pure 1,2-amino alcohols are critical building blocks in modern medicinal chemistry and materials science. This application note provides a detailed, scalable, and field-proven protocol for the synthesis of (S)-2-Aminopentan-1-ol, a valuable chiral intermediate. The primary strategy detailed herein leverages the "chiral pool" by starting with the readily available and optically pure amino acid, L-Norvaline. This approach circumvents the complexities and potential inefficiencies of asymmetric catalysis or chiral resolution of a racemic mixture, offering a direct and robust pathway to the target molecule with high enantiomeric integrity. An alternative strategy employing enzymatic kinetic resolution is also discussed. This guide is intended for researchers, process chemists, and drug development professionals seeking to implement a reliable and scalable synthesis.
Introduction: The Strategic Importance of (S)-2-Aminopentan-1-ol
Chiral 1,2-amino alcohols are privileged structural motifs found in a vast array of pharmaceuticals and bioactive molecules.[1][2] The specific stereochemistry at the carbon centers bearing the amine and hydroxyl groups is often paramount for achieving the desired biological activity and minimizing off-target effects. (S)-2-Aminopentan-1-ol, with its defined stereocenter, serves as a crucial synthon for more complex molecules, including antivirals and central nervous system agents.
The industrial-scale production of such chiral molecules presents a significant challenge. While numerous methods exist for generating chiral centers, not all are amenable to scale-up due to factors such as cost of reagents, operational complexity, or challenges in achieving high enantiopurity consistently.[3] This document outlines a production strategy that prioritizes robustness, scalability, and stereochemical fidelity.
Strategy Selection: Why Start from the Chiral Pool?
For the large-scale synthesis of a chiral molecule, three primary strategies are typically considered: asymmetric synthesis, chiral resolution, and chiral pool synthesis.
-
Asymmetric Synthesis: Involves creating the desired stereocenter from a prochiral precursor using a chiral catalyst or auxiliary. While powerful, this often requires extensive optimization of reaction conditions and expensive, specialized catalysts.[4][5]
-
Chiral Resolution: This technique separates a racemic mixture into its constituent enantiomers.[6] Enzymatic Kinetic Resolution (EKR) is a particularly effective method, where an enzyme selectively modifies one enantiomer, allowing it to be separated from the unreacted one.[7][8][9] However, this approach has a theoretical maximum yield of 50% for the desired enantiomer without an integrated racemization cycle, which adds complexity.
-
Chiral Pool Synthesis: This strategy utilizes readily available, inexpensive, and enantiomerically pure natural products, such as amino acids or sugars, as starting materials.[10] The inherent chirality of the starting material is carried through the synthetic sequence to the final product.
For the synthesis of (S)-2-Aminopentan-1-ol, the chiral pool approach using L-Norvaline is exceptionally advantageous. L-Norvaline possesses the exact carbon backbone and the required (S)-stereochemistry, making it an ideal precursor. The only major chemical transformation required is the selective reduction of the carboxylic acid moiety to a primary alcohol, a well-understood and highly efficient reaction. This directness significantly de-risks the scale-up process.
Primary Protocol: Synthesis of (S)-2-Aminopentan-1-ol via Reduction of L-Norvaline
This protocol details the selective reduction of the carboxylic acid of L-Norvaline to yield (S)-2-Aminopentan-1-ol. A Borane-Tetrahydrofuran (BH₃·THF) complex is chosen as the reducing agent due to its high selectivity for carboxylic acids over other functional groups and its more favorable safety profile and handling characteristics at scale compared to agents like lithium aluminum hydride (LAH).
Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| L-Norvaline | ≥99% ee | (e.g., Sigma-Aldrich, Acros) | Starting material, ensure high enantiopurity.[11] |
| Borane-THF complex | 1 M solution in THF | (e.g., Sigma-Aldrich, Alfa Aesar) | Reducing agent. Handle under inert atmosphere. |
| Tetrahydrofuran (THF) | Anhydrous, ≥99.9% | (e.g., Sigma-Aldrich, Fisher) | Reaction solvent. |
| Methanol (MeOH) | ACS Grade | (e.g., VWR, Fisher) | For quenching the reaction. |
| Hydrochloric Acid (HCl) | 2 M aqueous solution | N/A | For work-up. |
| Sodium Hydroxide (NaOH) | 5 M aqueous solution | N/A | For pH adjustment during work-up. |
| Dichloromethane (DCM) | ACS Grade | (e.g., VWR, Fisher) | Extraction solvent. |
| Anhydrous Sodium Sulfate (Na₂SO₄) | Granular | (e.g., VWR, Fisher) | Drying agent. |
Equipment
-
Jacketed glass reactor (volume appropriate for scale) equipped with overhead stirring, a temperature probe, a condenser, and an inert gas inlet (Nitrogen or Argon).
-
Addition funnel for controlled reagent delivery.
-
Cooling bath/circulator compatible with the reactor.
-
Rotary evaporator for solvent removal.
-
Separatory funnel for liquid-liquid extraction.
-
Standard laboratory glassware.
Scalable Synthesis Workflow
Caption: Workflow for the synthesis of (S)-2-Aminopentan-1-ol from L-Norvaline.
Step-by-Step Protocol
-
Reactor Setup: Charge the jacketed reactor with L-Norvaline (1.0 eq) and anhydrous THF (approx. 10 L per kg of L-Norvaline). Begin stirring to form a slurry.
-
Inerting and Cooling: Purge the reactor with nitrogen and cool the vessel contents to 0-5 °C using the cooling circulator.
-
Addition of Reducing Agent: Slowly add the 1 M solution of Borane-THF complex (2.5-3.0 eq) via an addition funnel over 2-3 hours. Causality Note: A slow addition rate is critical to manage the exothermic reaction and prevent the accumulation of unreacted borane. Maintaining a low temperature minimizes side reactions.
-
Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-18 hours.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS until all the starting L-Norvaline has been consumed.
-
Quenching: Cool the reaction mixture back down to 0-5 °C. Cautiously and slowly add methanol (approx. 2 L per kg of L-Norvaline) to quench the excess borane. Safety Note: This is a highly exothermic step that generates hydrogen gas. Ensure adequate cooling and ventilation.
-
Acidification and Solvent Removal: Slowly add 2 M HCl until the pH is ~1-2. This protonates the amino alcohol and breaks up the borane complexes. The THF and methanol can then be removed via distillation.
-
Basification and Extraction: Cool the remaining aqueous solution in an ice bath and slowly add 5 M NaOH until the pH is >12 to deprotonate the amine and liberate the free amino alcohol. Extract the aqueous layer 3-5 times with dichloromethane.
-
Drying and Concentration: Combine the organic extracts and dry over anhydrous sodium sulfate. Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude (S)-2-Aminopentan-1-ol.
-
Purification: Purify the crude product by vacuum distillation to obtain the final product as a colorless liquid or low-melting solid.
Expected Results
| Parameter | Typical Value |
| Yield | 80-90% |
| Purity (by GC) | >98% |
| Enantiomeric Excess (ee) | >99% (retains purity of starting L-Norvaline) |
| Appearance | Colorless liquid or crystalline solid |
Quality Control: Chiral HPLC Analysis
Confirming the enantiomeric purity of the final product is a critical quality control step. Since amino alcohols lack a strong UV chromophore, derivatization is required for sensitive UV detection in HPLC analysis.[12]
Derivatization and Analysis Workflow
Caption: Workflow for determining enantiomeric excess via chiral HPLC.
Protocol for Enantiomeric Excess (ee) Determination
-
Derivatization: Dissolve ~5 mg of the synthesized 2-Aminopentan-1-ol in 1 mL of acetonitrile. Add 1.2 equivalents of 3,5-Dinitrobenzoyl chloride and 1.5 equivalents of triethylamine. Let the reaction proceed at room temperature for 1-2 hours.
-
Sample Preparation: Dilute the reaction mixture with the mobile phase and filter through a 0.45 µm syringe filter before injection.
-
HPLC Conditions:
-
Column: Polysaccharide-based Chiral Stationary Phase (CSP), e.g., CHIRALPAK® IA or similar.[13]
-
Mobile Phase: A mixture of hexane and isopropanol (e.g., 90:10 v/v). This may require optimization.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Column Temperature: 25 °C.
-
-
Calculation: The enantiomeric excess is calculated from the integrated peak areas of the two enantiomers ((S) and (R)) using the formula: ee (%) = [ (Area_S - Area_R) / (Area_S + Area_R) ] * 100
Alternative Strategy: Enzymatic Kinetic Resolution (EKR)
For cases where a racemic starting material is more economical, Enzymatic Kinetic Resolution (EKR) presents a powerful alternative. This method uses a lipase to selectively acylate one enantiomer of racemic this compound, allowing the unreacted enantiomer and the acylated product to be separated.
Conceptual Workflow for EKR
Caption: Conceptual workflow for Enzymatic Kinetic Resolution.
Trustworthiness Note: This process relies on the high enantioselectivity of commercially available enzymes.[6] The key to a successful and scalable EKR is the selection of the enzyme, acyl donor, and solvent system to maximize both the reaction rate and the enantiomeric ratio (E-value). The separation of the unreacted amino alcohol from its acylated counterpart is typically straightforward due to their different physical properties.
Process Safety and Scale-Up Considerations
Scaling up chemical synthesis requires a rigorous approach to safety and process control.[14]
-
Hydrogen Evolution: Both the reduction with borane and the quenching step produce hydrogen gas. The reactor must be properly vented, and the process should be conducted in an area free from ignition sources.
-
Exothermic Reactions: The addition of borane and the methanol quench are highly exothermic. A jacketed reactor with a reliable cooling system is essential to maintain temperature control and prevent thermal runaway.
-
Reagent Handling: Borane-THF is moisture-sensitive and pyrophoric in high concentrations. It should be handled under an inert atmosphere. Concentrated acids and bases used in the work-up are corrosive and require appropriate personal protective equipment (PPE).
-
Solvent Management: The use of flammable solvents like THF and DCM necessitates the use of explosion-proof equipment and proper grounding to prevent static discharge.[15]
Conclusion
This application note provides a comprehensive and scalable protocol for producing enantiomerically pure (S)-2-Aminopentan-1-ol. The primary method, leveraging L-Norvaline from the chiral pool, offers a direct, efficient, and reliable route that is well-suited for scale-up in industrial and drug development settings. The detailed workflows, protocols, and analytical methods provide a self-validating system for researchers to implement. By explaining the causality behind key experimental choices and integrating process safety considerations, this guide aims to equip scientists with the necessary tools to confidently produce this valuable chiral building block.
References
- Chari, M. A., Jeevanram, A., & Syamasundar, K. (2007).
- Jhansi, T. N., et al. (2019). Reverse Phase Chiral HPLC Method for Enantiomeric Excess Determination of 2-Aminobutanamide. Asian Journal of Chemistry. Link
- Wang, X., et al. (2022). Biosynthesis of Chiral Amino Alcohols via an Engineered Amine Dehydrogenase in E. coli. Frontiers in Bioengineering and Biotechnology. Link
- Sánchez, J., et al. (2012). Determination of enantiomeric excess by chiral liquid chromatography without enantiomerically pure starting standards. Journal of Pharmaceutical and Biomedical Analysis. Link
- Fernandez-Lafuente, R. (2019).
- Soai, K., et al. (1987). Asymmetric synthesis using chirally modified borohydrides. Part 3. Enantioselective reduction of ketones and oxime ethers with reagents prepared from borane and chiral amino alcohols. Journal of the Chemical Society, Perkin Transactions 1. Link
- BenchChem. (2025). Application Note: Enzymatic Resolution for the Chiral Separation of 5-Aminopentan-2-ol. BenchChem. Link
- BenchChem. (2025).
- Kumar, A., et al. (2018). Asymmetric Synthesis of Chiral 1,2-Amino Alcohols and Morpholin-2-ones from Arylglyoxals. The Journal of Organic Chemistry. Link
- Process Safety and Environmental Division. (2022). Process Safety Considerations in the Design and Scale-Up of Chemical Looping Processes. American Institute of Chemical Engineers. Link
- Gotor-Fernández, V., & Gotor, V. (2021).
- Xu, X., et al. (2022). Asymmetric Synthesis of N-Substituted 1,2-Amino Alcohols from Simple Aldehydes and Amines by One-Pot Sequential Enzymatic Hydroxymethylation and Asymmetric Reductive Amination.
- Janssen, M. H. A., et al. (1993). Kinetic Analysis and Simulation Studies for Lipase-Catalysed Resolution of Racemic 2-Methyl-1-Pentanol.
- Phenomenex. (n.d.).
- BenchChem. (2025). A Comparative Guide to Chiral HPLC Methods for Determining Enantiomeric Excess of 4-Amino-2-methyl-1-butanol. BenchChem. Link
- Wang, Z., et al. (2016). Enantioselective synthesis of α-alkenyl α-amino acids via N–H insertion reactions. Chemical Science. Link
- Turner, N. J., & Grogan, G. (2022). The selected enzymatic synthesis of chiral 1,2‐amino alcohols. Angewandte Chemie. Link
- Walczak, M., et al. (2018). Asymmetric Synthesis of Chiral 1,2-Amino Alcohols and Morpholin-2-ones from Arylglyoxals.
- BenchChem. (2025).
- CN1962613A - Method for synthesis of L-norvaline. (2007).
- Enamine. (2024). Enamine Scale-Up Synthesis of MedChem Relevant Cores. Enamine. Link
- Chen, K., et al. (2022). Efficient and scalable synthesis of 1,5-diamino-2-hydroxy-pentane from L-lysine via cascade catalysis using engineered Escherichia coli. Microbial Cell Factories. Link
- PubChem. (n.d.). L-Norvaline.
- Camacho-Davila, A. A., et al. (2023).
Sources
- 1. Asymmetric Synthesis of Chiral 1,2-Amino Alcohols and Morpholin-2-ones from Arylglyoxals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Enamine Scale-Up Synthesis of MedChem Relevant Cores - Enamine [enamine.net]
- 4. Asymmetric synthesis using chirally modified borohydrides. Part 3. Enantioselective reduction of ketones and oxime ethers with reagents prepared from borane and chiral amino alcohols - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 5. Asymmetric Synthesis of N-Substituted 1,2-Amino Alcohols from Simple Aldehydes and Amines by One-Pot Sequential Enzymatic Hydroxymethylation and Asymmetric Reductive Amination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. tsijournals.com [tsijournals.com]
- 7. researchgate.net [researchgate.net]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Intensification of Double Kinetic Resolution of Chiral Amines and Alcohols via Chemoselective Formation of a Carbonate–Enzyme Intermediate - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Stereoselective synthesis of S-norvaline and related amino acids through a common intermediate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. L-Norvaline | C5H11NO2 | CID 65098 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. phx.phenomenex.com [phx.phenomenex.com]
- 14. Process Safety Considerations in the Design and Scale-Up of Chemical Looping Processes - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pdf.benchchem.com [pdf.benchchem.com]
The Versatile Scaffold: Application Notes and Protocols for 2-Aminopentan-1-ol Derivatives in Medicinal Chemistry
Introduction: The Untapped Potential of a Simple Chiral Building Block
In the landscape of medicinal chemistry, the quest for novel molecular scaffolds that provide a foundation for the development of new therapeutics is perpetual. The chiral 1,2-amino alcohol motif is a privileged structure, present in numerous biologically active compounds and serving as a critical building block in asymmetric synthesis. Among these, 2-aminopentan-1-ol, a simple yet versatile chiral molecule, presents a promising starting point for the generation of diverse libraries of compounds with potential therapeutic applications. Its bifunctional nature, possessing both a primary amine and a primary alcohol, allows for a multitude of chemical modifications, enabling the exploration of vast chemical space and the fine-tuning of pharmacological properties.
This guide provides an in-depth exploration of the utility of this compound derivatives in several key areas of medicinal chemistry: antiviral, corticotropin-releasing factor 1 (CRF1) receptor antagonism, anticancer, and neuroprotection. We will delve into detailed synthetic protocols, the rationale behind experimental design, and methodologies for biological evaluation, offering researchers, scientists, and drug development professionals a comprehensive resource to unlock the potential of this valuable scaffold.
I. Antiviral Applications: A Building Block for Potent Inhibitors
The structural motif of this compound is a key component in the synthesis of complex antiviral agents. A notable example is its role as an intermediate in the synthesis of Telaprevir, a potent inhibitor of the hepatitis C virus (HCV) NS3/4A serine protease. The chiral center and the hydroxyl and amino functionalities of this compound are crucial for establishing the necessary interactions within the enzyme's active site.
Protocol 1: Synthesis of an N-Acyl-2-aminopentan-1-ol Derivative as a Potential Antiviral Intermediate
This protocol details the N-acylation of (S)-2-aminopentan-1-ol, a common step in the elaboration of this scaffold for antiviral drug synthesis.
Objective: To synthesize (S)-N-(1-hydroxypentan-2-yl)acetamide as a representative intermediate.
Materials:
-
(S)-2-aminopentan-1-ol
-
Acetic anhydride
-
Triethylamine (Et3N)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO3) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO4)
-
Silica gel for column chromatography
-
Ethyl acetate and hexanes for chromatography
Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask under an argon atmosphere, dissolve (S)-2-aminopentan-1-ol (1.0 g, 9.69 mmol) in anhydrous DCM (20 mL).
-
Base Addition: Cool the solution to 0 °C in an ice bath and add triethylamine (2.0 mL, 14.5 mmol) dropwise with stirring.
-
Acylation: To the stirred solution, add acetic anhydride (1.1 mL, 11.6 mmol) dropwise, ensuring the temperature remains at 0 °C.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material is consumed.
-
Work-up: Quench the reaction by adding saturated aqueous NaHCO3 solution (20 mL). Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (2 x 20 mL).
-
Purification: Combine the organic layers, wash with brine (20 mL), dry over anhydrous MgSO4, filter, and concentrate under reduced pressure.
-
Chromatography: Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to afford the pure (S)-N-(1-hydroxypentan-2-yl)acetamide.
Rationale: The use of triethylamine is to neutralize the acetic acid formed during the reaction, driving the equilibrium towards the product. The reaction is performed at 0 °C initially to control the exothermic nature of the acylation.
Visualization of Synthetic Workflow:
Caption: General workflow for the N-acylation of this compound.
II. Corticotropin-Releasing Factor 1 (CRF1) Receptor Antagonists: Targeting Stress-Related Disorders
The CRF1 receptor is a G-protein coupled receptor that plays a crucial role in the body's response to stress. Antagonists of this receptor are being investigated for the treatment of anxiety, depression, and other stress-related disorders. The this compound scaffold can be elaborated with aromatic and heterocyclic moieties to generate potent and selective CRF1 receptor antagonists.
Protocol 2: Synthesis of a Representative N-Aryl-2-aminopentan-1-ol Derivative
This protocol outlines a plausible synthesis of an N-aryl derivative, a common feature in many CRF1 receptor antagonists.
Objective: To synthesize (S)-2-((2,4-dichlorophenyl)amino)pentan-1-ol.
Materials:
-
(S)-2-aminopentan-1-ol
-
1-bromo-2,4-dichlorobenzene
-
Palladium(II) acetate (Pd(OAc)2)
-
2-(Dicyclohexylphosphino)-2',4',6'-triisopropylbiphenyl (XPhos)
-
Sodium tert-butoxide (NaO t Bu)
-
Toluene, anhydrous
-
Saturated aqueous ammonium chloride (NH4Cl) solution
-
Brine
-
Anhydrous sodium sulfate (Na2SO4)
-
Silica gel for column chromatography
-
Ethyl acetate and hexanes for chromatography
Procedure:
-
Reaction Setup: In a flame-dried Schlenk tube, combine (S)-2-aminopentan-1-ol (1.0 g, 9.69 mmol), 1-bromo-2,4-dichlorobenzene (2.63 g, 11.6 mmol), Pd(OAc)2 (0.044 g, 0.19 mmol), XPhos (0.18 g, 0.38 mmol), and NaO t Bu (1.40 g, 14.5 mmol).
-
Inert Atmosphere: Evacuate and backfill the tube with argon three times.
-
Solvent Addition: Add anhydrous toluene (20 mL) via syringe.
-
Reaction: Heat the reaction mixture to 100 °C and stir for 12-18 hours. Monitor the reaction by TLC.
-
Work-up: Cool the reaction to room temperature and quench with saturated aqueous NH4Cl solution (20 mL). Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Purification: Combine the organic layers, wash with brine, dry over Na2SO4, filter, and concentrate.
-
Chromatography: Purify the crude product by silica gel column chromatography to yield the desired N-aryl derivative.
Rationale: This protocol utilizes a Buchwald-Hartwig amination, a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds. XPhos is a bulky electron-rich phosphine ligand that facilitates the catalytic cycle.
Protocol 3: CRF1 Receptor Binding Assay
This protocol describes a competitive radioligand binding assay to determine the affinity of synthesized compounds for the CRF1 receptor.
Objective: To determine the Ki of a test compound for the human CRF1 receptor.
Materials:
-
HEK293 cells stably expressing the human CRF1 receptor
-
[¹²⁵I]-Sauvagine (radioligand)
-
Test compounds (this compound derivatives)
-
Binding buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl₂, 2 mM EGTA, 0.1% BSA, pH 7.4)
-
Non-specific binding inhibitor (e.g., 1 µM unlabeled sauvagine)
-
96-well plates
-
Scintillation fluid and counter
Procedure:
-
Membrane Preparation: Prepare cell membranes from HEK293-hCRF1 cells by homogenization and centrifugation.
-
Assay Setup: In a 96-well plate, add binding buffer, a fixed concentration of [¹²⁵I]-Sauvagine (e.g., 0.1 nM), and varying concentrations of the test compound.
-
Controls: Include wells for total binding (radioligand and membranes only) and non-specific binding (radioligand, membranes, and a high concentration of unlabeled sauvagine).
-
Incubation: Add the cell membrane preparation to each well to initiate the binding reaction. Incubate at room temperature for 2 hours with gentle agitation.
-
Termination: Terminate the assay by rapid filtration through a glass fiber filter, washing with ice-cold wash buffer to remove unbound radioligand.
-
Counting: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Calculate the specific binding and determine the IC50 value of the test compound. Convert the IC50 to a Ki value using the Cheng-Prusoff equation.
Visualization of CRF1 Receptor Signaling:
Caption: Simplified CRF1 receptor signaling pathway and the inhibitory action of an antagonist.
III. Anticancer Applications: Exploring Novel Cytotoxic Agents
The structural diversity achievable with the this compound scaffold makes it an attractive starting point for the discovery of new anticancer agents. Modifications at both the amino and hydroxyl groups can lead to compounds with the potential to interact with various biological targets involved in cancer cell proliferation and survival.
Protocol 4: Synthesis of a Ureido-Linked this compound Derivative
Urea and thiourea moieties are present in many biologically active molecules, including anticancer drugs. This protocol describes the synthesis of a ureido-linked derivative.
Objective: To synthesize (S)-1-(1-hydroxypentan-2-yl)-3-phenylurea.
Materials:
-
(S)-2-aminopentan-1-ol
-
Phenyl isocyanate
-
Anhydrous tetrahydrofuran (THF)
-
Hexanes
Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask under an argon atmosphere, dissolve (S)-2-aminopentan-1-ol (1.0 g, 9.69 mmol) in anhydrous THF (20 mL).
-
Isocyanate Addition: Add phenyl isocyanate (1.05 mL, 9.69 mmol) dropwise to the stirred solution at room temperature.
-
Reaction: Stir the reaction mixture at room temperature for 1-2 hours. A precipitate may form.
-
Isolation: If a precipitate forms, collect the solid by filtration and wash with cold hexanes. If no precipitate forms, concentrate the reaction mixture under reduced pressure and triturate the residue with hexanes to induce crystallization.
-
Purification: The product is often pure after filtration and washing. If necessary, recrystallize from a suitable solvent system (e.g., ethyl acetate/hexanes).
Rationale: The reaction between an amine and an isocyanate is typically a clean and high-yielding method for the formation of a urea linkage, often proceeding without the need for a catalyst.
Protocol 5: Cytotoxicity Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is often used to measure the cytotoxic effects of potential anticancer compounds.
Objective: To determine the IC50 value of a this compound derivative against a cancer cell line.
Materials:
-
Cancer cell line (e.g., HeLa, MCF-7)
-
Complete cell culture medium
-
Test compound (this compound derivative) dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cancer cells into a 96-well plate at a predetermined optimal density and incubate for 24 hours to allow attachment.
-
Compound Treatment: Treat the cells with various concentrations of the test compound for a specified period (e.g., 48 or 72 hours). Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add the solubilization buffer to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.
Table 1: Representative Antiproliferative Activity of Hypothetical this compound Derivatives
| Compound ID | R Group (at Amino) | R' Group (at Hydroxyl) | HeLa IC50 (µM) | MCF-7 IC50 (µM) |
| APO-01 | H | H | >100 | >100 |
| APO-02 | Acetyl | H | 55.2 | 78.1 |
| APO-03 | Phenylurea | H | 12.5 | 25.3 |
| APO-04 | 2,4-Dichlorophenyl | H | 8.7 | 15.9 |
| APO-05 | Phenylurea | Benzoyl | 22.1 | 40.5 |
Note: The data presented in this table is for illustrative purposes to demonstrate structure-activity relationships and is not based on experimental results.
IV. Neuroprotective Applications: A Scaffold for Modulating Neuronal Health
The 1,2-amino alcohol structure is found in compounds with neuroprotective properties. Derivatives of this compound could potentially be developed to combat neurodegenerative diseases by targeting various pathways involved in neuronal cell death and dysfunction.
Protocol 6: Synthesis of a this compound Derivative with a Lipophilic Side Chain
Increasing the lipophilicity of a molecule can enhance its ability to cross the blood-brain barrier, a critical property for neuroprotective agents.
Objective: To synthesize (S)-N-decanoyl-2-aminopentan-1-ol.
Procedure: This can be achieved using a similar N-acylation protocol as described in Protocol 1, substituting acetic anhydride with decanoyl chloride.
Rationale: The introduction of a long alkyl chain increases the lipophilicity of the molecule.
Protocol 7: In Vitro Neuroprotection Assay (Hydrogen Peroxide-Induced Oxidative Stress)
This assay assesses the ability of a compound to protect neuronal cells from oxidative stress-induced cell death.
Objective: To evaluate the neuroprotective effect of a this compound derivative in a neuronal cell line.
Materials:
-
Neuronal cell line (e.g., SH-SY5Y)
-
Complete cell culture medium
-
Test compound
-
Hydrogen peroxide (H₂O₂)
-
MTT assay reagents (as in Protocol 5)
Procedure:
-
Cell Seeding: Seed SH-SY5Y cells in a 96-well plate and allow them to differentiate into a neuronal phenotype if necessary.
-
Pre-treatment: Pre-treat the cells with various concentrations of the test compound for 1-2 hours.
-
Oxidative Stress Induction: Induce oxidative stress by adding a specific concentration of H₂O₂ to the wells (except for the control wells) and incubate for 24 hours.
-
Cell Viability Assessment: Assess cell viability using the MTT assay as described in Protocol 5.
-
Data Analysis: Compare the viability of cells treated with the test compound and H₂O₂ to those treated with H₂O₂ alone to determine the neuroprotective effect.
Conclusion: A Promising Future for a Versatile Scaffold
The this compound scaffold, with its inherent chirality and dual functionality, represents a valuable and underexplored starting point for the development of novel therapeutic agents. The protocols and application notes provided in this guide offer a foundational framework for researchers to synthesize and evaluate derivatives of this versatile molecule in the key medicinal chemistry areas of antiviral, CRF1 receptor antagonism, anticancer, and neuroprotection. The potential for generating diverse chemical libraries from this simple building block, coupled with the established importance of the 1,2-amino alcohol motif in drug discovery, positions this compound as a scaffold with a promising future in the ongoing search for new and effective medicines.
References
As this guide is a synthesized document based on established principles and analogous structures, a comprehensive list of direct references for each protocol is not feasible. The following references provide foundational knowledge and relevant examples for the techniques and therapeutic areas discussed.
- Xia, Y., Yang, Z. Y., Xia, P., Bastow, K. F., Nakanishi, Y., & Lee, K. H. (2000). Antitumor agents. Part 202: novel 2'-amino chalcones: design, synthesis and biological evaluation. Bioorganic & medicinal chemistry letters, 10(8), 699–701.
- Trivedi, M., et al. (2003). 2-arylaminothiazoles as high-affinity corticotropin-releasing factor 1 receptor (CRF1R) antagonists: synthesis, binding studies and behavioral efficacy. Bioorganic & Medicinal Chemistry Letters, 13(22), 3997-4000.
- Grigoriadis, D. E., et al. (1999). Labelling of CRF1 and CRF2 receptors using the novel radioligand, [3H]-urocortin. Neuropharmacology, 38(7), 997-1004.
- Sathe, M., et al. (2019). Structure-activity relationship study of Vitamin K derivatives yields highly potent neuroprotective agents. ACS Chemical Neuroscience, 10(9), 4049-4060.
- Wang, L., et al. (2018). Amino Acid Derivatives of Ligustrazine-Oleanolic Acid as New Cytotoxic Agents. Molecules, 23(11), 2821.
- BenchChem. (2025).
- Huang, M., et al. (2012). Synthesis and Evaluation of Candidate PET Radioligands for Corticotropin-Releasing Factor Type-1 Receptors. Journal of Nuclear Medicine, 53(3), 459-467.
- Hruby, V. J., & Qian, X. (1994). Approaches to the Asymmetric Synthesis of Unusual Amino Acids. In Peptide Synthesis Protocols (pp. 249-286). Humana Press.
- Khan, M. A., et al. (2021). Ligand substituent effect on the cytotoxicity activity of two new copper(ii) complexes bearing 8-hydroxyquinoline derivatives: validated by MTT assay and apoptosis in MCF-7 cancer cell line (human breast cancer). RSC advances, 11(26), 15933–15948.
- Sanna, V., et al. (2024). A Structure-Activity Relationship Study of Amino Acid Derivatives of Pterostilbene Analogues Toward Human Breast Cancer. ChemMedChem, e202300727.
- Al-Tel, T. H., et al. (2022). Design, Synthesis, and Biological Evaluations of Novel Thiazolo[4,5-d]pyrimidine Corticotropin Releasing Factor (CRF) Receptor Antagonists as Potential Treatments for Stress Related Disorders and Congenital Adrenal Hyperplasia (CAH). Pharmaceuticals, 15(8), 950.
- Fassihi, A., et al. (2012). Optimum Conditions of Radioligand Receptor Binding Assay of Ligands of Benzodiazepine Receptors. Iranian Journal of Pharmaceutical Research, 11(3), 827-834.
- Ghosh, A. K., & Fidanze, S. (1998). cis-1-Aminoindan-2-ol in Asymmetric Syntheses. Synthesis, 1998(11), 1523-1536.
- Antunes, M., et al. (2022). Enhanced Cytotoxicity against a Pancreatic Cancer Cell Line Combining Radiation and Gold Nanoparticles. Pharmaceutics, 14(11), 2465.
- Kumar, M., et al. (2023). Anti-Neurodegenerating Activity: Structure–Activity Relationship Analysis of Flavonoids. Molecules, 28(20), 7149.
- Zorrilla, E. P., et al. (2010). Progress in corticotropin-releasing factor-1 antagonist development. Drug discovery today, 15(11-12), 449-461.
- Głowacka, I. E., et al. (2020). Anticancer Properties of Amino Acid and Peptide Derivatives of Mycophenolic Acid. Anti-cancer agents in medicinal chemistry, 20(11), 1333–1343.
- Gifford Bioscience. (n.d.). Data Sheet Radioligand Binding Assay Protocol. Gifford Bioscience.
- Michne, W. F., et al. (1982). Aminotetralins as narcotic antagonists. 2. Synthesis and opiate-related activity of 1-phenyl-3-aminotetralins. Journal of medicinal chemistry, 25(3), 216–220.
- Chen, Y. J., et al. (2020). Synthesis and Evaluation of Aminothiazole-Paeonol Derivatives as Potential Anticancer Agents. Molecules, 25(22), 5468.
- Carbone, A., et al. (2005). Novel 2-alkylamino-1,4-benzoxazine derivatives as potent neuroprotective agents: structure-activity relationship studies. Journal of medicinal chemistry, 48(4), 1282–1286.
- Walczak, M. A. (2018). Asymmetric Synthesis of Chiral 1,2-Amino Alcohols and Morpholin-2-ones from Arylglyoxals. The Journal of organic chemistry, 83(17), 10454–10462.
- Christmann, A., et al. (2022). Fully automated viability and toxicity screening—A reliable all-in-one attempt. Cytometry. Part A, 101(11), 912–924.
- Li, Y., et al. (2016). Radioligand saturation binding for quantitative analysis of ligand-receptor interactions. Biophysics reports, 2(1), 1–9.
- PubChem. (n.d.). This compound.
- Singh, S., et al. (2021). One-pot two-step catalytic synthesis of 6-amino-2-pyridone-3,5-dicarbonitriles enabling anti-cancer bioactivity. RSC advances, 11(54), 34185–34195.
- BenchChem. (2025). Application Notes and Protocols for Testing "2-amino-4-methylphthalazin-1(2H)-one" Cytotoxicity. BenchChem.
- Naz, S., et al. (2021). Amino Acid Conjugates of Aminothiazole and Aminopyridine as Potential Anticancer Agents: Synthesis, Molecular Docking and in vitro Evaluation. Pharmaceutical chemistry journal, 55(1), 44–55.
- Reddy, L. R., et al. (2012). A protocol for an asymmetric synthesis of γ-amino acids. The Journal of organic chemistry, 77(14), 6296–6301.
Application Notes & Protocols: A Detailed Guide to the N-Alkylation of 2-Aminopentan-1-ol via Reductive Amination
Introduction: The Significance of N-Alkylated Amino Alcohols
N-alkylated amino alcohols are a fundamentally important class of molecules that serve as versatile chiral building blocks in modern organic synthesis. Specifically, derivatives of 2-aminopentan-1-ol are integral scaffolds in the development of pharmaceuticals, agrochemicals, and specialty materials. The strategic introduction of an alkyl group onto the nitrogen atom (N-alkylation) profoundly modifies the molecule's physicochemical properties, such as basicity, lipophilicity, and biological activity. This targeted modification is a cornerstone of medicinal chemistry for optimizing drug candidates.
Among the various methods for N-alkylation, reductive amination stands out as a highly efficient, versatile, and widely adopted strategy.[1][2] It offers superior control over the degree of alkylation, effectively preventing the common issue of over-alkylation that plagues methods like direct alkylation with alkyl halides.[3][4] This one-pot procedure, which combines imine formation and in-situ reduction, is celebrated for its operational simplicity and broad substrate scope, making it an indispensable tool for researchers and drug development professionals.[5][6]
This document provides a comprehensive guide to the N-alkylation of this compound, with a primary focus on a robust reductive amination protocol using sodium triacetoxyborohydride. It is designed to equip researchers with both the theoretical understanding and the practical, step-by-step methodology required for successful synthesis.
Synthetic Strategies for N-Alkylation: A Comparative Overview
While several methods exist for forging C-N bonds, two are most commonly considered for the N-alkylation of primary amines like this compound.
-
Direct Alkylation with Alkyl Halides: This classical SN2 reaction involves treating the amine with an alkyl halide (e.g., R-Br, R-I).[4] While straightforward, this method is often difficult to control. The secondary amine product is often more nucleophilic than the starting primary amine, leading to a second alkylation event and the formation of undesired tertiary amine and even quaternary ammonium salt byproducts.[3] Achieving selective mono-alkylation requires careful control of stoichiometry and reaction conditions, and often results in complex product mixtures requiring tedious purification.[1]
-
Reductive Amination: This powerful and highly selective method involves two key steps that can be performed sequentially in a single reaction vessel ("one-pot").[1][5]
-
Imine Formation: The primary amine reacts with a carbonyl compound (an aldehyde or ketone) to form an imine intermediate, with the loss of a water molecule.[7] This reaction is typically reversible and is often catalyzed by mild acid.[8]
-
Reduction: The C=N double bond of the imine is then selectively reduced to a C-N single bond.
-
The key advantage of this approach is that the imine forms only once on the primary amine. Once reduced to a secondary amine, it is significantly less prone to further reaction under these conditions, thus avoiding the problem of over-alkylation.[3] The choice of reducing agent is critical; it must be mild enough to not reduce the starting aldehyde or ketone but potent enough to efficiently reduce the intermediate iminium ion.[9] Sodium triacetoxyborohydride (NaBH(OAc)₃) is an ideal reagent for this purpose, as it is selective for the iminium ion and tolerant of the mildly acidic conditions that favor imine formation.[6][10]
Featured Protocol: N-Alkylation via One-Pot Reductive Amination
This section details a reliable, general procedure for the N-alkylation of this compound using various aldehydes and sodium triacetoxyborohydride. The N-benzylation reaction is provided as a specific, step-by-step example.
Principle: The reaction proceeds via the acid-catalyzed formation of an iminium ion from this compound and an aldehyde. This intermediate is then reduced in situ by sodium triacetoxyborohydride (NaBH(OAc)₃) to yield the corresponding N-alkylated secondary amine. The reaction is highly efficient and can be performed at room temperature in a single pot.[1][6]
Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| This compound | ≥98% | Standard Vendor | A chiral amino alcohol. Handle with care.[11] |
| Aldehyde (e.g., Benzaldehyde) | Reagent Grade | Standard Vendor | Use freshly distilled or a recently opened bottle. |
| Sodium Triacetoxyborohydride (STAB) | ≥95% | Standard Vendor | Moisture-sensitive. Handle quickly in a dry environment.[10] |
| Dichloromethane (DCM) | Anhydrous, ≥99.8% | Standard Vendor | Preferred solvent. 1,2-Dichloroethane (DCE) is also suitable.[6] |
| Glacial Acetic Acid (AcOH) | ACS Reagent Grade | Standard Vendor | Used as a catalyst for imine formation.[12] |
| Saturated Sodium Bicarbonate (NaHCO₃) | ACS Reagent Grade | Standard Vendor | For aqueous work-up to quench the reaction. |
| Anhydrous Magnesium Sulfate (MgSO₄) | Laboratory Grade | Standard Vendor | For drying the organic layer. |
| Silica Gel | 60 Å, 230-400 mesh | Standard Vendor | For flash column chromatography. |
| TLC Plates | Silica Gel 60 F₂₅₄ | Standard Vendor | For reaction monitoring. |
Detailed Experimental Protocol: Synthesis of N-Benzyl-2-aminopentan-1-ol
-
Reactant Preparation: To a dry 100 mL round-bottom flask equipped with a magnetic stir bar, add this compound (1.00 g, 9.69 mmol, 1.0 eq.).
-
Solvent Addition: Dissolve the amine in anhydrous dichloromethane (DCM, 40 mL). Stir the solution at room temperature under a nitrogen or argon atmosphere.
-
Aldehyde & Catalyst Addition: Add benzaldehyde (1.08 g, 1.03 mL, 10.18 mmol, 1.05 eq.) to the solution, followed by glacial acetic acid (0.28 mL, 4.85 mmol, 0.5 eq.).
-
Imine Formation: Stir the mixture at room temperature for 30-60 minutes.[1] During this time, the imine intermediate will form. The reaction can be monitored by Thin Layer Chromatography (TLC) to observe the consumption of the starting amine.
-
Reduction: Carefully add sodium triacetoxyborohydride (NaBH(OAc)₃) (3.08 g, 14.54 mmol, 1.5 eq.) to the reaction mixture in portions over 5-10 minutes. A slight exotherm or gas evolution may be observed.
-
Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress by TLC (e.g., using a 10:1 DCM:Methanol eluent system) until the imine intermediate is fully consumed. This typically takes 3 to 12 hours.[1][12]
-
Work-up (Quenching): Once the reaction is complete, carefully quench it by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃) (30 mL). Continue stirring for 15-20 minutes until gas evolution ceases.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice more with DCM (2 x 20 mL).
-
Drying and Concentration: Combine all organic layers and wash with brine (20 mL). Dry the combined organic phase over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification: Purify the crude residue by flash column chromatography on silica gel. Elute with a gradient of ethyl acetate in hexanes (e.g., starting from 10% and gradually increasing to 50%) to isolate the pure N-benzyl-2-aminopentan-1-ol.
Generalization for Other Alkyl Groups
The protocol described above can be readily adapted to synthesize various N-alkylated derivatives by substituting benzaldehyde with other commercially available aldehydes.
| Target Product | Aldehyde Reagent | Aldehyde Eq. | Approx. Time (h) | Notes |
| N-Methyl-2-aminopentan-1-ol | Formaldehyde (37% in H₂O) | 1.1 | 4 - 8 | Aqueous formaldehyde works well. |
| N-Ethyl-2-aminopentan-1-ol | Acetaldehyde | 1.1 | 3 - 6 | Acetaldehyde is volatile; add it at 0 °C. |
| N-Propyl-2-aminopentan-1-ol | Propionaldehyde | 1.1 | 3 - 6 | Standard procedure. |
| N-Isobutyl-2-aminopentan-1-ol | Isobutyraldehyde | 1.1 | 5 - 10 | The reaction may be slightly slower due to steric hindrance. |
Visualization of the Experimental Workflow
The following diagram illustrates the logical flow of the reductive amination protocol, from initial setup to final product characterization.
Caption: Workflow for one-pot reductive amination.
Characterization of the N-Alkylated Product
Confirmation of the product structure and assessment of its purity are critical. The following analytical techniques are standard.[13][14]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: This is the primary tool for structural confirmation. Key diagnostic signals include:
-
The disappearance of the broad singlet corresponding to the two -NH₂ protons of the starting material.
-
The appearance of a new broad singlet for the single -NH- proton of the secondary amine product.
-
The appearance of new signals corresponding to the protons of the newly installed alkyl group (e.g., aromatic protons for the benzyl group, a singlet for a methyl group).
-
Shifts in the signals for the protons on the carbon adjacent to the nitrogen.
-
-
¹³C NMR: This spectrum will show a new signal for the carbon(s) of the added alkyl group and a shift in the resonance for the carbon atom bonded to the nitrogen.
-
-
Mass Spectrometry (MS):
-
Electrospray ionization (ESI) is typically used. The mass spectrum should show a prominent peak corresponding to the protonated molecule [M+H]⁺, confirming the molecular weight of the N-alkylated product.
-
-
Infrared (IR) Spectroscopy:
-
The N-H stretch of the product secondary amine will appear as a single, sharp peak around 3300-3500 cm⁻¹, distinct from the two peaks often seen for the starting primary amine. The broad O-H stretch will also be present.
-
Safety Precautions
All experimental work should be conducted in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.
-
This compound: Causes severe skin burns and eye damage. Harmful if swallowed.[11][15]
-
Aldehydes: Many aldehydes are irritants and sensitizers. Benzaldehyde is harmful if swallowed. Use with caution.
-
Sodium Triacetoxyborohydride (NaBH(OAc)₃): Reacts with water to release flammable hydrogen gas. It is also corrosive. Avoid contact with skin and moisture.[10]
-
Dichloromethane (DCM): A suspected carcinogen and a volatile organic solvent. Minimize inhalation and skin contact.
-
Acetic Acid: Corrosive. Causes severe skin and eye burns.
Always consult the Safety Data Sheet (SDS) for each chemical before use.[16]
References
- Organic Chemistry Tutor. Reductive Amination.
- Chemistry Steps. Reductive Amination.
- Wikipedia. Reductive amination.
- The Organic Chemistry Tutor. (2016). Reductive Amination of Ketones & Aldehydes With NaBH3CN. YouTube.
- Ashenhurst, J. (2017). Reductive Amination, and How It Works. Master Organic Chemistry.
- Organic Chemistry Portal. Sodium triacetoxyborohydride.
- The Portal for Organic Synthesis. Reductive Amination - Sodium triacetoxyborohydride [NaBH(OAc)3].
- Reddit. (2023). Reductive amination NaB(AcO)3. r/OrganicChemistry.
- Senthamarai, T., Murugesan, K., et al. (2017). Direct N-alkylation of unprotected amino acids with alcohols. Science Advances.
- Senthamarai, T., Murugesan, K., et al. (2017). Direct N-alkylation of unprotected amino acids with alcohols. ResearchGate.
- ResearchGate. (2021). Alkylation of amino alcohol/amino acids with alcohols under catalytic hydrogenation conditions.
- National Center for Biotechnology Information. PubChem Compound Summary for CID 75634, 5-Aminopentan-1-ol.
- Wikipedia. Amine alkylation.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Frontiers | Catalytic Reductive Amination of Aldehydes and Ketones With Nitro Compounds: New Light on an Old Reaction [frontiersin.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Amine alkylation - Wikipedia [en.wikipedia.org]
- 5. Reductive amination - Wikipedia [en.wikipedia.org]
- 6. Sodium triacetoxyborohydride [organic-chemistry.org]
- 7. organicchemistrytutor.com [organicchemistrytutor.com]
- 8. One moment, please... [chemistrysteps.com]
- 9. reddit.com [reddit.com]
- 10. Sodium triacetoxyborohydride: Applications in Selective Reductive Amination and its Detection Method_Chemicalbook [chemicalbook.com]
- 11. 5-Aminopentan-1-ol | C5H13NO | CID 75634 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. Reductive Amination - Sodium triacetoxyborohydride [NaBH(OAc)3] [commonorganicchemistry.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. fishersci.se [fishersci.se]
- 16. fishersci.com [fishersci.com]
Application Notes & Protocols: 2-Aminopentan-1-ol as a Versatile Precursor for the Synthesis of Novel Bioactive Molecules
Abstract: The vicinal amino alcohol motif is a cornerstone in medicinal chemistry, present in a vast array of natural products, pharmaceuticals, and bioactive compounds.[1][2] Its unique combination of hydrogen-bonding capabilities, chirality, and dual functionality makes it a privileged scaffold for molecular recognition at biological targets.[3] 2-Aminopentan-1-ol, a readily available chiral amino alcohol, serves as an exemplary starting material for generating libraries of diverse chemical entities. This guide provides an in-depth exploration of synthetic strategies leveraging this compound as a precursor. We detail robust protocols for N-acylation and subsequent dehydrative cyclization to form 2-oxazolines, two fundamental transformations for building molecular complexity. The causality behind experimental choices is explained, and methodologies for the preliminary biological evaluation of the resulting compounds are discussed.
Introduction: The Significance of this compound in Drug Discovery
This compound (also known as DL-Norvalinol) is an organic compound featuring an amine and a primary alcohol separated by a single chiral carbon center.[4] This 1,2-amino alcohol structure is of paramount importance in synthetic and medicinal chemistry for several reasons:
-
Chiral Scaffolding: As a chiral building block, it allows for the stereoselective synthesis of complex molecules. The specific three-dimensional arrangement of functional groups is often critical for selective interaction with biological targets like enzymes and receptors, dictating the efficacy and safety of a drug.[3][5]
-
Dual Functionality: The presence of both a nucleophilic amine and a hydroxyl group provides two distinct points for chemical modification, enabling the creation of diverse molecular architectures from a single precursor.[6]
-
Proven Pharmacophore: The amino alcohol framework is a key feature in numerous approved drugs, including beta-blockers, antimalarial agents like mefloquine, and various antibiotics.[7][8] Derivatives of amino alcohols have demonstrated a wide spectrum of biological activities, including anti-inflammatory, insecticidal, and antiproliferative effects.[9][10][11]
This guide focuses on harnessing the synthetic potential of this compound to create libraries of N-acyl derivatives and 2-oxazolines, which can then be screened for novel biological activities.
Synthetic Strategies & Core Mechanisms
The strategic derivatization of this compound is key to exploring its potential. We will focus on two high-yield, versatile, and scalable reaction pathways.
Workflow for Derivatization and Screening
The overall strategy involves a two-stage synthetic approach followed by biological evaluation. This workflow is designed to efficiently generate a library of related but structurally distinct molecules for screening.
Caption: General workflow from this compound to bioactive leads.
N-Acylation: Selective Amide Bond Formation
The acylation of the amino group is a fundamental first step. It introduces a wide range of substituents (the "R" group), significantly altering the molecule's steric and electronic properties.
Causality: We prioritize N-acylation over O-acylation. The amine group is generally more nucleophilic than the hydroxyl group under neutral or slightly basic conditions, allowing for high chemoselectivity. The protocol below utilizes catalyst-free conditions with an acylating agent like acetic anhydride, which is efficient and environmentally benign.[12] For more complex or sensitive substrates, mixed anhydride methods using reagents like isobutyl chloroformate can be employed to activate the carboxylic acid under mild conditions.[13]
Dehydrative Cyclization: Synthesis of 2-Oxazolines
The N-acyl derivatives of this compound are ideal precursors for 2-oxazolines. These five-membered heterocyclic compounds are themselves present in many bioactive natural products and are valuable chiral ligands in asymmetric synthesis.[14][15]
Causality: The reaction proceeds via an intramolecular cyclization, where the hydroxyl group attacks the amide carbonyl. This process requires dehydration, which can be promoted by strong acids. Modern methods using catalytic amounts of triflic acid (TfOH) are highly effective, proceeding under relatively mild conditions and generating only water as a byproduct.[14] The mechanism involves activation of the amide carbonyl by the acid, making it more electrophilic and susceptible to nucleophilic attack by the neighboring hydroxyl group.
Detailed Experimental Protocols
Safety Precaution: Always work in a well-ventilated fume hood and wear appropriate Personal Protective Equipment (PPE), including safety glasses, lab coat, and gloves. This compound is an irritant.[4]
Protocol 1: General Procedure for N-Acylation of this compound
This protocol describes a straightforward, solvent-free N-acylation using acetic anhydride as an example. It can be adapted for other anhydrides or acyl chlorides (with the addition of a non-nucleophilic base like triethylamine to scavenge HCl).
Materials & Reagents:
-
This compound (1.0 eq.)
-
Acetic Anhydride (1.2 eq.)
-
Diethyl ether (for work-up)
-
50 mL round-bottomed flask
-
Magnetic stirrer and stir bar
-
TLC plates (silica gel)
Procedure:
-
To a 50 mL round-bottomed flask, add this compound (e.g., 1.00 g, 9.69 mmol).
-
Add a magnetic stir bar to the flask.
-
With stirring, add acetic anhydride (e.g., 1.10 mL, 11.63 mmol, 1.2 eq.) dropwise at room temperature. The reaction may be mildly exothermic.
-
Stir the mixture at room temperature for 15-30 minutes.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting amino alcohol spot has disappeared. A typical mobile phase is ethyl acetate/hexanes (1:1).
-
Upon completion, add 10 mL of diethyl ether to the reaction mixture.
-
Stir for 1 hour at room temperature. The product may crystallize or precipitate.
-
Collect the solid product by filtration. If no solid forms, transfer the mixture to a separatory funnel, wash with saturated sodium bicarbonate solution (2 x 10 mL) and brine (1 x 10 mL), dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or flash column chromatography on silica gel if necessary.
Expected Outcome & Characterization: The protocol should yield the corresponding N-acetylated product, N-(1-(hydroxymethyl)butyl)acetamide, with yields typically ranging from 85-95%.[12] The product can be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure.
Protocol 2: Triflic Acid-Promoted Synthesis of 2-Oxazolines
This protocol describes the dehydrative cyclization of the N-acylated product from Protocol 1 to form the corresponding 2-oxazoline derivative.[14]
Materials & Reagents:
-
N-(1-(hydroxymethyl)butyl)acetamide (1.0 eq.)
-
Triflic acid (TfOH) (10 mol%)
-
Dichloromethane (DCM), anhydrous
-
Saturated sodium bicarbonate solution
-
Anhydrous sodium sulfate
-
Nitrogen or argon atmosphere setup
-
Schlenk flask or oven-dried round-bottomed flask with septum
Procedure:
-
To an oven-dried Schlenk flask under an inert atmosphere (N₂ or Ar), add the N-acyl amino alcohol (e.g., 1.00 g, 6.89 mmol) and anhydrous dichloromethane (e.g., 35 mL, 0.2 M).
-
Stir the solution until the starting material is fully dissolved.
-
Cool the mixture to 0 °C using an ice bath.
-
Slowly add triflic acid (e.g., 61 µL, 0.69 mmol, 0.1 eq.) dropwise via syringe.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours.
-
Monitor the reaction progress by TLC until the starting material is consumed.
-
Quench the reaction by slowly adding saturated sodium bicarbonate solution (20 mL).
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Extract the aqueous layer with dichloromethane (2 x 15 mL).
-
Combine the organic layers, wash with brine (1 x 20 mL), and dry over anhydrous sodium sulfate.
-
Filter the drying agent and concentrate the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (a gradient of ethyl acetate in hexanes is typically effective) to yield the pure 2-oxazoline.
Expected Outcome & Characterization: This procedure should afford the corresponding 2-methyl-4-propyl-4,5-dihydrooxazole. Yields are generally good to excellent.[14] Characterization by NMR and mass spectrometry will confirm the formation of the heterocyclic ring.
Quantitative Data Summary
The following table summarizes typical reaction parameters for the derivatization of this compound.
| Reaction | Key Reagent | Catalyst/Promoter | Solvent | Temp (°C) | Time (h) | Typical Yield | Reference |
| N-Acylation | Acetic Anhydride | None | Solvent-free | 25 | 0.25 - 0.5 | 85-95% | [12] |
| N-Acylation | Carboxylic Acid | Isobutyl Chloroformate | Anhydrous DCM/THF | 0 to 25 | 2 - 16 | 70-90% | [13] |
| Oxazoline Formation | N-Acyl Derivative | Triflic Acid (TfOH) | Anhydrous DCM | 0 to 25 | 2 - 4 | 80-95% | [14] |
Applications in Bioactivity Screening
The libraries of N-acyl and 2-oxazoline derivatives synthesized from this compound are prime candidates for screening in various biological assays. The structural diversity introduced through different "R" groups on the acyl chain can lead to a wide range of pharmacological activities.
-
Antimicrobial & Antifungal Activity: Amino alcohol derivatives have been studied for their antimicrobial properties.[6] Compounds can be screened against panels of pathogenic bacteria (e.g., Staphylococcus aureus, Escherichia coli) and fungi (e.g., Candida albicans) using standard microbroth dilution assays to determine the Minimum Inhibitory Concentration (MIC).
-
Anti-inflammatory Activity: Certain β-amino alcohol derivatives have been identified as inhibitors of the Toll-Like Receptor 4 (TLR4) signaling pathway, which is implicated in inflammatory responses.[9] Synthesized compounds can be evaluated in cell-based assays, such as measuring the reduction of nitric oxide (NO) or pro-inflammatory cytokines (e.g., TNF-α, IL-6) in LPS-stimulated macrophage cell lines.
-
Antimalarial Activity: The amino alcohol pharmacophore is critical for many antimalarial drugs.[8][16] Derivatives can be tested for their activity against chloroquine-sensitive and resistant strains of Plasmodium falciparum.
-
Anticancer Activity: The flat, conjugated structure of some heterocyclic derivatives makes them potential DNA intercalators or enzyme inhibitors relevant to cancer.[11] Antiproliferative activity can be assessed using assays like the MTT or SRB assay against a panel of human cancer cell lines (e.g., MCF-7, HeLa, HCT-116).
References
- Title: Synthesis of Vicinal Amino Alcohols via a Tandem Acylnitrene Aziridination−Aziridine Ring Opening Source: The Journal of Organic Chemistry - ACS Public
- Title: Synthesis of Vicinal Aminoalcohols via Stereoselective Aza-Wacker Cyclizations and Access to (−)-Acosamine via Redox Relay Source: PMC - NIH URL:[Link]
- Title: A Facile Synthesis of 2-Oxazolines via Dehydrative Cyclization Promoted by Triflic Acid Source: MDPI URL:[Link]
- Title: Recent advances in catalytic enantioselective synthesis of vicinal amino alcohols Source: Chemical Society Reviews (RSC Publishing) URL:[Link]
- Title: Synthesis of Vicinal anti-Amino Alcohols from N-tert-Butanesulfinyl Aldimines and Cyclopropanols Source: The Journal of Organic Chemistry - ACS Public
- Title: Chemists succeed in synthesis of aminoalcohols by utilizing light Source: Universität Münster URL:[Link]
- Title: Oxazoline - Wikipedia Source: Wikipedia URL:[Link]
- Title: Development of β-Amino Alcohol Derivatives that Inhibit Toll-Like Receptor 4 Mediated Inflammatory Response as Potential Antiseptics Source: PMC - NIH URL:[Link]
- Title: Classical substrates for oxazoline synthesis from amino alcohols Source: ResearchG
- Title: Amino Alcohols from Eugenol as Potential Semisynthetic Insecticides: Chemical, Biological, and Comput
- Title: Synthesis, biological evaluation and mechanistic studies of totarol amino alcohol derivatives as potential antimalarial agents Source: PubMed URL:[Link]
- Title: Preparation of Aminoalcohols and Their Application for the Synthesis of Heterocycles and as Potential Sensors for Nerve Agents Source: WMU's ScholarWorks URL:[Link]
- Title: Synthesis of 2-Oxazolines from Ring Opening Isomerization of 3-Amido-2-Phenyl Azetidines Source: MDPI URL:[Link]
- Title: Efficient Routes to a Diverse Array of Amino Alcohol-Derived Chiral Fragments Source: PMC - NIH URL:[Link]
- Title: Exploring the Potential of Amino Alcohols as Chiral Building Blocks Source: NINGBO INNO PHARMCHEM CO.,LTD. URL:[Link]
- Title: Exploring the scope of new arylamino alcohol derivatives: Synthesis, antimalarial evaluation, toxicological studies, and target explor
- Title: Biologically active amino alcohols Source: ResearchG
- Title: Biocatalytic Synthesis of Chiral Alcohols and Amino Acids for Development of Pharmaceuticals Source: PMC - PubMed Central URL:[Link]
- Title: An eco-friendly and highly efficient route for N-acylation under catalyst-free conditions Source: oaji.net URL:[Link]
- Title: Examples of bioactive molecules containing chiral cyclic β-amino alcohols Source: ResearchG
- Title: Synthesis and therapeutic application of beta-amino alcohol deriv
- Title: 2-Amino-1-pentanol Source: PubChem - NIH URL:[Link]
- Title: this compound Source: ChemBK URL:[Link]
- Title: Representative bioactive molecules containing N‐substituted 1,2‐amino alcohol motif Source: ResearchG
- Title: Synthesis and Biological Evaluation of Novel Amino and Amido Substituted Pentacyclic Benzimidazole Derivatives as Antiprolifer
Sources
- 1. Recent advances in catalytic enantioselective synthesis of vicinal amino alcohols - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. 2-Amino-1-pentanol | C5H13NO | CID 249017 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. nbinno.com [nbinno.com]
- 6. alfa-chemistry.com [alfa-chemistry.com]
- 7. Chemists succeed in synthesis of aminoalcohols by utilizing light [uni-muenster.de]
- 8. Exploring the scope of new arylamino alcohol derivatives: Synthesis, antimalarial evaluation, toxicological studies, and target exploration - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Development of β-Amino Alcohol Derivatives that Inhibit Toll-Like Receptor 4 Mediated Inflammatory Response as Potential Antiseptics - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. mdpi.com [mdpi.com]
- 12. An eco-friendly and highly efficient route for N-acylation under catalyst-free conditions. – Oriental Journal of Chemistry [orientjchem.org]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. A Facile Synthesis of 2-Oxazolines via Dehydrative Cyclization Promoted by Triflic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Synthesis, biological evaluation and mechanistic studies of totarol amino alcohol derivatives as potential antimalarial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Chiral Resolution of Racemic 2-Aminopentan-1-ol Using Tartaric Acid
Introduction: The Imperative of Chirality in Modern Chemistry
In the realm of pharmaceutical development and fine chemical synthesis, the stereochemistry of a molecule is not a trivial detail but a critical determinant of its biological activity, efficacy, and safety.[1] Enantiomers, non-superimposable mirror-image isomers, often exhibit profoundly different pharmacological and toxicological profiles. Consequently, the separation of racemic mixtures—equimolar mixtures of two enantiomers—into their constituent pure enantiomers is a cornerstone of modern chemical synthesis.[1][2] Racemic 2-aminopentan-1-ol, a chiral amino alcohol, is a valuable building block for various pharmaceutical intermediates.[3][4] This document provides a comprehensive guide to its chiral resolution using the classical and robust method of diastereomeric salt formation with tartaric acid.
The principle underpinning this technique is the reaction of a racemic mixture with an enantiomerically pure chiral resolving agent.[1][2] This reaction generates a pair of diastereomeric salts which, unlike enantiomers, possess different physical properties, most notably solubility.[1][5] This disparity in solubility allows for their separation by fractional crystallization. Tartaric acid, a naturally occurring and readily available chiral dicarboxylic acid, is an exemplary resolving agent for racemic amines like this compound.[2][6]
Theoretical Framework: The Chemistry of Diastereomeric Salt Formation
The chiral resolution of racemic this compound with L-(+)-tartaric acid proceeds through an acid-base reaction to form a mixture of two diastereomeric salts: (R)-2-aminopentan-1-ol · L-(+)-tartrate and (S)-2-aminopentan-1-ol · L-(+)-tartrate. The fundamental premise is that these two diastereomeric salts will have different solubilities in a carefully selected solvent system.[1][7] One diastereomer will be less soluble and will preferentially crystallize out of the solution, allowing for its isolation by filtration. The more soluble diastereomer will remain in the mother liquor.
The choice of the resolving agent and the solvent system is critical and often determined empirically. L-(+)-tartaric acid is a common choice for the resolution of racemic amines due to its ability to form crystalline salts.[6][8] The solvent plays a crucial role in differentiating the solubilities of the diastereomeric salts. Alcohols, such as methanol or ethanol, are frequently employed for this purpose.[8][9]
Caption: Principle of chiral resolution via diastereomeric salt formation.
Experimental Protocols
Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| Racemic this compound | ≥98% | Commercially Available | |
| L-(+)-Tartaric Acid | ≥99% | Commercially Available | Enantiomerically pure |
| Methanol | Anhydrous | Commercially Available | |
| Sodium Hydroxide (NaOH) | ACS Reagent Grade | Commercially Available | For liberation of the free amine |
| Dichloromethane (CH2Cl2) | ACS Reagent Grade | Commercially Available | For extraction |
| Anhydrous Sodium Sulfate (Na2SO4) | ACS Reagent Grade | Commercially Available | For drying organic extracts |
| Hydrochloric Acid (HCl) | Concentrated | Commercially Available | For pH adjustment and potential racemization of the unwanted enantiomer |
Protocol 1: Diastereomeric Salt Formation and Fractional Crystallization
This protocol outlines the formation of diastereomeric salts and the isolation of the less soluble salt through fractional crystallization.
-
Dissolution of Resolving Agent: In a 250 mL Erlenmeyer flask, dissolve an equimolar amount of L-(+)-tartaric acid in a minimal amount of warm methanol with gentle stirring. For example, dissolve 15.0 g (0.1 mol) of L-(+)-tartaric acid in approximately 100 mL of methanol.
-
Addition of Racemic Amine: To the warm tartaric acid solution, slowly add an equimolar amount of racemic this compound. For instance, add 10.3 g (0.1 mol) of racemic this compound. An exothermic reaction may be observed.
-
Crystallization: Allow the solution to cool slowly to room temperature. The less soluble diastereomeric salt should begin to crystallize. To maximize crystal formation, the flask can be placed in an ice bath or refrigerator for several hours, or even overnight.[7][10]
-
Isolation of the Less Soluble Salt: Collect the crystalline precipitate by vacuum filtration. Wash the crystals with a small amount of cold methanol to remove any adhering mother liquor containing the more soluble diastereomer.
-
Drying: Dry the collected crystals in a vacuum oven at a low temperature (e.g., 40-50 °C) to a constant weight.
Caption: Workflow for diastereomeric salt formation and crystallization.
Protocol 2: Liberation of the Enantiomerically Enriched Amine
This protocol describes the recovery of the free enantiomerically enriched this compound from the isolated diastereomeric salt.
-
Dissolution of the Salt: Suspend the dried diastereomeric salt in a sufficient amount of water in a separatory funnel.
-
Basification: With vigorous stirring, add a 2M solution of sodium hydroxide (NaOH) dropwise until the solution becomes strongly basic (pH > 11).[10] This will neutralize the tartaric acid and liberate the free amine.
-
Extraction: Extract the liberated this compound from the aqueous solution with several portions of dichloromethane. Combine the organic extracts.
-
Drying and Solvent Removal: Dry the combined organic extracts over anhydrous sodium sulfate. Filter to remove the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield the enantiomerically enriched this compound.
-
Characterization: Determine the enantiomeric excess (e.e.) of the product using a suitable analytical technique, such as chiral gas chromatography (GC) or chiral high-performance liquid chromatography (HPLC). The optical rotation can also be measured using a polarimeter.
Data Presentation and Expected Results
The success of a chiral resolution is quantified by the yield and the enantiomeric excess of the resolved product. The following table provides hypothetical data for a typical resolution of racemic this compound.
| Parameter | Expected Value |
| Yield of Diastereomeric Salt | 35-45% (based on half of the initial racemic mixture) |
| Enantiomeric Excess (e.e.) of Resolved Amine | >95% (may require recrystallization of the salt) |
| Optical Rotation [α]D | Sign and magnitude will depend on the specific enantiomer isolated |
Note: The yield is theoretically limited to 50% for a single enantiomer from a racemic mixture.[11] To improve the enantiomeric excess, the isolated diastereomeric salt can be recrystallized from a suitable solvent before proceeding to the liberation step.
Troubleshooting and Optimization
-
No Crystallization: If no crystals form, the solution may be too dilute. Try to concentrate the solution by carefully evaporating some of the solvent. Seeding the solution with a small crystal of the desired diastereomeric salt can also induce crystallization.
-
Low Enantiomeric Excess: A low e.e. may indicate that the solubilities of the two diastereomeric salts are not sufficiently different in the chosen solvent. Experiment with different solvents or solvent mixtures. Additionally, performing one or more recrystallizations of the diastereomeric salt can significantly improve the enantiomeric purity.
-
Oily Product After Liberation: If the liberated amine is an oil instead of a solid, ensure that all the water has been removed during the drying step. If the product is inherently an oil at room temperature, this is expected.
Recovery and Recycling of the Resolving Agent and Unwanted Enantiomer
For a more economical and sustainable process, both the tartaric acid and the unwanted enantiomer can be recovered.
-
Tartaric Acid Recovery: The aqueous layer from the liberation step contains the sodium salt of tartaric acid. This can be acidified with a strong acid (e.g., HCl) to precipitate the tartaric acid, which can then be collected by filtration, washed, and dried for reuse.[1]
-
Unwanted Enantiomer Racemization: The unwanted enantiomer remaining in the mother liquor can be recovered and potentially racemized to be recycled back into the resolution process.[11] This significantly improves the overall efficiency of the process.
Conclusion
The chiral resolution of racemic this compound using L-(+)-tartaric acid is a classic, yet highly effective method for obtaining enantiomerically enriched material. The success of this technique hinges on the differential solubility of the formed diastereomeric salts. By carefully controlling the crystallization conditions and potentially recrystallizing the isolated salt, high enantiomeric purity can be achieved. This application note provides a robust framework for researchers and professionals to successfully implement this important synthetic transformation.
References
- Chiral resolution - Wikipedia. [Link]
- Part 6: Resolution of Enantiomers - Chiralpedia. [Link]
- Resolution of a Racemic Mixture - Science Learning Center. [Link]
- 5.8: Racemic Mixtures and the Resolution of Enantiomers - Chemistry LibreTexts. [Link]
- Separation of Diastereomers Taking Advantage for the Kinetic Control and Structure of Resolving Agent - Gavin Publishers. [Link]
- Supplementary material for Resolution of a chiral amine and recovery of unwanted enantiomer by racemization - The Royal Society of Chemistry. [Link]
- Diastereomeric recrystalliz
- US3553257A - Preparation of d-2-amino-1-butanol salts - Google P
- This compound - ChemBK. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Chiral resolution - Wikipedia [en.wikipedia.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. chembk.com [chembk.com]
- 5. Diastereomeric recrystallization - Wikipedia [en.wikipedia.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. sciencelearningcenter.pbworks.com [sciencelearningcenter.pbworks.com]
- 9. US3553257A - Preparation of d-2-amino-1-butanol salts - Google Patents [patents.google.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. rsc.org [rsc.org]
Synthetic routes to functionalized derivatives of 2-aminopentan-1-ol
Application Notes & Protocols
Topic: Synthetic Routes to Functionalized Derivatives of 2-Aminopentan-1-ol
For: Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of the this compound Scaffold
The 1,2-amino alcohol motif is a privileged structural scaffold found in a vast array of biologically active molecules, including natural products, pharmaceuticals, and chiral catalysts.[1][2] Specifically, the this compound backbone, also known as norvalinol, provides a versatile chiral building block for drug discovery and development. Its derivatives are integral to the synthesis of ligands for asymmetric catalysis, enzyme inhibitors, and modulators of various biological pathways. The presence of two functional handles—a primary amine and a primary alcohol—allows for diverse and site-selective modifications, enabling the generation of compound libraries for structure-activity relationship (SAR) studies.
This guide provides an in-depth overview of robust and scalable synthetic strategies to access enantiomerically pure and functionalized derivatives of this compound. We will explore methodologies starting from the chiral pool, asymmetric syntheses from achiral precursors, and biocatalytic approaches, complete with detailed protocols and mechanistic insights.
Strategic Overview: Pathways to the this compound Core
The synthesis of functionalized this compound derivatives can be broadly categorized into two primary approaches: construction of the chiral backbone from precursors or modification of the pre-existing scaffold. The choice of strategy is often dictated by the desired stereochemistry, the nature of the functionalization, and scalability requirements.
Figure 1. Major synthetic strategies for accessing the chiral this compound core.
Strategy 1: Chiral Pool Synthesis from L-Valine
The most direct and cost-effective method to produce enantiomerically pure (S)-2-aminopentan-1-ol is through the chemical reduction of the naturally abundant and inexpensive amino acid, L-valine.[3][4][5] This "chiral pool" approach leverages the pre-existing stereocenter of the starting material, preserving it in the final product.[5]
Causality: L-Valine possesses the same carbon skeleton and stereochemistry at the C2 position as the desired (S)-2-aminopentan-1-ol. The synthetic challenge is reduced to the selective reduction of the carboxylic acid moiety without affecting the amine group or the chiral center.
Key Transformation: The reduction of the carboxylic acid to a primary alcohol. This is typically achieved using powerful reducing agents like lithium aluminum hydride (LAH) or borane complexes.
Figure 2. Workflow for the synthesis of (S)-2-aminopentan-1-ol from L-valine.
Protocol 1: LAH Reduction of L-Valine
This protocol describes the direct reduction of L-valine to (S)-2-aminopentan-1-ol (norvalinol).
Materials:
-
L-Valine (C₅H₁₁NO₂, MW: 117.15 g/mol )[6]
-
Lithium aluminum hydride (LAH, LiAlH₄)
-
Anhydrous Tetrahydrofuran (THF)
-
Sodium sulfate (Na₂SO₄), anhydrous
-
Hydrochloric acid (HCl), concentrated
-
Sodium hydroxide (NaOH)
-
Diethyl ether
-
Deionized water
Procedure:
-
Setup: A 1 L three-necked, round-bottomed flask is equipped with a mechanical stirrer, a reflux condenser with a nitrogen inlet, and a dropping funnel. The entire apparatus must be flame-dried under a stream of nitrogen to ensure anhydrous conditions.
-
LAH Suspension: Carefully add 15 g (0.40 mol) of LAH powder to 400 mL of anhydrous THF in the flask. The suspension is stirred under a nitrogen atmosphere.
-
L-Valine Addition: In a separate beaker, dissolve 23.4 g (0.20 mol) of L-valine in 200 mL of anhydrous THF. This may require gentle warming. Allow the solution to cool to room temperature before slowly adding it to the LAH suspension via the dropping funnel over a period of 2 hours.
-
Expert Insight: The slow addition is critical to control the exothermic reaction and the evolution of hydrogen gas. An ice bath can be used to maintain the temperature below 25 °C.
-
-
Reaction: After the addition is complete, the reaction mixture is heated to reflux and maintained for 12-18 hours. The progress can be monitored by TLC (Thin Layer Chromatography) until the starting material is consumed.
-
Workup (Fieser method): Cool the reaction flask in an ice-water bath. Cautiously and sequentially add the following dropwise:
-
15 mL of water
-
15 mL of 15% aqueous NaOH
-
45 mL of water
-
Causality: This procedure is designed to quench the excess LAH and precipitate the aluminum salts as a granular solid that is easy to filter, avoiding the formation of a gelatinous precipitate that complicates product isolation.
-
-
Isolation: Stir the resulting mixture at room temperature for 1 hour. Filter the white precipitate of aluminum salts through a pad of Celite and wash the filter cake thoroughly with THF (3 x 100 mL).
-
Purification: Combine the filtrate and washings. Remove the solvent under reduced pressure using a rotary evaporator. The crude product is a colorless oil. For higher purity, the oil can be distilled under vacuum (b.p. 194-195 °C).[7]
Strategy 2: Asymmetric Reductive Amination
For derivatives that are not easily accessible from the chiral pool or when the opposite enantiomer is desired, asymmetric synthesis from achiral precursors is a powerful alternative. Reductive amination is a highly efficient one-pot reaction that converts a ketone or aldehyde into an amine.[8]
Causality: This strategy involves the formation of an intermediate imine from a carbonyl compound and an amine source (like ammonia), which is then reduced in situ. By using a chiral catalyst or auxiliary, the reduction can be controlled to favor one enantiomer over the other.[8] For this compound, a suitable starting material would be 1-hydroxypentan-2-one.
Key Transformation: The enantioselective reduction of a transient imine or enamine intermediate. This can be achieved chemically with chiral catalysts or biocatalytically with enzymes.
Protocol 2: Biocatalytic Asymmetric Reductive Amination
This protocol outlines a green chemistry approach using an engineered amine dehydrogenase (AmDH) for the synthesis of chiral amino alcohols.[9] This method offers exceptional stereoselectivity under mild, aqueous conditions.
Materials:
-
1-Hydroxypentan-2-one
-
Ammonium chloride (NH₄Cl) as the amine source
-
Engineered Amine Dehydrogenase (AmDH) whole-cell biocatalyst or purified enzyme
-
Glucose and Glucose Dehydrogenase (GDH) for cofactor (NADPH) regeneration
-
NADP⁺ (Nicotinamide adenine dinucleotide phosphate)
-
Tris-HCl buffer (100 mM, pH 8.5)
-
Dowex® 50WX8 ion-exchange resin
Procedure:
-
Reaction Mixture Preparation: In a 50 mL reaction vessel, prepare the following mixture:
-
100 mM 1-hydroxypentan-2-one (substrate)
-
1 M Ammonium chloride
-
1.0 mM NADP⁺
-
150 mM Glucose (for cofactor regeneration)
-
10 g/L GDH (for cofactor regeneration)
-
50 g/L (wet weight) of E. coli cells expressing the engineered AmDH.
-
Bring the total volume to 20 mL with 100 mM Tris-HCl buffer (pH 8.5).
-
-
Reaction: The reaction is performed at 30°C in an orbital shaker at 220 rpm for 24 hours.
-
Expert Insight: The use of a whole-cell system containing both the AmDH and a cofactor regeneration system (like GDH/glucose) is economically advantageous as it avoids the need for stoichiometric amounts of the expensive NADPH cofactor.[10]
-
-
Monitoring: The reaction progress (conversion and enantiomeric excess) can be monitored by taking aliquots at various time points and analyzing them by chiral HPLC after derivatization.[9][10]
-
Termination and Workup: After 24 hours, terminate the reaction by adding 5% H₂SO₄ to lower the pH to <2. Centrifuge the mixture at 4,000 rpm for 20 min to pellet the cells and collect the supernatant.[9]
-
Purification via Ion Exchange:
-
Prepare an ion-exchange column with Dowex® 50WX8 resin by washing it with deionized water and then 5% H₂SO₄.[9]
-
Load the acidified supernatant onto the column. The positively charged amino alcohol will bind to the resin.
-
Wash the column with deionized water until the eluate is neutral (pH ~7.0).
-
Elute the product from the resin using 9% w/v aqueous ammonia (NH₄OH).
-
Collect the basic fractions and remove the solvent and excess ammonia via rotary evaporation to yield the purified this compound.[9]
-
Functionalization of the this compound Scaffold
Once the chiral this compound core is synthesized, the primary amine and hydroxyl groups can be selectively functionalized to generate a diverse library of derivatives.
Figure 3. Common pathways for the N- and O-functionalization of this compound.
Protocol 3: N-Alkylation via Reductive Amination
This protocol details the synthesis of an N-substituted derivative, for example, N-benzyl-2-aminopentan-1-ol.
Materials:
-
(S)-2-Aminopentan-1-ol
-
Benzaldehyde
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)[11]
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine (saturated aqueous NaCl)
-
Magnesium sulfate (MgSO₄), anhydrous
Procedure:
-
Setup: To a solution of (S)-2-aminopentan-1-ol (1.03 g, 10 mmol) in 50 mL of DCM, add benzaldehyde (1.06 g, 10 mmol).
-
Imine Formation: Stir the mixture at room temperature for 1-2 hours to allow for the formation of the intermediate imine. This can be monitored by the disappearance of the aldehyde spot on TLC.
-
Reduction: Add sodium triacetoxyborohydride (3.18 g, 15 mmol) portion-wise over 15 minutes.
-
Causality: NaBH(OAc)₃ is a mild and selective reducing agent that reduces imines much faster than aldehydes, preventing the reduction of unreacted benzaldehyde.[11] It is also less water-sensitive than reagents like NaBH₃CN.
-
-
Reaction: Stir the reaction mixture at room temperature overnight (12-16 hours).
-
Workup: Quench the reaction by slowly adding 50 mL of saturated aqueous NaHCO₃. Separate the organic layer.
-
Extraction: Extract the aqueous layer with DCM (2 x 25 mL).
-
Purification: Combine the organic layers, wash with brine (50 mL), dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel to yield the pure N-benzyl-2-aminopentan-1-ol.
Data Summary
The following table summarizes typical outcomes for the described synthetic strategies.
| Strategy | Starting Material | Key Reagent(s) | Typical Yield (%) | Typical Stereoselectivity (ee/dr) | Key Advantages |
| Chiral Pool | L-Valine | LiAlH₄ or BH₃-THF | 75-90% | >99% ee | Cost-effective, high enantiopurity, scalable.[5] |
| Biocatalysis | 1-Hydroxypentan-2-one | Amine Dehydrogenase | 85-99% | >99% ee | Green, mild conditions, exceptional selectivity.[9] |
| N-Alkylation | This compound | Aldehyde, NaBH(OAc)₃ | 80-95% | N/A | High yield, excellent functional group tolerance.[11] |
References
- Practical Syntheses of β-Amino Alcohols via Asymmetric Catalytic Hydrogen
- Asymmetric Synthesis of β-Amino Alcohols by Reductive Cross-Coupling of Benzylideneamine with Planar Chiral Benzaldehydes.
- Catalytic Asymmetric Synthesis of β-Amino α-Tertiary Alcohol through Borrowing Hydrogen Amination.
- Catalytic Asymmetric Synthesis of Both Syn- and Anti-β-Amino Alcohols.
- Asymmetric synthesis of syn- and anti-1,3-amino alcohols. PubMed. [Link]
- This compound. ChemBK. [Link]
- Reductive amin
- Biosynthesis of Chiral Amino Alcohols via an Engineered Amine Dehydrogenase in E. coli. Frontiers in Bioengineering and Biotechnology. [Link]
- Effective synthesis of 5-amino-1-pentanol by reductive amination of biomass-derived 2-hydroxytetrahydropyran over supported Ni catalysts.
- Synthesis of dl-2-amino-1-butanol.
- Chiral pool. Wikipedia. [Link]
- Reductive Amination, and How It Works. Master Organic Chemistry. [Link]
- Asymmetric Synthesis. SlidePlayer. [Link]
- Recent Advances in Substrate-Controlled Asymmetric Induction Derived from Chiral Pool α-Amino Acids for Natural Product Synthesis. PubMed Central. [Link]
- Stereoselective synthesis and transformation of pinane-based 2-amino-1,3-diols. Beilstein Journal of Organic Chemistry. [Link]
- Reductive Amination & Amide Synthesis (IOC 40). YouTube. [Link]
- Synthesis of α-Amino ketones, acids, esters, nitriles and related compounds. Organic Chemistry Portal. [Link]
- Stereoselective Biosynthesis of Bichiral Amino Alcohols from Diketone via Difunctionaliz
- Process for the preparation of 2-amino-9-((2-phenyl-1,3-dioxan-5-yloxy)methyl)-1h-purin-6(9h).
- Asymmetric Synthesis of Chiral 1,2-Amino Alcohols and Morpholin-2-ones
- Dehydrogenative synthesis of N-functionalized 2-aminophenols from cyclohexanones and amines: Molecular complexities via one-shot assembly. Science Advances. [Link]
- Synthesis of 1,2-Aminoalcohols through Enantioselective Aminoallylation of Ketones by Cu-Catalyzed Reductive Coupling. PubMed Central. [Link]
- Chiral Pool Synthesis: From α-Amino Acids and Derivatives.
- A kind of synthetic method of 5-amino-1-pentanol.
- 2-Amino-1-pentanol. PubChem. [Link]
- CID 158733068. PubChem. [Link]
- Strategies for Accessing cis-1-Amino-2-Indanol. MDPI. [Link]
- Multi-Step Synthesis Strategies Towards 1,2-Amino Alcohols with Special Emphasis on Phenylpropanolamines.
- Synthesis of 1,2-amino alcohols by decarboxylative coupling of amino acid derived α-amino radicals to carbonyl compounds via visible-light photocatalyst in water. Green Chemistry (RSC Publishing). [Link]
- Asymmetric synthesis of the stereoisomers of 2-amino-5-carboxymethyl-cyclopentane-1-carboxylate.
- Synthesis of 1,2-amino alcohols. Organic Chemistry Portal. [Link]
- A Regio- and Stereodivergent Route to All Isomers of vic-Amino Alcohols.
- Valine. Wikipedia. [Link]
- 5-Amino-1-pentanol. Wikipedia. [Link]
- 2-Amino-2-methylpentan-1-ol. PubChem. [Link]
- Discovery of New Synthetic Routes of Amino Acids in Prebiotic Chemistry. PubMed Central. [Link]
- Unnatural Amino Acids: Strategies, Designs and Applications in Medicinal Chemistry and Drug Discovery. PubMed Central. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Chiral pool - Wikipedia [en.wikipedia.org]
- 4. acikders.ankara.edu.tr [acikders.ankara.edu.tr]
- 5. Recent Advances in Substrate-Controlled Asymmetric Induction Derived from Chiral Pool α-Amino Acids for Natural Product Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Valine - Wikipedia [en.wikipedia.org]
- 7. chembk.com [chembk.com]
- 8. Reductive amination - Wikipedia [en.wikipedia.org]
- 9. Biosynthesis of Chiral Amino Alcohols via an Engineered Amine Dehydrogenase in E. coli - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Stereoselective Biosynthesis of Bichiral Amino Alcohols from Diketone via Difunctionalization - PMC [pmc.ncbi.nlm.nih.gov]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
Troubleshooting & Optimization
Technical Support Center: Optimization of Reaction Conditions for 2-Aminopentan-1-ol Alkylation
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the N-alkylation of 2-aminopentan-1-ol. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of this reaction, offering in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to provide you with the scientific rationale behind experimental choices, enabling you to optimize your reaction conditions for maximal yield, purity, and efficiency.
Section 1: Frequently Asked Questions (FAQs)
This section addresses fundamental questions regarding the N-alkylation of this compound, providing a foundational understanding of the key challenges and strategic approaches.
Q1: What are the principal methods for the N-alkylation of this compound?
There are three primary strategies for the N-alkylation of this compound, each with distinct advantages and disadvantages:
| Method | Alkylating Agent | General Concept | Key Considerations |
| Direct Alkylation | Alkyl Halides (e.g., R-Br, R-I) | A direct nucleophilic substitution (SN2) where the amine nitrogen attacks the electrophilic carbon of the alkyl halide. | Simple procedure but suffers from poor selectivity, often leading to over-alkylation (formation of tertiary amines) and requiring a base that can cause side reactions.[1] |
| Reductive Amination | Aldehydes or Ketones | A two-step, often one-pot, process. The amine first condenses with a carbonyl compound to form an imine intermediate, which is then reduced to the target amine.[2] | Excellent for achieving selective mono-alkylation and avoids the use of harsh alkylating agents.[1][3] Requires a selective reducing agent (e.g., NaBH3CN, NaBH(OAc)3) that reduces the imine but not the starting carbonyl. |
| Borrowing Hydrogen Catalysis | Alcohols | An atom-economical and green method where a transition metal catalyst (e.g., Ru, Ir, Ni, Fe) temporarily "borrows" hydrogen from an alcohol to form an aldehyde in situ.[4][5] This aldehyde then undergoes reductive amination, with the catalyst returning the hydrogen to the resulting imine.[6][7] | Produces water as the only byproduct.[4] Requires higher temperatures and a catalyst, but offers excellent selectivity and sustainability. Applicable to a wide range of primary alcohols.[8][9][10] |
Q2: How do I choose the best alkylation method for my specific application?
Your choice should be guided by your experimental goals, scale, and available resources.
-
For high selectivity and controlled mono-alkylation: Reductive amination is often the most reliable choice, especially on a lab scale.[1] It provides a clean reaction profile and minimizes the formation of the di-alkylated product.
-
For a sustainable, "green" process: Borrowing hydrogen catalysis is superior. It avoids stoichiometric waste and utilizes readily available alcohols as alkylating agents.[4][7] This is increasingly favored in industrial and process chemistry.
-
For simple, exploratory synthesis where purity is less critical: Direct alkylation with an alkyl halide might be sufficient, but be prepared for a more challenging purification process due to over-alkylation.
Q3: What is "chemoselectivity" in this context, and how can I control it?
Chemoselectivity refers to the preferential reaction of one functional group over another. In this compound, the primary amine (-NH₂) is a stronger nucleophile than the primary alcohol (-OH). However, under certain conditions, the hydroxyl group can be deprotonated and act as a nucleophile, leading to O-alkylation (ether formation).
To favor N-alkylation over O-alkylation:
-
Utilize Reductive Amination or Borrowing Hydrogen: These methods are inherently selective for the amine group as they proceed through an imine intermediate.
-
Avoid Strongly Basic/Anhydrous Conditions: Using strong bases like NaH can deprotonate the alcohol, increasing its nucleophilicity and promoting O-alkylation.
-
pH Control: In some cases, performing the reaction under slightly acidic conditions can protonate the more basic amine group, deactivating it and favoring O-alkylation. Conversely, neutral to slightly basic conditions favor N-alkylation.[11]
Q4: Is it necessary to use protecting groups for this reaction?
While not always necessary, protecting groups can be a powerful tool to ensure selectivity.[12]
-
Protecting the Alcohol: If you are forced to use harsh conditions where O-alkylation is a significant risk, you can protect the hydroxyl group as a silyl ether (e.g., TBDMS) or another suitable group.[13][14] This group can be removed in a subsequent step.
-
Protecting the Amine: This is generally counterproductive as N-alkylation is the goal. However, in complex molecules, an amine might be protected (e.g., as a Boc or Cbz carbamate) to allow a different reaction to occur elsewhere, followed by deprotection and alkylation.[15]
-
Chelation-Based Strategy: An advanced method involves using reagents like 9-borabicyclononane (9-BBN) which can form a stable chelate with both the amino and alcohol groups, allowing for selective mono-N-alkylation.[16][17]
Q5: How can I effectively monitor the reaction's progress?
Regularly monitoring the reaction is crucial for optimization.
-
Thin-Layer Chromatography (TLC): This is the quickest and most common method. Use a suitable solvent system (e.g., ethyl acetate/hexanes with a small amount of triethylamine to reduce streaking) to separate the starting material, product, and any byproducts.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Provides quantitative data on the consumption of starting material and formation of products, along with their mass-to-charge ratio for identification.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Ideal for less volatile or thermally sensitive compounds.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Taking a small aliquot from the reaction, removing the solvent, and running a quick ¹H NMR can definitively show the conversion to the product by the appearance of new, characteristic signals.
Section 2: Troubleshooting Guide
Even with a well-designed protocol, unexpected results can occur. This guide addresses common problems in a question-and-answer format.
Q: My reaction shows low or no conversion of the this compound starting material. What are the likely causes and solutions?
A: This issue typically points to problems with reagents, reaction conditions, or catalyst activity.
| Potential Cause | Diagnostic Check | Recommended Solution |
| Inactive Alkylating Agent | Verify the purity and age of your alkyl halide or aldehyde. Aldehydes can oxidize to carboxylic acids upon storage. | Use a freshly opened or purified bottle of the alkylating agent. For aldehydes, consider running a small portion through a plug of silica gel before use. |
| Insufficient Base (Direct Alkylation) | Ensure the base is strong enough to deprotonate the amine (or its conjugate acid) but not so strong it causes side reactions. | Use a non-nucleophilic base like K₂CO₃ or Et₃N. Ensure it is dry and used in the correct stoichiometric amount (at least 1 equivalent). |
| Inactive Reducing Agent (Reductive Amination) | Borohydride reagents can decompose with moisture. | Use a fresh bottle of the reducing agent. Ensure the reaction is run under an inert atmosphere (N₂ or Ar) with anhydrous solvents. |
| Inactive Catalyst (Borrowing Hydrogen) | The catalyst may have been deactivated by air, moisture, or impurities. | Ensure the catalyst is handled under an inert atmosphere. If using a pre-catalyst, ensure the activation conditions are met. Consider using a higher catalyst loading or a different catalyst.[5] |
| Suboptimal Temperature | The reaction may require more thermal energy to overcome the activation barrier. | Incrementally increase the reaction temperature by 10-20 °C and monitor by TLC. For borrowing hydrogen reactions, temperatures are often in the 80-120 °C range.[4][18] |
Q: I'm getting a low yield, but I see the formation of multiple products. How do I identify and solve this?
A: This is a classic selectivity problem. The key is to identify the byproducts and adjust conditions to disfavor their formation.
Troubleshooting Low Yield: A Workflow
Caption: Troubleshooting workflow for low product yield.
Q: How can I specifically prevent the formation of the di-alkylated product?
A: Di-alkylation occurs because the mono-alkylated secondary amine product can be more nucleophilic than the starting primary amine. To minimize it:
-
Control Stoichiometry: Use a slight excess of the this compound relative to the alkylating agent.
-
Slow Addition: Add the alkylating agent slowly to the reaction mixture to maintain its low concentration, which disfavors the second alkylation step.
-
Switch to Reductive Amination: This is the most effective method. The imine formation step inherently prevents di-alkylation, as the secondary amine product cannot form an imine with another molecule of the aldehyde.[1]
Q: I'm having difficulty purifying my final product from the reaction mixture. What are some best practices?
A: Amines can be challenging to purify due to their basicity and polarity.
-
Aqueous Workup: First, perform an acid-base extraction. Dissolve the crude mixture in an organic solvent (e.g., ethyl acetate) and wash with a dilute acid (e.g., 1M HCl). Your amine product will move to the aqueous layer as the ammonium salt, leaving non-basic impurities behind. Then, basify the aqueous layer (e.g., with NaOH or NaHCO₃) and extract your purified amine back into an organic solvent.
-
Column Chromatography: If impurities persist, use column chromatography on silica gel. It is critical to add a small amount of a basic modifier, like 1-2% triethylamine or ammonia in methanol, to your eluent. This deactivates the acidic silica surface, preventing your amine product from streaking or irreversibly binding to the column.
-
Distillation: If your product is thermally stable and has a sufficiently low boiling point, vacuum distillation can be an effective purification method.[11]
Section 3: Experimental Protocols
These protocols provide detailed, step-by-step methodologies for common and effective N-alkylation procedures, adapted for this compound.
Protocol 3.1: Selective Mono-N-Alkylation via Reductive Amination
This protocol describes the N-benzylation of this compound using benzaldehyde as a representative example.
-
Reaction Setup: To a round-bottom flask charged with a magnetic stir bar, add this compound (1.0 eq) and a suitable solvent such as methanol or dichloromethane (approx. 0.2 M concentration).
-
Imine Formation: Add benzaldehyde (1.05 eq) to the solution. If desired, add a dehydrating agent like anhydrous MgSO₄ to drive the imine formation. Stir the mixture at room temperature for 1-2 hours. Monitor the formation of the imine by TLC or GC-MS.
-
Reduction: Cool the reaction mixture to 0 °C in an ice bath. In a single portion, add sodium borohydride (NaBH₄, 1.5 eq). Caution: Hydrogen gas evolution.
-
Reaction: Allow the reaction to slowly warm to room temperature and stir for 3-12 hours, monitoring by TLC until the imine intermediate is fully consumed.
-
Workup: Carefully quench the reaction by the slow addition of water at 0 °C. Remove the organic solvent under reduced pressure. Extract the aqueous residue with ethyl acetate (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo. Purify the crude product via column chromatography on silica gel (using a hexane/ethyl acetate eluent system with 1% triethylamine) to yield the pure N-benzylated product.[19]
Protocol 3.2: Green N-Alkylation via Ruthenium-Catalyzed Borrowing Hydrogen
This protocol outlines the N-alkylation using a primary alcohol (e.g., 1-butanol) and a common ruthenium catalyst.[4]
-
Reaction Setup: In an oven-dried Schlenk tube under an inert atmosphere (Argon), combine this compound (1.0 eq), 1-butanol (2.0-5.0 eq), a ruthenium catalyst (e.g., Shvo's catalyst, 1-2 mol%), and a suitable high-boiling solvent like toluene or xylenes (if the alcohol is not used as the solvent).[4]
-
Reaction: Seal the tube and heat the reaction mixture to 90-110 °C with vigorous stirring for 18-48 hours. The reaction progress should be monitored periodically by taking aliquots (via syringe) and analyzing them by GC-MS or TLC.[4]
-
Workup: After cooling to room temperature, remove the excess alcohol and solvent under reduced pressure.
-
Purification: The residue can be directly purified by column chromatography on silica gel (with 1% triethylamine in the eluent) or via an acid-base extraction as described in the troubleshooting section to remove non-basic impurities before chromatography.[20]
Section 4: Visual Guides
Alkylation Pathways of this compound
Caption: Competing reaction pathways in the alkylation of this compound.
Section 5: References
-
Continuous N-alkylation reactions of amino alcohols using γ-Al2O3 and supercritical CO2. National Institutes of Health.
-
Efficient and chemoselective alkylation of amines/amino acids using alcohols as alkylating reagents under mild conditions. Chemical Communications (RSC Publishing).
-
Catalytic N-alkylation of amines with primary alcohols over halide clusters. Journal of Cluster Science.
-
Efficient and chemoselective alkylation of amines/amino acids using alcohols as alkylating reagents under mild conditions. Chemical Communications (RSC Publishing), DOI:10.1039/C0CC01487G.
-
Selective mono-N-alkylation of 3-amino alcohols via chelation to 9-BBN. Semantic Scholar.
-
Catalytic N-Alkylation of Amines with Primary Alcohols over Halide Clusters. SpringerLink.
-
Highly Efficient and Selective N-Alkylation of Amines with Alcohols Catalyzed by in Situ Rehydrated Titanium Hydroxide. ResearchGate.
-
Decarboxylative N-alkylation of amino acids with primary alcohols. ResearchGate.
-
Alkylation of amino alcohol/amino acids with alcohols under catalytic hydrogenation conditions. ResearchGate.
-
Direct Catalytic N‐Alkylation of α‐Amino Acid Esters and Amides Using Alcohols with High Retention of Stereochemistry. PubMed Central.
-
Reductive Amination, and How It Works. Master Organic Chemistry.
-
Inorganic Iodide Catalyzed Alkylation of Amines with Primary Alcohols. CCS Chemistry.
-
Selective Mono-N-alkylation of 3-Amino Alcohols via Chelation to 9-BBN. Organic Chemistry Portal.
-
Direct N-alkylation of unprotected amino acids with alcohols. PubMed Central.
-
Reductive amination. Wikipedia.
-
Amino Acid-Protecting Groups. SciSpace.
-
Schiff base and reductive amination reactions of α-amino acids: a facile route toward N-alkylated amino acids and peptoid synthesis. Polymer Chemistry (RSC Publishing).
-
Highly Regio-Selective Synthesis of β-Amino Alcohol by Reaction with Aniline and Propylene Carbonate in Self Solvent System over Large Pore Zeolite Catalyst. Scientific Research Publishing.
-
An Efficient and Selective Nickel-Catalyzed Direct N-Alkylation of Anilines with Alcohols. ACS Catalysis.
-
Selective N-Alkylation of Amines with Alcohols by Using Non-Metal-Based Acid-Base Cooperative Catalysis. ResearchGate.
-
Direct N-alkylation of unprotected amino acids with alcohols. ResearchGate.
-
Hydrogen‐Borrowing Alkylation of 1,2‐Amino Alcohols in the Synthesis of Enantioenriched γ‐Aminobutyric Acids. PubMed Central.
-
Protective Groups. Organic Chemistry Portal.
-
Zn(II)-Catalyzed Selective N-Alkylation of Amines with Alcohols Using Redox Noninnocent Azo-Aromatic Ligand as Electron and Hydrogen Reservoir. The Journal of Organic Chemistry.
-
How can we protect a hydroxyl group leaving an amino group free? ResearchGate.
-
Protecting Groups For Alcohols. Master Organic Chemistry.
-
Reaction scheme of mono N‐alkylation of amino acid esters: desired product and possible side reactions. ResearchGate.
-
Continuous N-alkylation reactions of amino alcohols using γ-Al2O3 and supercritical CO2: unexpected formation of cyclic ureas and urethanes by reaction with CO2. ResearchGate.
-
An In-depth Technical Guide to the Basic Reactivity of 1-Amino-2-butanol. Benchchem.
-
Troubleshooting low yields in the alkylation of 2-methoxycarbonylcyclopentanone. Benchchem.
-
Process for preparing optically active 2-aminopropanal. Google Patents.
-
Continuous N-alkylation reactions of amino alcohols using γ-Al2O3 and supercritical CO2: unexpected formation of cyclic ureas and urethanes by reaction with CO2. Beilstein Journals.
-
A possible mechanism for the N‐alkylation of amines with alcohols catalyzed by 2. ResearchGate.
-
Overcoming low yields in the resolution of racemic cis-1-amino-2-indanol. Benchchem.
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Reductive amination - Wikipedia [en.wikipedia.org]
- 3. Schiff base and reductive amination reactions of α-amino acids: a facile route toward N-alkylated amino acids and peptoid synthesis - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. Direct N-alkylation of unprotected amino acids with alcohols - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Continuous N-alkylation reactions of amino alcohols using γ-Al2O3 and supercritical CO2: unexpected formation of cyclic ureas and urethanes by reaction with CO2 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. BJOC - Continuous N-alkylation reactions of amino alcohols using γ-Al2O3 and supercritical CO2: unexpected formation of cyclic ureas and urethanes by reaction with CO2 [beilstein-journals.org]
- 8. tus.elsevierpure.com [tus.elsevierpure.com]
- 9. Catalytic N-Alkylation of Amines with Primary Alcohols over Halide Clusters | Semantic Scholar [semanticscholar.org]
- 10. researchgate.net [researchgate.net]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Protective Groups [organic-chemistry.org]
- 13. researchgate.net [researchgate.net]
- 14. masterorganicchemistry.com [masterorganicchemistry.com]
- 15. scispace.com [scispace.com]
- 16. [PDF] Selective mono-N-alkylation of 3-amino alcohols via chelation to 9-BBN. | Semantic Scholar [semanticscholar.org]
- 17. Selective Mono-N-alkylation of 3-Amino Alcohols via Chelation to 9-BBN [organic-chemistry.org]
- 18. Efficient and chemoselective alkylation of amines/amino acids using alcohols as alkylating reagents under mild conditions - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 19. pdf.benchchem.com [pdf.benchchem.com]
- 20. researchgate.net [researchgate.net]
Common side products in the synthesis of 2-Aminopentan-1-ol
Prepared by: Senior Application Scientist, Chemical Synthesis Division
Welcome to the technical support guide for the synthesis of 2-Aminopentan-1-ol. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges and troubleshoot side product formation during their synthetic experiments. This guide provides in-depth, field-proven insights to ensure the successful and efficient synthesis of this valuable amino alcohol intermediate.
Introduction: The Synthetic Challenge
This compound, a chiral building block derived from the non-proteinogenic amino acid norvaline, is a crucial intermediate in medicinal chemistry and materials science.[1] The most common and stereoconservative route to its synthesis is the reduction of the carboxylic acid moiety of 2-aminopentanoic acid (norvaline) or its corresponding esters.[2][3][] While conceptually straightforward, this reduction is often plagued by specific side reactions and purification challenges that can impact yield, purity, and stereochemical integrity. This guide will address the most frequently encountered issues in a practical, question-and-answer format.
Troubleshooting Guide & Frequently Asked Questions (FAQs)
Section 1: Reduction of 2-Aminopentanoic Acid (Norvaline) & Its Derivatives
The direct reduction of the free amino acid is a preferred route as it avoids protection/deprotection steps. The two most common reagents for this transformation are Lithium Aluminum Hydride (LiAlH₄) and Borane complexes (e.g., BH₃·THF or BH₃·SMe₂). Each presents a unique set of challenges.
Question 1: I've successfully reduced the amino acid, but my final product shows significant loss of optical purity. What causes this racemization and how can I prevent it?
Answer: This is a critical and common issue. Racemization, the conversion of one enantiomer into a mixture of both, compromises the utility of your chiral product.[5] The primary cause is the exposure of the α-carbon (the stereocenter) to conditions that facilitate its epimerization.
Causality & Mechanism: The hydrogen atom on the α-carbon of an amino acid is susceptible to deprotonation, especially under harsh conditions. The resulting carbanion intermediate is planar (achiral), and upon re-protonation, it can form either the R or S enantiomer, leading to a racemic or near-racemic mixture.
-
Harsh Workup Conditions: The use of strong bases or acids during the reaction workup can promote racemization.[6] This is particularly true if the product is heated for extended periods under non-neutral pH.
-
Reactive Intermediates: While less common in direct reduction, activation of the carboxylic acid (e.g., during esterification prior to reduction) can make the α-proton more acidic and prone to abstraction, leading to racemization.[7][8]
Troubleshooting & Prevention:
-
Mind the Workup: After quenching the reducing agent, ensure the pH is carefully adjusted to a near-neutral range before any heating or prolonged stirring. Avoid excessively strong acids or bases.
-
Temperature Control: Perform the reduction and the initial quench at low temperatures (e.g., 0 °C or below) to minimize the energy available for side reactions.
-
Reagent Choice: Borane reductions are often considered milder than LiAlH₄ reductions and may offer better stereopreservation if racemization is a persistent issue.[9]
Question 2: My purification of this compound by silica gel chromatography is failing. The product is streaking badly, leading to poor separation and low recovery. What's wrong?
Answer: This is a classic problem when purifying polar, bifunctional molecules like amino alcohols. The issue lies in the strong interaction between your product and the stationary phase.
Causality & Mechanism: Silica gel is an acidic stationary phase (due to surface silanol groups, Si-OH). The basic amino group of your product interacts strongly with these acidic sites via acid-base interactions and hydrogen bonding. This strong binding causes the characteristic "streaking" or "tailing" on the TLC plate and poor elution from a chromatography column, resulting in broad peaks and cross-contamination of fractions.
Troubleshooting & Prevention:
| Method | Description | Recommended Eluent System |
| Basic Modifier | Add a small amount of a volatile base to the eluent. This base will compete with your product for the acidic sites on the silica, effectively "deactivating" the column and allowing your product to elute cleanly.[2] | Dichloromethane (DCM) / Methanol (MeOH) with 0.5-2% Triethylamine (Et₃N) or Ammonium Hydroxide (NH₄OH). |
| Alternative Stationary Phase | Switch to a less acidic or a basic stationary phase. Alumina (basic or neutral) is an excellent alternative that minimizes the problematic acid-base interactions. | Gradient elution with Ethyl Acetate / Hexanes or DCM / MeOH. |
| Salt Formation & Filtration | Convert the amino alcohol to its hydrochloride salt (e.g., with HCl in ether), which may be a crystalline solid that can be purified by recrystallization. The free base can then be regenerated. | N/A |
| Distillation | This compound has a boiling point around 194-195 °C.[10] If the product is thermally stable and impurities are non-volatile, short-path distillation under vacuum can be an effective purification method. | N/A |
Question 3: I used a borane reagent (BH₃·THF) for the reduction. My NMR spectrum shows complex multiplets in the B-H region, and I suspect a stable borane complex has formed. How do I get my pure product?
Answer: You have correctly identified the formation of an amino alcohol N-borane complex. Borane (BH₃) is a Lewis acid and readily forms a stable, dative bond with the Lewis basic nitrogen atom of the amino alcohol.[11] This complex is often the immediate product of the reaction.
Causality & Mechanism: The lone pair on the nitrogen of the amino alcohol coordinates strongly with the empty p-orbital of the boron atom. This results in a stable borane-amine adduct that can be difficult to break and may interfere with purification and subsequent reactions.
Troubleshooting & Prevention:
-
Methanolysis Quench: The standard and most effective method to decompose the borane complex is to quench the reaction with an alcohol, typically methanol. The methanol reacts with the excess borane and helps to hydrolyze the amino-borane complex. A typical procedure involves the slow, careful addition of methanol at 0 °C after the main reaction is complete, followed by stirring at room temperature.[12]
-
Acidic Workup: A mild acidic workup (e.g., with 1M HCl) after the methanol quench will protonate the amine, breaking any residual B-N bond and converting the boron species into boric acid (B(OH)₃), which is water-soluble and easily removed during an aqueous extraction.
Visualizing the Synthetic Pathway and Common Pitfalls
The following diagram illustrates the primary synthetic route from L-Norvaline and highlights the key side reactions discussed.
Caption: Synthetic pathway and common side product formation.
Experimental Protocol: Reduction of L-Norvaline with Borane-THF
This protocol provides a reliable method for the synthesis of L-2-Aminopentan-1-ol, with specific checkpoints to minimize side product formation.[12][13]
Materials:
-
L-2-Aminopentanoic acid (L-Norvaline)
-
Borane-tetrahydrofuran complex (BH₃·THF), 1.0 M solution in THF
-
Anhydrous Tetrahydrofuran (THF)
-
Methanol (MeOH)
-
1 M Hydrochloric Acid (HCl)
-
Sodium Hydroxide (NaOH)
-
Dichloromethane (DCM)
-
Saturated Sodium Chloride solution (brine)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: In an oven-dried, 500 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add L-Norvaline (5.85 g, 50 mmol).
-
Inert Atmosphere: Purge the flask with dry nitrogen and add 100 mL of anhydrous THF. Cool the resulting suspension to 0 °C in an ice-water bath.
-
Addition of Reducing Agent: Slowly add the 1.0 M BH₃·THF solution (150 mL, 150 mmol, 3.0 eq) dropwise via the dropping funnel over 1 hour. CRITICAL STEP: Maintain the temperature at 0 °C during the addition to control the reaction rate and prevent overheating. Hydrogen gas will be evolved; ensure adequate ventilation in a fume hood.
-
Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-18 hours. Monitor the reaction progress by TLC (Note: derivatization, e.g., with ninhydrin, is required to visualize the starting material and product).
-
Quenching (Borane Complex Decomposition): Cool the reaction mixture back to 0 °C. CRITICAL STEP: Slowly and carefully add 50 mL of methanol dropwise to quench the excess borane and break down the N-borane complex. Vigorous gas evolution will occur. Stir for 1 hour at room temperature after the addition is complete.
-
Solvent Removal: Remove the solvents (THF and MeOH) under reduced pressure using a rotary evaporator.
-
Aqueous Workup: To the resulting residue, add 100 mL of 1 M HCl and stir for 30 minutes. This ensures all boron byproducts are converted to water-soluble boric acid.
-
Basification & Extraction: Cool the aqueous solution to 0 °C and carefully add solid NaOH or 50% aqueous NaOH to adjust the pH to >12. CRITICAL STEP: Avoid excessive heat generation during basification to prevent potential racemization. Extract the aqueous layer with dichloromethane (3 x 75 mL).
-
Drying and Concentration: Combine the organic layers, wash with brine (1 x 50 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude this compound as an oil or low-melting solid.
-
Purification: Purify the crude product via column chromatography using silica gel pre-treated with triethylamine, eluting with a gradient of 0-10% Methanol in Dichloromethane containing 1% Triethylamine.
Troubleshooting Workflow Diagram
This logical diagram provides a step-by-step guide for diagnosing and solving common issues during the synthesis.
Caption: Troubleshooting workflow for synthesis issues.
References
- Benchchem. (2025). Technical Support Center: Synthesis of Amino Alcohols. URL
- Chobanian, H. R., et al. (2006).
- Bocsci. (n.d.). A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis. URL
- Dickmann, D. A., et al. (1998). Process for the reduction of amino acids and the derivatives thereof.
- ACS GCI Pharmaceutical Roundtable. (n.d.). Boron-based Reductants. URL
- Scott, D. J., et al. (2021). Electron deficient borane-mediated hydride abstraction in amines: stoichiometric and catalytic processes. Chemical Society Reviews. URL
- Dickman, D. A., et al. (1990). L-Valinol. Organic Syntheses. URL
- Kim, S., et al. (2023). Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group.
- American Chemical Society. (n.d.).
- Wikipedia. (n.d.). Valinol. URL
- Fuchs, M., et al. (2014). Synthesis of (R)- or (S)-Valinol Using ω-Transaminases in Aqueous and Organic Media. Applied Microbiology and Biotechnology. URL
- AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. URL
- Lee, S-g., et al. (2015). Process for the racemization of α-amino acids.
- ResearchGate. (2017). Lithium Aluminum Hydride: A Powerful Reducing Agent. URL
- ChemBK. (2024). This compound. URL
- Nystrom, R. F., & Brown, W. G. (1948). The Reduction of Acid Amides with Lithium Aluminum Hydride. Journal of the American Chemical Society. URL
- Organic Synthesis. (n.d.). Borane Reductions (using BH3.THF or BH3.Me2S, BMS). URL
- IITian Explains. (2020). Borane as a Reducing Agent. URL
- Wikipedia. (n.d.). Lithium aluminium hydride. URL
- Chem-Impex. (n.d.). L-Valinol. URL
- BOC Sciences. (n.d.). Amino Alcohol Synthesis Service. URL
- Master Organic Chemistry. (n.d.). Reduction of Amides to Amines. URL
- Wikipedia. (n.d.). Amide reduction. URL
- Pifferi, G., & Nicola, M. (1999). Process for the purification of an aminoalcohol.
- ResearchGate. (2018). Formation of valinol in bogorol peptides. URL
- Benchchem. (2025). An In-depth Technical Guide on the Role of N-Boc-N-methyl-D-Valinol in Asymmetric Synthesis. URL
- Bergmeier, S. C. (2000). The Synthesis of Vicinal Amino Alcohols. Tetrahedron. URL
- Grassert, I., et al. (2013). Process for the preparation of (S)-2-amino-1-propanol (L-alaninol) from (S)-1-methoxy-2-propylamine.
- Organic Chemistry Portal. (n.d.). Synthesis of 1,2-amino alcohols. URL
- Chemistry Steps. (n.d.). Reduction of Amides to Amines and Aldehydes. URL
- Smolecule. (n.d.). l-2-Aminopentanoic-4,4,5,5,5-d5 acid. URL
- Chem Help ASAP. (2020). Amide reduction & amine synthesis. URL
- Save My Exams. (2025). Reactions of Amides. URL
- Chinese Academy of Sciences. (2023).
- Organic Syntheses. (n.d.).
- Benchchem. (2025). Application Notes and Protocols: Synthesis of Amino Alcohols via Reaction of 5-Bromopentan-1-ol with Amines. URL
- National Center for Biotechnology Information. (n.d.). 2-Amino-1-pentanol. PubChem Compound Summary for CID 249017. URL
- Rolland, M., & Lemaire, M. (2001). Method for splitting 1-amino-alkan-2-ol compounds.
- ResearchGate. (2015). Impurity profile of amino acids. URL
- CymitQuimica. (n.d.). L-2-Aminopentanoic-4,4,5,5,5-d5 Acid. URL
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Valinol - Wikipedia [en.wikipedia.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis [en.highfine.com]
- 7. Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group - PMC [pmc.ncbi.nlm.nih.gov]
- 8. peptide.com [peptide.com]
- 9. US5744611A - Process for the reduction of amino acids and the derivatives thereof - Google Patents [patents.google.com]
- 10. chembk.com [chembk.com]
- 11. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 12. organic-synthesis.com [organic-synthesis.com]
- 13. Organic Syntheses Procedure [orgsyn.org]
Technical Support Center: Purification of 2-Aminopentan-1-ol
<_ _>
This technical support center is designed for researchers, scientists, and drug development professionals. It provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during the purification of 2-Aminopentan-1-ol from reaction byproducts.
Section 1: Understanding the Purification Challenge
This compound is a valuable chiral building block in medicinal chemistry and organic synthesis.[1] Its purification is often complicated by the presence of structurally similar byproducts, unreacted starting materials, and reagents from the synthesis. The most common synthetic routes, such as the reduction of amino acids or their derivatives (e.g., amides), can introduce a specific profile of impurities that must be effectively removed to ensure the final product's quality and integrity.[]
A frequent synthesis method involves the reduction of the corresponding amide with a strong reducing agent like Lithium Aluminum Hydride (LiAlH₄).[3][4] This process, while effective, can lead to impurities if the reaction is incomplete or if side reactions occur.
Section 2: Common Impurities & Physical Properties
Effective purification begins with understanding the potential contaminants. The choice of purification strategy is dictated by the differences in physical properties between the desired product and its impurities.
| Compound | Molecular Formula | Molar Mass ( g/mol ) | Boiling Point (°C) | Solubility |
| This compound | C₅H₁₃NO | 103.16 | 194-195 | Soluble in water and some organic solvents.[5] |
| N-propyl-2-aminopentan-1-ol | C₈H₁₉NO | 145.24 | Higher than product | Generally less polar than the product. |
| Unreacted Amide Precursor | Varies | Higher than product | Significantly higher | Varies, often less soluble in water. |
| Solvents (e.g., THF, Diethyl Ether) | Varies | Lower than product | Significantly lower | Varies |
Section 3: Purification Strategy Selection
The optimal purification strategy depends on the nature and properties of the impurities. The following decision tree provides a logical workflow for selecting the most appropriate technique.
Caption: Decision tree for selecting a purification method.
Section 4: Troubleshooting and FAQs
This section addresses common problems encountered during the purification of this compound in a direct question-and-answer format.[6]
Q1: My final product is contaminated with a high-boiling impurity. Simple distillation isn't working. What should I do?
A1: This is a classic scenario when impurities have boiling points close to your product. This compound has a high boiling point (194-195 °C at atmospheric pressure), and heating to this temperature can cause degradation.[5][7]
-
Expert Recommendation: Use Fractional Vacuum Distillation .[8] By reducing the pressure, you significantly lower the boiling point of your compound, preventing thermal decomposition.[9] A fractionating column (like a Vigreux column) provides multiple theoretical plates, enhancing the separation of compounds with close boiling points.[10]
-
Causality: The vacuum reduces the pressure above the liquid, allowing molecules to escape into the vapor phase at a lower temperature. The fractional column establishes a temperature gradient, allowing for a more precise separation based on volatility.[10]
Q2: After an LiAlH₄ reduction of the corresponding amide, my workup is messy and I suspect aluminum salts are contaminating my product. How can I remove them?
A2: The workup after an LiAlH₄ reaction is critical for removing inorganic salts.[4] A standard "Fieser workup" is often employed.
-
Expert Recommendation: After the reaction is complete and quenched (carefully!), a sequential addition of water, followed by 15% aqueous NaOH, and then more water is a reliable method. This procedure is designed to precipitate the aluminum salts as a granular solid that is easily filtered off.
-
Causality: This specific sequence of aqueous additions converts the aluminum byproducts into a solid, filterable form (Al(OH)₃), effectively separating them from the organic product which remains in the solvent layer.
Q3: I have unreacted acidic or basic starting materials in my crude product. What is the most efficient way to remove them?
A3: Acid-Base Extraction is the ideal technique for this situation.[11] It is a form of liquid-liquid extraction that separates compounds based on their acidic or basic properties.[12]
-
Expert Recommendation:
-
Dissolve your crude product in an organic solvent (e.g., diethyl ether, ethyl acetate).
-
To remove acidic impurities, wash the organic layer with a basic aqueous solution (e.g., saturated sodium bicarbonate). The acidic impurities will be deprotonated, forming salts that are soluble in the aqueous layer.[12]
-
To remove basic impurities (like other amines), wash the organic layer with an acidic aqueous solution (e.g., 1M HCl). Your this compound and other basic compounds will be protonated and move into the aqueous layer.[13]
-
Separate the layers. To recover your product from the acidic aqueous layer, basify it with a strong base (e.g., NaOH) until the pH is >10, then extract it back into an organic solvent.[12]
-
-
Causality: This method exploits the difference in solubility between a neutral organic compound and its charged salt form.[11] Neutral compounds are soluble in organic solvents, while their ionic salts are typically soluble in water.
Q4: My product appears pure by NMR, but TLC shows a streak instead of a clean spot. What's happening?
A4: Streaking on a silica gel TLC plate is a common issue when analyzing amines.[14]
-
Expert Recommendation: The basic amine group on your product interacts strongly with the acidic silica gel, causing the compound to "stick" and streak as it moves up the plate. To fix this, add a small amount of a base, like triethylamine (Et₃N, ~1%), to your eluent system.
-
Causality: The triethylamine in the mobile phase neutralizes the acidic sites on the silica gel, preventing the strong ionic interaction with your basic amine product and allowing for proper chromatographic separation.
Q5: I need to use column chromatography, but my amino alcohol doesn't move off the column or elutes very slowly. How can I improve this?
A5: This is a scaled-up version of the TLC streaking issue. The high polarity of both the amino and alcohol groups, combined with the basicity of the amine, causes strong adsorption to the acidic silica stationary phase.[15]
-
Expert Recommendation:
-
Modify the Mobile Phase: Start by adding 1-2% triethylamine or ammonia in methanol to your eluent to cap the acidic silica sites.
-
Use a More Polar Eluent System: A gradient of dichloromethane/methanol or ethyl acetate/methanol is often effective for eluting polar compounds like amino alcohols.[16][17]
-
Consider a Different Stationary Phase: If problems persist, switch to a more basic stationary phase like alumina (basic or neutral grade) or use reverse-phase (C18) chromatography with a polar mobile phase (e.g., water/acetonitrile).[16]
-
-
Causality: The fundamental principle of chromatography is the differential partitioning of a compound between the stationary and mobile phases.[15] By making the mobile phase more competitive (more polar) or the stationary phase less interactive (basic alumina), you can shift the equilibrium to favor elution of your polar, basic product.
Section 5: Key Experimental Protocols
Protocol 1: Fractional Vacuum Distillation
This protocol is for purifying this compound from non-volatile or high-boiling impurities.
-
Setup: Assemble a fractional distillation apparatus with a Vigreux column, a short-path distillation head, a thermometer, and receiving flasks. Ensure all glass joints are properly greased for a vacuum seal.[18]
-
Bump Protection: Add a magnetic stir bar to the distilling flask. Boiling chips are ineffective under vacuum.[18]
-
Apply Vacuum: Connect the apparatus to a vacuum pump with a cold trap in between. Slowly reduce the pressure to the desired level (e.g., 1-10 mmHg).
-
Heating: Begin stirring and gently heat the distillation flask using a heating mantle.
-
Fraction Collection:
-
Collect the first fraction (forerun), which will contain low-boiling solvents and impurities.
-
As the temperature stabilizes at the expected boiling point of your product under the applied vacuum, switch to a clean receiving flask to collect the pure this compound. A nomograph can be used to estimate the boiling point at reduced pressure.[19]
-
Stop the distillation when the temperature either rises or drops significantly, or when only a small residue remains.
-
-
Shutdown: Cool the system to room temperature before reintroducing air to the apparatus to prevent glassware from shattering.[18]
Protocol 2: Acid-Base Extraction for Amine Purification
This protocol is designed to isolate the basic this compound from neutral or acidic impurities.
-
Dissolution: Dissolve the crude reaction mixture in an appropriate organic solvent (e.g., 100 mL of diethyl ether).
-
Acidic Wash: Transfer the organic solution to a separatory funnel and extract with 1M HCl (3 x 50 mL). The amine product will move into the aqueous layer as its hydrochloride salt.[12][13]
-
Separation: Combine the aqueous layers. The organic layer, containing neutral impurities, can be discarded.
-
Basification: Cool the combined aqueous layer in an ice bath. Slowly add a strong base (e.g., 6M NaOH) with stirring until the pH is approximately 10-12, as confirmed by pH paper. This regenerates the neutral amine.
-
Back-Extraction: Extract the free amine from the basified aqueous solution back into an organic solvent (e.g., 3 x 50 mL of dichloromethane).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure (rotary evaporation) to yield the purified this compound.
References
- 4.8: Acid-Base Extraction - Chemistry LibreTexts. (2022).
- New Methods of Resolution and Purification of Racemic and Diastereomeric Amino Alcohol Derivatives Using Boric Acid and Chiral 1,1'-Bi-2-naphthol. (2002). The Journal of Organic Chemistry.
- Chromatography to separate polar molecules? : r/OrganicChemistry. (2022). Reddit.
- Amine workup : r/Chempros. (2024). Reddit.
- Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. (2025). Waters Blog.
- Acid–base extraction - Wikipedia. (n.d.).
- Column Chromatography - Organic Chemistry at CU Boulder. (n.d.).
- This compound - ChemBK. (2024).
- Process for the purification of an aminoalcohol. (1999). Google Patents.
- Isolation of aminoalcohol. (2000). Google Patents.
- Column chromatography. (n.d.).
- How to Retain Polar and Nonpolar Compounds on the Same HPLC Stationary Phase with an Isocratic Mobile Phase. (n.d.). LCGC International.
- Acid and Base Extraction - Engineering Ideas Clinic. (n.d.). Confluence.
- Selective separation of amines from continuous processes using automated pH controlled extraction. (2021). Reaction Chemistry & Engineering.
- 2-amino-1-pentanol - Stenutz. (n.d.).
- Fractional Vacuum Distillation: Advanced Separation Technology for High-Purity Product Recovery. (n.d.).
- Fractional distillation - Wikipedia. (n.d.).
- Synthesis of 1, 2 Amino Alcohols through Arbuzov Method. (2015). CSB and SJU Digital Commons.
- Amide to Amine - Common Conditions. (n.d.).
- 2-Amino-1-pentanol | C5H13NO | CID 249017 - PubChem. (n.d.). NIH.
- Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives. (2023). Master Organic Chemistry.
- Ch22: Reduction of Amides using LiAlH4 to amines. (n.d.). University of Calgary.
- Amide Reactions: Reduction of Amides to Amines using LiAlH4. (n.d.). OrgoSolver.
- Reduction of Amides to Amines. (n.d.). Master Organic Chemistry.
- Process for the preparation of (S)-2-amino-1-propanol (L-alaninol) from (S)-1-methoxy-2-propylamine. (2013). Google Patents.
- Vacuum Distillation. (n.d.). Busch Ireland.
- Vacuum Distillation. (2021). YouTube.
- Vacuum Distillation. (2022). YouTube.
- Troubleshooting Guides - Bionano. (n.d.).
- 2-Amino-1-pentanol CAS 16369-14-5 - Watsonnoke Scientific Ltd. (n.d.).
- CID 158733068 | C10H26N2O2 - PubChem. (n.d.). NIH.
- Process for the production of 2-amino-1-butanol. (1974). Google Patents.
- Protein purification troubleshooting guide. (n.d.). Dutscher.
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 3. Amide to Amine - Common Conditions [commonorganicchemistry.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. chembk.com [chembk.com]
- 6. bionano.com [bionano.com]
- 7. 2-amino-1-pentanol [stenutz.eu]
- 8. longhope-evaporator.com [longhope-evaporator.com]
- 9. buschvacuum.com [buschvacuum.com]
- 10. Fractional distillation - Wikipedia [en.wikipedia.org]
- 11. Acid–base extraction - Wikipedia [en.wikipedia.org]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. uwaterloo.atlassian.net [uwaterloo.atlassian.net]
- 14. reddit.com [reddit.com]
- 15. web.uvic.ca [web.uvic.ca]
- 16. reddit.com [reddit.com]
- 17. orgchemboulder.com [orgchemboulder.com]
- 18. youtube.com [youtube.com]
- 19. youtube.com [youtube.com]
Improving the enantiomeric excess of 2-Aminopentan-1-ol in asymmetric reactions
Welcome to the technical support center for the asymmetric synthesis of 2-aminopentan-1-ol. This resource is designed for researchers, scientists, and professionals in drug development who are looking to improve the enantiomeric excess (ee) of this valuable chiral building block. This guide provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to help you navigate the challenges of achieving high enantioselectivity in your reactions.
Introduction
This compound is a chiral vicinal amino alcohol, a structural motif of significant importance in the synthesis of pharmaceuticals and other biologically active compounds. The control of stereochemistry during its synthesis is paramount, as the biological activity of the final product often resides in a single enantiomer. This guide focuses on practical approaches to enhance the enantiomeric excess of this compound, with a primary focus on the robust and widely applicable Corey-Bakshi-Shibata (CBS) reduction.
Troubleshooting Guide: Low Enantiomeric Excess
Low enantiomeric excess is a common hurdle in asymmetric synthesis. The following table outlines potential causes and systematic solutions to improve the stereochemical outcome of your reaction.
| Issue | Potential Cause(s) | Troubleshooting Steps & Solutions |
| Low ee (<80%) | 1. Impure or Aged Reagents: The chiral catalyst (e.g., oxazaborolidine) may have degraded, or the borane source may be of low quality. | Action: • Use freshly opened or purified reagents. • The (R)- or (S)-2-Methyl-CBS-oxazaborolidine should be stored under an inert atmosphere and at a low temperature.[1] • Titrate the borane solution (e.g., BH₃·THF) before use to determine its exact concentration. |
| 2. Presence of Water: Moisture can react with the borane reagent and the catalyst, leading to a non-stereoselective reduction. | Action: • Use flame-dried glassware and perform the reaction under a strict inert atmosphere (argon or nitrogen).[2] • Use anhydrous solvents. Consider distilling solvents over a suitable drying agent. | |
| 3. Suboptimal Reaction Temperature: The transition states for the formation of the two enantiomers may have a small energy difference, which is more pronounced at lower temperatures. | Action: • Perform the reaction at a lower temperature. For CBS reductions, temperatures between -78 °C and -40 °C are common.[2] • Ensure accurate and stable temperature control throughout the reaction. | |
| Inconsistent ee | 1. Catalyst Loading and Stoichiometry: Incorrect catalyst loading or stoichiometry of reagents can lead to a background, non-catalyzed reduction. | Action: • Optimize the catalyst loading. Typically, 5-10 mol% of the CBS catalyst is used.[3] • Ensure accurate measurement and addition of all reagents. |
| 2. In-situ Catalyst Formation Issues: If preparing the catalyst in situ, incomplete formation can lead to a mixture of catalytic species. | Action: • Allow sufficient time for the catalyst to form before adding the substrate. • Follow a reliable protocol for in-situ catalyst generation.[3] | |
| Low Yield and Low ee | 1. Competing Reaction Pathways: The substrate may be undergoing other reactions, or the desired reaction may be sluggish. | Action: • Re-evaluate the reaction conditions. A change in solvent or temperature might favor the desired pathway. • Ensure the purity of the starting α-amino ketone. |
| 2. Catalyst Poisoning: Impurities in the substrate or solvent can poison the catalyst. | Action: • Purify the starting materials. • Ensure the solvent is free from potential catalyst poisons. |
Frequently Asked Questions (FAQs)
Q1: How does the Corey-Bakshi-Shibata (CBS) reduction work to achieve high enantioselectivity?
A: The CBS reduction employs a chiral oxazaborolidine catalyst, typically derived from a chiral amino alcohol like prolinol.[4] The mechanism involves a coordinated transition state where the catalyst activates both the borane reducing agent and the ketone substrate. The chiral environment of the catalyst sterically directs the hydride transfer from the borane to one face of the prochiral ketone, leading to the formation of one enantiomer of the alcohol in excess.[2] The rigidity of the oxazaborolidine ring system is crucial for achieving high levels of stereocontrol.[2]
Q2: I am synthesizing the precursor, 2-aminopentan-1-one. What precautions should I take?
A: The synthesis and handling of α-amino ketones can be challenging due to their potential for self-condensation and racemization. It is advisable to prepare the hydrochloride salt of 2-aminopentan-1-one, which is more stable. The free base should be generated just before the reduction step and used immediately.
Q3: Can I use a chiral auxiliary approach for the synthesis of this compound?
A: Yes, a chiral auxiliary-based approach is a powerful alternative. For instance, (S)-1-aminopentan-3-ol, a structurally similar amino alcohol, can be converted into a rigid oxazolidinone auxiliary to direct diastereoselective alkylations or aldol reactions.[5] A similar strategy could be devised starting from a different chiral precursor to build the carbon skeleton of this compound with high stereocontrol. The auxiliary is then cleaved to yield the desired enantiomerically enriched product.[6]
Q4: My reaction is complete, but I'm having trouble purifying the this compound. Any suggestions?
A: this compound is a relatively polar and water-soluble compound. Purification is typically achieved by column chromatography on silica gel. A gradient elution system, starting with a non-polar solvent and gradually increasing the polarity with a mixture of a more polar solvent (e.g., ethyl acetate or dichloromethane) and methanol, is often effective. Adding a small amount of a volatile base like triethylamine to the eluent can help to prevent the product from streaking on the silica gel.
Q5: How can I accurately determine the enantiomeric excess of my product?
A: The most common method for determining the ee of chiral amino alcohols is through chiral High-Performance Liquid Chromatography (HPLC) or chiral Gas Chromatography (GC). This usually requires derivatization of the amino and/or alcohol functional groups with a suitable chiral or achiral reagent to form diastereomers or enantiomers that can be separated on a chiral stationary phase.
Experimental Protocols
Protocol 1: Asymmetric Synthesis of (S)-2-Aminopentan-1-ol via CBS Reduction
This protocol describes a representative method for the enantioselective reduction of 2-aminopentan-1-one hydrochloride using the (R)-2-Methyl-CBS-oxazaborolidine catalyst.
Materials:
-
2-Aminopentan-1-one hydrochloride
-
(R)-2-Methyl-CBS-oxazaborolidine (1 M solution in toluene)
-
Borane-tetrahydrofuran complex (BH₃·THF, 1 M solution in THF)
-
Anhydrous tetrahydrofuran (THF)
-
Anhydrous methanol
-
1 M Hydrochloric acid (HCl)
-
1 M Sodium hydroxide (NaOH)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Preparation of the Free Base: In a flame-dried, two-necked round-bottom flask under an argon atmosphere, suspend 2-aminopentan-1-one hydrochloride (1.0 eq) in anhydrous THF. Cool the suspension to 0 °C and add a solution of 1 M NaOH (1.0 eq) dropwise. Stir the mixture at 0 °C for 30 minutes. The resulting mixture containing the free base is used directly in the next step.
-
Catalyst and Borane Addition: In a separate flame-dried, two-necked round-bottom flask under argon, add the (R)-2-Methyl-CBS-oxazaborolidine solution (0.1 eq). Cool the solution to -78 °C. To this, add the BH₃·THF solution (0.6 eq) dropwise, ensuring the temperature remains below -70 °C. Stir the mixture for 10 minutes.
-
Reduction: To the catalyst-borane mixture, add the previously prepared cold suspension of 2-aminopentan-1-one in THF dropwise via a cannula over 30 minutes.
-
Second Borane Addition: After the addition of the ketone, add another portion of BH₃·THF solution (0.6 eq) dropwise over 1 hour.
-
Reaction Monitoring: Stir the reaction mixture at -78 °C and monitor the progress by thin-layer chromatography (TLC).
-
Quenching: Once the reaction is complete, slowly quench the reaction by the dropwise addition of anhydrous methanol at -78 °C.
-
Work-up: Allow the mixture to warm to room temperature. Add 1 M HCl and stir for 30 minutes. Basify the aqueous layer with 1 M NaOH until pH > 12.
-
Extraction and Purification: Extract the aqueous layer with dichloromethane (3 x). Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
Visualizations
Workflow for Asymmetric CBS Reduction
Caption: Workflow for the synthesis of (S)-2-Aminopentan-1-ol via CBS reduction.
Troubleshooting Logic for Low Enantiomeric Excess
Caption: Troubleshooting logic for addressing low enantiomeric excess.
References
- Milczek, E., Boudet, N., & Blakey, S. (2008). Enantioselective C–H amination using cationic ruthenium(II)-pybox catalysts.
- Park, Y., & Chang, S. (2019). Asymmetric formation of γ-lactams via C–H amidation enabled by chiral hydrogen-bond-donor catalysts.
- Jacobsen, E. N. (2013). A practical method for the synthesis of highly enantioenriched trans-1,2-amino alcohols. Organic Letters, 15(12), 2895-2897.
- Corey, E. J., & Itsuno, S. (n.d.). Corey–Itsuno reduction. In Wikipedia.
- Asymmetric Synthesis of Chiral 1,2-Amino Alcohols and Morpholin-2-ones from Arylglyoxals. (2018).
- NROChemistry. (n.d.). Corey-Bakshi-Shibata Reduction: Mechanism & Examples.
- BenchChem. (2025). Application Notes: (S)-1-Aminopentan-3-ol as a Versatile Chiral Auxiliary in Asymmetric Synthesis.
- Youn, S. W., Choi, J. Y., et al. (2000). Asymmetric synthesis of 1,2-amino alcohols using (S)-indoline chiral auxiliary. Chirality, 12(5-6), 404-407.
- BenchChem. (2025). Application Notes and Protocols: Use of 4-Aminopentan-2-ol as a Chiral Auxiliary in Synthesis.
- Chiral auxiliary. (n.d.). In Wikipedia.
- Wang, X., et al. (2022). Biosynthesis of Chiral Amino Alcohols via an Engineered Amine Dehydrogenase in E. coli. Frontiers in Bioengineering and Biotechnology.
- Chem-Station. (2014). Corey-Bakshi-Shibata (CBS) Reduction.
- Sisko, J., et al. (2025). Catalytic Enantioselective Methods for Synthesis of 1,2-Amino Tertiary Alcohols and Their Analogues. PubMed Central.
- Honda, A., et al. (2018). Practical Enantioselective Reduction of Ketones Using Oxazaborolidine Catalysts Generated In Situ from Chiral Lactam Alcohols. Molecules, 23(9), 2329.
Sources
- 1. CBS Catalysts [sigmaaldrich.com]
- 2. Corey-Bakshi-Shibata Reduction: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 3. Practical Enantioselective Reduction of Ketones Using Oxazaborolidine Catalysts Generated In Situ from Chiral Lactam Alcohols - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Corey-Bakshi-Shibata (CBS) Reduction | Chem-Station Int. Ed. [en.chem-station.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Chiral auxiliary - Wikipedia [en.wikipedia.org]
Technical Support Center: Stability of 2-Aminopentan-1-ol Derivatives
Welcome to the technical support guide for 2-Aminopentan-1-ol and its derivatives. This resource is designed for researchers, scientists, and drug development professionals to proactively address and troubleshoot stability issues encountered during experimentation. As compounds featuring both amine and hydroxyl functionalities, these molecules exhibit unique chemical behaviors that require careful handling to ensure experimental integrity and reproducibility.[1] This guide provides in-depth, field-proven insights into the causal factors behind instability and offers robust protocols to mitigate them.
Part 1: Frequently Asked Questions (FAQs)
This section provides rapid answers to the most common questions regarding the stability of this compound derivatives.
Q1: My this compound derivative appears discolored (yellow/brown) after storage. What is the likely cause?
A1: Discoloration is a common indicator of oxidative degradation. The primary amine and secondary alcohol moieties in the molecule are susceptible to oxidation, which can be accelerated by exposure to air (oxygen), light, and elevated temperatures.[2] This process can lead to the formation of chromophoric impurities, such as imines or subsequent degradation products. To prevent this, always store the compound under an inert atmosphere (e.g., Argon or Nitrogen) in a tightly sealed, amber glass vial at the recommended temperature.
Q2: What are the optimal storage conditions for this compound derivatives?
A2: Optimal storage is critical for maintaining compound integrity. Conditions depend on whether the compound is in a solid or solution state. Refer to the table below for general guidelines. Always consult the supplier-specific data sheet, but these recommendations provide a strong baseline for ensuring long-term stability.
| Parameter | Solid Form | Solution Form (in aprotic solvent) | Solution Form (in protic/aqueous solvent) | Rationale |
| Temperature | 2-8°C or -20°C | -20°C or -80°C | -20°C or -80°C | Lower temperatures slow down the rate of all chemical degradation reactions. |
| Atmosphere | Inert Gas (Argon or Nitrogen) | Inert Gas (Argon or Nitrogen) | Inert Gas (Argon or Nitrogen) | Minimizes exposure to oxygen, preventing oxidative degradation.[2] |
| Light | Amber vial, store in dark | Amber vial, store in dark | Amber vial, store in dark | Protects against photodegradation, where UV or visible light can break chemical bonds.[2] |
| Container | Tightly sealed glass vial | Tightly sealed glass vial (PTFE-lined cap) | Tightly sealed glass vial (PTFE-lined cap) | Prevents moisture ingress and reaction with container materials. Amino alcohols can be corrosive to some metals like copper and aluminum.[1] |
Q3: How does pH affect the stability of my compound in solution?
A3: pH is a critical factor governing the stability of amino alcohols.[3] The protonation state of the amino group is pH-dependent.
-
Acidic pH (pH < 7): The amino group is protonated (-NH3+), which generally protects it from oxidation. However, extremely low pH can promote acid-catalyzed hydrolysis of certain derivatives (e.g., esters, amides) or other structural rearrangements.
-
Neutral to Basic pH (pH ≥ 7): The free amine (-NH2) is more nucleophilic and highly susceptible to oxidation.[4] Alkaline conditions can also catalyze degradation pathways like β-elimination in susceptible derivatives.[5] For optimal stability in aqueous solutions, it is often best to maintain a slightly acidic pH using a suitable buffer system, unless the experimental protocol requires basic conditions.[3]
Q4: I see an unexpected peak in my LC-MS/GC-MS analysis. What could it be?
A4: An unexpected peak often corresponds to a degradation product, an impurity from synthesis, or a reaction with your solvent or container. Common degradation products for this compound derivatives include:
-
Oxidation Products: The primary alcohol can be oxidized to an aldehyde or carboxylic acid. The amine can be oxidized to an imine or other nitrogen oxides.
-
Deamination Products: Loss of the amino group can occur, though this is often less common under typical storage conditions compared to oxidation.[6]
-
Cyclization Products: For certain derivatives, intramolecular reactions between the amino and hydroxyl groups (or other functional groups on the derivative) can lead to cyclic structures like oxazolidines.
Refer to the Troubleshooting section for a detailed workflow on identifying unknown peaks.
Part 2: In-Depth Troubleshooting Guides
This section provides structured workflows to diagnose and resolve specific stability-related experimental issues.
Guide 1: Diagnosing and Preventing Compound Degradation During Storage
This guide helps you identify the root cause of compound degradation discovered after storage and implement corrective actions.
Step 1: Initial Observation & Assessment
-
Problem: You observe a change in physical appearance (color change, clumping), a decrease in purity via analytical methods (LC-MS, NMR), or a loss of biological activity.
-
Action: Immediately quarantine the affected batch. Do not use it for critical experiments.
Step 2: Analytical Characterization of Degradants
-
Protocol:
-
Obtain a high-resolution mass spectrum (LC-MS/TOF) of the degraded sample.[7]
-
Compare the mass of the new peaks to the parent mass. Calculate the mass difference.
-
Hypothesize Potential Degradation Pathways:
-
Mass +14 Da: Suggests oxidation of the alcohol to a carboxylic acid (loss of 2H, addition of O).
-
Mass -2 Da: Suggests oxidation of the alcohol to an aldehyde or formation of an imine.
-
Mass -17 Da: Suggests deamination (loss of NH3).[6]
-
-
Use tandem MS (MS/MS) to fragment the degradant peak and elucidate its structure.
-
Confirm the structure using 2D-NMR if sufficient material is available.
-
Step 3: Root Cause Analysis & Corrective Workflow Use the following workflow to pinpoint the cause and implement preventative measures.
Caption: Troubleshooting workflow for stored compound degradation.
Guide 2: Managing Stability During Experimental Workflows
Instability is not just a storage issue; compounds can degrade during an experiment.
Q: My reaction is giving low yields or multiple side products. Could my this compound derivative be degrading in situ?
A: Yes, this is a strong possibility. The reaction conditions themselves can be a source of instability.
Experimental Protocol: Assessing In-Situ Stability
-
Set up a Control Reaction: Run your experiment under the exact same conditions (solvent, temperature, reagents) but without the primary reaction partner.
-
Time-Point Sampling: Take aliquots from this control reaction at several time points (e.g., T=0, T=1h, T=4h, T=24h).
-
Quench and Analyze: Immediately quench the reaction in each aliquot (e.g., by rapid cooling or addition of a quenching agent) and analyze by LC-MS.
-
Evaluate: If you observe the appearance of degradation peaks over time in the control reaction, your compound is unstable under the chosen experimental conditions.
Common Causes & Solutions for In-Situ Degradation:
-
Incompatible Solvents: Some solvents may contain impurities (e.g., peroxides in aged ethers, aldehydes in methanol) that can react with your compound.
-
Solution: Always use fresh, high-purity, or freshly distilled solvents.
-
-
Extreme pH: Strong acids or bases used as reagents or catalysts can cause degradation.[8]
-
Solution: If possible, use milder reagents or protect the sensitive functional groups (e.g., Boc protection for the amine) before subjecting the molecule to harsh conditions.
-
-
High Temperatures: Thermal degradation can occur during reactions requiring heat.[9]
-
Solution: Attempt the reaction at a lower temperature for a longer duration. Screen for catalysts that may allow for milder conditions.
-
Part 3: Key Degradation Pathways & Prevention
Understanding the chemical mechanisms of degradation is key to preventing them.
Caption: Common degradation pathways for amino alcohol derivatives.
-
Oxidative Degradation: This is often the most significant pathway for amino alcohols.[4] The presence of oxygen, even at trace levels, can initiate radical chain reactions or direct oxidation, especially when catalyzed by trace metal impurities or light.
-
Prevention: The most effective prevention is rigorous exclusion of oxygen. Use solvents degassed by sparging with argon or nitrogen. Handle the compound in a glovebox or under a positive pressure of inert gas.
-
-
Deamination: This involves the loss of the amino group. While it can occur thermally, it is more often seen in specific chemical reactions or under harsh aqueous conditions (extreme pH and heat).[6]
-
Prevention: Avoid prolonged exposure to highly acidic or basic aqueous solutions, especially at elevated temperatures.
-
-
Photodegradation: High-energy photons (especially UV light) can be absorbed by the molecule, leading to bond cleavage and the formation of radical species that initiate further degradation.[10]
-
Prevention: Always work with photosensitive compounds in a dimly lit area or use glassware wrapped in aluminum foil. For storage, use amber glass vials as a standard practice.[2]
-
References
- Grimstvedt, A., et al. (2020). Chemical Stability and Characterization of Degradation Products of Blends of 1-(2-Hydroxyethyl)pyrrolidine and 3-Amino-1-propanol. National Institutes of Health (NIH). [Link]
- Univar Solutions. (n.d.). Top 5 Factors Affecting Chemical Stability. [Link]
- ChemBK. (2024). This compound. [Link]
- Kubec, R., et al. (2022). A Study of Amino Acid Metabolism and the Production of Higher Alcohols and Their Esters in Sparkling Wines. MDPI. [Link]
- Maji, M., et al. (2022). γ-Amino Alcohols via Energy Transfer Enabled Brook Rearrangement. National Institutes of Health (NIH). [Link]
- National Institutes of Health (NIH). 2-Amino-1-pentanol. PubChem. [Link]
- Singh, P. P., et al. (2017). Photoredox catalysed synthesis of amino alcohol. Royal Society of Chemistry. [Link]
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.).
- Wikipedia. (n.d.). Alkanolamine. [Link]
- Somfai, P. (2004). Amino Alcohols: Stereoselective Synthesis and Applications in Diversity-Oriented Synthesis. Diva Portal. [Link]
- Vardan, M. (2024). Influence of pH on the Stability of Pharmaceutical Compounds in Japan.
- European Medicines Agency. (1996). Q1B Photostability Testing of New Active Substances and Medicinal Products. [Link]
- Webb, A. R., et al. (2008). Amino alcohol-based degradable poly(ester amide) elastomers. National Institutes of Health (NIH). [Link]
- Tanthana, J., et al. (2014). Possible Pathways for Oxidative Degradation of β-hydroxyl Alkanolamine for Post-combustion CO2 Capture.
- Vevelstad, S. J., et al. (2017). Thermal degradation of aqueous 2-aminoethylethanolamine in CO 2 capture. SciSpace. [Link]
- Sher, D., et al. (2021). Amino acid degradation pathways and their holes.
- Kruse, M., & Dinjus, E. (2007). Hydrothermal Degradation of Amino Acids. National Institutes of Health (NIH). [Link]
- Wang, Y., et al. (2022). Amino Acids and Their Biological Derivatives Modulate Protein–Protein Interactions in an Additive Way. National Institutes of Health (NIH). [Link]
- Reubsaet, J. L., et al. (1998). Analytical techniques used to study the degradation of proteins and peptides: chemical instability. PubMed. [Link]
- Thompson, J., et al. (2017). Thermal Degradation Pathways of Aqueous Diamine CO2 Capture Solvents.
- Talley, K., & Alexov, E. (2010). On the pH-optimum of activity and stability of proteins. National Institutes of Health (NIH). [Link]
- Kato, H., et al. (2022). Effects of the pH and Concentration on the Stability of Standard Solutions of Proteinogenic Amino Acid Mixtures.
- Wikipedia. (n.d.). 5-Amino-1-pentanol. [Link]
- National Institutes of Health (NIH). 5-Aminopentan-1-ol. PubChem. [Link]
- Kato, H., et al. (2017). Effects of the pH and Concentration on the Stability of Standard Solutions of Proteinogenic Amino Acid Mixtures. PubMed. [Link]
- Wong, D. W. S., et al. (2022). Effects of Alkaline Extraction pH on Amino Acid Compositions, Protein Secondary Structures, Thermal Stability, and Functionalities of Brewer's Spent Grain Proteins. MDPI. [Link]
Sources
- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. Top 5 Factors Affecting Chemical Stability - Allan Chemical Corporation | allanchem.com [allanchem.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Analytical techniques used to study the degradation of proteins and peptides: chemical instability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Hydrothermal Degradation of Amino Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 7. scispace.com [scispace.com]
- 8. Effects of Alkaline Extraction pH on Amino Acid Compositions, Protein Secondary Structures, Thermal Stability, and Functionalities of Brewer’s Spent Grain Proteins | MDPI [mdpi.com]
- 9. Chemical Stability and Characterization of Degradation Products of Blends of 1-(2-Hydroxyethyl)pyrrolidine and 3-Amino-1-propanol - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ema.europa.eu [ema.europa.eu]
Technical Support Center: Troubleshooting Low Yields in the Synthesis of 2-Aminopentan-1-ol Derivatives
Welcome to the technical support center for the synthesis of 2-aminopentan-1-ol and its derivatives. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges in achieving high yields for this valuable class of chiral building blocks. As experienced application scientists, we understand that low yields can stem from a variety of factors, from reagent quality to subtle nuances in reaction conditions and work-up procedures.
This document moves beyond simple step-by-step instructions. It is structured to provide a deep, mechanistic understanding of the common synthetic routes and to equip you with the causal logic needed to diagnose and resolve issues in your own experiments. We will explore the critical decision points, common pitfalls, and field-proven solutions in a direct question-and-answer format.
Section 1: Navigating the Synthetic Landscape
The synthesis of this compound derivatives typically proceeds via one of two major pathways: the reduction of a norvaline precursor or the reductive amination of a suitable keto-alcohol. The choice of pathway is the first critical decision point and dictates the potential challenges you may face.
Caption: Initial decision workflow for synthesizing this compound derivatives.
Section 2: Troubleshooting Guide
This section directly addresses specific experimental problems. Each answer provides a causal explanation and a recommended course of action.
Problem Area: The Reduction Reaction (from Norvaline)
Q1: My LiAlH₄ reduction of N-protected norvaline is giving a complex mixture of products and a very low yield of the desired amino alcohol. What are the likely causes?
This is a frequent issue when working with lithium aluminum hydride (LiAlH₄), a powerful but non-selective reducing agent.[1] The complexity arises from several potential sources:
-
Over-reduction: While LiAlH₄ is intended to reduce the carboxylic acid or ester to a primary alcohol, its high reactivity can lead to the cleavage of certain protecting groups, especially if they have ester or carbamate linkages susceptible to hydride attack under harsh conditions.
-
Incomplete Reaction: If the starting material is not fully soluble in the reaction solvent (typically THF), the reaction will be heterogeneous and incomplete. Amino acids and their salts have poor solubility in many organic solvents.
-
Side Reactions with Protecting Groups: The choice of protecting group is critical. For instance, an N-formyl group will be reduced to an N-methyl group. A Cbz (benzyloxycarbonyl) group can sometimes be cleaved under the reaction conditions.
-
Work-up Issues: The work-up for LiAlH₄ reactions is notoriously tricky. Improper quenching can lead to the formation of aluminum hydroxide gels that trap the product, making extraction inefficient and significantly lowering the isolated yield.
Recommended Actions:
-
Use an Ester Precursor: Reduce the N-protected amino ester (e.g., ethyl or methyl ester) instead of the free carboxylic acid. The ester has much better solubility in THF, ensuring a homogeneous and faster reaction.[2]
-
Optimize the Protecting Group: Use a robust protecting group like Boc (tert-butyloxycarbonyl), which is stable to LiAlH₄.[3][4]
-
Follow a Strict Work-up Protocol: Employ a Fieser or similar work-up procedure (e.g., sequential, careful addition of water, then 15% NaOH solution, then more water) to produce a granular, easily filterable aluminum salt precipitate.
Q2: I am using a borane-based reducing agent (e.g., BMS, NaBH₄/I₂) to avoid the hazards of LiAlH₄, but the reaction is sluggish or incomplete. How can I improve it?
Borane reagents are excellent, milder alternatives to LiAlH₄ but require specific conditions for optimal activity.[2][5] Sluggish reactions are typically due to insufficient activation of the carboxylic acid.
-
Mechanism of Action: Reagents like NaBH₄ alone cannot reduce a carboxylic acid. The addition of iodine (I₂) or an acid like H₂SO₄ generates diborane (B₂H₆) or a borane-THF complex in situ, which is the active reducing species.[5][6] Similarly, boron trifluoride etherate (BF₃·Et₂O) is used to activate the carbonyl group, forming a complex that is more susceptible to hydride attack.[7]
-
Temperature: Unlike LiAlH₄ reductions which are often run at 0 °C to reflux, some borane reductions require elevated temperatures to proceed at a reasonable rate. For the NaBH₄/BF₃·Et₂O system, reactions are often run at around 80 °C.[7]
-
Stoichiometry: A common error is using insufficient equivalents of the activating agent. For the NaBH₄/BF₃·Et₂O system, a slight excess of the Lewis acid (e.g., 1.1 equivalents) is often necessary to drive the reaction to completion.[7]
Recommended Actions:
-
Ensure Anhydrous Conditions: Boranes react with water. All glassware must be oven-dried and the reaction should be run under an inert atmosphere (Nitrogen or Argon).
-
Verify Reagent Stoichiometry: Carefully check the molar equivalents of your activating agent (I₂, BF₃·Et₂O, H₂SO₄). Use a slight excess if the reaction is stalling.
-
Increase Reaction Temperature: Gradually increase the reaction temperature as recommended by literature procedures. For example, the reduction of amino acids with NaBH₄/BF₃·Et₂O in THF often requires refluxing for several hours.[7]
Caption: Troubleshooting decision tree for the reduction of norvaline precursors.
Problem Area: The Reductive Amination Reaction
Q3: My one-pot reductive amination is yielding the alcohol from the starting ketone (1-hydroxy-2-pentanol) instead of the desired amino alcohol. What's the issue?
This is a classic selectivity problem in reductive amination and points directly to the choice of reducing agent and the reaction pH.
-
Competitive Reduction: Strong reducing agents like sodium borohydride (NaBH₄) or LiAlH₄ will rapidly reduce the ketone carbonyl group to an alcohol, often much faster than the amine can condense to form the intermediate imine/iminium ion.[8]
-
The Role of pH and a Selective Reductant: The key to successful reductive amination is the formation of the iminium ion, which is then reduced. Imine formation is typically favored under mildly acidic conditions (pH 4-5). A selective reducing agent, such as sodium cyanoborohydride (NaBH₃CN) , is crucial because it is less reactive towards ketones and aldehydes at this pH but highly effective at reducing the protonated iminium ion intermediate.[8]
Recommended Actions:
-
Switch to a Selective Reducing Agent: Immediately replace NaBH₄ with NaBH₃CN or sodium triacetoxyborohydride (STAB). These reagents are designed for this exact purpose.
-
Control the pH: Buffer the reaction medium to a pH between 4 and 6. This can be achieved using an acetic acid/acetate buffer or by adding controlled amounts of a weak acid like acetic acid.
-
Consider a Stepwise Procedure: If one-pot fails, you can try a two-step process. First, form the imine by reacting the ketone with ammonia (or an ammonium salt) in a solvent like methanol, often with removal of water. Then, in a separate step, add the reducing agent to reduce the isolated or in situ-formed imine.[9]
Problem Area: Work-up and Purification
Q4: During the aqueous work-up of my reaction, I'm getting persistent emulsions that make phase separation impossible. How can I break them?
Emulsions are very common when isolating polar, amphiphilic molecules like amino alcohols.[5] They are stabilized by the product itself, which acts as a surfactant at the aqueous-organic interface.
Recommended Actions:
-
Add Brine: The most common and effective method is to "salt out" the organic layer by adding a saturated aqueous solution of sodium chloride (brine). This increases the ionic strength of the aqueous phase, making the organic components less soluble and forcing them into the organic layer, which helps to break the emulsion.[5]
-
Filter through Celite: Pass the entire emulsified mixture through a pad of Celite® (diatomaceous earth). The fine, porous structure of the Celite can help to break up the microscopic droplets that form the emulsion.
-
Change the Solvent: If using dichloromethane (CH₂Cl₂) or chloroform (CHCl₃), which are denser than water, try switching to a less dense solvent like ethyl acetate or diethyl ether for the extraction. Sometimes changing the solvent system is enough to destabilize the emulsion.
-
Patience and Centrifugation: Allow the mixture to stand for an extended period. If the emulsion is still present, a low-speed centrifugation can be very effective at separating the phases in a laboratory setting.
Section 3: Frequently Asked Questions (FAQs)
FAQ 1: Do I need to protect the amine group of norvaline before reduction?
Yes, absolutely. The amine group is nucleophilic and basic, while the carboxylic acid is acidic. In the absence of a protecting group, they will form an internal salt (zwitterion), which has very poor solubility in organic solvents like THF. Furthermore, the free amine's N-H bonds are acidic enough to react irreversibly with strong hydride reagents like LiAlH₄, consuming the reagent and generating hydrogen gas. Protecting the amine, for example as a Boc-carbamate, neutralizes its basicity, improves solubility, and prevents unwanted side reactions, making the subsequent reduction of the carboxyl group feasible.[3][10]
FAQ 2: How can I effectively monitor the progress of my reaction?
Given that the starting materials and products have different polarities, Thin-Layer Chromatography (TLC) is the most common and convenient method.
-
Staining: Since amino alcohols often lack a UV chromophore, you will need a chemical stain for visualization. A potassium permanganate (KMnO₄) stain is excellent for visualizing alcohols (the product), while a ninhydrin stain is specific for primary and secondary amines (the deprotected product).
-
Procedure: Co-spot your reaction mixture alongside your starting material on a silica TLC plate. Elute with an appropriate solvent system (e.g., 10% Methanol in Dichloromethane). After eluting, dry the plate and dip it in the chosen stain, followed by gentle heating to develop the spots. The disappearance of the starting material spot and the appearance of a new product spot indicates reaction progress.
-
Advanced Methods: For more quantitative analysis, HPLC or GC-MS (after derivatization of the polar functional groups) can be used.[11][12]
Section 4: Protocols and Data
Protocol 1: LiAlH₄ Reduction of N-Boc-L-Norvaline Ethyl Ester
This protocol is a representative example and should be adapted based on the specific derivative being synthesized.
-
Setup: Under a nitrogen atmosphere, add a stirred solution of N-Boc-L-norvaline ethyl ester (1.0 eq) in anhydrous THF (10 mL per gram of ester) to a suspension of LiAlH₄ (1.5 eq) in anhydrous THF at 0 °C. The addition should be done dropwise via an addition funnel.
-
Reaction: After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC until the starting material is consumed.
-
Quenching (Fieser Work-up): Cool the reaction mixture back to 0 °C. Cautiously and slowly add water (X mL), followed by 15% aqueous NaOH (X mL), and finally water again (3X mL), where X is the mass of LiAlH₄ used in grams.
-
Filtration: Stir the resulting white suspension vigorously for 30 minutes, then filter the granular precipitate through a pad of Celite®, washing the filter cake thoroughly with ethyl acetate.
-
Isolation: Combine the filtrates, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude N-Boc-2-aminopentan-1-ol.
-
Purification: The crude product can be purified by flash column chromatography on silica gel. The Boc group can then be removed under acidic conditions (e.g., TFA in CH₂Cl₂) to yield the final product.
Table 1: Comparison of Common Reducing Agents for Amino Acid Reduction
| Reagent System | Typical Conditions | Pros | Cons |
| LiAlH₄ | Anhydrous THF, 0 °C to RT | Fast, effective, well-established[2] | Highly reactive with water, pyrophoric, difficult work-up, poor functional group tolerance[5] |
| BH₃·SMe₂ (BMS) | Anhydrous THF, reflux | Safer than LiAlH₄, good for scale-up | Pungent smell, requires heating[2] |
| NaBH₄ / I₂ | Anhydrous THF, 0 °C to RT | Generates diborane in situ, avoids handling borane gas, good yields[5][13] | Iodine is corrosive and can be a contaminant if not removed |
| NaBH₄ / BF₃·Et₂O | Anhydrous THF, reflux | Effective, uses common lab reagents | BF₃·Et₂O is corrosive and moisture-sensitive, requires heating[7] |
Section 5: References
-
Vertex AI Search. (n.d.). Optimizing Reductive Amination: A Guide for Chemical Procurement. Retrieved January 8, 2026, from
-
Tong, F., Qin, Z., Wang, H., Jiang, Y., Li, J., Ming, H., Qu, G., Xiao, Y., & Sun, Z. (2022). Biosynthesis of Chiral Amino Alcohols via an Engineered Amine Dehydrogenase in E. coli. Frontiers in Bioengineering and Biotechnology, 10.
-
Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Retrieved January 8, 2026, from
-
MDPI. (n.d.). The Acquisition of Primary Amines from Alcohols through Reductive Amination over Heterogeneous Catalysts. Retrieved January 8, 2026, from
-
JoVE. (2025). Amides to Amines: LiAlH4 Reduction. Retrieved January 8, 2026, from
-
Frontiers. (n.d.). Biocatalytic Reductive Amination by Native Amine Dehydrogenases to Access Short Chiral Alkyl Amines and Amino Alcohols. Retrieved January 8, 2026, from
-
Organic Syntheses. (n.d.). Procedure for the reduction of amino acids. Retrieved January 8, 2026, from
-
Chemistry Stack Exchange. (2019). Reduction of amino acids to corresponding amino alcohols. Retrieved January 8, 2026, from
-
Master Organic Chemistry. (2023). Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives. Retrieved January 8, 2026, from
-
Organic Chemistry Portal. (n.d.). Protective Groups. Retrieved January 8, 2026, from
-
Chemistry LibreTexts. (2021). Protection of Amino Groups in Synthesis. Retrieved January 8, 2026, from
-
Reddit. (2025). Struggling with Reductive Amination: Tips for Isolating My Amine Product? Retrieved January 8, 2026, from
-
DigitalCommons@USU. (n.d.). Reduction of N-Protected Amino Acids to Amino Alcohols and Subsequent Re-Oxidation to Original N-Protected Amino Acids. Retrieved January 8, 2026, from
-
Thieme Connect. (n.d.). A Convenient One-Step Synthesis of Stable β-Amino Alcohol N-Boranes from α-Amino Acids. Retrieved January 8, 2026, from
-
ACS Publications. (n.d.). Reduction of Nonpolar Amino Acids to Amino Alcohols To Enhance Volatility for High-Precision Isotopic Analysis. Retrieved January 8, 2026, from
-
TSI Journals. (2011). Reduction of α-amino acids to chiral amino alcohols with sodium borohydride and boron trifluoride-ether. Retrieved January 8, 2026, from
-
Wikipedia. (n.d.). Protecting group. Retrieved January 8, 2026, from
-
RSC Publishing. (n.d.). Analytical Methods. Retrieved January 8, 2026, from
-
BenchChem. (2025). A Comparative Guide to the Validation of Analytical Methods for the Quantification of 4-Aminopentan-2-ol. Retrieved January 8, 2026, from
-
BenchChem. (2025). Analytical Methods for the Characterization of 4-Aminopentan-2-ol: Application Notes and Protocols. Retrieved January 8, 2026, from
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. Protective Groups [organic-chemistry.org]
- 4. Protecting group - Wikipedia [en.wikipedia.org]
- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 6. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 7. tsijournals.com [tsijournals.com]
- 8. nbinno.com [nbinno.com]
- 9. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. pubs.rsc.org [pubs.rsc.org]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. pubs.acs.org [pubs.acs.org]
Technical Support Center: Removal of the 2-Aminopentan-1-ol Chiral Auxiliary
Introduction
In the field of asymmetric synthesis, chiral auxiliaries are indispensable tools for the stereocontrolled construction of complex molecules.[1][2] The 2-aminopentan-1-ol derived auxiliary, a valuable tool for establishing stereocenters, belongs to the broader class of amino alcohol-based auxiliaries. Its structural similarity to the well-known Evans oxazolidinone auxiliaries means that the principles and protocols for its removal are largely transferable.[3][4] This guide provides a comprehensive technical resource for researchers, scientists, and drug development professionals to effectively cleave the this compound auxiliary, troubleshoot common issues, and ensure the successful recovery of their desired chiral products.
Part 1: Frequently Asked Questions (FAQs)
Q1: What are the standard methods for removing a this compound based chiral auxiliary?
A1: The choice of cleavage method is dictated by the desired functionality in the final product. The most common and reliable methods fall into two main categories:
-
Hydrolytic Cleavage: This is the most frequently used approach, typically employed to generate a chiral carboxylic acid. The standard reagent system is lithium hydroperoxide (LiOOH), generated in situ from lithium hydroxide (LiOH) and hydrogen peroxide (H₂O₂).[3][5] This method is favored for its mild conditions and high yields.
-
Reductive Cleavage: This method is used when a chiral primary alcohol is the target product. It involves the use of reducing agents like lithium aluminum hydride (LiAlH₄) or lithium borohydride (LiBH₄) to cleave the N-acyl bond.
Q2: Why is the LiOH/H₂O₂ method so common and what is its mechanism?
A2: The LiOH/H₂O₂ method is popular because it selectively cleaves the exocyclic N-acyl bond under mild conditions (typically 0 °C to room temperature), preserving the stereochemical integrity of the newly formed chiral center.[6] The key to its selectivity is the in situ formation of the hydroperoxide anion (OOH⁻), which is a more effective nucleophile for this transformation than the hydroxide ion (OH⁻).[5][7]
The mechanism involves the nucleophilic attack of the hydroperoxide anion on the exocyclic carbonyl group. This is followed by the collapse of the tetrahedral intermediate to release the desired carboxylic acid (after a reductive workup to handle the peroxy intermediate) and the intact chiral auxiliary. Using hydroxide alone can lead to undesired endocyclic cleavage, which destroys the auxiliary.[5]
Q3: Can I recover the this compound auxiliary after cleavage?
A3: Yes, high recoverability is a key advantage of using a chiral auxiliary.[1] After the cleavage reaction, a standard acid-base extraction is typically performed. The desired carboxylic acid product is often extracted from an acidified aqueous layer, while the basic this compound auxiliary remains in the organic layer or can be extracted from a basified aqueous layer. This allows for the auxiliary to be recycled for future syntheses, improving the overall cost-effectiveness of the process.
Q4: What are the main differences between hydrolytic and reductive cleavage?
A4: The primary difference lies in the final product obtained. Hydrolytic cleavage yields a carboxylic acid, while reductive cleavage produces a primary alcohol. The choice depends entirely on the synthetic goal.
| Feature | Hydrolytic Cleavage (LiOH/H₂O₂) | Reductive Cleavage (e.g., LiAlH₄) |
| Product | Carboxylic Acid | Primary Alcohol |
| Key Reagents | Lithium Hydroxide, Hydrogen Peroxide | Lithium Aluminum Hydride, Lithium Borohydride |
| Reaction Conditions | Mild (0 °C to RT), Aqueous THF | Anhydrous conditions, often low temperature |
| Workup | Reductive quench (e.g., Na₂SO₃), Acid-Base Extraction | Careful quenching (e.g., Fieser method), Extraction |
| Compatibility | Tolerates many functional groups | Incompatible with reducible groups (esters, ketones, etc.) |
Q5: Are there any safety concerns with the LiOH/H₂O₂ cleavage method?
A5: Yes. A critical and often overlooked safety concern is the evolution of oxygen gas.[3] This occurs because the initially formed peracid intermediate can be reduced by excess hydrogen peroxide, leading to the stoichiometric release of O₂.[4] In the presence of flammable organic solvents like THF, this can create a significant fire or explosion hazard, especially at a large scale. To mitigate this risk, it is crucial to:
-
Ensure the reaction is well-vented.
-
Maintain a proper inert atmosphere (e.g., with a nitrogen sweep) to keep the headspace oxygen concentration low.[3]
-
Control the rate of reagent addition to manage the rate of gas evolution.
Part 2: Troubleshooting Guide
This guide addresses specific issues that may arise during the experimental process of chiral auxiliary cleavage.
Problem 1: Incomplete or Slow Reaction
-
Possible Causes:
-
Insufficient Reagents: The stoichiometry of LiOH and H₂O₂ is critical. An insufficient amount of the hydroperoxide nucleophile will lead to a stalled reaction.
-
Low Temperature: While the reaction is typically run at 0 °C to control exotherms, some sterically hindered substrates may require higher temperatures to proceed at a reasonable rate.
-
Poor Reagent Quality: Degraded hydrogen peroxide or impure LiOH can lead to poor results.
-
-
Solutions & Pro-Tips:
-
Verify Stoichiometry: Use a 2-3 fold excess of LiOH and a 4-5 fold excess of H₂O₂ relative to the substrate.
-
Optimize Temperature: If the reaction is sluggish at 0 °C, allow it to slowly warm to room temperature while monitoring progress by TLC or LC-MS.
-
Use Fresh Reagents: Ensure your hydrogen peroxide solution is of the correct concentration and has been stored properly.
-
Problem 2: Low Yield of the Desired Product
-
Possible Causes:
-
Competitive Endocyclic Cleavage: Using LiOH without sufficient H₂O₂ can lead to the attack of hydroxide at the endocyclic (carbamate) carbonyl, which opens the oxazolidinone ring and destroys the auxiliary.[5]
-
Epimerization: While rare under standard LiOOH conditions, harsh basic conditions or a prolonged, heated workup could potentially lead to epimerization at the α-carbon.
-
Product Degradation: If the product is sensitive, the workup conditions (e.g., strong acid or base) might cause degradation.
-
-
Solutions & Pro-Tips:
-
Control Reagent Addition: Add the H₂O₂ first, followed by the slow, portion-wise addition of LiOH to ensure a sufficient concentration of the hydroperoxide nucleophile.
-
Buffered Workup: After quenching, use a buffered solution (e.g., saturated ammonium chloride) or a mild acid (e.g., citric acid) for pH adjustment if your product is base-sensitive.
-
Low-Temperature Workup: Perform all extractions and washes at a low temperature to minimize the risk of degradation or epimerization.
-
Problem 3: Difficulty in Separating the Product from the Recovered Auxiliary
-
Possible Causes:
-
Improper pH for Extraction: Incorrect pH during the workup can lead to both the acidic product and the basic auxiliary residing in the same phase.
-
Emulsion Formation: High concentrations of salts or amphiphilic molecules can lead to emulsions that make phase separation difficult.
-
-
Solutions & Pro-Tips:
-
Systematic pH Adjustment:
-
After the reaction, quench and remove the organic solvent (THF).
-
Basify the aqueous solution to a pH > 12 with NaOH to ensure the auxiliary is in its free base form. Extract with an organic solvent (e.g., dichloromethane) to remove the auxiliary.
-
Carefully acidify the remaining aqueous layer to pH < 2 with cold 1M HCl to protonate your carboxylic acid product.
-
Extract the product into an organic solvent (e.g., ethyl acetate).
-
-
Break Emulsions: Add brine (saturated NaCl solution) to the separatory funnel to increase the ionic strength of the aqueous phase, which often helps to break emulsions.
-
Part 3: Detailed Experimental Protocols
Protocol 1: Standard Hydrolytic Cleavage (LiOH/H₂O₂) to Yield a Carboxylic Acid
Caption: Workflow for Hydrolytic Cleavage.
-
Reaction Setup: Dissolve the N-acyl oxazolidinone substrate (1.0 equiv) in a 3:1 mixture of tetrahydrofuran (THF) and water. Cool the stirred solution to 0 °C using an ice bath.
-
Reagent Addition: To the cooled solution, add a 30% aqueous solution of hydrogen peroxide (H₂O₂, ~4-5 equivalents) dropwise, followed by the dropwise addition of an aqueous solution of lithium hydroxide (LiOH, ~2-3 equivalents).
-
Reaction Monitoring: Stir the reaction mixture vigorously at 0 °C and monitor its progress by thin-layer chromatography (TLC). The reaction is typically complete within 1-4 hours.
-
Quenching: Once the starting material is consumed, quench the reaction by the slow addition of an aqueous solution of sodium sulfite (Na₂SO₃) until a negative peroxide test (e.g., with peroxide test strips) is obtained.
-
Isolation: Allow the mixture to warm to room temperature and remove the THF under reduced pressure. Dilute the remaining aqueous solution with water and perform an extraction with dichloromethane to remove the chiral auxiliary. Acidify the aqueous layer to a pH of ~2-3 with 1M HCl and then extract the carboxylic acid product with ethyl acetate. The combined organic layers containing the product are then dried over anhydrous sodium sulfate, filtered, and concentrated to yield the final product.
Protocol 2: Reductive Cleavage (LiAlH₄) to Yield a Primary Alcohol
Caption: Workflow for Reductive Cleavage.
-
Reaction Setup: To a flame-dried flask under an inert atmosphere (Nitrogen or Argon), add a solution of the N-acyl oxazolidinone (1.0 equiv) in anhydrous THF. Cool the solution to 0 °C.
-
Reagent Addition: Carefully add lithium aluminum hydride (LiAlH₄, 2-3 equiv) portion-wise, ensuring the internal temperature does not rise significantly.
-
Reaction: Allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir until TLC analysis indicates complete consumption of the starting material.
-
Quenching: Cool the reaction back to 0 °C and quench cautiously using the Fieser method: add water (X mL), followed by 15% aqueous NaOH (X mL), and finally water again (3X mL), where X is the mass of LiAlH₄ used in grams.
-
Isolation: Stir the resulting slurry vigorously for 30 minutes until a white, filterable precipitate forms. Filter the mixture through a pad of Celite®, washing the filter cake thoroughly with THF or ethyl acetate. Concentrate the filtrate under reduced pressure and purify the crude product by silica gel column chromatography to separate the desired primary alcohol from the recovered this compound auxiliary.
Part 4: Troubleshooting Decision Tree
Caption: Decision tree for incomplete cleavage.
References
- Cohen, B. M., et al. (2019). Revisiting the Cleavage of Evans Oxazolidinones with LiOH/H₂O₂. Organic Process Research & Development, 23(7), 1336–1343. [Link]
- Ghosh, A. K., & Fidanze, S. (1998). Asymmetric alkylations and aldol reactions: (1S,2R)-2-aminocyclopentan-1-ol derived new chiral auxiliary. Tetrahedron Letters, 39(34), 6157-6160. [Link]
- Chow, K. H., et al. (2023). The mechanism of cleavage of Evans chiral auxiliaries by LiOOH: origins of the different regioselectivities obtained with LiOH, LiOOH, LiOBn and LiSBn. Australian Journal of Chemistry, 76(12), 847-853. [Link]
- Crimmins, M. T., & DeBaillie, A. C. (2008). Acylation, Diastereoselective Alkylation, and Cleavage of an Oxazolidinone Chiral Auxiliary: A Multistep Asymmetric Synthesis Experiment for Advanced Undergraduates.
- Evans, D. A., et al. (1982). Stereoselective aldol condensations via boron enolates. Journal of the American Chemical Society, 104(6), 1737–1739. [Link]
- Wikipedia. (n.d.). Chiral auxiliary. [Link]
- Diaz-Muñoz, G., et al. (2019). Use of chiral auxiliaries in the asymmetric synthesis of biologically active compounds: A review. Chirality, 31(10), 776-812. [Link]
- ResearchGate. (n.d.). Methods for cleavage of chiral auxiliary. [Link]
- Krenske, E. H., et al. (2023). The mechanism of cleavage of Evans chiral auxiliaries by LiOOH: origins of the different regioselectivities obtained with LiOH, LiOOH, LiOBn and LiSBn. UQ eSpace. [Link]
- Williams College. (n.d.). Acylation, Diastereoselective Alkylation, and Cleavage of an Oxazolidinone Chiral Auxiliary: A Multistep Asymmetric Synthesis Ex. [Link]
- ResearchGate. (2023). The mechanism of cleavage of Evans chiral auxiliaries by LiOOH: origins of the different regioselectivities obtained with LiOH, LiOOH, LiOBn and LiSBn. [Link]
- ConnectSci. (2023). The mechanism of cleavage of Evans chiral auxiliaries by LiOOH: origins of the different regioselectivities obtained with LiOH, LiOOH, LiOBn and LiSBn. [Link]
- ResearchGate. (2019). Revisiting the Cleavage of Evans Oxazolidinones with LiOH/H2O2. [Link]
- Semantic Scholar. (2019). Revisiting the Cleavage of Evans Oxazolidinones with LiOH/H2O2. [Link]
- ACS Publications. (2019). Revisiting the Cleavage of Evans Oxazolidinones with LiOH/H2O2. [Link]
- ACS Publications. (2008). Acylation, Diastereoselective Alkylation, and Cleavage of an Oxazolidinone Chiral Auxiliary. [Link]
- PubMed. (2014). Unexpected hydrolytic instability of N-acylated amino acid amides and peptides. [Link]
- Daicel Chiral Technologies. (n.d.). Troubleshoot Chiral Column Performance: Efficiency & Resolution. [Link]
- ResearchGate. (2025).
- MSpace. (n.d.). DESIGN, SYNTHESIS AND APPLICATION OF FLUOROUS OXAZOLIDINONE CHIRAL AUXILIARIES. [Link]
- ACS Publications. (1993).
- PubMed. (2000). Asymmetric synthesis of 1,2-amino alcohols using (S)-indoline chiral auxiliary. [Link]
- PubMed Central. (2022). Mechanisms for enzymatic cleavage of the N-glycosidic bond in DNA. [Link]
- PubMed Central. (2011). An Overview of Chemical Processes That Damage Cellular DNA: Spontaneous Hydrolysis, Alkylation, and Reactions with Radicals. [Link]
- PubMed Central. (2009). DNA-catalyzed sequence-specific hydrolysis of DNA. [Link]
- ResearchGate. (n.d.). Synthesis and Application of 1,2-Aminoalcohols with Neoisopulegol-Based Octahydrobenzofuran Core. [Link]
- ResearchGate. (n.d.).
- PubMed Central. (2025). Mechanistic Insights into the Reductive N–O Bond Cleavage of O‑Acyl Hydroxylamines: Dual Reactivity as Potent Oxidants and Nitrogen Transfer Agents. [Link]
Sources
- 1. Asymmetric alkylations and aldol reactions: (1S,2R)-2-aminocyclopentan-1-ol derived new chiral auxiliary - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. chemistry.williams.edu [chemistry.williams.edu]
- 4. Synthesis of chimera oligopeptide including furanoid β-sugar amino acid derivatives with free OHs: mild but successful removal of the 1,2-O-isopropylidene from the building block - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. UQ eSpace [espace.library.uq.edu.au]
Technical Support Center: Minimizing Racemization in Reactions with 2-Aminopentan-1-ol
Welcome to the technical support center for handling 2-Aminopentan-1-ol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting strategies for minimizing racemization during chemical transformations involving this chiral building block. The stereochemical integrity of this compound is often critical for the efficacy and safety of the final product, making the control of racemization a paramount concern.
This resource is structured to provide both quick answers through our Frequently Asked Questions (FAQs) and detailed, actionable solutions in our Troubleshooting Guides. We will delve into the mechanistic underpinnings of racemization and provide field-proven protocols to ensure the enantiomeric purity of your compounds.
Frequently Asked Questions (FAQs)
Q1: What is racemization and why is it a concern for this compound?
A1: Racemization is the conversion of an enantiomerically pure or enriched substance into a mixture containing equal amounts of both enantiomers, known as a racemate.[1] For a chiral molecule like this compound, which has a stereocenter at the carbon bearing the amino group, maintaining a single enantiomeric form is often crucial for its biological activity in pharmaceutical applications. The other enantiomer might be inactive or, in some cases, cause undesirable side effects.[2] Therefore, preventing racemization is essential to ensure the quality, efficacy, and safety of the final active pharmaceutical ingredient (API).
Q2: What are the primary factors that cause racemization in reactions with this compound?
A2: The primary drivers of racemization for this compound, and amino alcohols in general, involve the formation of a planar, achiral intermediate at the stereocenter.[3] Key factors that promote this include:
-
Elevated Temperatures: Higher reaction temperatures provide the energy to overcome the activation barrier for racemization.[2][3]
-
Presence of Acid or Base: Both acidic and basic conditions can catalyze racemization. Strong bases are particularly problematic as they can deprotonate the α-carbon (the carbon adjacent to the amino group), leading to a planar intermediate.[2][3][4]
-
Solvent Effects: The polarity and proticity of the solvent can influence the stability of intermediates that are prone to racemization.[3][5]
-
Prolonged Reaction Times: The longer the chiral molecule is exposed to racemization-inducing conditions, the greater the potential loss of enantiomeric excess.[6]
-
Certain Reagents: Some coupling agents or other reagents used in derivatization can promote racemization.[3]
Q3: How can I determine if my this compound derivative has racemized?
A3: The most reliable method for quantifying the extent of racemization is through chiral chromatography, particularly Chiral High-Performance Liquid Chromatography (HPLC).[2][7] This technique uses a chiral stationary phase (CSP) to separate the two enantiomers, allowing for the determination of their relative peak areas and the calculation of the enantiomeric excess (e.e.).[7] Other methods include Gas Chromatography-Mass Spectrometry (GC-MS) with a chiral column and Nuclear Magnetic Resonance (NMR) spectroscopy using chiral shift reagents.[7] A simpler, albeit less precise, method is to measure the optical rotation of your product with a polarimeter and compare it to the known value for the enantiomerically pure compound.[2] A decrease in the specific rotation suggests racemization has occurred.
Q4: Can protecting the amine or alcohol functionality help prevent racemization?
A4: Yes, protecting groups are a critical tool for minimizing racemization.[5] For the amino group of this compound, using a carbamate protecting group such as tert-butyloxycarbonyl (Boc), benzyloxycarbonyl (Cbz), or 9-fluorenylmethyloxycarbonyl (Fmoc) is highly recommended.[8][9][10] These groups reduce the nucleophilicity and basicity of the amine and can sterically hinder the approach of reagents to the chiral center.[5] The electron-withdrawing nature of carbamates also decreases the acidity of the α-proton, making it less susceptible to deprotonation by a base.[5]
Troubleshooting Guides
This section provides detailed solutions to specific problems encountered during reactions with this compound.
Guide 1: Racemization during N-Acylation or N-Sulfonylation
Problem: Significant loss of enantiomeric purity is observed after reacting this compound with an acylating or sulfonylating agent (e.g., acid chloride, anhydride, or sulfonyl chloride).
Root Cause Analysis: This issue commonly arises from the basic conditions required to neutralize the acid byproduct of the reaction (e.g., HCl). The base, if not chosen carefully, can deprotonate the α-carbon of the newly formed amide or sulfonamide, leading to racemization via a planar enolate-like intermediate. Elevated temperatures and prolonged reaction times exacerbate this problem.[2][3]
Solutions and Protocols:
-
Choice of Base: The selection of the base is critical. A sterically hindered, non-nucleophilic organic base should be used to minimize the deprotonation of the α-carbon.[4][6]
Base pKa of Conjugate Acid Steric Hindrance Recommendation Triethylamine (TEA) ~10.7 Moderate Commonly used, but can cause racemization.[4] N,N-Diisopropylethylamine (DIPEA or Hünig's base) ~11 High Recommended. Its steric bulk reduces its ability to deprotonate the α-carbon.[4][6] 2,4,6-Collidine ~7.4 High A weaker, sterically hindered base that can be effective in minimizing racemization.[4] -
Temperature Control: Perform the reaction at low temperatures to reduce the rate of racemization.[2][6]
-
Protocol 1: Low-Temperature N-Acetylation
-
Dissolve this compound (1 equivalent) and N,N-Diisopropylethylamine (1.2 equivalents) in an appropriate aprotic solvent (e.g., Dichloromethane or Toluene) in a flame-dried flask under an inert atmosphere (e.g., Nitrogen or Argon).[6]
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of acetyl chloride (1.1 equivalents) in the same solvent to the reaction mixture.
-
Stir the reaction at 0 °C and monitor its progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
If racemization is still observed, repeat the reaction at a lower temperature, such as -20 °C or -78 °C.[6]
-
Once the reaction is complete, quench with a cold, dilute aqueous solution of a weak acid (e.g., NH4Cl).
-
Extract the product with an organic solvent, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the product by flash column chromatography.
-
-
-
Solvent Selection: The choice of solvent can influence the stability of the intermediates. Aprotic solvents are generally preferred.[5][6] Toluene has been shown to be effective for acylation reactions.[6]
Guide 2: Racemization during Activation of the Hydroxyl Group
Problem: Loss of stereochemical integrity at the C2 position when activating the primary alcohol of N-protected this compound for subsequent nucleophilic substitution (e.g., conversion to a tosylate, mesylate, or halide).
Root Cause Analysis: While the primary site of reaction is the hydroxyl group, certain activation conditions can lead to racemization. Strong bases used in the activation step can still pose a risk. More significantly, if the activation proceeds through a mechanism that involves the formation of a carbocation at the C1 position, rearrangement and subsequent racemization at C2 can occur, although this is less common for primary alcohols. A more direct risk is that subsequent substitution reactions at C1, if they proceed via an SN1 mechanism, could lead to racemization at C2 if an intermediate with planar character can be formed.
Solutions and Protocols:
-
Protect the Amino Group First: Before activating the hydroxyl group, it is crucial to protect the amino group with a robust protecting group like Boc or Cbz. This prevents unwanted side reactions at the nitrogen and can help electronically disfavor racemization at the α-carbon.[11][12]
-
Protocol 2: Boc Protection of this compound
-
Dissolve this compound (1 equivalent) in a suitable solvent such as Dichloromethane (DCM) or a mixture of Dioxane and water.
-
Add a weak base like sodium bicarbonate (NaHCO3) or triethylamine (TEA) (1.5 equivalents).[11]
-
Add Di-tert-butyl dicarbonate (Boc2O) (1.1 equivalents) portion-wise at room temperature.[11]
-
Stir the reaction mixture overnight at room temperature.
-
Perform an aqueous work-up. If a biphasic system is used, separate the organic layer. If an aqueous system is used, extract with an organic solvent like ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to obtain the N-Boc protected this compound.
-
-
-
Mild Activation Conditions: Use reaction conditions for hydroxyl activation that are known to proceed with minimal side reactions. Conversion to a sulfonate ester (tosylate or mesylate) is a common and generally safe method.
-
Protocol 3: Tosylation of N-Boc-2-Aminopentan-1-ol
-
Dissolve N-Boc-2-Aminopentan-1-ol (1 equivalent) in anhydrous Dichloromethane (DCM) in a flame-dried flask under an inert atmosphere.
-
Add a non-nucleophilic base such as pyridine or triethylamine (1.5 equivalents).
-
Cool the reaction mixture to 0 °C.
-
Slowly add p-toluenesulfonyl chloride (TsCl) (1.2 equivalents).
-
Allow the reaction to stir at 0 °C and then warm to room temperature while monitoring by TLC.
-
Upon completion, quench the reaction with cold water and extract the product with DCM.
-
Wash the organic layer sequentially with dilute HCl, saturated NaHCO3, and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate to yield the tosylated product.
-
-
Diagrams
Caption: General mechanism of base-catalyzed racemization.
Caption: Troubleshooting workflow for minimizing racemization.
References
- BenchChem. (n.d.). Preventing racemization during chiral amine synthesis.
- BenchChem. (n.d.). Preventing racemization of (1R,2S)-1-amino-2-indanol during derivatization.
- Ricci, A. (Ed.). (2017). Organic Carbamates in Drug Design and Medicinal Chemistry. Molecules, 22(11), 1859.
- BenchChem. (n.d.). Minimizing racemization during the synthesis of chiral amino alcohols.
- BenchChem. (n.d.). Preventing racemization of L-Alaninol during reactions.
- BenchChem. (n.d.). Overcoming poor stereoselectivity in chiral amine synthesis.
- BOC Sciences. (n.d.). A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis.
- Ashenhurst, J. (2018). Protecting Groups for Amines: Carbamates. Master Organic Chemistry.
- ResearchGate. (2014). How can we protect an amino group leaving an alcohol group free?.
- Beller, M., et al. (2017). Direct N-alkylation of unprotected amino acids with alcohols. Science Advances, 3(12), e1701522.
- Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups.
- ChemBK. (2024). This compound.
- Wikipedia. (n.d.). Racemization.
- Chem-Station. (2014). Carbamate Protective Groups.
- Chiral Technologies. (n.d.). Troubleshoot Chiral Column Performance: Efficiency & Resolution.
- ResearchGate. (n.d.). The effects of temperature and pH on the stability and activity of recombinant AdhB and AdhE.
- Blackford, K. (2019). Synthesising Complex Chiral Amines Through Resolution-Racemisation-Recycle. University of Bath.
- Google Patents. (1991). US4990666A - Racemization of optically active amino alcohols.
- AAPPTec. (n.d.). Amino Acid Derivatives for Peptide Synthesis.
- Le, T., et al. (2020). Two‐Step Synthesis of Enantiomerically Pure Morphans from (R)‐Carvone. ChemistryOpen, 9(5), 564-574.
- The Royal Society of Chemistry. (2017). Supplementary material for Resolution of a chiral amine and recovery of unwanted enantiomer by racemization.
- Frolova, L. V., et al. (2017). Synthesis of new enantiomerically pure β-amino alcohols of the pinane series. Russian Journal of Organic Chemistry, 53(3), 335-342.
- Wentzel Lab. (2021, February 17). Overview of the 4 Methods to Activate Alcohols [Video]. YouTube.
- Maclennan, S. J., et al. (2022). Arylboronic Acid-Catalyzed Racemization of Secondary and Tertiary Alcohols. The Journal of Organic Chemistry, 87(19), 13083-13090.
- ResearchGate. (2009). Solubility of Amino Acids: Influence of the pH value and the Addition of Alcoholic Cosolvents on Aqueous Solubility.
- Yao, Z. P., et al. (2017). Chiral recognition and determination of enantiomeric excess by mass spectrometry: A review. Analytica Chimica Acta, 972, 1-13.
- Albericio, F., & Carpino, L. A. (2002). Amino Acid-Protecting Groups. Current Protocols in Protein Science, Appendix 3:A.3F.1-A.3F.29.
- Contente, M. L., et al. (2022). High-Yield Synthesis of Enantiopure 1,2-Amino Alcohols from l-Phenylalanine via Linear and Divergent Enzymatic Cascades. ACS Catalysis, 12(7), 4146-4155.
- You, L., et al. (2020). High-throughput assay for determining enantiomeric excess of chiral diols, amino alcohols, and amines and for direct asymmetric reaction screening. Nature Protocols, 15(8), 2639-2655.
- Sharma, M., et al. (2024). Enzymatic Routes for Chiral Amine Synthesis: Protein Engineering and Process Optimization. Catalysts, 14(7), 452.
- ResearchGate. (2011). Enzymatic racemization of alcohols and amines: An approach for bi-enzymatic dynamic kinetic resolution.
- BOC Sciences. (n.d.). Protecting Groups in Peptide Synthesis: A Detailed Guide.
- Guo, J., et al. (2007). Chiral analysis by electrospray ionization mass spectrometry/mass spectrometry. 2. Determination of enantiomeric excess of amino acids. Analytical Chemistry, 79(13), 4979-4986.
- Isidro-Llobet, A., et al. (2019). Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455-2504.
- BenchChem. (n.d.). Assessing Racemization During Amine Protection and Deprotection: A Comparative Guide to Common Protecting Groups.
- AAPPTec. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis.
- ResearchGate. (1999). Synthesis of enantiomerically pure amino acids.
- MDPI. (2024). Effects of Alkaline Extraction pH on Amino Acid Compositions, Protein Secondary Structures, Thermal Stability, and Functionalities of Brewer's Spent Grain Proteins.
- PubMed. (1987). Effect of pH, temperature, and potassium sorbate on amino acid uptake in Salmonella typhimurium 7136.
- Ashenhurst, J. (2015). Alcohol Oxidation: "Strong" & "Weak" Oxidants. Master Organic Chemistry.
- BenchChem. (n.d.). Application Notes and Protocols for Determining Enantiomeric Excess of Amino Acids.
- Wolf, J., et al. (1999). Temperature dependence of amino acid hydrophobicities. Proceedings of the National Academy of Sciences, 96(11), 6065-6070.
Sources
- 1. Racemization - Wikipedia [en.wikipedia.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis [en.highfine.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Organic Carbamates in Drug Design and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. Carbamate Protective Groups | Chem-Station Int. Ed. [en.chem-station.com]
- 11. researchgate.net [researchgate.net]
- 12. Boc-Protected Amino Groups [organic-chemistry.org]
Technical Support Center: Impact of Solvent Choice on the Stereoselectivity of 2-Aminopentan-1-ol Reactions
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the critical role of solvent selection in controlling the stereochemical outcomes of reactions involving 2-aminopentan-1-ol. As a versatile chiral building block, understanding its interaction with different solvent environments is paramount to achieving desired stereoselectivity.
Part 1: Foundational Principles & Frequently Asked Questions
This section addresses the fundamental concepts governing the solvent's influence on stereoselective reactions.
Q1: Why is solvent choice so critical for stereoselectivity in reactions involving chiral amino alcohols like this compound?
A1: Solvent is not merely an inert medium; it is an active participant in the reaction process that can profoundly influence the energy landscape of diastereomeric transition states.[1] For a chiral molecule like this compound, which possesses both a hydrogen-bond donor/acceptor hydroxyl group and a nucleophilic/basic amino group, the solvent's properties dictate how these functional groups are solvated. This solvation affects the molecule's conformation and reactivity, which in turn controls the stereochemical outcome. Key solvent properties and their effects include:
-
Polarity and Dipole Moment: Polar solvents can stabilize charged intermediates and polar transition states. The extent of this stabilization can differ between two diastereomeric transition states, thus altering the activation energy barrier and favoring one pathway over the other.[2]
-
Protic vs. Aprotic Nature: Polar protic solvents (e.g., ethanol, water) can form strong hydrogen bonds with the amine and hydroxyl groups.[3] This can create a "solvent cage," potentially hindering the nucleophilicity of the amine.[3] Conversely, polar aprotic solvents (e.g., THF, acetonitrile) solvate cations well but are less effective at solvating anions, which can enhance the reactivity of anionic nucleophiles.
-
Coordinating Ability: Solvents like ethers (e.g., THF) can coordinate with metal cations (like Li⁺ or Mg²⁺) that are often used in reactions involving enolates. This coordination influences the geometry and rigidity of the transition state, which is a cornerstone of stereocontrol, particularly when this compound is used to form a chiral auxiliary.
Q2: What is a common strategy for using this compound to control stereochemistry, and how does the solvent participate?
A2: A prevalent and powerful strategy is to temporarily incorporate this compound into a substrate to form a chiral auxiliary .[4] One of the most effective classes of auxiliaries derived from amino alcohols are oxazolidinones.[4] The this compound would first be converted into an oxazolidinone, which is then acylated. The resulting N-acyl oxazolidinone can undergo highly diastereoselective reactions, such as alkylations or aldol additions.
The solvent's role in this context is multi-faceted:
-
Enolate Formation: The stereochemistry of the enolate (E vs. Z) is critical. The choice of base and solvent can influence this geometry. For many oxazolidinone-based aldol reactions, a (Z)-enolate is desired, which is often achieved using specific boron or lithium bases in aprotic solvents like THF or diethyl ether.[4]
-
Transition State Organization: In an aldol reaction, the (Z)-enolate forms a rigid, six-membered, chair-like transition state that is chelated to the metal counterion (e.g., Boron). The solvent's ability to coordinate with this metal center affects the tightness of this chelation. Non-coordinating solvents like dichloromethane (CH₂Cl₂) can promote a more rigid, internally chelated state, often leading to higher selectivity. In contrast, more coordinating solvents like THF might compete for metal coordination, potentially loosening the transition state and reducing diastereoselectivity.
Below is a diagram illustrating the logical relationship in using this compound as a chiral auxiliary.
Caption: Workflow for using this compound as a chiral auxiliary.
Part 2: Troubleshooting Guide
This section is formatted as a direct Q&A to address specific problems you may encounter during your experiments.
Q3: My diastereoselectivity is low or non-existent. What are the first solvent-related parameters to check?
A3: Low diastereoselectivity is often a direct consequence of a poorly organized transition state. Here is a troubleshooting workflow to address this issue, focusing on solvent effects.
Caption: Troubleshooting workflow for low stereoselectivity.
Detailed Explanation:
-
Water Content: Trace amounts of water can hydrolyze reagents (e.g., LDA, organometallics) and disrupt the chelated transition state. Always use freshly distilled, anhydrous solvents.
-
Solvent Polarity/Coordination: For chelation-controlled reactions, highly coordinating solvents like THF or DME can compete with the auxiliary for binding to the metal center, leading to a less rigid transition state and lower selectivity. Switching to a non-coordinating solvent like toluene or dichloromethane often enhances selectivity.
-
Temperature: Lowering the reaction temperature (e.g., from -40°C to -78°C) decreases the thermal energy of the system. This makes it more difficult for the reaction to overcome the activation barrier of the higher-energy, disfavored transition state, thereby increasing the ratio of the desired diastereomer.
Q4: My reaction yield is poor, and I suspect the solvent. What should I investigate?
A4: Poor yields can often be traced back to two primary solvent-related issues:
-
Poor Solubility: this compound and its derivatives are polar. If other reactants or reagents are nonpolar, they may not be fully solubilized, leading to a slow, incomplete reaction.
-
Solution: Consider a solvent system that can dissolve all components. Sometimes a solvent mixture is effective. For instance, in some reactions, a mixture of a polar aprotic solvent with an alcohol co-solvent has been shown to improve outcomes.
-
-
Solvent-Induced Reactant Inhibition: Polar protic solvents are particularly problematic with organometallic reagents and strong bases, as they will quench them. Furthermore, they can form strong hydrogen bonds with the nucleophilic amine of this compound, creating a "solvent cage" that sterically and electronically deactivates it.[3]
-
Solution: If you are using the amine as a nucleophile, switch from a protic solvent (like methanol) to a polar aprotic one (like acetonitrile or DMF) to "free" the nucleophile.
-
Q5: I observed a reversal of stereoselectivity when I changed the solvent. Why does this happen?
A5: A reversal in stereoselectivity is a fascinating phenomenon that points to a fundamental change in the reaction mechanism or the nature of the dominant transition state.[1] There are two likely solvent-driven causes:
-
Switch Between Chelated and Non-Chelated Transition States:
-
In a non-coordinating solvent (e.g., CH₂Cl₂), the reaction may proceed through a rigid, metal-chelated transition state, leading to one diastereomer.
-
In a strongly coordinating solvent (e.g., HMPA, or THF for certain metals), the solvent molecules may fully coordinate the metal ion, breaking the internal chelation. The reaction then proceeds through a non-chelated, "open" transition state governed by different steric interactions (e.g., simple dipole alignment), which can favor the opposite diastereomer.
-
-
Dynamic Solvation Effects: The transition states are not static entities; they are in equilibrium with different solvated forms. A change in solvent can shift this equilibrium, making a previously minor reactive species the dominant one. This can lead to non-linear relationships between temperature and enantiomeric excess and, in some cases, a complete reversal of selectivity.[1]
Part 3: Experimental Protocols & Data
Protocol 1: Systematic Solvent Screening for a Diastereoselective Aldol Reaction
This protocol outlines a method for testing various solvents to optimize the diastereoselectivity of an aldol reaction using an N-propionyl oxazolidinone derived from (S)-2-aminopentan-1-ol.
Objective: To determine the optimal solvent for maximizing the diastereomeric excess (d.e.) in the reaction with benzaldehyde.
Materials:
-
(S)-4-propyl-oxazolidin-2-one, N-propionyl derivative
-
Anhydrous solvents: Tetrahydrofuran (THF), Dichloromethane (CH₂Cl₂), Toluene, Diethyl Ether (Et₂O)
-
Diisopropylamine, n-Butyllithium (n-BuLi) (for fresh LDA preparation) or Lithium Diisopropylamide (LDA) solution
-
Benzaldehyde (freshly distilled)
-
Saturated aqueous NH₄Cl solution
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Standard glassware for anhydrous reactions (oven-dried, cooled under Argon/N₂)
Procedure:
-
Setup: Arrange four identical flame-dried, two-neck round-bottom flasks equipped with stir bars, septa, and an Argon/N₂ inlet.
-
Reagent Preparation: Prepare a 0.5 M solution of the N-acyl oxazolidinone in a minimal amount of THF (if necessary for solubility before dispensing).
-
Reaction: a. To each flask, add the N-acyl oxazolidinone (e.g., 0.2 mmol, 1.0 equiv). b. Add 4 mL of the respective anhydrous solvent to be tested (THF, CH₂Cl₂, Toluene, Et₂O) to each corresponding flask. c. Cool all flasks to -78°C in a dry ice/acetone bath. d. To each flask, slowly add LDA (0.22 mmol, 1.1 equiv) dropwise over 5 minutes. Stir the resulting enolate solution for 30 minutes at -78°C. e. Add freshly distilled benzaldehyde (0.24 mmol, 1.2 equiv) dropwise to each flask. f. Stir the reactions at -78°C for 2 hours, then allow them to slowly warm to 0°C over 1 hour.
-
Workup: a. Quench each reaction by adding 2 mL of saturated aqueous NH₄Cl solution. b. Allow the flasks to warm to room temperature. Extract the contents with ethyl acetate (3 x 10 mL). c. Combine the organic layers for each reaction, wash with brine, dry over MgSO₄, filter, and concentrate under reduced pressure.
-
Analysis: a. Take a small, crude sample from each reaction for ¹H NMR analysis to determine the diastereomeric ratio by integrating characteristic, well-resolved proton signals. b. Purify the main product from the most promising reaction via flash column chromatography.
Table 1: Illustrative Data on Solvent Effects on Diastereoselectivity
The following table presents hypothetical, yet representative, data for the aldol reaction described above. This illustrates the typical trends observed when varying solvent polarity and coordinating ability.
| Entry | Solvent | Dielectric Constant (ε) | Diastereomeric Ratio (syn:anti) | Diastereomeric Excess (d.e.) |
| 1 | Toluene | 2.4 | 97 : 3 | 94% |
| 2 | CH₂Cl₂ | 9.1 | 98 : 2 | 96% |
| 3 | Et₂O | 4.3 | 95 : 5 | 90% |
| 4 | THF | 7.6 | 90 : 10 | 80% |
Analysis of Illustrative Data: The non-coordinating solvents, Toluene and CH₂Cl₂, provide the highest diastereoselectivity. This is consistent with the formation of a highly ordered, closed, chelated transition state. The more coordinating ethereal solvents, Et₂O and THF, show a noticeable decrease in selectivity, suggesting they interfere with the metal chelation, leading to a less organized transition state.
References
- Highly Regio-Selective Synthesis of β-Amino Alcohol by Reaction with Aniline and Propylene Carbonate in Self Solvent System over Large Pore Zeolite C
- Synthesis of 1,2-Aminoalcohols through Enantioselective Aminoallylation of Ketones by Cu-Catalyzed Reductive Coupling.
- Catalytic Enantioselective Methods for Synthesis of 1,2-Amino Tertiary Alcohols and Their Analogues. PubMed Central.
- Solvent effects on stereoselectivity: more than just an environment. Royal Society of Chemistry (RSC) Publishing.
- Technical Support Center: Solvent Effects in 1-Amino-2-butanol Reactions. BenchChem.
- Acid and Solvent Effects on the Regioselectivity of Minisci-Type Addition to Quinolines Using Amino Acid Derived Redox Active Esters.
- Chiral auxiliary - Wikipedia. Wikipedia. [Link]
Sources
Technical Support Center: Optimizing Catalyst Loading for Reactions Involving 2-Aminopentan-1-ol Derived Ligands
Welcome to the technical support center for optimizing catalyst loading in reactions utilizing 2-aminopentan-1-ol derived ligands. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical advice for achieving optimal reaction outcomes. This compound and its derivatives are a critical class of chiral ligands in asymmetric synthesis, valued for their effectiveness in creating stereochemically complex molecules.[1][2] Proper catalyst loading is a crucial parameter that directly influences reaction rate, yield, enantioselectivity, and overall process efficiency.[3][4] This resource offers a structured, question-and-answer-based approach to navigate common challenges encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What is a typical starting catalyst loading for reactions with this compound derived ligands?
A typical starting point for catalyst loading in academic settings is often between 1–10 mol%.[5] For highly optimized and efficient catalytic systems, this can sometimes be reduced to less than 1 mol%.[5] Conversely, for particularly challenging substrates or during initial reaction screening, a higher loading of up to 20 mol% may be necessary to achieve a desirable conversion and enantioselectivity.[5] The optimal loading is a balance between reaction time, yield, and stereoselectivity, which must be determined empirically for each specific chemical transformation.[5]
Q2: How does catalyst loading generally impact reaction yield and enantiomeric excess (ee)?
Generally, increasing the catalyst loading leads to a faster reaction rate and higher conversion by providing more active sites for the reactants.[3][6] However, the effect on enantiomeric excess (ee) can be more complex. In some cases, a higher catalyst loading can improve ee, while in others it may have a negligible or even negative effect due to the promotion of side reactions or catalyst aggregation.[6][7] It is crucial to screen a range of catalyst loadings to identify the optimal concentration for a specific reaction.[5]
Q3: My reaction is very slow. Should I just increase the catalyst loading?
While increasing the catalyst loading is a direct approach to accelerate a slow reaction, it should not be the first and only consideration, especially when dealing with expensive catalysts.[5] Before increasing the catalyst amount, other factors should be investigated:
-
Purity of Reagents and Catalyst: Ensure that the catalyst, substrate, and any other reagents are of high purity. Impurities can act as catalyst poisons, inhibiting or deactivating the catalyst.[8][9]
-
Solvent Quality: If the reaction is sensitive to moisture or air, ensure that the solvent is anhydrous and the reaction is performed under an inert atmosphere.[5]
-
Reaction Temperature: The reaction temperature may not be optimal. A moderate increase in temperature can sometimes significantly increase the reaction rate without compromising enantioselectivity. However, in many asymmetric reactions, lower temperatures favor higher enantioselectivity.[5][8]
Q4: Can using too much catalyst be detrimental to the reaction?
Yes, excessive catalyst loading can sometimes have negative consequences. These can include:
-
Increased Side Reactions: High catalyst concentrations can lead to an increase in undesired side reactions, which can lower the yield of the desired product and complicate purification.[7]
-
Catalyst Aggregation: In some cases, particularly with metal-based catalysts, high concentrations can lead to the formation of less active or inactive catalyst aggregates or clusters.[6][10]
-
Economic and Environmental Concerns: From a process chemistry perspective, high catalyst loadings are economically unfavorable and can lead to higher levels of residual catalyst in the final product, posing purification challenges and environmental concerns.
Troubleshooting Guide
This section provides a systematic approach to troubleshooting common issues related to catalyst loading when using this compound derived ligands.
Issue 1: Low or No Conversion to Product
Question: My reaction shows very low or no conversion to the desired product, even after an extended reaction time. What are the potential causes related to catalyst loading and how can I address this?
Answer: Low or no conversion is a frequent challenge that can be attributed to several factors. A systematic approach is necessary to identify and resolve the issue.
Troubleshooting Workflow for Low Conversion
Caption: Decision tree for troubleshooting low reaction conversion.
Detailed Troubleshooting Steps:
| Potential Cause | Troubleshooting Steps | Rationale |
| Insufficient Catalyst Loading | Incrementally increase the catalyst loading (e.g., from 1 mol% to 5 mol%, then 10 mol%).[5][9] | The initial catalyst amount may be too low for the reaction scale or for a particularly unreactive substrate.[9] |
| Inactive or Deactivated Catalyst | - Verify the purity and integrity of the catalyst and ligand. Consider obtaining a fresh batch or repurifying the existing one.[8][9] - Ensure proper handling and storage, especially if the catalyst is sensitive to air or moisture.[8] | The catalyst may have degraded during storage or may have been impure from the start. Catalyst deactivation can occur through various pathways, including poisoning by impurities or thermal degradation.[8][11] |
| Poor Substrate Reactivity | If increasing catalyst loading doesn't help, consider increasing the reaction temperature or concentration.[5] | The substrate itself may be inherently unreactive under the initial conditions.[5] |
| Sub-optimal Reaction Conditions | - Screen a range of temperatures. Lower temperatures often improve enantioselectivity but can decrease the reaction rate.[5] - Perform a solvent screen, as solvent polarity and coordinating ability can significantly impact catalyst performance.[8][9] | The chosen temperature and solvent may not be optimal for the catalytic cycle. |
Issue 2: Low Enantioselectivity (% ee)
Question: My reaction proceeds to a good conversion, but the enantiomeric excess (ee) of my product is low. How can catalyst loading affect this, and what else should I investigate?
Answer: Low enantioselectivity indicates that the catalyst is not effectively discriminating between the two enantiotopic faces of the substrate. While catalyst loading can play a role, other factors are often more significant.
Troubleshooting Workflow for Low Enantioselectivity
Caption: Systematic approach to troubleshooting low enantioselectivity.
Detailed Troubleshooting Steps:
| Potential Cause | Troubleshooting Steps | Rationale |
| Suboptimal Catalyst Loading | Systematically screen catalyst loading (e.g., 1, 5, 10, 15 mol%).[5] | Both excessively low and high catalyst loadings can sometimes lead to poor stereoselectivity. An optimal concentration of the active catalytic species is required. |
| Incorrect Reaction Temperature | Run the reaction at different temperatures (e.g., room temperature, 0 °C, -20 °C, -78 °C).[5] | Lowering the temperature often enhances enantioselectivity by increasing the energy difference between the diastereomeric transition states leading to the two enantiomers.[8] |
| Presence of Impurities | Ensure all reagents, substrates, and the solvent are of high purity.[8][9] | Impurities can act as catalyst poisons or may catalyze a non-selective background reaction, thus lowering the overall ee.[8] |
| Solvent Effects | Screen a range of solvents with varying polarities and coordinating abilities.[8] | The solvent can influence the conformation of the catalyst-substrate complex in the transition state, which is critical for stereodifferentiation.[8] |
Issue 3: Reaction Stalls or Catalyst Deactivation Over Time
Question: My reaction starts well but then slows down or stops completely before reaching full conversion. What could be causing this catalyst deactivation?
Answer: Catalyst deactivation during the reaction is a common problem and can be caused by several factors. Identifying the deactivation pathway is key to resolving the issue.
Potential Catalyst Deactivation Pathways
-
Product Inhibition: The product of the reaction may bind to the catalyst more strongly than the substrate, leading to a decrease in the effective catalyst concentration.[10][12]
-
Thermal Degradation: The catalyst or ligand may not be stable at the reaction temperature, leading to its decomposition over time.[11][13]
-
Poisoning by Impurities: Impurities present in the starting materials or solvent, or generated during the reaction, can irreversibly bind to and deactivate the catalyst.[13]
-
Formation of Inactive Species: The catalyst may aggregate or undergo a chemical transformation to form an inactive species, such as the formation of palladium black in cross-coupling reactions.[10][14]
Experimental Protocol: Catalyst Loading Optimization Screen
This protocol outlines a general procedure for systematically screening catalyst loading for a generic reaction using a this compound derived ligand.
-
Preparation:
-
Set up a series of identical reaction vials or flasks under an inert atmosphere (e.g., nitrogen or argon).
-
Prepare a stock solution of the substrate in the chosen anhydrous solvent.
-
Prepare a stock solution of the this compound derived ligand and the metal precursor (if applicable) in the same solvent.
-
-
Reaction Setup:
-
To each reaction vessel, add the same amount of the substrate stock solution (e.g., 0.1 mmol).
-
Add the appropriate volume of the catalyst/ligand stock solution to each vessel to achieve the desired catalyst loadings (e.g., 1, 2, 5, 10, and 15 mol%).
-
Add any other necessary reagents (e.g., base, additive).
-
Add enough solvent to ensure the final concentration of the substrate is the same in all reactions.
-
-
Execution and Monitoring:
-
Bring the reactions to the desired temperature.
-
Initiate the reaction by adding the final reagent.
-
Monitor the progress of each reaction over time using an appropriate analytical technique (e.g., TLC, GC, or HPLC).
-
-
Analysis:
-
Once the reactions are complete (or have stalled), quench them appropriately.
-
Analyze the conversion and enantiomeric excess for each reaction.
-
Plot the conversion and ee as a function of catalyst loading to determine the optimal conditions.
-
Data Presentation: Example of a Catalyst Loading Screen
| Entry | Catalyst Loading (mol%) | Reaction Time (h) | Conversion (%) | Enantiomeric Excess (ee, %) |
| 1 | 1 | 24 | 35 | 92 |
| 2 | 2 | 24 | 70 | 93 |
| 3 | 5 | 12 | >99 | 93 |
| 4 | 10 | 6 | >99 | 91 |
| 5 | 15 | 4 | >99 | 88 |
This is example data and will vary depending on the specific reaction.
From this example data, a catalyst loading of 5 mol% appears to be optimal, providing excellent conversion and enantioselectivity in a reasonable timeframe. Increasing the loading further only slightly reduces the reaction time at the cost of a small decrease in ee.
References
- Benchchem. (n.d.). Technical Support Center: Troubleshooting Guide for Quincorine Asymmetric Catalysis.
- Suyang. (2025, December 23). What is the effect of catalyst loading on a catalytic reactor? - Blog.
- Benchchem. (n.d.). Technical Support Center: Asymmetric Synthesis Catalyst Selection.
- International Research Journal of Innovations in Engineering and Technology. (2023, June 30). Optimization of Catalyst Loading and Reactor Design for Enhanced Selectivity in Hydrogenation Reactions.
- Benchchem. (2025, December). Optimizing catalyst loading for cinchonine hydrochloride in asymmetric synthesis.
- Otandi, N. (2025, August 8). Effect of Catalyst Concentration on Reaction Rate in Organic Synthesis in Kenya.
- Chemistry For Everyone. (2025, May 15). What Is Meant By Catalyst Loading? - YouTube.
- PubMed. (2019, April 19). Effects of Multiple Catalyst Deactivation Pathways and Continuous Ligand Recycling on the Kinetics of Pd-Catalyzed C-N Coupling Reactions.
- Energy Advances (RSC Publishing). (n.d.). Unlocking catalytic longevity: a critical review of catalyst deactivation pathways and regeneration technologies.
- Slideshare. (n.d.). Troubleshooting of Catalytic Reactors.
- Macmillan Group. (n.d.). Deactivation Pathways in Transition Metal Catalysis.
- Benchchem. (n.d.). Technical Support Center: Optimizing Catalyst Loading for 2-Amino-4-bromopyridine Couplings.
- ResearchGate. (n.d.). Asymmetric Synthesis of Chiral 1,2-Amino Alcohols and Morpholin-2-ones from Arylglyoxals.
- PubMed. (2018, September 7). Asymmetric Synthesis of Chiral 1,2-Amino Alcohols and Morpholin-2-ones from Arylglyoxals.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Asymmetric Synthesis of Chiral 1,2-Amino Alcohols and Morpholin-2-ones from Arylglyoxals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. syhgzben.com [syhgzben.com]
- 4. youtube.com [youtube.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. interesjournals.org [interesjournals.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. macmillan.princeton.edu [macmillan.princeton.edu]
- 11. Unlocking catalytic longevity: a critical review of catalyst deactivation pathways and regeneration technologies - Energy Advances (RSC Publishing) [pubs.rsc.org]
- 12. Effects of Multiple Catalyst Deactivation Pathways and Continuous Ligand Recycling on the Kinetics of Pd-Catalyzed C-N Coupling Reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Troubleshooting of Catalytic Reactors | PPTX [slideshare.net]
- 14. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Isolation of Pure 2-Aminopentan-1-ol
Welcome to the comprehensive technical support guide for the work-up and isolation of pure 2-Aminopentan-1-ol. This resource is designed for researchers, scientists, and drug development professionals to navigate the common and complex challenges encountered during the purification of this versatile amino alcohol. Here, we synthesize established protocols with practical, field-proven insights to ensure you can achieve the highest purity for your downstream applications.
Frequently Asked Questions (FAQs)
Q1: My crude this compound is a viscous oil with a strong amine odor. Is this normal, and what are the likely impurities?
A1: Yes, it is common for crude this compound to be a colorless to pale yellow viscous liquid or a low-melting solid with a characteristic amine smell.[1] The primary impurities depend on the synthetic route. If you've used a reduction of an amino acid or its ester, you might have unreacted starting material or reducing agent byproducts.[2][3] For syntheses involving ring-opening of epoxides, residual epoxide or diol byproducts could be present.[4] Water is also a common impurity that can affect the physical state and subsequent reactions.[5]
Q2: I'm struggling with low recovery during aqueous work-up. Why is this happening?
A2: this compound has significant solubility in water due to the presence of both a hydroxyl and an amino group, which can participate in hydrogen bonding.[1] This high water solubility often leads to poor partitioning into less polar organic solvents during extraction, resulting in low recovery. To circumvent this, "salting out" by saturating the aqueous layer with a salt like sodium chloride can decrease the solubility of the amino alcohol and improve extraction efficiency.
Q3: Can I purify this compound by standard silica gel chromatography?
A3: Standard silica gel chromatography can be challenging for purifying amines like this compound. The basic nature of the amino group leads to strong interactions with the acidic silica surface, which can result in significant peak tailing and even irreversible adsorption of your product.[5] While not impossible, it often requires modification of the mobile phase, such as the addition of a small amount of a competitive base like triethylamine or ammonium hydroxide, to achieve reasonable separation.[5]
Q4: What is the best method to remove residual water from my purified this compound?
A4: For removing residual water, azeotropic distillation is a highly effective method.[5] By dissolving your this compound in a solvent that forms a low-boiling azeotrope with water, such as toluene, you can selectively remove the water as the azeotrope distills. For smaller scales or trace amounts of water, drying over anhydrous sodium sulfate or magnesium sulfate followed by filtration is a viable option.[5]
Troubleshooting Guide: From Crude Mixture to Pure Product
This section provides a systematic approach to troubleshooting common issues encountered during the isolation of this compound.
Issue 1: Emulsion Formation During Liquid-Liquid Extraction
Problem: A stable emulsion has formed at the interface of the aqueous and organic layers, making separation difficult.
Root Cause Analysis & Solution:
-
Cause: The amphiphilic nature of this compound can act as a surfactant, stabilizing emulsions. High pH can also contribute to this.
-
Troubleshooting Steps:
-
Break the Emulsion: Add a small amount of brine (saturated NaCl solution). The increased ionic strength of the aqueous phase can help break the emulsion.
-
Filtration: For persistent emulsions, filtering the entire mixture through a pad of Celite® or glass wool can sometimes break the emulsion.
-
Solvent Modification: Adding a small amount of a more polar solvent like ethanol to the organic phase can sometimes destabilize the emulsion.
-
Centrifugation: If available, centrifuging the mixture is a highly effective method for separating the layers.
-
Issue 2: Product Loss During Acid-Base Extraction
Problem: After performing an acid wash to remove non-basic impurities and then basifying to extract the product, the final yield is significantly lower than expected.
Root Cause Analysis & Solution:
-
Cause: Incomplete extraction of the protonated amine into the aqueous acidic layer or incomplete deprotonation and extraction back into the organic layer are common culprits.
-
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low yield in acid-base extraction.
Issue 3: Difficulty in Achieving High Purity by Distillation
Problem: Distillation of this compound results in co-distillation of impurities or thermal decomposition.
Root Cause Analysis & Solution:
-
Cause: this compound has a relatively high boiling point (approximately 194-195 °C), which can be close to the boiling points of certain impurities.[1] At these temperatures, thermal degradation can also occur.
-
Troubleshooting & Optimization:
-
Vacuum Distillation: Performing the distillation under reduced pressure is crucial. This significantly lowers the boiling point, preventing thermal decomposition and often improving the separation from less volatile impurities.
-
Fractional Distillation: If impurities have boiling points close to that of your product, using a fractional distillation column (e.g., a Vigreux or packed column) will provide the necessary theoretical plates for a good separation.
-
Purity Analysis of Fractions: Collect multiple small fractions and analyze their purity by techniques like GC-MS or NMR spectroscopy to identify the purest fractions to combine.
-
Issue 4: Separation of Enantiomers of this compound
Problem: The final application requires a single enantiomer, but the synthesis produced a racemic mixture.
Root Cause Analysis & Solution:
-
Cause: Most standard synthetic routes will produce a racemic mixture unless a chiral catalyst or starting material is used.
-
Resolution Strategy:
-
Diastereomeric Salt Formation: This is a classic and effective method for resolving racemic amines.[5]
-
Choice of Resolving Agent: A chiral acid, such as L-(+)-tartaric acid or (R)-(-)-mandelic acid, is reacted with the racemic this compound.[5][6] This forms a pair of diastereomeric salts which have different solubilities.
-
Fractional Crystallization: The diastereomeric salts are separated by fractional crystallization from a suitable solvent (e.g., ethanol or methanol-water mixtures).
-
Liberation of the Free Amine: The separated diastereomeric salt is then treated with a base to liberate the enantiomerically pure amine, which can then be extracted.
-
-
Caption: Workflow for chiral resolution via diastereomeric salt formation.
Experimental Protocols
Protocol 1: General Acid-Base Extraction for Purification
-
Dissolution: Dissolve the crude this compound in a suitable water-immiscible organic solvent (e.g., dichloromethane or ethyl acetate).
-
Acid Wash: Transfer the solution to a separatory funnel and extract with 1 M HCl (aq). Repeat the extraction 2-3 times. Combine the aqueous layers (this now contains your protonated product).
-
Back-Wash: Wash the combined aqueous layers with a small amount of the organic solvent to remove any residual neutral or acidic impurities.
-
Basification: Cool the aqueous layer in an ice bath and slowly add a strong base (e.g., 6 M NaOH) with stirring until the pH is >12.
-
Product Extraction: Extract the now deprotonated this compound with the organic solvent. Repeat the extraction 3-5 times for optimal recovery.
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield the purified this compound.
Protocol 2: Vacuum Distillation
-
Setup: Assemble a vacuum distillation apparatus. Ensure all glassware is dry and the joints are properly sealed.
-
Charge the Flask: Add the crude or extracted this compound to the distillation flask along with a few boiling chips or a magnetic stir bar.
-
Apply Vacuum: Slowly and carefully apply vacuum to the system.
-
Heating: Gently heat the distillation flask using a heating mantle.
-
Collect Fractions: Collect the fraction that distills at the expected boiling point for the given pressure. It is advisable to collect a small forerun fraction and discard it.
-
Characterization: Analyze the purity of the collected fraction(s) using appropriate analytical techniques.
Data Summary
| Property | Value | Source |
| Molecular Formula | C5H13NO | [1] |
| Molecular Weight | 103.16 g/mol | [7] |
| Boiling Point | 194-195 °C (at 760 mmHg) | [1] |
| Density | ~0.922 g/mL at 25 °C | [1] |
| Solubility | Soluble in water and some organic solvents like ethanol. | [1] |
References
- ChemBK. (2024). This compound.
- PubChem. (n.d.). 2-Amino-1-pentanol. National Center for Biotechnology Information.
- Google Patents. (n.d.). NL8703159A - Process for the extraction of alfa-aminoalkoholes.
- Google Patents. (n.d.). JP2000026381A - Isolation of aminoalcohol.
- Google Patents. (n.d.). US3944617A - Synthesis of dl-2-amino-1-butanol.
- Taylor & Francis Online. (2008). Studies of the Interactions of Amino Alcohols Using High Performance Liquid Chromatography with Crown Ether Stationary Phases.
- Taylor & Francis. (n.d.). Amino alcohols – Knowledge and References.
Sources
- 1. chembk.com [chembk.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. taylorandfrancis.com [taylorandfrancis.com]
- 4. JP2000026381A - Isolation of aminoalcohol - Google Patents [patents.google.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. US3944617A - Synthesis of dl-2-amino-1-butanol - Google Patents [patents.google.com]
- 7. 2-Amino-1-pentanol | C5H13NO | CID 249017 - PubChem [pubchem.ncbi.nlm.nih.gov]
Preventing the formation of impurities during the storage of 2-Aminopentan-1-ol
Welcome to the comprehensive technical support guide for researchers, scientists, and drug development professionals working with 2-Aminopentan-1-ol (CAS No: 16369-14-5 [dl-racemate]).[1] This resource is designed to provide in-depth, field-proven insights into preventing the formation of impurities during the storage of this critical chemical intermediate. Our goal is to equip you with the knowledge to ensure the long-term stability and integrity of your materials, thereby safeguarding the reliability and reproducibility of your experimental outcomes.
Introduction: The Challenge of this compound Stability
This compound is a valuable bifunctional molecule, featuring both a primary amine and a primary alcohol functional group.[2] This inherent reactivity, while advantageous in synthesis, also makes the compound susceptible to degradation during storage if not handled under optimal conditions. The formation of impurities can have significant consequences, ranging from altered reactivity in subsequent synthetic steps to the introduction of unwanted side products in drug development pipelines. This guide provides a proactive approach to impurity prevention through a detailed exploration of degradation mechanisms, recommended storage protocols, and robust analytical methods for purity assessment.
Frequently Asked Questions (FAQs)
Q1: What are the primary environmental factors that can cause the degradation of this compound?
A1: The primary environmental factors of concern are exposure to atmospheric oxygen, carbon dioxide, moisture, and elevated temperatures. The amine functional group is particularly susceptible to oxidation and reaction with carbon dioxide, while the hydroxyl group can also undergo oxidation. Elevated temperatures can accelerate these degradation processes and potentially lead to dimerization or other side reactions.
Q2: I've noticed a color change in my sample of this compound, from colorless to a pale yellow. What could be the cause?
A2: A color change to pale yellow is often an early indicator of degradation, typically due to oxidation of the amine functional group. While minor color changes may not significantly impact all applications, it is a sign that the storage conditions should be reviewed and optimized to prevent further impurity formation. We recommend performing an analytical purity check to assess the extent of degradation.
Q3: Can this compound be stored at room temperature?
A3: While short-term storage at room temperature may be acceptable for some applications, for long-term stability, it is highly recommended to store this compound in a cool, dry, and dark environment, preferably under an inert atmosphere such as argon or nitrogen. Refrigeration (2-8 °C) is a standard practice for preserving the integrity of amino alcohols.
Q4: Is it necessary to use an inert atmosphere for storing this compound?
A4: Yes, for ensuring the highest purity over extended periods, an inert atmosphere is crucial. Oxygen can lead to the formation of oxidative degradation products, and carbon dioxide can react with the primary amine to form carbamates. By displacing air with an inert gas, you significantly minimize these degradation pathways.
Q5: What is the expected shelf-life of this compound under ideal storage conditions?
A5: When stored under the recommended conditions (refrigerated, under an inert atmosphere, and protected from light and moisture), this compound should remain stable for several years. However, it is best practice to re-analyze the purity of the material if it has been in storage for an extended period, especially before use in a critical application.
Troubleshooting Guide: Identifying and Mitigating Impurity Formation
This section addresses specific issues you might encounter and provides actionable steps to resolve them.
| Observed Issue | Potential Cause(s) | Recommended Action(s) |
| Appearance of new peaks in HPLC analysis | Formation of degradation products due to oxidation, reaction with CO2, or dimerization. | 1. Confirm the identity of the new peaks using LC-MS or GC-MS. 2. Review storage conditions: ensure the container is properly sealed under an inert atmosphere and stored at the correct temperature. 3. If the material is old, consider repurification by distillation or chromatography, or procure a fresh batch. |
| Decrease in assay value (purity) | Gradual degradation of this compound over time. | 1. Implement a routine re-testing schedule for long-term stored materials. 2. For critical applications, use freshly opened or recently qualified material. 3. Consider aliquoting the material upon receipt to minimize repeated exposure of the entire batch to the atmosphere. |
| Inconsistent reaction outcomes | The presence of unknown impurities may be interfering with the desired chemical transformation. | 1. Perform a comprehensive impurity profile analysis of the this compound starting material. 2. If impurities are identified, assess their potential to interfere with your reaction chemistry. 3. Purify the starting material or use a higher purity grade. |
| Formation of a white precipitate | Possible formation of a carbamate salt from the reaction of the amine with atmospheric carbon dioxide. | 1. Minimize exposure to air during handling and storage. 2. Store under a positive pressure of an inert gas. 3. The precipitate may be filtered, but the remaining liquid should be analyzed for purity as other degradation products may also be present. |
Potential Degradation Pathways
Understanding the potential chemical transformations that this compound can undergo is fundamental to preventing impurity formation. The following diagram illustrates the three primary degradation pathways.
Caption: Potential degradation pathways of this compound.
Recommended Experimental Protocols
Protocol 1: Recommended Storage Procedure for this compound
Objective: To ensure the long-term stability and purity of this compound.
Materials:
-
This compound
-
Amber glass vial with a PTFE-lined screw cap
-
Source of inert gas (Argon or Nitrogen)
-
Schlenk line or glove box (optional, for optimal inerting)
-
Refrigerator (2-8 °C)
Procedure:
-
Procurement: Obtain high-purity this compound from a reputable supplier.
-
Aliquoting: Upon receipt, if the quantity is large, consider aliquoting the material into smaller, single-use vials. This minimizes the exposure of the entire batch to the atmosphere with each use.
-
Inerting: Before sealing, flush the headspace of the vial with a gentle stream of inert gas for 1-2 minutes to displace any air. If using a Schlenk line or glove box, perform all transfers within the inert environment.
-
Sealing: Tightly seal the vial with the PTFE-lined cap to ensure an airtight closure.
-
Storage: Place the sealed vial in a refrigerator maintained at 2-8 °C. Ensure the location is dark to protect from light.
-
Re-equilibration: Before opening a refrigerated vial, allow it to warm to room temperature. This prevents condensation of atmospheric moisture into the cold sample, which could lead to hydrolysis or other water-mediated degradation.
Protocol 2: General Method for Impurity Profiling by HPLC
Objective: To assess the purity of this compound and detect the presence of potential impurities.
Instrumentation and Columns:
-
High-Performance Liquid Chromatography (HPLC) system with a UV or a Charged Aerosol Detector (CAD).
-
Reversed-Phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).
Reagents:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Trifluoroacetic acid (TFA) or Formic acid (for mobile phase modification)
Procedure:
-
Sample Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., a mixture of water and acetonitrile) at a concentration of approximately 1 mg/mL.
-
Further dilute the stock solution to a working concentration of around 0.1 mg/mL.
-
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% TFA or Formic acid in Water.
-
Mobile Phase B: 0.1% TFA or Formic acid in Acetonitrile.
-
-
Chromatographic Conditions (Example Gradient):
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30 °C
-
Detection: UV at 210 nm (or CAD)
-
Gradient:
-
0-5 min: 5% B
-
5-25 min: 5% to 95% B
-
25-30 min: 95% B
-
30.1-35 min: 5% B (re-equilibration)
-
-
-
Data Analysis:
-
Integrate all peaks in the chromatogram.
-
Calculate the area percentage of the main peak to determine the purity.
-
Investigate any impurity peaks that are above a certain threshold (e.g., 0.1%) using a mass spectrometer (LC-MS) for identification.
-
Caption: General workflow for impurity analysis of this compound.
References
- ChemBK. (2024). This compound.
- Tokyo Chemical Industry Co., Ltd. (n.d.). DL-2-Aminopentan-1-ol.
- Sigma-Aldrich. (n.d.). (R)-(-)-2-Amino-1-pentanol.
- Sigma-Aldrich. (n.d.). (S)-(+)-2-Amino-1-pentanol.
- National Center for Biotechnology Information. (n.d.). 2-Amino-1-pentanol. PubChem Compound Database.
- BenchChem. (2025). Analytical Methods for the Characterization of 4-Aminopentan-2-ol: Application Notes and Protocols.
- Medicines for All Institute. (2019). Process Development Report: A Low-Cost Route to (R)-3-Aminobutan-1-ol.
- NIST. (n.d.). 2-Amino-1-pentanol hydrochloride. NIST Chemistry WebBook.
- Google Patents. (n.d.). CN101033193A - Method of synthesizing 2-aminopropanol.
- National Center for Biotechnology Information. (n.d.). CID 158733068. PubChem Compound Database.
- Scientific Laboratory Supplies. (n.d.). (-)-2-Amino-1-pentanol, 97%.
- Frontiers. (2022). Biosynthesis of Chiral Amino Alcohols via an Engineered Amine Dehydrogenase in E. coli.
- Chemass. (n.d.). Pharmaceutical Impurity Analysis Overview.
- MDPI. (2021). Two-Step Derivatization of Amino Acids for Stable-Isotope Dilution GC–MS Analysis.
- PubMed Central (PMC). (n.d.). Quantitative Analysis of amino acid oxidation markers by tandem mass spectrometry.
- ResearchGate. (n.d.). Analysis of degradation products of nerve agents via post-pentafluorobenzylation liquid chromatography-tandem mass spectrometry.
- PubMed Central (PMC). (2017). Thermal degradation of aqueous 2-aminoethylethanolamine in CO2 capture; identification of degradation products, reaction mechanisms and computational studies.
- ResearchGate. (n.d.). Figure 4. GC-MS chromatograms of the degraded MEA solutions in the two....
Sources
Technical Support Center: Enhancing the Reactivity of 2-Aminopentan-1-ol in C-C Bond Formation
Introduction
Welcome to the technical support center for 2-aminopentan-1-ol. This guide is designed for researchers, chemists, and drug development professionals who are leveraging this versatile bifunctional molecule in synthetic routes involving carbon-carbon bond formation. This compound, a 1,2-amino alcohol, is a valuable chiral building block, but its dual nucleophilic nature—a primary amine and a primary alcohol—presents a significant and often underestimated challenge: achieving chemoselectivity.[1][2]
This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to help you navigate these challenges, enhance reactivity at the desired position, and optimize your synthetic outcomes. Our approach is rooted in explaining the causal mechanisms behind experimental choices, ensuring that every protocol is a self-validating system.
Section 1: The Fundamental Reactivity & Chemoselectivity Challenge
This section addresses the intrinsic chemical properties of this compound that govern its reactivity.
Q1: What are the primary reactive sites on this compound, and how does their reactivity compare?
Answer: this compound has two nucleophilic functional groups: the primary amine (-NH₂) at the C2 position and the primary hydroxyl (-OH) at the C1 position.
-
Under Neutral or Basic Conditions: The primary amine is generally a stronger nucleophile than the primary alcohol.[3] Therefore, in reactions with electrophiles like acyl chlorides or alkyl halides without specific catalysts or directing groups, the amine will typically react preferentially to form N-acylated or N-alkylated products.
-
Under Acidic Conditions: The reactivity landscape inverts. The amine group, being more basic, is readily protonated to form a non-nucleophilic ammonium salt (-NH₃⁺). This effectively "deactivates" the amine, leaving the hydroxyl group as the only available nucleophile for subsequent reactions.[3]
This pH-dependent reactivity is the cornerstone of controlling which site on the molecule reacts.
Caption: pH-dependent nucleophilicity of this compound.
Section 2: The Critical Role of Protecting Groups in C-C Bond Formation
To effectively use this compound in multi-step syntheses, especially those involving C-C bond formation where a specific functional group must react, a robust protecting group strategy is not just recommended—it's essential.[4][5]
Q2: My reaction with an electrophile is resulting in a mixture of N- and O-substituted products. How do I solve this?
Answer: This is a classic chemoselectivity problem arising from the dual nucleophilicity discussed in Q1. The most reliable solution is to temporarily "mask" or protect the functional group you do not want to react.[4] By protecting the more reactive amine, you can force reactions to occur exclusively at the hydroxyl site, and vice-versa.
Q3: Which protecting group should I use for the amine function to facilitate C-C bond formation via the hydroxyl group?
Answer: The choice of an amine protecting group depends on its stability to the conditions of your planned C-C bond formation and the ease of its subsequent removal. This is known as an "orthogonal protecting group strategy."[6][7] For most C-C bond-forming reactions, carbamate-based protecting groups are ideal.
Table 1: Comparison of Common Amine Protecting Groups
| Protecting Group | Structure | Introduction Reagent | Cleavage Conditions | Key Advantages & Stability |
| Boc (tert-Butoxycarbonyl) | Boc-NH-R | Boc Anhydride (Boc₂O) | Strong Acid (e.g., TFA, HCl in dioxane) | Stable to base, hydrogenolysis, and many nucleophiles. Ideal for Grignard reactions.[4] |
| Cbz (Carboxybenzyl) | Cbz-NH-R | Benzyl Chloroformate | Catalytic Hydrogenolysis (H₂, Pd/C) | Stable to acidic and basic conditions. Cleavage is clean but incompatible with reducible groups (alkenes, alkynes).[6] |
| Ts (Tosyl) | Ts-NH-R | Tosyl Chloride (TsCl) | Strong reducing agents (e.g., Na/NH₃) or strong acid. | Very robust. Makes the N-H proton acidic. Stable to most conditions but can be difficult to remove.[6] |
For C-C bond formation where the hydroxyl group is first activated (e.g., converted to a tosylate or mesylate leaving group) and then displaced by a carbon nucleophile, the Boc group is often the best choice due to its stability under the basic conditions required for making the leaving group and its easy removal afterward.
Q4: How do I implement a protecting group strategy for a reaction at the hydroxyl site?
Answer: A typical workflow involves three key stages: protection, C-C bond formation, and deprotection.
Caption: Workflow for a protecting group-mediated C-C bond formation.
Section 3: Troubleshooting C-C Bond Formation Reactions
This section addresses specific issues you may encounter during the C-C bond-forming step itself.
Q5: I am attempting to use N-protected this compound in a modern cross-coupling reaction, but the results are poor. What should I consider?
Answer: Modern photoredox and dual-catalytic systems have revolutionized C-C bond formation, but they are sensitive to specific reaction parameters.[8][9]
-
Problem: Low or No Conversion in Ni/Ir Photoredox Catalysis.
-
Root Cause Analysis & Solutions:
-
Oxygen Contamination: Many photocatalytic cycles are quenched by oxygen. Ensure your reaction vessel and solvents are thoroughly degassed using a freeze-pump-thaw cycle or by sparging with an inert gas (Argon or Nitrogen) for an extended period.[8]
-
Incorrect Light Source: The photocatalyst has a specific absorption maximum. Ensure your light source (e.g., Blue LED) wavelength matches the catalyst's requirements. Check the intensity and distance of the light source from the reaction vessel.
-
Substrate Activation: For coupling with C(sp³)-H bonds, the amino alcohol derivative may need to be activated. For example, chiral amino acids are often converted to acid chlorides or N-acyllutidinium intermediates to facilitate the reaction.[9] Consider if a similar activation of your N-protected amino alcohol (e.g., conversion of the -OH to a different group) is necessary for the chosen catalytic cycle.
-
Catalyst/Ligand Choice: The ligand on the nickel catalyst is critical for success and enantioselectivity. Screen different chiral ligands if you are seeing poor results or racemization.[9]
-
-
-
Problem: Side Reactions or Decomposition.
-
Root Cause Analysis & Solutions:
-
Over-reduction/Oxidation: The excited state of the photocatalyst can be highly oxidizing or reducing. This can lead to undesired side reactions with your substrate. You may need to adjust the redox potential by choosing a different photocatalyst.
-
Solvent Incompatibility: The solvent must dissolve all components and be stable to the reaction conditions. Common solvents include DMF, DMSO, and acetonitrile. Ensure they are anhydrous.
-
-
Q6: I'm trying to form an oxazolidine ring with a carbonyl compound as a protecting strategy, but I'm getting a complex mixture instead of the desired imine/Schiff base. Why?
Answer: The reaction of 1,2-amino alcohols with aldehydes or ketones can lead to an equilibrium between the open-chain imine (Schiff base) and the cyclic oxazolidine.[3] This is a common side reaction that is often reversible.
-
Root Cause Analysis & Solutions:
-
Thermodynamic vs. Kinetic Control: The oxazolidine is often the thermodynamically more stable product. To favor the imine, you typically need to remove water as it is formed, for example, by using a Dean-Stark apparatus or molecular sieves.
-
Steric Hindrance: Bulky aldehydes or ketones are less likely to form the cyclic oxazolidine. If your goal is imine formation, consider using a more sterically hindered carbonyl compound if the synthesis allows.
-
Reaction Conditions: Running the reaction under strictly anhydrous conditions will push the equilibrium towards the imine if water is removed.
-
Section 4: FAQs - Characterization and Purification
Q7: How can I definitively confirm whether I have synthesized the N-substituted or O-substituted product?
Answer: Spectroscopic analysis is the most powerful tool for distinguishing between these isomers. NMR, IR, and Mass Spectrometry each provide unique and complementary information.[10][11]
Table 2: Diagnostic Spectroscopic Data for N- vs. O-Acylated this compound
| Technique | N-Acylated Product (Amide) | O-Acylated Product (Ester) |
| ¹H NMR | - Disappearance of primary amine protons (-NH₂).- Appearance of a single amide proton (-NH, broad singlet).- Significant downfield shift of the C2 methine proton (-CH(NHAc)-). | - Amine protons (-NH₂) are retained.- Significant downfield shift of the C1 methylene protons (-CH₂OAc).- The C2 methine proton is less affected. |
| ¹³C NMR | - Downfield shift of the C2 carbon.- Appearance of an amide carbonyl carbon (~170 ppm). | - Downfield shift of the C1 carbon.- Appearance of an ester carbonyl carbon (~171 ppm). |
| IR Spec | - Disappearance of N-H scissoring (~1600 cm⁻¹).- Appearance of a strong amide C=O stretch (~1650 cm⁻¹).- O-H stretch (~3300 cm⁻¹) is retained. | - N-H stretches (~3300-3400 cm⁻¹) are retained.- Appearance of a strong ester C=O stretch (~1735 cm⁻¹).- Disappearance of the O-H stretch. |
| Mass Spec | Fragmentation pattern will show characteristic loss of the propyl group and fragments containing the N-acyl moiety. | Fragmentation pattern will show characteristic loss of the acyloxy group from the C1 position. |
Q8: What are the best practices for purifying products derived from this compound?
Answer: The basic nature of the amine group can cause issues during purification, particularly with silica gel chromatography.
-
Column Chromatography:
-
Tailing/Streaking: Free amines can interact strongly with the acidic silanol groups on the surface of silica gel, leading to poor separation and significant tailing of the product spot on TLC and the peak during column chromatography.
-
Solution: Deactivate the silica gel by adding a small amount of a non-nucleophilic base to your eluent system. Typically, 0.5-1% triethylamine (NEt₃) or pyridine in the ethyl acetate/hexane (or similar) mobile phase is sufficient to ensure sharp peaks and good separation.
-
-
Crystallization: If your product is a solid, recrystallization is an excellent method for achieving high purity. Screen various solvent systems (e.g., ethyl acetate/hexanes, ethanol/water, dichloromethane/pentane) to find optimal conditions.
-
Distillation: For non-protected this compound or low-boiling point derivatives, vacuum distillation can be an effective purification method.[12]
Section 5: Experimental Protocol
Protocol: Boc-Protection of this compound
This protocol describes the selective protection of the amine group, a crucial first step for many synthetic routes involving C-C bond formation at the hydroxyl position.
Materials:
-
This compound (1.0 eq)
-
Di-tert-butyl dicarbonate (Boc₂O) (1.1 eq)
-
Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve this compound in DCM (approx. 0.2 M concentration). Cool the solution to 0 °C in an ice bath with magnetic stirring.
-
Addition of Reagent: Dissolve Boc₂O in a minimal amount of DCM and add it dropwise to the stirred solution of the amino alcohol over 15-20 minutes.
-
Reaction Monitoring: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up:
-
Quench the reaction by adding saturated aqueous NaHCO₃ solution and stir for 10 minutes.
-
Transfer the mixture to a separatory funnel. Separate the organic layer.
-
Extract the aqueous layer twice with DCM.
-
Combine the organic layers and wash with brine.
-
Dry the combined organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
-
Purification: The crude N-Boc-2-aminopentan-1-ol can typically be purified by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield a pure oil or solid.
References
- Vertex AI Search. (2025). Catalytic Enantioselective Methods for Synthesis of 1,2-Amino Tertiary Alcohols and Their Analogues. PubMed Central.
- Vertex AI Search. (N.d.). Formation of C-C Bonds via Catalytic Hydrogenation and Transfer Hydrogenation.
- Vertex AI Search. (N.d.). Catalytic Chemoselective C-N and C-O Cross-Coupling of Amino Alcohols.
- ChemBK. (2024). This compound.
- Organic Chemistry Portal. (N.d.). Protective Groups.
- Organic Chemistry Portal. (N.d.). Synthesis of 1,2-amino alcohols.
- American Chemical Society Publications. (2021). Synthesis of 1,2-Aminoalcohols through Enantioselective Aminoallylation of Ketones by Cu-Catalyzed Reductive Coupling. Organic Letters.
- Thermo Fisher Scientific. (2025).
- Vertex AI Search. (N.d.). Optimization of reaction conditions.
- Khan Academy. (2018). Protecting Groups in Organic Synthesis. YouTube.
- Wikipedia. (N.d.). Protecting group.
- Total Synthesis. (N.d.). Protecting Groups In Organic Chemistry.
- PubMed Central. (N.d.). Combining Bayesian optimization and automation to simultaneously optimize reaction conditions and routes.
- Neliti. (2024). PROTECTING GROUPS FOR ORGANIC SYNTHESIS.
- Royal Society of Chemistry. (N.d.). Combining Bayesian optimization and automation to simultaneously optimize reaction conditions and routes.
- National Institutes of Health. (N.d.). 2-Amino-1-pentanol. PubChem.
- BenchChem. (2025). Technical Support Center: Optimizing Reaction Conditions for 1-Amino-2-butanol.
- BenchChem. (2025). A Comparative Spectroscopic Guide to 2-amino-1-propanol and 1-amino-2-propanol.
- BenchChem. (N.d.).
- Vertex AI Search. (2025). Reductive cross-coupling reactions (RCCR) between C=N and C=O for β-amino alcohol synthesis.
- BenchChem. (2025). Common side reactions with 1-Amino-2-butanol.
- Vertex AI Search. (N.d.). Challenges and strategy for the cross-coupling of chiral amino acids.
- PubMed Central. (2022).
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Protective Groups [organic-chemistry.org]
- 5. total-synthesis.com [total-synthesis.com]
- 6. Protecting group - Wikipedia [en.wikipedia.org]
- 7. media.neliti.com [media.neliti.com]
- 8. researchgate.net [researchgate.net]
- 9. Stereoretentive cross-coupling of chiral amino acid chlorides and hydrocarbons through mechanistically controlled Ni/Ir photoredox catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. chembk.com [chembk.com]
Validation & Comparative
A Comparative Guide to 2-Aminopentan-1-ol and Other Amino Alcohol Chiral Auxiliaries in Asymmetric Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the pursuit of enantiomerically pure compounds, the strategic use of chiral auxiliaries remains a cornerstone of modern asymmetric synthesis. These molecular scaffolds temporarily impart chirality to a prochiral substrate, directing subsequent transformations to achieve high levels of stereocontrol. Among the diverse array of chiral auxiliaries, those derived from amino alcohols have proven to be particularly versatile and effective. This guide provides an in-depth comparative analysis of 2-aminopentan-1-ol (L-norvalinol), a non-proteinogenic amino alcohol, alongside a selection of commonly employed amino alcohol-derived chiral auxiliaries: (S)-valinol, (S)-prolinol, and (1R,2S)-norephedrine.
This technical guide moves beyond a simple cataloging of options, offering a critical evaluation of their performance in key asymmetric reactions, namely alkylation and aldol reactions. By examining the structural nuances and their influence on stereochemical outcomes, this guide aims to equip researchers with the insights necessary to make informed decisions in the design and execution of stereoselective syntheses.
The Foundation of Stereocontrol: Amino Alcohol-Derived Chiral Auxiliaries
The efficacy of amino alcohol chiral auxiliaries stems from their ability to form rigid, predictable conformational structures, most notably oxazolidinones.[1][2] The amino alcohol is condensed with a carbonyl source, such as phosgene or a carbonate, to form a five-membered heterocyclic ring. This oxazolidinone can then be N-acylated with a prochiral carboxylic acid derivative. Deprotonation of the α-carbon of the acyl group generates a chiral enolate, where one face is effectively shielded by the substituent(s) on the oxazolidinone ring, which is derived from the original amino alcohol. This steric hindrance directs the approach of an electrophile, leading to the formation of a new stereocenter with a high degree of diastereoselectivity.[2][3] Following the stereoselective transformation, the chiral auxiliary can be cleaved under mild conditions to yield the desired enantiomerically enriched product, and the auxiliary can often be recovered and reused.[1]
Comparative Performance in Asymmetric Alkylation
Asymmetric alkylation of enolates is a fundamental C-C bond-forming reaction and a key testing ground for the efficacy of chiral auxiliaries. The following data compares the performance of oxazolidinone auxiliaries derived from this compound, (S)-valinol, and (1R,2S)-norephedrine in the alkylation of a propionyl group with benzyl bromide.
| Chiral Auxiliary Source | Structure of Auxiliary | Diastereomeric Ratio (d.r.) | Yield (%) |
| This compound (L-Norvalinol) | (S)-4-Propyl-2-oxazolidinone | >95:5 | ~85-95 |
| (S)-Valinol | (S)-4-Isopropyl-2-oxazolidinone | >99:1 | 90-95 |
| (1R,2S)-Norephedrine | (4R,5S)-4-Methyl-5-phenyl-2-oxazolidinone | ~95:5 | ~85 |
Note: Data for this compound is representative of similar acyclic amino alcohol-derived auxiliaries. Direct comparative studies are limited.
Analysis:
The data highlights the excellent stereodirecting ability of these amino alcohol-derived auxiliaries. The valinol-derived auxiliary, a classic "Evans auxiliary," demonstrates exceptional diastereoselectivity, which is attributed to the bulky isopropyl group effectively blocking one face of the enolate. The norephedrine-derived auxiliary also provides high selectivity, with the phenyl group playing a key role in the stereochemical control. The this compound (norvalinol) derived auxiliary, with its propyl group, is expected to provide high levels of diastereoselectivity, comparable to other acyclic amino alcohol-derived auxiliaries. The subtle differences in performance can be attributed to the varying steric demands of the substituent at the 4-position of the oxazolidinone ring.
Comparative Performance in Asymmetric Aldol Reactions
The aldol reaction is another powerful tool for C-C bond formation, capable of creating two new stereocenters simultaneously. The stereochemical outcome is highly dependent on the geometry of the enolate and the structure of the chiral auxiliary.
| Chiral Auxiliary Source | Structure of Auxiliary | Aldehyde | Diastereomeric Excess (d.e.) | Yield (%) |
| This compound (L-Norvalinol) | (S)-4-Propyl-2-oxazolidinone | Benzaldehyde | >95% | ~70-80 |
| (S)-Valinol | (S)-4-Isopropyl-2-oxazolidinone | Benzaldehyde | >98% | 80 |
| (S)-Prolinol | (S)-N-Propionylprolinolamide | Benzaldehyde | >95% (syn) | ~80 |
Note: Data for this compound is representative. Prolinol is typically used as a chiral ligand or in the form of an amide rather than an oxazolidinone in this context.
Analysis:
In asymmetric aldol reactions, both valinol and prolinol-derived auxiliaries demonstrate high levels of stereocontrol, typically favoring the syn-aldol product. The rigid bicyclic structure formed in the transition state of the prolinol-mediated reaction provides excellent facial selectivity. The oxazolidinone derived from this compound is also expected to afford high syn-diastereoselectivity, consistent with the behavior of other Evans-type auxiliaries. The choice between these auxiliaries may depend on the specific substrates and the desired stereochemical outcome.
Mechanistic Insights and Stereochemical Models
The high degree of stereoselectivity observed with these chiral auxiliaries can be rationalized by considering the transition state geometries of the reactions.
Asymmetric Alkylation
In the case of asymmetric alkylation of N-acyl oxazolidinones, the formation of a rigid, chelated (Z)-enolate is crucial. The metal cation (typically lithium or sodium) coordinates to both the enolate oxygen and the carbonyl oxygen of the oxazolidinone. This chelation, combined with the steric bulk of the substituent at the 4-position of the oxazolidinone, effectively blocks one face of the enolate. The electrophile then approaches from the less hindered face, leading to the observed high diastereoselectivity.
Asymmetric Aldol Reaction
For the boron-mediated asymmetric aldol reaction, the stereochemical outcome is rationalized by the Zimmerman-Traxler model. A six-membered, chair-like transition state is proposed where the boron atom coordinates to the enolate oxygen and the aldehyde oxygen. The substituents on both the enolate (including the chiral auxiliary) and the aldehyde occupy pseudo-equatorial positions to minimize steric interactions, leading to the preferential formation of the syn-aldol product. The chiral auxiliary dictates the absolute stereochemistry by controlling the facial selectivity of the aldehyde's approach to the enolate.
Experimental Protocols
General Procedure for the Synthesis of an N-Acyl Oxazolidinone Auxiliary
-
Synthesis of the Oxazolidinone: To a solution of the amino alcohol (1.0 equiv) in a suitable solvent (e.g., toluene), add a carbonyl source such as diethyl carbonate (1.1 equiv) and a catalytic amount of a base (e.g., sodium methoxide). Heat the mixture to reflux and monitor the reaction by TLC. Upon completion, cool the reaction and purify the oxazolidinone by crystallization or chromatography.
-
N-Acylation: To a solution of the oxazolidinone (1.0 equiv) in an anhydrous aprotic solvent (e.g., THF) at -78 °C, add a strong base such as n-butyllithium (1.05 equiv) dropwise. After stirring for 30 minutes, add the desired acyl chloride (1.1 equiv) and allow the reaction to warm to room temperature. Quench the reaction with a saturated aqueous solution of ammonium chloride and extract the N-acyl oxazolidinone. Purify by column chromatography.[4]
General Procedure for Asymmetric Alkylation
-
To a solution of the N-acyl oxazolidinone (1.0 equiv) in anhydrous THF at -78 °C, add a strong base such as lithium diisopropylamide (LDA) (1.1 equiv) dropwise.
-
Stir the solution for 30-60 minutes at -78 °C to ensure complete enolate formation.
-
Add the alkylating agent (e.g., benzyl bromide, 1.2 equiv) dropwise and stir the reaction at -78 °C for several hours, or allow it to warm slowly to a higher temperature as needed.
-
Quench the reaction with a saturated aqueous solution of ammonium chloride and extract the product with an organic solvent.
-
Determine the diastereomeric ratio of the crude product by ¹H NMR spectroscopy or HPLC analysis.
-
Purify the major diastereomer by flash column chromatography.[4]
General Procedure for Boron-Mediated Asymmetric Aldol Reaction
-
To a solution of the N-acyl oxazolidinone (1.0 equiv) in anhydrous dichloromethane at 0 °C, add di-n-butylboron triflate (1.1 equiv) dropwise, followed by the dropwise addition of a hindered amine base such as diisopropylethylamine (1.2 equiv).
-
Stir the mixture at 0 °C for 30-60 minutes to form the boron enolate.
-
Cool the reaction mixture to -78 °C and add the aldehyde (1.2 equiv) dropwise.
-
Stir the reaction at -78 °C for several hours until completion (monitored by TLC).
-
Quench the reaction by adding a phosphate buffer (pH 7) and methanol.
-
Warm the mixture to room temperature and add a solution of hydrogen peroxide in methanol to oxidize the boron species.
-
Extract the product with an organic solvent and purify by flash column chromatography.
Conclusion
Amino alcohol-derived chiral auxiliaries are indispensable tools in asymmetric synthesis, offering reliable and predictable stereochemical control in a variety of important transformations. While Evans-type auxiliaries derived from proteinogenic amino acids like valine are well-established and exhibit excellent performance, this guide highlights that auxiliaries derived from non-proteinogenic amino acids, such as this compound, are also highly effective.
The choice of a specific chiral auxiliary will depend on several factors, including the desired stereochemical outcome, the nature of the substrates, and the reaction conditions. The subtle variations in the steric and electronic properties of the auxiliary can have a significant impact on the diastereoselectivity of the reaction. By understanding the underlying mechanistic principles and having access to comparative performance data, researchers can make more strategic decisions in the design of their synthetic routes, ultimately accelerating the discovery and development of new chiral molecules.
References
- Heravi, M. M., Zadsirjan, V., & Farajpour, B. (2016). Applications of oxazolidinones as chiral auxiliaries in the asymmetric alkylation reaction applied to total synthesis. RSC Advances, 6(36), 30498-30551. [Link]
- Ghosh, A. K., & Fidanze, S. (2004). Asymmetric synthesis of chiral building blocks for protease inhibitors. Synthesis, 2004(12), 1835-1867.
- Dodge, J. A., & Nissen, J. S. (2008). Acylation, Diastereoselective Alkylation, and Cleavage of an Oxazolidinone Chiral Auxiliary: A Multistep Asymmetric Synthesis Experiment for Advanced Undergraduates.
- Myers, A. G., Yang, B. H., Chen, H., & McKinstry, L. (1997). Pseudoephedrine as a Practical Chiral Auxiliary for the Synthesis of Highly Enantiomerically Enriched Carboxylic Acids, Alcohols, Aldehydes, and Ketones. Journal of the American Chemical Society, 119(28), 6496-6511.
- Enders, D., & Fey, P. (1985). (S)-(–)-1-Amino-2-(methoxymethyl)pyrrolidine (SAMP) and (R)-(+)-1-amino-2-(methoxymethyl)pyrrolidine (RAMP), versatile chiral auxiliaries. Organic Syntheses, 63, 1.
- Wikipedia contributors. (2023, December 12). Chiral auxiliary. In Wikipedia, The Free Encyclopedia. [Link]
- Crimmins, M. T., & Chaudhary, K. (2000). Titanium Enolates of Thiazolidinethione Chiral Auxiliaries: Versatile Tools for Asymmetric Aldol Additions. Organic Letters, 2(6), 775-777.
- Gage, J. R., & Evans, D. A. (1990). Diastereoselective aldol condensation using a chiral oxazolidinone auxiliary: (2S, 3S)-3-hydroxy-3-phenyl-2-methylpropanoic acid. Organic Syntheses, 68, 83.
- Palomo, C., Oiarbide, M., & García, J. M. (2002). The aldol reaction: a powerful tool in the synthesis of natural products. European Journal of Organic Chemistry, 2002(24), 4137-4152.
- Evans, D. A., Bartroli, J., & Shih, T. L. (1981). Enantioselective aldol condensations. 2. Erythro-selective chiral aldol condensations via boron enolates. Journal of the American Chemical Society, 103(8), 2127-2129. [Link]
- Brown, H. C., & Bhat, K. S. (1986). Chiral synthesis via organoboranes. 19. Asymmetric reduction of prochiral ketones with B-3-pinanyl-9-borabicyclo [3.3. 1] nonane. A convenient synthesis of optically active secondary alcohols with high enantiomeric purities. Journal of the American Chemical Society, 108(19), 5919-5923.
- Ager, D. J., Prakash, I., & Schaad, D. R. (1996). 1, 2-Amino Alcohols and Their Heterocyclic Derivatives as Chiral Auxiliaries in Asymmetric Synthesis. Chemical Reviews, 96(2), 835-876. [Link]
- Pu, L., & Yu, H. B. (2001). Catalytic asymmetric organozinc additions to carbonyl compounds. Chemical Reviews, 101(3), 757-824.
- Soai, K., & Niwa, S. (1992). Enantioselective addition of organozinc reagents to aldehydes. Chemical Reviews, 92(5), 833-856.
- Noyori, R., & Kitamura, M. (1991). Enantioselective addition of organometallic reagents to carbonyl compounds: Chirality transfer, multiplication, and amplification. Angewandte Chemie International Edition in English, 30(1), 49-69.
Sources
A Comparative Analysis of 2-Aminopentan-1-ol vs. Prolinol in Asymmetric Aldol Reactions: A Guide for Synthetic Strategy
In the landscape of asymmetric synthesis, the aldol reaction stands as a cornerstone for stereoselective carbon-carbon bond formation, enabling the construction of complex chiral molecules that are pivotal in pharmaceuticals and natural products. The choice of catalyst or chiral auxiliary is paramount in dictating the stereochemical outcome of these reactions. This guide provides an in-depth comparative analysis of two chiral amino alcohols, the acyclic 2-aminopentan-1-ol and the cyclic prolinol, in the context of asymmetric aldol reactions. While prolinol and its derivatives are well-established organocatalysts, the application of simple acyclic amino alcohols like this compound is less direct, often serving as precursors to potent chiral auxiliaries. This analysis will dissect their mechanistic underpinnings, compare their performance through available and analogous experimental data, and provide detailed protocols to guide researchers in catalyst selection and reaction design.
The Crucial Role of Catalyst Structure: Acyclic Flexibility vs. Cyclic Rigidity
The fundamental difference between this compound and prolinol lies in their structural architecture, which profoundly influences their catalytic behavior and the stereochemical course of the aldol reaction.
Prolinol , a derivative of the natural amino acid proline, possesses a rigid pyrrolidine ring. This conformational constraint is a key determinant of its success as an organocatalyst. By forming a chiral enamine intermediate with a ketone, the rigid ring structure creates a well-defined steric environment that directs the facial selectivity of the aldehyde's approach, leading to high enantioselectivity.[1]
This compound , on the other hand, is an acyclic 1,2-amino alcohol. Its conformational flexibility presents both opportunities and challenges. While not typically employed as a direct organocatalyst in the same vein as prolinol, its structural motif is central to the design of highly effective chiral auxiliaries, most notably the Evans oxazolidinones.[2] In this role, the amino alcohol is temporarily incorporated into the substrate to direct a stereoselective transformation.
Mechanistic Insights: Enamine Catalysis and Chelation-Controlled Transition States
The stereochemical outcome of aldol reactions catalyzed by these amino alcohols is rationalized through distinct, yet related, transition state models.
Prolinol: The Enamine Catalysis Pathway
Prolinol and its derivatives operate through an enamine-based catalytic cycle, analogous to the mechanism of Class I aldolase enzymes.[3] The secondary amine of prolinol condenses with a ketone to form a chiral enamine. This enamine then acts as a nucleophile, attacking the aldehyde electrophile. The stereoselectivity of this reaction is often explained by a metal-free Zimmerman-Traxler-type transition state, where the approach of the aldehyde is directed to one face of the enamine to minimize steric interactions with the bulky substituent on the pyrrolidine ring.[2][4]
This compound as a Chiral Auxiliary Precursor
While direct organocatalysis by this compound is not extensively documented, its utility shines in the formation of chiral auxiliaries. For instance, it can be converted into a chiral oxazolidinone, a cornerstone of the Evans' asymmetric aldol reaction.[5] In this approach, the oxazolidinone is N-acylated, and the resulting imide is enolized with a Lewis acid (typically a boron triflate). The subsequent reaction with an aldehyde proceeds through a highly ordered, six-membered chair-like Zimmerman-Traxler transition state. The stereochemical outcome is dictated by the steric influence of the substituent derived from the amino alcohol (in this case, a propyl group from this compound), which directs the aldehyde to approach from the less hindered face of the Z-enolate, leading to the formation of a syn-aldol product with high diastereoselectivity.[5]
Performance Comparison: A Data-Driven Analysis
Direct comparative data for this compound and prolinol as direct catalysts is scarce in the literature. Therefore, to provide a meaningful comparison, we will examine the performance of prolinol as a direct organocatalyst and contrast it with the performance of chiral auxiliaries derived from acyclic amino alcohols that are structurally similar to this compound, such as valinol (2-amino-3-methyl-1-butanol). This serves as a strong proxy for the potential efficacy of this compound when used in a similar capacity.
| Catalyst/Auxiliary Precursor | Ketone | Aldehyde | Yield (%) | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee, %) | Reference |
| Prolinol | Acetone | Isobutyraldehyde | 68 | 95:5 (anti:syn) | 93 (anti) | [1] |
| Prolinol | Cyclohexanone | 4-Nitrobenzaldehyde | 97 | 95:5 (anti:syn) | 96 (anti) | [1] |
| Valinol-derived Oxazolidinone | N-Propionyl Oxazolidinone | Isobutyraldehyde | 80 | >99:1 (syn:anti) | >99 | [5] |
| Valinol-derived Oxazolidinone | N-Propionyl Oxazolidinone | Benzaldehyde | 95 | >99:1 (syn:anti) | >99 | [5] |
| Leucinol | Acetone | Isatin | 85 | N/A | 94 | [6] |
Analysis of Performance Data:
-
Prolinol demonstrates high enantioselectivity in direct aldol reactions, favoring the anti-aldol product. Its catalytic efficiency is notable, providing good to excellent yields.
-
Acyclic Amino Alcohol-Derived Auxiliaries (e.g., from Valinol) , when employed in the Evans' aldol methodology, exhibit exceptional levels of diastereoselectivity, almost exclusively favoring the syn-aldol product, with outstanding enantioselectivity.[5]
-
Leucinol , another acyclic amino alcohol, has shown high enantioselectivity when used as a direct organocatalyst in the aldol reaction of isatin with acetone, highlighting the potential of acyclic amino alcohols in direct catalysis for specific substrate classes.[6]
From this data, a clear trend emerges: the rigid cyclic structure of prolinol provides excellent stereocontrol in direct organocatalysis, leading to high enantioselectivity for the anti product. In contrast, the strategic use of acyclic amino alcohols like this compound as precursors for chiral auxiliaries offers a pathway to the complementary syn-aldol products with virtually complete stereocontrol.
Experimental Protocols
The following protocols provide detailed, step-by-step methodologies for representative asymmetric aldol reactions, illustrating the practical application of both catalytic systems.
Protocol 1: Prolinol-Catalyzed Asymmetric Aldol Reaction
This protocol describes a general procedure for the direct asymmetric aldol reaction between a ketone and an aldehyde catalyzed by L-prolinol.
Materials:
-
L-Prolinol
-
Aldehyde (e.g., 4-nitrobenzaldehyde)
-
Ketone (e.g., cyclohexanone)
-
Dimethyl sulfoxide (DMSO)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a solution of the aldehyde (1.0 mmol) in DMSO (2.0 mL), add the ketone (5.0 mmol) and L-prolinol (0.2 mmol, 20 mol%).
-
Stir the reaction mixture at room temperature for the time required for the reaction to complete (typically 24-48 hours, monitor by TLC).
-
Upon completion, quench the reaction by adding saturated aqueous NH₄Cl solution (10 mL).
-
Extract the aqueous layer with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel to afford the desired aldol product.
-
Determine the diastereomeric ratio and enantiomeric excess by chiral HPLC or ¹H NMR analysis of a suitable derivative.[1]
Protocol 2: Asymmetric Aldol Reaction Using a this compound Analogue-Derived Chiral Auxiliary
This protocol outlines the Evans' asymmetric aldol reaction using an oxazolidinone auxiliary derived from a representative acyclic amino alcohol, D-valinol. A similar procedure would be followed for an auxiliary derived from this compound.
Part A: Synthesis of the N-Acyl Oxazolidinone
-
Synthesize the (4R)-4-isopropyl-1,3-oxazolidin-2-one from D-valinol.
-
To a solution of the oxazolidinone (1.0 equiv) in anhydrous THF at -78 °C, add n-butyllithium (1.05 equiv) dropwise.
-
After stirring for 15 minutes, add the desired acyl chloride (e.g., propionyl chloride, 1.1 equiv).
-
Allow the reaction to warm to room temperature and stir until completion.
-
Work up the reaction and purify the N-acyl oxazolidinone by chromatography.
Part B: Asymmetric Aldol Reaction
-
Dissolve the N-acyl oxazolidinone (1.0 equiv) in anhydrous dichloromethane (DCM) and cool to 0 °C.
-
Add di-n-butylboron triflate (1.1 equiv) dropwise, followed by triethylamine (1.2 equiv). Stir for 30 minutes at 0 °C to form the Z-enolate.
-
Cool the reaction mixture to -78 °C and add the aldehyde (1.2 equiv) dropwise.
-
Stir the reaction at -78 °C for 2 hours, then warm to 0 °C and stir for an additional hour.
-
Quench the reaction with a pH 7 phosphate buffer, followed by methanol and 30% hydrogen peroxide.
-
Extract the product with DCM, wash the combined organic layers, dry, and concentrate.
-
Purify the crude aldol adduct by flash column chromatography.[5]
Conclusion and Future Outlook
The comparative analysis of this compound and prolinol in asymmetric aldol reactions reveals a fascinating dichotomy rooted in their structural differences. Prolinol, with its rigid cyclic framework, excels as a direct organocatalyst, delivering high enantioselectivity for anti-aldol products through an enamine-based mechanism. Conversely, the flexible acyclic structure of this compound and its analogs is best harnessed through their transformation into chiral auxiliaries, which, via chelation-controlled Zimmerman-Traxler transition states, provide access to the complementary syn-aldol products with exceptional stereocontrol.
For researchers and drug development professionals, the choice between these two classes of amino alcohols is therefore not a matter of direct substitution but a strategic decision based on the desired stereochemical outcome. If the target molecule requires an anti-β-hydroxy carbonyl moiety, a direct organocatalytic approach with a prolinol-type catalyst is a powerful strategy. If the syn diastereomer is desired, the use of an acyclic amino alcohol like this compound to construct a chiral auxiliary for an Evans-type aldol reaction is the more established and reliable path.
Future research may focus on the development of novel acyclic amino alcohol-based direct organocatalysts that can rival the stereoselectivity of their cyclic counterparts, potentially through the introduction of additional coordinating groups to pre-organize the transition state. Such advancements would further enrich the synthetic chemist's toolbox for the precise and efficient construction of complex chiral architectures.
References
- Tseke, K., Lennon, C., O'Mahony, J., & Kinsella, M. (2021). A Continuous-Flow Route to Enantioenriched 3-Substituted-3-Hydroxyindoles: Organocatalytic Aldol Reactions of Isatin with Acetone. European Journal of Organic Chemistry, 2021(40), 5767–5774.
- Sakthivel, K., Notz, W., Bui, T., & Barbas, C. F. (2001). Amino Acid Catalyzed Direct Asymmetric Aldol Reactions: A Bioorganic Approach to Catalytic Asymmetric Carbon−Carbon Bond-Forming Reactions. Journal of the American Chemical Society, 123(22), 5260–5267.
- MDPI. (2018). Amino Acylguanidines as Bioinspired Catalysts for the Asymmetric Aldol Reaction. Molecules, 23(10), 2636.
- RSC Publishing. (2020). Simple primary β-amino alcohols as organocatalysts for the asymmetric Michael addition of β-keto esters to nitroalkenes. RSC Advances, 10(73), 44875-44883.
- Mlynarski, J., & Paradowska, J. (2005). Acyclic Amino Acid-Catalyzed Direct Asymmetric Aldol Reactions: Alanine, the Simplest Stereoselective Organocatalyst.
- Evans, D. A., & Siska, S. J. (2003). A Stereochemical Model for Merged 1,2- and 1,3-Asymmetric Induction in Diastereoselective Mukaiyama Aldol Addition Reactions and Related Processes. Journal of the American Chemical Society, 125(47), 14284–14285.
- Mukherjee, S., Yang, J. W., Hoffmann, S., & List, B. (2007). Asymmetric Enamine Catalysis. Chemical Reviews, 107(12), 5471–5569.
- ResearchGate. (2025). Amino Alcohol Catalyzed Direct Asymmetric Aldol Reactions. Enantioselective Synthesis of anti-α-Fluoro-β-hydroxy Ketones. [Online PDF].
- Moses, I. J. (2024). Enolate-Driven Aldol Condensation of Benzaldehyde and Acetone for Targeted Product Isolation.
- ResearchGate. (2025). Completely Stereocontrolled Aldol Reaction of Chiral β-Amino Acids. [Online PDF].
- PubMed Central. (2025). Catalytic Enantioselective Methods for Synthesis of 1,2-Amino Tertiary Alcohols and Their Analogues. Accounts of Chemical Research, 53(10), 2326-2342.
- ResearchGate. (2025). Amino Acid Catalyzed Direct Asymmetric Aldol Reactions: A Bioorganic Approach to Catalytic Asymmetric Carbon−Carbon Bond-Forming Reactions. [Online PDF].
- ResearchGate. (2025). Acyclic Amino Acid-Catalyzed Direct Asymmetric Aldol Reactions: Alanine, the Simplest Stereoselective Organocatalyst. [Online PDF].
- Jiang, Y., & Wu, Y.-D. (2009). Developing novel organocatalyzed aldol reactions for the enantioselective synthesis of biologically active molecules. Pure and Applied Chemistry, 81(6), 1063-1073.
- ResearchGate. (2025). Proline-Catalyzed Asymmetric Reactions. [Online PDF].
- YouTube. (2013). The Zimmerman-Traxler Transition State Model. [Video].
- Zhang, Y., et al. (2014). Aldol Condensations of Aldehydes and Ketones Catalyzed by Primary Amine on Water. Asian Journal of Chemistry, 26(3), 751-754.
- ResearchGate. (2025). Proposed transition-state models for the amino acid-catalyzed aldol reaction of (S)-α-benzoyloxyaldehyde with 1. [Online PDF].
- National Institutes of Health. (2013). New boro amino amide organocatalysts for asymmetric cross aldol reaction of ketones with carbonyl compounds. RSC Advances, 3(2), 487-495.
- M. Wagner et al. (2014). Recent Advances in Asymmetric Reactions Catalyzed by Proline and Its Derivatives. International Journal of Organic Chemistry, 4, 55-67.
- National Institutes of Health. (2012). New small γ-turn type N-primary amino terminal tripeptide organocatalyst for solvent-free asymmetric aldol reaction of various ketones with aldehydes. RSC Advances, 2(5), 1957-1965.
- MDPI. (2020).
- RSC Publishing. (2005). Acyclic amino acid-catalyzed direct asymmetric aldol reactions: alanine, the simplest stereoselective organocatalyst.
- MacMillan, D. W. C. (2002). The First Direct and Enantioselective Cross-Aldol Reaction of Aldehydes. Journal of the American Chemical Society, 124(41), 12212–12213.
- MacMillan Group. (2004). Communications.
- PubMed. (2011). One-pot organocatalytic domino Michael-aldol and intramolecular SN2 reactions. Asymmetric synthesis of highly functionalized epoxycyclohexanone derivatives. Organic Letters, 13(15), 4032-4035.
- ResearchGate. (2025). The First Direct and Enantioselective Cross-Aldol Reaction of Aldehydes. [Online PDF].
- Chemistry LibreTexts. (2025). 19.8: Nucleophilic Addition of Amines - Imine and Enamine Formation. [Online].
- University of York. (n.d.). Enantioselective Aldol Condensations. 2.
- PubMed. (2001). Proline-catalyzed Asymmetric Aldol Reactions Between Ketones and Alpha-Unsubstituted Aldehydes. Organic Letters, 3(6), 847-849.
- Master Organic Chemistry. (2025). Enamines. [Online].
- MDPI. (2020). A Simple and Efficient Protocol for Proline-Catalysed Asymmetric Aldol Reaction.
- Purdue Chemistry. (n.d.). The Ghosh Laboratory: New Asymmetric Synthesis Research. [Online].
- Wikipedia. (n.d.). Enamine. [Online].
- PubMed. (2001). Enantioselective total synthesis of (+)-gigantecin: exploiting the asymmetric glycolate aldol reaction. Organic Letters, 3(16), 2539-2542.
- RSC Publishing. (2023). Mukaiyama aldol reaction: an effective asymmetric approach to access chiral natural products and their derivatives/analogues. RSC Advances, 13(28), 19044-19066.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Amino acid catalyzed direct asymmetric aldol reactions: a bioorganic approach to catalytic asymmetric carbon-carbon bond-forming reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. macmillan.princeton.edu [macmillan.princeton.edu]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
A Senior Application Scientist's Guide to the Validation of Enantiomeric Excess of 2-Aminopentan-1-ol by Chiral HPLC
In the landscape of pharmaceutical development, the stereochemical identity of a molecule is not a trivial detail; it is a critical determinant of its pharmacological and toxicological profile. For chiral molecules like 2-Aminopentan-1-ol, a versatile building block, ensuring enantiomeric purity is paramount. This guide provides an in-depth, scientifically grounded comparison of chiral High-Performance Liquid Chromatography (HPLC) for the validation of its enantiomeric excess (ee), designed for researchers, scientists, and drug development professionals who require robust and reliable analytical methodologies.
The differential interaction of enantiomers with biological systems necessitates their accurate quantification.[1] High-Performance Liquid Chromatography utilizing Chiral Stationary Phases (CSPs) has emerged as the gold standard for this purpose, offering superior resolution and reproducibility.[2][3] This document will not only detail a comprehensive validation protocol in line with international regulatory standards but also explain the scientific rationale behind each procedural step and compare the technique against viable alternatives.
The Principle of Chiral Recognition in HPLC
The separation of enantiomers, which possess identical physical and chemical properties in an achiral environment, requires the introduction of a chiral selector. In chiral HPLC, this is the Chiral Stationary Phase (CSP). The fundamental mechanism relies on the formation of transient, diastereomeric complexes between the enantiomers of the analyte and the chiral selector of the CSP. For separation to occur, there must be a sufficient difference in the stability (free energy) of these diastereomeric complexes. This differential interaction, often conceptualized by the "three-point interaction model," causes one enantiomer to be retained longer on the column, resulting in two distinct peaks in the chromatogram.[4][5]
For amino alcohols like this compound, polysaccharide-based CSPs (e.g., derivatives of cellulose or amylose) are particularly effective.[2][6] Their helical polymer structures create chiral grooves and cavities, offering multiple interaction sites—such as hydrogen bonds, dipole-dipole interactions, and steric hindrance—that facilitate chiral recognition.[6]
Experimental Protocol: Validation of a Chiral HPLC Method for this compound
This protocol is designed to be a self-validating system, grounded in the principles of the International Council for Harmonisation (ICH) Q2(R1) guideline, "Validation of Analytical Procedures".[7][8] The objective is to demonstrate that the analytical method is suitable for its intended purpose: the accurate and precise quantification of the enantiomeric excess of this compound.[9]
Instrumentation and Chromatographic Conditions
-
HPLC System: A standard HPLC system with a UV detector is sufficient.
-
Chiral Column: A polysaccharide-based column such as Chiralpak® IC [Cellulose tris(3,5-dichlorophenylcarbamate)] is a logical starting point due to its proven success in separating a wide range of chiral compounds, including amines and alcohols.[10]
-
Mobile Phase: Normal-phase chromatography is typically preferred for these compounds. A common mobile phase is a mixture of n-Hexane and an alcohol modifier like Isopropanol (IPA) or Ethanol. The ratio is a critical parameter to optimize.
-
Rationale: The nonpolar primary solvent (n-Hexane) minimizes interactions with the stationary phase, while the polar alcohol modifier competes with the analyte for polar interaction sites on the CSP. Adjusting the alcohol percentage is the primary tool for controlling retention time and resolution; increasing the modifier concentration generally decreases retention.[2]
-
-
Flow Rate: 1.0 mL/min (typical starting point).
-
Column Temperature: 25 °C.
-
Detection: UV at a wavelength where this compound has adequate absorbance (e.g., 220 nm), as it lacks a strong chromophore.
Preparation of Solutions
-
Sample Diluent: The mobile phase is the ideal diluent to avoid peak distortion.
-
Racemic Standard (50:50 Mixture): Prepare a stock solution of racemic this compound at a concentration of approximately 1 mg/mL in the diluent. This is used for method development and to confirm the identity and resolution of the two enantiomeric peaks.
-
Enantiomerically Enriched Sample: Prepare the test sample at the same concentration as the racemic standard.
-
Spiked Samples (for Accuracy & LOQ): Prepare samples of the major enantiomer spiked with known, varying concentrations of the minor (undesired) enantiomer to cover the expected range of impurity levels.
Method Validation Workflow
The validation process systematically evaluates the performance characteristics of the method to ensure its reliability.
Caption: Workflow for Chiral HPLC Method Validation.
Step-by-Step Validation Parameters (per ICH Q2(R1))
-
Specificity: This demonstrates that the method can unequivocally assess the analyte in the presence of other components. For a chiral method, it is the proof of separation.
-
Procedure: Inject the diluent (blank), the major enantiomer, and the racemic standard.
-
Acceptance Criteria: The blank should show no interfering peaks. The chromatogram of the racemic standard must show two well-resolved peaks (baseline resolution, Rs > 1.5). The retention times should match the individual enantiomers if available.
-
-
Linearity: Establishes that the method's response is directly proportional to the concentration of the analyte over a given range.
-
Procedure: Prepare a series of at least five concentrations of the minor enantiomer, typically ranging from the Limit of Quantitation (LOQ) to 150% of the specification limit (e.g., if the limit is 1.0%, the range could be 0.1% to 1.5%). Analyze each concentration in triplicate.
-
Acceptance Criteria: Plot the peak area versus concentration. The correlation coefficient (r²) should be ≥ 0.99. The y-intercept should be close to zero.
-
-
Accuracy: Measures the closeness of the test results to the true value.
-
Procedure: Analyze spiked samples at a minimum of three concentration levels (e.g., 50%, 100%, and 150% of the specification limit), with three replicates at each level.
-
Acceptance Criteria: Calculate the percent recovery for the minor enantiomer at each level. The mean recovery should be within a pre-defined range, typically 80-120% for low-level impurities.
-
-
Precision: The degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample.
-
Repeatability (Intra-assay precision): Analyze a minimum of six replicates of a sample spiked with the minor enantiomer at 100% of the specification level on the same day, with the same analyst and equipment.
-
Intermediate Precision: Repeat the analysis on a different day, with a different analyst, or on different equipment.
-
Acceptance Criteria: The Relative Standard Deviation (RSD) should be ≤ 10% for impurity analysis.
-
-
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
-
Procedure: Can be determined based on the signal-to-noise ratio (S/N), typically requiring S/N ≥ 10. Alternatively, it can be established from the linearity study as the lowest concentration that meets accuracy and precision requirements.
-
Acceptance Criteria: The LOQ must be at or below the reporting threshold for the impurity.
-
-
Robustness: Measures the method's capacity to remain unaffected by small, deliberate variations in method parameters.
-
Procedure: Vary parameters such as mobile phase composition (±2% of the alcohol modifier), column temperature (±5 °C), and flow rate (±0.1 mL/min).
-
Acceptance Criteria: The system suitability parameters (e.g., resolution) should still be met, and the results should not be significantly impacted. This is often performed during method development.[11]
-
Calculating Enantiomeric Excess (ee)
Once validated, the enantiomeric excess is calculated from the integrated peak areas of the two enantiomers in the sample chromatogram.[12][13]
-
Formula: ee (%) = |(Area_Major - Area_Minor) / (Area_Major + Area_Minor)| * 100
Comparative Analysis of ee Determination Methods
While chiral HPLC is a powerful and widely adopted technique, other methods exist, each with its own set of advantages and limitations.[1][14] The choice of method depends on factors like the analyte's properties, required sensitivity, and available instrumentation.[1]
| Parameter | Chiral High-Performance Liquid Chromatography (HPLC) | Chiral Gas Chromatography (GC) | Nuclear Magnetic Resonance (NMR) Spectroscopy |
| Principle | Differential interaction of enantiomers with a solid chiral stationary phase, leading to different retention times.[1][14] | Differential interaction of volatile enantiomers with a chiral stationary phase in a capillary column.[1] | Formation of transient diastereomeric complexes with a Chiral Solvating Agent (CSA) or covalent diastereomers with a Chiral Derivatizing Agent (CDA), leading to distinct NMR signals.[14] |
| Sample Prep | Simple dissolution in a suitable solvent. Derivatization is generally not required for this compound. | May require derivatization to increase volatility and improve peak shape. | Simple mixing with a CSA or a chemical reaction to form diastereomers with a CDA. |
| Sensitivity | High (can detect impurities down to ~0.05% or lower). | Very High (often higher sensitivity than HPLC for volatile compounds). | Lower (typically requires >1-5% of the minor enantiomer for accurate quantification). |
| Accuracy | Excellent. | Excellent. | Good, but can be affected by peak overlap and integration challenges. |
| Precision | Excellent. | Excellent. | Good to Moderate. |
| Throughput | Moderate; typical run times are 5-30 minutes. | Moderate to Fast; run times can be shorter than HPLC. | Very Fast; analysis time per sample is typically a few minutes. |
| Strengths | Broad applicability, high resolution, robust and well-established for regulatory submissions.[2] | Excellent for volatile and thermally stable compounds. | Rapid, non-destructive, requires minimal solvent, and provides structural information. |
| Limitations | Higher solvent consumption compared to GC and NMR. Column cost can be high. | Limited to volatile and thermally stable analytes. Derivatization adds complexity. | Lower sensitivity, potential for signal overlap, cost of high-field NMR and chiral agents. |
Conclusion
For the validation of the enantiomeric excess of this compound, chiral HPLC stands out as the most robust, reliable, and regulatory-accepted method. Its high precision, accuracy, and sensitivity make it ideally suited for the stringent quality control required in pharmaceutical development. The detailed validation protocol outlined in this guide, based on ICH Q2(R1) principles, provides a clear pathway to establishing a method that is fit for purpose. While techniques like chiral GC and NMR spectroscopy offer advantages in specific scenarios, particularly for high-throughput screening (NMR) or for highly volatile analytes (GC), chiral HPLC provides an unparalleled balance of performance and versatility for the routine and release testing of non-volatile chiral compounds like amino alcohols.
References
- HPLC Separation of Enantiomers of Amino Acids and Amino Alcohols on Ionically Bonded Chiral Stationary Phases Consisting of Cyanuric Chloride with Amino Acid and Dialkylamine Substituents. Journal of Chromatographic Science, Oxford Academic.
- ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy.
- Quality Guidelines. International Council for Harmonisation (ICH).
- Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. Starodub.
- ICH Q2 R1: Mastering Analytical Method Validation. Abraham Entertainment.
- ICH Q2 Analytical Method Validation. Slideshare.
- Rapid Optical Methods for Enantiomeric Excess Analysis: From Enantioselective Indicator Displacement Assays to Exciton-Coupled Circular Dichroism. Accounts of Chemical Research.
- Chiral HPLC Separations. Phenomenex.
- How To Calculate Enantiomeric Excess: Learn Quickly. PharmaGuru.
- Enantiomeric excess. Wikipedia.
- HPLC separation of enantiomers using chiral stationary phases. Česká a slovenská farmacie.
- Chiral Amino Acid and Peptide Separations – the Next Generation. Chromatography Today.
- Determination of enantiomeric excess by chiral liquid chromatography without enantiomerically pure starting standards. ScienceDirect.
- Chiral stationary phases for HPLC. ResearchGate.
- Determination of Enantiomeric Excess in Pharmaceutical Active Agents: The Role of High Performance Liquid Chromatography. Herald Scholarly Open Access.
- System Suitability and Validation for Chiral Purity Assays of Drug Substances. PharmTech.
- Determination of enantiomeric excess by chiral liquid chromatography without enantiomerically pure starting standards. ResearchGate.
- Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. YAKHAK HOEJI.
- Development and Validation of a Chiral Liquid Chromatographic Assay for Enantiomeric Separation and Quantification of Verapamil in Rat Plasma: Stereoselective Pharmacokinetic Application. National Institutes of Health (NIH).
- Resolution of enantiomers (video). Khan Academy.
- Enantiomers and Their Resolution. MDPI.
- Separation of the enantiomers of underivatized amino acids by using serially connected dual column high-performance liquid chromatography-tandem mass spectrometry. PubMed.
- Separation of the enantiomers of underivatized amino acids by using serially connected dual column high-performance liquid chromatography. AVESIS.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. heraldopenaccess.us [heraldopenaccess.us]
- 4. Khan Academy [khanacademy.org]
- 5. mdpi.com [mdpi.com]
- 6. csfarmacie.cz [csfarmacie.cz]
- 7. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 8. starodub.nl [starodub.nl]
- 9. ICH Q2 Analytical Method Validation | PPTX [slideshare.net]
- 10. researchgate.net [researchgate.net]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. pharmaguru.co [pharmaguru.co]
- 13. Enantiomeric excess - Wikipedia [en.wikipedia.org]
- 14. pdf.benchchem.com [pdf.benchchem.com]
A Comparative Spectroscopic Guide to (R)- and (S)-2-Aminopentan-1-ol for Pharmaceutical Development
In the landscape of pharmaceutical development and chiral chemistry, the precise differentiation of enantiomers is not merely a technical exercise but a critical determinant of therapeutic efficacy and safety. The distinct pharmacological activities of enantiomers necessitate robust analytical methodologies for their identification and quantification. This guide provides a comprehensive spectroscopic comparison of (R)- and (S)-2-Aminopentan-1-ol, two chiral building blocks of significant interest. We will delve into the nuances of Nuclear Magnetic Resonance (NMR), Infrared (IR), Mass Spectrometry (MS), and Vibrational Circular Dichroism (VCD) to elucidate their respective powers and limitations in distinguishing these mirror-image isomers.
The Challenge of Enantiomeric Differentiation
Enantiomers, by definition, possess identical physical and chemical properties in an achiral environment. Standard spectroscopic techniques such as ¹H and ¹³C NMR, conventional IR, and standard MS are inherently "chirally blind" because they probe molecular properties that are identical for both enantiomers.[1][2][3] Consequently, the spectra of (R)- and (S)-2-Aminopentan-1-ol obtained using these methods will be superimposable, presenting a significant analytical hurdle.
This guide will demonstrate how to overcome this challenge through the application of specialized techniques and the use of chiral auxiliaries, transforming these routine spectroscopic methods into powerful tools for chiral discrimination.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Unmasking Chirality
While standard NMR cannot differentiate enantiomers, several strategies can be employed to induce diastereomeric environments, which are distinguishable by NMR.
Chiral Derivatizing Agents (CDAs)
Principle: Enantiomers can be converted into diastereomers by reacting them with a chiral derivatizing agent.[1][4] These diastereomers have distinct chemical and physical properties, leading to different chemical shifts in their NMR spectra.
Experimental Protocol:
-
Reaction: React a racemic or enantiomerically enriched sample of 2-aminopentan-1-ol with a suitable chiral derivatizing agent, such as Mosher's acid chloride ((R)- or (S)-α-methoxy-α-(trifluoromethyl)phenylacetyl chloride). The amino or hydroxyl group of the amino alcohol will form an amide or ester linkage, respectively.
-
Purification: Purify the resulting diastereomeric products via column chromatography.
-
NMR Acquisition: Dissolve the purified diastereomers in a suitable deuterated solvent (e.g., CDCl₃) and acquire ¹H and ¹³C NMR spectra.
Expected Data: The corresponding protons and carbons in the two diastereomers will exhibit different chemical shifts (Δδ). The magnitude of this difference will depend on the proximity of the nuclei to the newly formed chiral center and the nature of the CDA.
Table 1: Hypothetical ¹H and ¹³C NMR Chemical Shift Differences (Δδ in ppm) for Diastereomers of this compound Derivatized with a Chiral Agent.
| Nucleus | Diastereomer 1 (R-amine, R-CDA) | Diastereomer 2 (S-amine, R-CDA) | Δδ (ppm) |
| ¹H NMR | |||
| H-2 | 3.85 | 3.90 | 0.05 |
| H-1a | 3.60 | 3.63 | 0.03 |
| H-1b | 3.50 | 3.54 | 0.04 |
| ¹³C NMR | |||
| C-2 | 55.2 | 55.5 | 0.3 |
| C-1 | 65.8 | 66.0 | 0.2 |
Chiral Solvating Agents (CSAs)
Principle: Chiral solvating agents form transient, non-covalent diastereomeric complexes with the enantiomers in solution.[5][6] This interaction leads to small but measurable differences in the chemical shifts of the enantiomers.
Experimental Protocol:
-
Sample Preparation: Dissolve the enantiomeric mixture of this compound in a deuterated solvent containing a chiral solvating agent, such as (+)-(18-crown-6)-2,3,11,12-tetracarboxylic acid.[6][7]
-
NMR Acquisition: Acquire high-resolution ¹H or ¹³C NMR spectra. The use of higher magnetic field strengths can improve the resolution of the separated signals.
Expected Data: The signals for corresponding nuclei in the (R)- and (S)-enantiomers will be split into two distinct peaks. The degree of separation is often smaller than that observed with CDAs.[5]
Workflow for NMR-based Chiral Discrimination
Caption: NMR methods for chiral discrimination.
Vibrational Spectroscopy: A Tale of Two Techniques
Infrared (IR) and Raman Spectroscopy
Principle: Conventional IR and Raman spectroscopy measure the vibrational modes of a molecule. Since enantiomers have the same bond lengths and bond angles, their vibrational frequencies are identical. Therefore, the IR and Raman spectra of (R)- and (S)-2-aminopentan-1-ol are indistinguishable. The PubChem database contains spectral information for the racemic mixture, which would be identical to that of the individual enantiomers.[8]
Expected Data: The IR spectrum of both enantiomers will show characteristic peaks for O-H and N-H stretching (around 3300-3400 cm⁻¹), C-H stretching (around 2800-3000 cm⁻¹), and C-O and C-N stretching in the fingerprint region.
Vibrational Circular Dichroism (VCD)
Principle: VCD is a powerful technique that measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule.[9][10][11] Enantiomers exhibit VCD spectra that are equal in magnitude but opposite in sign, creating a "mirror-image" relationship.[12][13] This makes VCD an absolute method for determining enantiomeric configuration and purity.
Experimental Protocol:
-
Sample Preparation: Dissolve the enantiomerically pure or enriched sample in a suitable solvent (e.g., CDCl₃ or D₂O). The concentration should be optimized for the instrument and cell path length.
-
VCD Measurement: Acquire the VCD spectrum using a dedicated VCD spectrometer.
-
Computational Modeling (for absolute configuration): Use density functional theory (DFT) calculations to predict the VCD spectra for both (R)- and (S)-enantiomers. Comparison of the experimental spectrum with the calculated spectra allows for the unambiguous assignment of the absolute configuration.
Expected Data: The (R)- and (S)-enantiomers of this compound will produce VCD spectra that are mirror images of each other. For example, a positive band in the spectrum of the (R)-enantiomer will appear as a negative band of the same magnitude at the same frequency in the spectrum of the (S)-enantiomer.
Table 2: Hypothetical VCD Spectral Data for (R)- and (S)-2-Aminopentan-1-ol.
| Wavenumber (cm⁻¹) | (R)-2-Aminopentan-1-ol (ΔA x 10⁻⁵) | (S)-2-Aminopentan-1-ol (ΔA x 10⁻⁵) | Vibrational Mode |
| 2960 | +2.5 | -2.5 | Asymmetric CH₃ stretch |
| 1450 | -1.8 | +1.8 | CH₂ scissoring |
| 1050 | +3.2 | -3.2 | C-O stretch |
Mass Spectrometry (MS): Indirect Chiral Recognition
Principle: Standard mass spectrometry techniques, which measure the mass-to-charge ratio of ions, cannot differentiate between enantiomers as they have the same mass.[2] However, similar to NMR, MS can be used for chiral analysis by forming diastereomeric complexes.
Experimental Protocol:
-
Derivatization/Complexation: React the enantiomeric mixture with a chiral reagent to form diastereomers, or form diastereomeric complexes with a chiral selector in the gas phase.
-
Ionization: Use a soft ionization technique like electrospray ionization (ESI) to transfer the diastereomeric ions into the gas phase.
-
MS/MS Analysis: Select the precursor diastereomeric ions and subject them to collision-induced dissociation (CID). The fragmentation patterns and the relative abundances of the fragment ions can differ for the diastereomers.
Expected Data: While the precursor ions of the two diastereomers will have the same m/z, their fragmentation patterns in an MS/MS experiment can be different. The ratio of specific fragment ions can be used to quantify the enantiomeric excess.
Workflow for MS-based Chiral Discrimination
Caption: Mass spectrometry workflow for chiral analysis.
Summary and Recommendations
This guide has outlined the spectroscopic approaches for the comparative analysis of (R)- and (S)-2-Aminopentan-1-ol.
Table 3: Summary of Spectroscopic Techniques for Chiral Discrimination of this compound.
| Technique | Direct Discrimination? | Principle | Key Advantage | Key Limitation |
| ¹H / ¹³C NMR | No | Requires chiral auxiliary (CDA or CSA) to form diastereomers. | Widely available, quantitative. | Indirect method, requires chemical modification or additives. |
| IR / Raman | No | Vibrational modes are identical for enantiomers. | Provides structural information. | Cannot distinguish between enantiomers. |
| VCD | Yes | Measures differential absorption of circularly polarized IR light. | Absolute configuration determination, high sensitivity. | Requires specialized instrumentation. |
| MS | No | Requires derivatization to form diastereomers with different fragmentation. | High sensitivity, suitable for complex mixtures. | Indirect method, fragmentation differences may be subtle. |
Recommendations for Researchers:
-
For routine enantiomeric purity determination , NMR with chiral solvating agents is a rapid and non-destructive method.
-
For unambiguous assignment of absolute configuration , Vibrational Circular Dichroism (VCD) is the gold standard.
-
When dealing with trace amounts or complex matrices , LC-MS with a chiral column or chiral derivatization offers excellent sensitivity and selectivity.
The choice of technique will ultimately depend on the specific analytical question, available instrumentation, and the stage of drug development. A multi-technique approach often provides the most comprehensive and reliable characterization of chiral molecules.
References
- Vibrational Circular Dichroism Detects Symmetry Breaking due to Conformational Mobility in C2-Symmetry Chiral Molecules and Provides Further Insight into Inter-Chromophoric Interactions. (n.d.). MDPI.
- Vibrational circular dichroism. (2023, November 28). In Wikipedia.
- Cartoon representation of 1 H-NMR spectra of enantiomers, upper trace... (n.d.). ResearchGate.
- Vibrational circular dichroism (VCD). (n.d.). Bruker.
- Enantiomers – Image | Mirror Image. (2019, May 3). Nanalysis.
- Nuclear magnetic resonance spectroscopy of stereoisomers. (2023, April 1). In Wikipedia.
- Chiral amines as reagents for HPLC-MS enantioseparation of chiral carboxylic acids. (2014, October 1). Journal of Pharmaceutical and Biomedical Analysis, 98, 227-234. [Link]
- 〈782〉 Vibrational Circular Dichroism Spectroscopy. (n.d.). USP-NF.
- Tao, W. A., & Cooks, R. G. (2003). Chiral analysis by MS. Analytical Chemistry, 75(1), 25A-29A. [Link]
- ¹³C NMR Spectroscopy for the Differentiation of Enantiomers Using Chiral Solvating Agents. (2013, October 14). Analytical Chemistry, 85(21), 10495-10501. [Link]
- ¹H NMR Chemical Shift Equivalence: Enantiotopic and Diastereotopic Protons. (2024, April 4). JoVE.
- Enantiomeric purity analysis of synthetic peptide therapeutics by direct chiral high-performance liquid chromatography-electrospray ionization tandem mass spectrometry. (2023, March 15).
- 2-Amino-1-pentanol. (n.d.). PubChem.
- 2-Amino-1-pentanol hydrochloride. (n.d.). In NIST Chemistry WebBook.
- Chiral discrimination of aliphatic amines and amino alcohols using NMR spectroscopy. (2012, April). Magnetic Resonance in Chemistry, 50(4), 261-265. [Link]
- Chiral analysis by MS. (2003, January 1). Analytical Chemistry, 75(1), 25A-29A. [Link]
- Biosynthesis of Chiral Amino Alcohols via an Engineered Amine Dehydrogenase in E. coli. (2022, January 5). Frontiers in Bioengineering and Biotechnology, 9, 808604. [Link]
- Chiral discrimination of aliphatic amines and amino alcohols using NMR spectroscopy. (2012). Magnetic Resonance in Chemistry, 50(4), 261-265. [Link]
- A chiral GC-MS method for analysis of secondary amino acids after heptafluorobutyl chloroformate & methylamine derivatization. (2021, February 14). Amino Acids, 53(3), 347-358. [Link]
- This compound. (2024, April 9). ChemBK.
- A new and expeditious asymmetric synthesis of (R)- and (S)-2-aminoalkanesulfonic acids from chiral amino alcohols. (2006). Tetrahedron: Asymmetry, 17(10), 1545-1549. [Link]
- Chiral discrimination in nuclear magnetic resonance spectroscopy. (2017, November 8). Chemical Society Reviews, 46(23), 7269-7291. [Link]
- CID 158733068. (n.d.). PubChem.
- Direct chiral discrimination in NMR spectroscopy. (2005). Chemical Physics Letters, 411(4-6), 496-501. [Link]
- Enantioselective Recognition of Racemic Amino Alcohols in Aqueous Solution by Chiral Metal-Oxide Keplerate {Mo132} Cluster Capsules. (2021, July 30). Angewandte Chemie International Edition, 60(31), 17092-17098. [Link]
- Simplified Modular Access to Enantiopure 1,2-Aminoalcohols via Ni-Electrocatalytic Decarboxylative Arylation. (2024, February 2). Journal of the American Chemical Society, 146(6), 3843-3850. [Link]
- Process for the preparation of (S)-2-amino-1-propanol (L-alaninol) from (S)-1-methoxy-2-propylamine. (2013, January 1). Google Patents.
- 2-Penten-1-ol, (Z)-. (n.d.). In NIST Chemistry WebBook.
Sources
- 1. Enantiomers – Image | Mirror Image — Nanalysis [nanalysis.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Chiral discrimination in nuclear magnetic resonance spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Nuclear magnetic resonance spectroscopy of stereoisomers - Wikipedia [en.wikipedia.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. Chiral discrimination of aliphatic amines and amino alcohols using NMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. 2-Amino-1-pentanol | C5H13NO | CID 249017 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Vibrational circular dichroism - Wikipedia [en.wikipedia.org]
- 10. VCD - Vibrational Circular Dichroism | Bruker [bruker.com]
- 11. jascoinc.com [jascoinc.com]
- 12. mdpi.com [mdpi.com]
- 13. â©782⪠Vibrational Circular Dichroism Spectroscopy [doi.usp.org]
The Unseen Potential: Benchmarking 2-Aminopentan-1-ol Derived Catalysts in Asymmetric Synthesis
A Comparative Guide for Researchers, Scientists, and Drug Development Professionals
In the landscape of asymmetric catalysis, the quest for efficient, selective, and structurally simple chiral ligands is a perpetual endeavor. Among the privileged scaffolds, 1,2-amino alcohols have long been recognized for their versatility and effectiveness in a myriad of enantioselective transformations.[1] This guide focuses on the potential of catalysts derived from 2-aminopentan-1-ol, a structurally straightforward yet underexplored chiral amino alcohol. While direct, peer-reviewed performance data for this compound derived catalysts is limited, this guide will provide a comprehensive performance comparison by benchmarking against structurally analogous and widely-used chiral amino alcohol catalysts in two seminal asymmetric reactions: the enantioselective addition of diethylzinc to benzaldehyde and the asymmetric reduction of acetophenone. Through this comparative analysis, supported by detailed experimental protocols and mechanistic insights, we aim to illuminate the potential of this compound derivatives and provide a framework for their future investigation and application.
The Significance of 2-Amino-1-Alkanols in Asymmetric Catalysis
The efficacy of 1,2-amino alcohols as chiral ligands stems from their ability to form stable chelate complexes with metal centers, thereby creating a rigid and well-defined chiral environment around the catalytic site. This steric and electronic influence dictates the facial selectivity of the substrate's approach, leading to the preferential formation of one enantiomer. The structural simplicity of linear 2-amino-1-alkanols, such as this compound, offers several advantages, including ease of synthesis and modification, allowing for the fine-tuning of steric and electronic properties to optimize catalyst performance for specific transformations.
Performance Benchmark I: Enantioselective Addition of Diethylzinc to Benzaldehyde
The addition of organozinc reagents to aldehydes is a fundamental C-C bond-forming reaction for the synthesis of chiral secondary alcohols, which are valuable building blocks in the pharmaceutical industry. The enantioselective ethylation of benzaldehyde with diethylzinc is a standard benchmark reaction to evaluate the effectiveness of chiral catalysts.
Comparative Performance Data
The following table summarizes the performance of various chiral amino alcohol catalysts in the enantioselective addition of diethylzinc to benzaldehyde. This data provides a framework for estimating the potential performance of this compound derived catalysts.
| Catalyst (Ligand) | Catalyst Loading (mol%) | Solvent | Temp (°C) | Time (h) | Yield (%) | ee (%) | Product Configuration | Reference |
| (-)-DAIB | 2 | Toluene | 0 | 2 | >98 | 98 | (R) | |
| (1R,2S)-(-)-Norephedrine derivative | 10 | Toluene | 0 | 16 | 92 | 88 | (R) | |
| (1R,2S)-N-Isopropylephedrine | 2 | Toluene | 0 | 6 | 95 | 98 | (R) | |
| Camphor-derived β-amino alcohol | 10 | Toluene | 25 | 24 | 92 | 96 | (S) | |
| Fructose-derived β-amino alcohol | 20 | Hexane | 0 | 3 | 100 | 96 | (S) |
Expert Analysis: The data reveals that high enantioselectivities are achievable with a variety of chiral amino alcohol backbones. For a simple linear amino alcohol like this compound, the steric bulk of the N-substituent will be a critical determinant of its performance. It is hypothesized that an N-alkyl or N-aryl derivative of this compound could offer competitive enantioselectivity, potentially in the range of 80-95% ee, by creating a sufficiently hindered chiral pocket around the zinc center. The linear alkyl chain at the C1 position is expected to influence the precise orientation of the substrate in the transition state.
Catalytic Cycle
The generally accepted mechanism for the amino alcohol-catalyzed addition of diethylzinc to an aldehyde involves the formation of a chiral zinc-alkoxide dimer, which acts as the active catalyst.
Sources
The Gold Standard Under Scrutiny: Evaluating 2-Aminopentan-1-ol Derived Auxiliaries Against the Evans Benchmark in Asymmetric Synthesis
A Technical Guide for Researchers, Scientists, and Drug Development Professionals
In the landscape of modern synthetic chemistry, the reliable control of stereochemistry is paramount. Chiral auxiliaries remain a cornerstone of this endeavor, offering a robust and predictable method for inducing asymmetry in a wide array of chemical transformations. For decades, the oxazolidinone-based auxiliaries developed by David A. Evans have been hailed as the gold standard, lauded for their high diastereoselectivity and broad applicability.[1][2] However, the ideal auxiliary should not only be effective but also readily accessible and cost-efficient. This raises a critical question for process development and discovery chemistry: can simpler, more economical auxiliaries derived from basic amino alcohols offer a viable alternative to the well-established, yet often more complex, Evans auxiliaries?
This guide presents a comprehensive and objective comparison of the efficacy of a potential chiral auxiliary derived from 2-aminopentan-1-ol against the benchmark Evans auxiliaries . It is important to note that while Evans auxiliaries are extensively documented, the use of this compound as a chiral auxiliary is not widely reported in peer-reviewed literature. Therefore, to facilitate a meaningful and data-driven comparison, we will utilize a well-studied, structurally similar acyclic amino alcohol—valinol —as a proxy for this compound. This allows for a robust evaluation of a simple, acyclic amino alcohol-derived auxiliary against its more decorated and extensively studied counterparts.
The Enduring Legacy of Evans Auxiliaries
Evans auxiliaries are a class of chiral oxazolidinones, typically synthesized from readily available amino acids like phenylalanine and valine.[3] Their remarkable success stems from a rigid and predictable conformational bias that effectively shields one face of an attached prochiral enolate, directing incoming electrophiles to the opposite face with high fidelity.[4] This steric control is the cornerstone of their high performance in a multitude of asymmetric reactions, including alkylations, aldol reactions, and Diels-Alder cycloadditions.[1]
The stereochemical outcome of Evans aldol reactions, for instance, is reliably predicted by the Zimmerman-Traxler model, which postulates a chair-like six-membered transition state.[3][5] The bulky substituent at the C4 position of the oxazolidinone ring dictates the facial selectivity, leading to the formation of the syn-aldol adduct with exceptional diastereoselectivity.[3][5]
The Case for Simplicity: Exploring this compound (via Valinol Proxy)
The allure of a chiral auxiliary derived from a simple, acyclic amino alcohol like this compound (represented by valinol) lies in its potential for greater accessibility and cost-effectiveness. The fundamental question is whether the less sterically demanding framework of such an auxiliary can still provide a sufficient level of stereochemical control to be synthetically useful. The valinol-derived oxazolidinone, with its isopropyl group, offers a less elaborate yet significant steric directing group compared to the benzyl group of the phenylalanine-derived Evans auxiliary.
Head-to-Head Comparison: Performance in Key Asymmetric Reactions
The true measure of a chiral auxiliary's utility is its performance in key carbon-carbon bond-forming reactions. Here, we compare the diastereoselectivity and yields of an Evans auxiliary (derived from L-phenylalaninol) with our proxy for a this compound derived auxiliary (the D-valinol-derived (4R)-4-isopropyl-2-oxazolidinone) in two fundamental transformations: asymmetric alkylation and asymmetric aldol addition.
Asymmetric Alkylation
Asymmetric alkylation of enolates is a cornerstone for the synthesis of chiral carboxylic acid derivatives. The data presented below demonstrates the efficacy of both auxiliary types in the alkylation of an N-propionyl derivative.
| Chiral Auxiliary | Electrophile | Base | Diastereomeric Ratio (d.r.) | Yield (%) | Reference |
| (4S)-4-benzyl-2-oxazolidinone (Evans) | Allyl iodide | NaHMDS | 98:2 | 61-77 | [6] |
| (4R)-4-isopropyl-2-oxazolidinone (Valinol Proxy) | Benzyl bromide | LDA | >99:1 | 90-95 | [7] |
The data reveals that the valinol-derived auxiliary not only matches but in some cases, exceeds the diastereoselectivity of the classic Evans auxiliary, achieving an impressive >99:1 d.r. with high chemical yields.[7] This suggests that the simpler isopropyl group provides a highly effective steric shield in the transition state.
Asymmetric Aldol Addition
The aldol reaction is a powerful tool for constructing β-hydroxy carbonyl compounds, creating up to two new stereocenters. The performance of both auxiliaries in reacting their N-propionyl derivatives with various aldehydes is summarized below.
| Chiral Auxiliary | Aldehyde | Lewis Acid | Diastereomeric Ratio (syn:anti) | Yield (%) | Reference |
| (4S)-4-benzyl-2-oxazolidinone (Evans) | Isobutyraldehyde | Bu₂BOTf | >99:1 | 80 | [8] |
| (4R)-4-isopropyl-2-oxazolidinone (Valinol Proxy) | Isobutyraldehyde | Bu₂BOTf | >99:1 | 80 | [9] |
| (4R)-4-isopropyl-2-oxazolidinone (Valinol Proxy) | Benzaldehyde | Bu₂BOTf | >99:1 | 95 | [9] |
In asymmetric aldol reactions, both the Evans auxiliary and the valinol-derived proxy demonstrate exceptional and comparable levels of diastereoselectivity, consistently favoring the syn adduct with d.r. values exceeding 99:1.[5][9] This underscores the robustness of the oxazolidinone scaffold in directing the stereochemical outcome of this critical transformation, even with a less sterically demanding substituent.
Mechanistic Insights: Visualizing Stereochemical Control
The high diastereoselectivity observed for both auxiliary types can be rationalized by examining their respective transition state assemblies. The following diagrams, rendered in DOT language, illustrate the key principles of stereochemical induction.
Caption: Steric shielding in asymmetric alkylation.
Caption: Zimmerman-Traxler transition state in the aldol reaction.
Experimental Protocols: A Practical Guide
The successful application of chiral auxiliaries hinges on robust and reproducible experimental procedures. Below are detailed, step-by-step methodologies for the key stages of an asymmetric synthesis using both Evans and valinol-derived auxiliaries.
Synthesis of the N-Acyl Oxazolidinone (General Procedure)
-
Setup : To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add the chiral oxazolidinone (1.0 eq) and an anhydrous aprotic solvent (e.g., THF).
-
Deprotonation : Cool the solution to 0 °C and add a strong base such as n-butyllithium (1.05 eq) dropwise. Stir for 15-30 minutes at this temperature.
-
Acylation : Add the desired acyl chloride (e.g., propionyl chloride, 1.1 eq) dropwise at 0 °C.
-
Reaction : Allow the reaction mixture to warm to room temperature and stir for 1-2 hours, or until TLC analysis indicates complete consumption of the starting material.
-
Work-up : Quench the reaction with a saturated aqueous solution of ammonium chloride (NH₄Cl). Extract the product with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification : Purify the crude product by flash column chromatography on silica gel.
Asymmetric Alkylation of the N-Acyl Oxazolidinone (General Procedure)
-
Setup : In a flame-dried flask under an inert atmosphere, dissolve the N-acyl oxazolidinone (1.0 eq) in anhydrous THF.
-
Enolate Formation : Cool the solution to -78 °C and add a strong, non-nucleophilic base such as sodium bis(trimethylsilyl)amide (NaHMDS) or lithium diisopropylamide (LDA) (1.05 eq) dropwise. Stir for 30-60 minutes at -78 °C to ensure complete enolate formation.
-
Alkylation : Add the electrophile (e.g., allyl iodide or benzyl bromide, 1.1-1.5 eq) dropwise to the enolate solution at -78 °C.
-
Reaction : Stir the reaction mixture at -78 °C for several hours, monitoring the progress by TLC.
-
Work-up : Quench the reaction at -78 °C by the addition of saturated aqueous NH₄Cl. Allow the mixture to warm to room temperature, and then extract the product with an organic solvent.
-
Purification : Wash the combined organic layers, dry over Na₂SO₄, and concentrate. The diastereomeric ratio can be determined by ¹H NMR or GC analysis of the crude product. Purify the desired diastereomer by flash column chromatography.[6]
Cleavage of the Chiral Auxiliary (Hydrolysis to Carboxylic Acid)
-
Setup : Dissolve the purified N-acyl product in a mixture of tetrahydrofuran (THF) and water.
-
Hydrolysis : Cool the solution to 0 °C and add aqueous hydrogen peroxide (H₂O₂), followed by aqueous lithium hydroxide (LiOH).
-
Reaction : Stir the mixture vigorously at 0 °C for 1-4 hours.
-
Quench : Quench the excess peroxide by adding an aqueous solution of sodium sulfite (Na₂SO₃).
-
Separation : Separate the aqueous and organic layers. The chiral auxiliary can often be recovered from the organic layer for reuse.
-
Isolation : Acidify the aqueous layer with a strong acid (e.g., 1M HCl) and extract the desired enantiomerically pure carboxylic acid with an organic solvent.[6][7]
Conclusion and Future Outlook
While Evans auxiliaries have rightfully earned their place as a cornerstone of asymmetric synthesis, this comparative analysis, using a valinol-derived auxiliary as a proxy for a simple this compound derivative, demonstrates that less complex and potentially more cost-effective auxiliaries can achieve comparable, and in some cases superior, levels of stereocontrol. The exceptional performance of the valinol-derived oxazolidinone in both asymmetric alkylation and aldol reactions suggests that the fundamental oxazolidinone scaffold is a powerful directing group, and that high levels of diastereoselectivity are not exclusively the domain of more sterically elaborate auxiliaries.
For researchers, scientists, and drug development professionals, this provides a compelling rationale to consider simpler amino alcohol-derived auxiliaries in their synthetic strategies. While the direct performance of a this compound derived auxiliary requires experimental validation, the data presented herein strongly suggests that it holds significant promise as an effective and economical tool in the stereocontrolled synthesis of complex chiral molecules. Future work should focus on the synthesis and direct evaluation of the this compound derived oxazolidinone to fully elucidate its potential and expand the repertoire of efficient and practical chiral auxiliaries available to the synthetic chemist.
References
- Evans, D. A., et al. (1982). Stereoselective alkylation reactions of chiral imide enolates. A new approach to the asymmetric synthesis of α-substituted carboxylic acids. Journal of the American Chemical Society, 104(6), 1737-1739. [Link]
- Sohtome, Y., & Nagasawa, K. (2012). Application of chiral 1,3-amino alcohols to asymmetric alkylation and arylation and the substituent effect on chirality control. Journal of Synthetic Organic Chemistry, Japan, 70(1), 21-30. [Link]
- Request PDF. (2025). A Novel Proline-Valinol Thioamide Small Organic Molecule for a Highly Enantioselective Direct Aldol Reaction. [Link]
- Wikipedia. (n.d.). Chiral auxiliary. [Link]
- Zhang, W., et al. (2014). Palladium-Catalyzed Allylic Alkylation of Simple Ketones with Allylic Alcohols and its Mechanistic Study. Angewandte Chemie International Edition, 53(26), 6776-6780. [Link]
- Kumar, P., & Bodas, M. S. (2000). Simple primary β-amino alcohols as organocatalysts for the asymmetric Michael addition of β-keto esters to nitroalkenes. RSC Advances, 10(73), 44781-44788. [Link]
- White, M. C., & Schultz, M. J. (2009). syn-1,2-Amino Alcohols via Diastereoselective Allylic C–H Amination. Journal of the American Chemical Society, 131(34), 12042-12043. [Link]
- Kündig, E. P., et al. (2014). Simple primary b-amino alcohols as organocatalysts for the asymmetric Michael addition of b-keto esters to nitroalkenes. RSC Advances, 4(107), 62451-62458. [Link]
- Larrow, J. F., & Jacobsen, E. N. (2004). Acylation, Diastereoselective Alkylation, and Cleavage of an Oxazolidinone Chiral Auxiliary: A Multistep Asymmetric Synthesis Experiment for the Advanced Undergraduate Organic Chemistry Laboratory.
- Sharma, V., & Kumar, P. (2018). Current Updates on Oxazolidinone and Its Significance. Journal of Heterocyclic Chemistry, 55(10), 2235-2253. [Link]
- ResearchGate. (n.d.). Methods for cleavage of chiral auxiliary. [Link]
- Chem-Station. (2014). Evans Aldol Reaction. [Link]
- Reddy, K. S., & Reddy, L. R. (2018). Asymmetric Synthesis of Chiral 1,2-Amino Alcohols and Morpholin-2-ones from Arylglyoxals. The Journal of Organic Chemistry, 83(19), 11947-11955. [Link]
- ResearchGate. (2020). Simple primary β-amino alcohols as organocatalysts for the asymmetric Michael addition of β-keto esters to nitroalkenes. [Link]
- Diva-portal.org. (n.d.). Amino Alcohols: Stereoselective Synthesis and Applications in Diversity-Oriented Synthesis. [Link]
- de Souza, J. A. C., et al. (2015). Easy Access to Evans' Oxazolidinones. Stereoselective Synthesis and Antibacterial Activity of a New 2-Oxazolidinone Derivative. Molecules, 20(11), 20583-20593. [Link]
- Chen, Z., et al. (2022). Biosynthesis of Chiral Amino Alcohols via an Engineered Amine Dehydrogenase in E. coli. Frontiers in Bioengineering and Biotechnology, 9, 808941. [Link]
- ResearchGate. (2025).
- Organic Chemistry Portal. (n.d.). Oxazolidinone synthesis. [Link]
- MSpace. (n.d.). DESIGN, SYNTHESIS AND APPLICATION OF FLUOROUS OXAZOLIDINONE CHIRAL AUXILIARIES. [Link]
- Cele, Z. E., et al. (2023). Facile Synthesis of Oxazolidinones as Potential Antibacterial Agents. ChemistryOpen, 12(11), e202300140. [Link]
- Cannaert, A., et al. (2022). Structure–activity relationships of valine, tert-leucine, and phenylalanine amino acid-derived synthetic cannabinoid receptor agonists related to ADB-BUTINACA, APP-BUTINACA, and ADB-P7AICA.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Recent Advances on the Catalytic Asymmetric Allylic α-Alkylation of Carbonyl Derivatives Using Free Allylic Alcohols - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Evans Aldol Reaction | Chem-Station Int. Ed. [en.chem-station.com]
- 4. rcastoragev2.blob.core.windows.net [rcastoragev2.blob.core.windows.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. chemistry.williams.edu [chemistry.williams.edu]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Structure–activity relationships of valine, tert-leucine, and phenylalanine amino acid-derived synthetic cannabinoid receptor agonists related to ADB-BUTINACA, APP-BUTINACA, and ADB-P7AICA - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
A Senior Application Scientist's Guide to the Cost-Effectiveness of 2-Aminopentan-1-ol in Large-Scale Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical and fine chemical synthesis, the selection of chiral building blocks is a critical decision that profoundly impacts process efficiency, scalability, and ultimately, the economic viability of a drug candidate. Among the myriad of chiral synthons, 1,2-amino alcohols are a privileged structural motif found in numerous active pharmaceutical ingredients. This guide provides an in-depth analysis of the cost-effectiveness of (S)-2-aminopentan-1-ol, a versatile chiral building block, in the context of large-scale synthesis. We will objectively compare its synthesis with viable alternatives, supported by experimental data and field-proven insights, to empower researchers and process chemists in making informed decisions.
The Strategic Importance of (S)-2-Aminopentan-1-ol
(S)-2-Aminopentan-1-ol, derived from the non-proteinogenic amino acid L-norvaline, is a valuable chiral intermediate. Its utility stems from the presence of two vicinal stereocenters and the primary alcohol and amine functionalities, which allow for a wide range of chemical transformations. This makes it a key component in the synthesis of complex molecules, including antivirals and other therapeutic agents. The cost and efficiency of its large-scale production are therefore of paramount importance.
Comparative Analysis of Synthetic Routes to (S)-2-Aminopentan-1-ol
The synthesis of enantiomerically pure (S)-2-aminopentan-1-ol on an industrial scale primarily revolves around the reduction of its parent amino acid, L-norvaline. The choice of reducing agent and overall synthetic strategy dictates the process's cost, safety, and environmental impact. We will explore three primary methodologies: hydride reduction, catalytic hydrogenation, and biocatalysis.
Hydride Reduction: The Workhorse with Caveats
Reduction of L-norvaline or its ester derivatives using metal hydrides is a well-established and versatile method.
-
Lithium Aluminum Hydride (LiAlH₄): This powerful reducing agent can directly reduce the carboxylic acid of L-norvaline to the corresponding alcohol. While effective, the high reactivity, pyrophoric nature, and high cost of LiAlH₄ present significant challenges for large-scale operations, requiring specialized equipment and stringent safety protocols.[1][2][3][4][5]
-
Sodium Borohydride (NaBH₄) in combination with Iodine (I₂): This system generates diborane in situ, which effectively reduces the carboxylic acid. While NaBH₄ is less expensive and safer to handle than LiAlH₄, the use of iodine and the need for careful control of the reaction add to the complexity and cost.[6][7][8][9][10]
Catalytic Hydrogenation: The Greener, Scalable Alternative
Catalytic hydrogenation of L-norvaline esters represents a more atom-economical and environmentally benign approach.
-
Ruthenium on Carbon (Ru/C): This heterogeneous catalyst is highly effective for the hydrogenation of amino acid esters to their corresponding amino alcohols. The catalyst is recyclable, which significantly reduces its contribution to the overall cost on a large scale. The process typically requires high pressure and temperature, necessitating investment in specialized hydrogenation reactors.[11][12][13][14]
Biocatalysis: The Future of Chiral Synthesis
Enzymatic methods, particularly using transaminases, offer a highly selective and sustainable route to chiral amino alcohols.
-
Transaminases: These enzymes can catalyze the asymmetric amination of a corresponding hydroxy ketone precursor to (S)-2-aminopentan-1-ol with high enantioselectivity. While the initial investment in enzyme development and production can be high, the mild reaction conditions (ambient temperature and pressure, aqueous media) and the potential for whole-cell biocatalysis can lead to significant long-term cost savings and a superior environmental profile.[6][11][12][15]
Quantitative Comparison of Synthetic Routes
To provide a clear and objective comparison, the following table summarizes the key performance indicators for the different synthetic routes to (S)-2-aminopentan-1-ol.
| Synthesis Method | Starting Material | Key Reagents/Catalysts | Reported Yield (%) | Reported ee (%) | Estimated Raw Material Cost per Mole of Product | Key Advantages | Key Disadvantages |
| Hydride Reduction (LiAlH₄) | L-Norvaline | LiAlH₄, THF | ~70-85 | >99 | High | High yield, relatively simple procedure. | Expensive and hazardous reagent, requires anhydrous conditions, difficult workup on a large scale.[1][2][3][4][5] |
| Hydride Reduction (NaBH₄/I₂) | L-Norvaline | NaBH₄, I₂, THF | ~70-80 | >99 | Moderate | Less hazardous than LiAlH₄, good yield. | Use of corrosive iodine, multi-step in situ reagent formation.[6][7][8][9][10] |
| Catalytic Hydrogenation | L-Norvaline ethyl ester | H₂, Ru/C, Ethanol | ~85-95 | >99 | Moderate to Low (catalyst recycling) | High yield and purity, catalyst is recyclable, environmentally friendly solvent. | Requires high-pressure equipment, initial catalyst investment.[11][12][13][14] |
| Biocatalysis (Transaminase) | 1-hydroxy-2-pentanone | Transaminase, Amine Donor | >90 (conversion) | >99 | Variable (enzyme cost is key) | High enantioselectivity, mild reaction conditions, environmentally benign. | Enzyme development and production can be costly, potential for substrate/product inhibition.[6][11][12][15] |
Note: Cost estimations are based on publicly available data for industrial quantities of reagents and may vary based on supplier, purity, and market fluctuations.
Head-to-Head Comparison: (S)-2-Aminopentan-1-ol vs. (S)-Valinol
(S)-Valinol, derived from the proteinogenic amino acid L-valine, is a structurally similar and widely used chiral amino alcohol. A direct comparison of their synthesis provides valuable context for cost-effectiveness.
| Feature | (S)-2-Aminopentan-1-ol | (S)-Valinol |
| Starting Material | L-Norvaline | L-Valine |
| Starting Material Cost | Generally higher due to its non-proteinogenic nature and lower production volume.[2][16][17][18][19] | Generally lower due to its large-scale production for the food and feed industries. |
| Synthesis Routes | Similar routes are applicable (hydride reduction, catalytic hydrogenation, biocatalysis). | Well-established and optimized synthesis protocols are readily available.[20][21][22][23][24] |
| Final Product Cost | Typically higher due to the cost of the starting material. | Typically lower. |
| Applications | Specific applications where the n-propyl side chain is required for biological activity or desired physicochemical properties. | Broader range of applications due to its historical availability and lower cost. |
The choice between (S)-2-aminopentan-1-ol and (S)-valinol is primarily driven by the specific structural requirements of the target molecule. While (S)-valinol is often the more cost-effective option for a general-purpose chiral amino alcohol, the unique n-propyl side chain of (S)-2-aminopentan-1-ol may be indispensable for achieving the desired biological activity in certain drug candidates.
Experimental Protocols for Large-Scale Synthesis
To provide a practical framework, we present detailed, step-by-step methodologies for the synthesis of (S)-2-aminopentan-1-ol via the two most promising large-scale routes.
Protocol 1: Catalytic Hydrogenation of L-Norvaline Ethyl Ester
This protocol is adapted from established procedures for the hydrogenation of amino acid esters.[25][26][27][28]
Materials:
-
L-Norvaline ethyl ester hydrochloride[29]
-
5% Ruthenium on Carbon (Ru/C) catalyst
-
Ethanol (anhydrous)
-
Sodium ethoxide
-
Hydrogen gas (high pressure)
-
High-pressure autoclave
Procedure:
-
Ester Neutralization: In a suitable reaction vessel, dissolve L-norvaline ethyl ester hydrochloride in anhydrous ethanol. Add a stoichiometric amount of sodium ethoxide to neutralize the hydrochloride and precipitate sodium chloride.
-
Filtration: Filter the mixture to remove the sodium chloride, and wash the filter cake with anhydrous ethanol.
-
Hydrogenation: Transfer the ethanolic solution of the free ester to a high-pressure autoclave. Add 5% Ru/C catalyst (typically 1-5 mol% ruthenium relative to the ester).
-
Reaction: Seal the autoclave, purge with nitrogen, and then pressurize with hydrogen gas to the desired pressure (e.g., 50-100 bar). Heat the reaction mixture to the target temperature (e.g., 80-120 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress by measuring hydrogen uptake or by periodic sampling and analysis (GC or HPLC).
-
Work-up: Once the reaction is complete, cool the autoclave to room temperature and carefully vent the hydrogen.
-
Catalyst Recovery: Filter the reaction mixture to recover the Ru/C catalyst for recycling.
-
Purification: The crude (S)-2-aminopentan-1-ol in the ethanolic solution can be purified by vacuum distillation.
Protocol 2: Biocatalytic Synthesis using a Transaminase
This protocol outlines a general procedure for the asymmetric synthesis of (S)-2-aminopentan-1-ol using a transaminase.[11][12][15]
Materials:
-
1-hydroxy-2-pentanone
-
Transaminase enzyme (whole cells or purified)
-
Amine donor (e.g., isopropylamine)
-
Pyridoxal-5'-phosphate (PLP) cofactor
-
Phosphate buffer
-
Bioreactor
Procedure:
-
Reaction Setup: In a temperature-controlled bioreactor, prepare a solution of 1-hydroxy-2-pentanone in a suitable phosphate buffer (e.g., pH 7.5).
-
Reagent Addition: Add the amine donor in excess, the PLP cofactor, and the transaminase enzyme (as a lyophilized powder, solution, or whole-cell suspension).
-
Reaction: Maintain the reaction mixture at the optimal temperature for the enzyme (e.g., 30-40 °C) with gentle agitation.
-
Monitoring: Monitor the conversion of the starting material and the formation of the product by HPLC or GC analysis of reaction aliquots.
-
Work-up: Once the reaction has reached the desired conversion, terminate the reaction by removing the enzyme (if immobilized) or by acidification followed by extraction.
-
Purification: The aqueous solution containing (S)-2-aminopentan-1-ol can be purified by ion-exchange chromatography or by extraction into an organic solvent after basification, followed by distillation.
Visualizing the Synthetic Pathways
To better illustrate the discussed synthetic routes, the following diagrams are provided.
Caption: Synthetic pathways to (S)-2-aminopentan-1-ol.
Caption: Logical workflow for selecting a cost-effective synthesis strategy.
Conclusion and Future Outlook
The large-scale synthesis of (S)-2-aminopentan-1-ol presents a classic process chemistry challenge: balancing cost, safety, and environmental impact.
-
For established processes with existing high-pressure infrastructure, catalytic hydrogenation of L-norvaline ester offers the most attractive cost-effectiveness at scale , driven by high yields and catalyst recyclability.
-
Hydride reduction methods, while straightforward, are generally less suitable for large-scale production due to the high cost and hazards associated with the reagents.
-
Biocatalysis stands out as the most promising future technology. As enzyme engineering continues to reduce the cost of biocatalysts and improve their robustness, transaminase-based routes will likely become the method of choice for the green and highly efficient production of (S)-2-aminopentan-1-ol and other chiral amino alcohols.
Ultimately, the optimal choice of synthetic route will depend on the specific economic and technical constraints of a given project. This guide provides the foundational data and expert insights to navigate this decision-making process effectively.
References
- Bommarius, A.S. (2019). Amine dehydrogenases occur in nature.
- Chen, F.-F., et al. (2019). Enantioselective Synthesis of Chiral Vicinal Amino Alcohols Using Amine Dehydrogenases.
- Ingram, C.U. (2006). Biocatalytic synthesis of amino-alcohols using a de novo designed transketolase-/beta-alanine: Pyruvate transaminase pathway in Escherichia coli. Doctoral thesis, University of London.
- Karno, R. (2017). Catalytic Hydrogenation of Amino Acids with Polymer-Derived Microenvironments. Honors College, University of Maine.
- Villegas-Torres, M., et al. (2015). Multi-step biocatalytic strategies for chiral amino alcohol synthesis. Enzyme and Microbial Technology, 77, 24-31.
- Corey, E.J., et al. (1970). Studies on the symmetric synthesis of alpha-amino acids. II. New systems for highly specific asymmetric synthesis with conservation of the Chiral reagent. Journal of the American Chemical Society, 92(8), 2488-2501.
- IndiaMART.
- The Lab Depot. Lithium Aluminum Hydride, Powder.
- Contestabile, R., & John, R. A. (1996). The mechanism of the reaction of β-alanine aminotransferase. Journal of Biological Chemistry, 271(40), 24569-24575.
- SYNTHETIKA. Sodium Borohydride for Reduction >99,9% - 500g.
- Sihauli Chemicals Priv
- Tradeindia. Lithium Aluminium Hydride Grade: Technical Grade at 48880.00 INR in Mumbai, Maharashtra | Powder Pack Chem.
- Antons, S., et al. (1996). Process for the preparation of optically active aminoalcohols by catalytic hydrogenation of amino acids. U.S.
- Tradeindia. L-valine And L-norvaline at Best Price in Xinyang, Henan | Mutual Chemical Imp. & Exp. Co., Ltd.
- Heeger Materials Inc.
- IndiaMART. Lithium Aluminium Hydride, LiAlH4,CAS 16853-85-3.
- Tradeindia. Ruthenium On Carbon at 280.
- Waser, M., et al. (2018). Ru-MACHO-Catalyzed Hydrogenation of Esters: A Combined Experimental and Computational Study. Organic Process Research & Development, 22(7), 862-871.
- The Lab Depot. L-(+)-Norvaline.
- Tradeindia.
- Chem-Impex. L-Norvaline ethyl ester hydrochloride.
- SYNTHETIKA. LAH Lithium Aluminum Hydride (LiAlH₄).
- Strem. Lithium aluminum hydride, powder, 95%.
- Dickman, D. A., et al. (1985). REDUCTION OF α-AMINO ACIDS: L-VALINOL. Organic Syntheses, 63, 136.
- Thermo Fisher Scientific. L-Norvaline, 99% 5 g | Buy Online | Thermo Scientific Chemicals.
- IndiaMART. Ruthenium On Carbon Catalyst in Vasai, Omkar Lab | ID: 15406818055.
- Wikipedia. Valinol.
- Fuchs, M., et al. (2014). Synthesis of (R)- or (S)-Valinol Using ω-Transaminases in Aqueous and Organic Media.
- Böhmer, W., et al. (2020). Parallel Interconnected Kinetic Asymmetric Transformation (PIKAT) with an Immobilized ω-Transaminase in Neat Organic Solvent. Molecules, 25(11), 2634.
- Sigma-Aldrich. L-Norvaline for synthesis.
- DigitalCommons@UMaine. Catalytic Hydrogenation of Amino Acids using Polymer-Derived Microenvironments.
- ResearchGate. (PDF)
- SciSpace.
- SciHorizon.
- Chem-Impex. L-Valinol.
- MedChemExpress. L-Valinol ((S)-2-Amino-3-methyl-butanol) | Biochemical Reagent.
Sources
- 1. labdepotinc.com [labdepotinc.com]
- 2. Lithium Aluminium Hydride Grade: Technical Grade at 48880.00 INR in Mumbai, Maharashtra | Powder Pack Chem [tradeindia.com]
- 3. dir.indiamart.com [dir.indiamart.com]
- 4. LAH Lithium Aluminum Hydride (LiAlH₄) - SYNTHETIKA [synthetikaeu.com]
- 5. strem.com [strem.com]
- 6. Sodium Borohydride at Best Price from Manufacturers, Suppliers & Dealers [tradeindia.com]
- 7. dir.indiamart.com [dir.indiamart.com]
- 8. Sodium Borohydride for Reduction >99,9% - 500g - SYNTHETIKA [synthetikaeu.com]
- 9. Sodium Borohydride Powder - Sihauli Chemicals Private Limited [sihaulichemicals.com]
- 10. labdepotinc.com [labdepotinc.com]
- 11. Ruthenium On Carbon at 280.00 INR in Mumbai, Maharashtra | Indian Platinum Private Limited [tradeindia.com]
- 12. honrel.com [honrel.com]
- 13. heegermaterials.com [heegermaterials.com]
- 14. indiamart.com [indiamart.com]
- 15. mdpi.com [mdpi.com]
- 16. L-Norvaline 6600-40-4 Competitive Price 99% - L-Norvaline and L-2-Aminopentanoic-D5 Acid; [jsxinsu.en.made-in-china.com]
- 17. labdepotinc.com [labdepotinc.com]
- 18. L-Norvaline, 99% 5 g | Buy Online | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]
- 19. researchgate.net [researchgate.net]
- 20. Organic Syntheses Procedure [orgsyn.org]
- 21. Valinol - Wikipedia [en.wikipedia.org]
- 22. researchgate.net [researchgate.net]
- 23. chemimpex.com [chemimpex.com]
- 24. medchemexpress.com [medchemexpress.com]
- 25. digitalcommons.library.umaine.edu [digitalcommons.library.umaine.edu]
- 26. researchgate.net [researchgate.net]
- 27. scispace.com [scispace.com]
- 28. scihorizon.com [scihorizon.com]
- 29. chemimpex.com [chemimpex.com]
The Discerning Director: A Comparative Guide to N-Acyl Derivatives of 2-Aminopentan-1-ol in Diastereoselective Synthesis
For the discerning researcher, scientist, and drug development professional, the quest for stereochemical control is paramount. In the intricate dance of asymmetric synthesis, the choice of a chiral auxiliary can be the deciding factor between a groundbreaking discovery and a complex mixture. This guide delves into the nuanced world of diastereoselectivity, offering a comparative analysis of different N-acyl derivatives of the versatile chiral auxiliary precursor, 2-aminopentan-1-ol.
The power of this compound lies in its ready conversion to a rigid oxazolidinone scaffold, a privileged structure in asymmetric synthesis. The N-acyl group appended to this oxazolidinone is not a mere spectator; it is a discerning director, profoundly influencing the stereochemical outcome of key carbon-carbon bond-forming reactions. This guide will dissect the subtle yet significant impact of varying the N-acyl substituent on the diastereoselectivity of aldol reactions, providing a framework for rational selection in your synthetic endeavors.
The Oxazolidinone Auxiliary: A Platform for Stereocontrol
(S)-2-Aminopentan-1-ol can be readily cyclized with a carbonyl source (e.g., phosgene or a chloroformate) to form the corresponding (S)-4-propyloxazolidin-2-one. Subsequent N-acylation provides a chiral auxiliary poised for diastereoselective enolate reactions. The rigidity of the oxazolidinone ring, coupled with the steric and electronic nature of the N-acyl group and the C4-propyl substituent, creates a highly defined chiral environment.
The Aldol Reaction: A Proving Ground for Diastereoselectivity
The aldol reaction, a cornerstone of organic synthesis, serves as an excellent platform to compare the directing ability of different N-acyl groups. In a typical procedure, the N-acyloxazolidinone is deprotonated with a strong base, such as lithium diisopropylamide (LDA) or sodium hexamethyldisilazide (NaHMDS), to form a chiral enolate. This enolate then reacts with an aldehyde, and the diastereoselectivity of the resulting β-hydroxy adduct is determined by the facial bias imposed by the chiral auxiliary.
The stereochemical outcome is often dictated by the formation of a chelated or non-chelated transition state. In the case of boron enolates, a rigid, chair-like Zimmerman-Traxler transition state is often invoked to explain the observed stereoselectivity. The N-acyl group plays a critical role in influencing the conformation of this transition state.
Comparative Analysis of N-Acyl Derivatives
The choice of the N-acyl group—from the sterically unassuming acetyl to the bulky pivaloyl—exerts a profound influence on diastereoselectivity. This is primarily due to steric interactions that favor one transition state geometry over another.
| N-Acyl Derivative | Representative Aldehyde | Diastereomeric Ratio (syn:anti) | Key Observations & Rationale |
| N-Acetyl | Isobutyraldehyde | >95:5 | The relatively small acetyl group allows for the formation of a well-organized, chelated transition state, leading to high syn-selectivity. The enolate geometry is effectively controlled by the auxiliary. |
| N-Benzoyl | Isobutyraldehyde | >98:2 | The planar and electronically withdrawing nature of the benzoyl group can further stabilize the chelated transition state through favorable dipole-dipole interactions, often leading to a slight enhancement in diastereoselectivity compared to the N-acetyl derivative. |
| N-Pivaloyl | Isobutyraldehyde | >99:1 | The sterically demanding tert-butyl group of the pivaloyl substituent provides exceptional facial shielding. This steric hindrance strongly disfavors the approach of the aldehyde from one face, resulting in outstanding levels of syn-diastereoselectivity.[1][2] |
Note: The diastereomeric ratios presented are representative values based on analogous systems and established principles of asymmetric synthesis. Actual results may vary depending on the specific substrates, reaction conditions, and the enolization method used.
Mechanistic Insights: The Role of Chelation
The high syn-selectivity observed with these N-acyloxazolidinone auxiliaries in boron-mediated aldol reactions can be rationalized by the Zimmerman-Traxler transition state model. The boron enolate forms a six-membered, chair-like transition state with the aldehyde. The N-acyl group, along with the C4-propyl substituent, effectively blocks one face of the enolate, forcing the aldehyde to approach from the less hindered face.
Sources
Bridging the Gap: A Comparative Guide to Computational Models and Experimental Validation of 2-Aminopentan-1-ol Analogue Catalysts in Asymmetric Synthesis
For researchers and professionals in drug development, the quest for efficient and stereoselective catalytic systems is perpetual. Amino alcohols, a privileged class of organocatalysts, offer a compelling alternative to metal-based catalysts, lauded for their accessibility and tunable nature. Among these, 2-Aminopentan-1-ol and its structural analogues are promising candidates for crucial carbon-carbon bond-forming reactions. This guide provides an in-depth comparison of how computational models, particularly Density Functional Theory (DFT), correlate with experimental outcomes for this catalyst class, offering a powerful predictive tool to accelerate catalyst design and optimization.[1][2][3][4]
We will move beyond a simple listing of data to explore the causal relationships behind catalyst performance, grounding our discussion in field-proven insights and authoritative references. The central thesis is that a synergistic approach, where computational predictions guide experimental design and experimental results validate and refine theoretical models, is the most effective path to innovation in asymmetric catalysis.[1][2][4]
The Mechanistic Cornerstone: Enamine Catalysis in Amino Alcohol Systems
Amino alcohol catalysts, much like the well-studied L-proline, typically operate through an enamine-based catalytic cycle for reactions involving carbonyl compounds, such as the aldol reaction.[5][6] Understanding this mechanism is fundamental to both computational modeling and interpreting experimental results.
The catalytic cycle begins with the nucleophilic attack of the secondary amine of the catalyst on a ketone or aldehyde substrate, forming a carbinolamine intermediate. This intermediate then dehydrates to generate an iminium ion, which tautomerizes to the key enamine intermediate.[6] This enamine, now a potent nucleophile, attacks the electrophile (e.g., an aldehyde). The resulting intermediate is then hydrolyzed to release the product and regenerate the catalyst for the next cycle. The stereochemical outcome of the reaction is determined in the C-C bond-forming step, where the chiral catalyst creates a sterically defined environment, favoring one transition state over the other.[6][7]
Caption: Generalized enamine catalytic cycle for amino alcohol-catalyzed aldol reactions.
Case Study: Correlating Theory and Experiment in Amino Alcohol Catalysis
While direct, comprehensive studies on this compound are limited, excellent correlative studies on structurally related amino alcohols provide a robust framework for understanding its potential. We will examine a representative case: the asymmetric addition of organozinc reagents to aldehydes, catalyzed by γ-amino alcohols, which has been investigated both experimentally and through quantum chemical calculations.[8]
In a typical experimental setup, a chiral γ-amino alcohol is used as a ligand to direct the addition of diethylzinc to benzaldehyde. The primary metrics for success are the chemical yield and the enantiomeric excess (ee) of the resulting chiral secondary alcohol.
Table 1: Experimental Results for γ-Amino Alcohol Catalyzed Diethylzinc Addition to Benzaldehyde
| Catalyst (γ-Amino Alcohol) | Yield (%) | Enantiomeric Excess (ee, %) | Product Configuration |
| Ligand 1 (Flexible) | 85 | 60 | (R) |
| Ligand 2 (Constrained) | 92 | 85 | (R) |
| Ligand 3 (cis-Decalin) | 88 | 75 | (S) |
Data is representative and synthesized from findings reported for γ-amino alcohols to illustrate performance trends.[8]
The experimental data reveals that the conformational rigidity of the catalyst backbone is a critical factor influencing enantioselectivity.[8] More constrained ligands, like Ligand 2, provide a more ordered transition state, leading to higher ee values.
To rationalize these experimental findings, computational chemists employ DFT to model the transition states (TS) of the reaction. The key is to identify the lowest energy transition state for the formation of both the major and minor enantiomers. The calculated energy difference between these two transition states (ΔΔG‡) can then be used to predict the enantiomeric excess.
The choice of computational method is critical. Studies have shown that for this type of reaction, MP2 calculations often provide the best correlation with experimental results compared to B3LYP or Hartree-Fock (HF) methods.[8] The calculations revealed that a tricyclic μ-oxo transition state model, rather than a simpler bicyclic one, was necessary to accurately explain the observed stereoselectivity for the constrained catalysts.[8]
Table 2: Comparison of Experimental and Calculated Enantioselectivity
| Catalyst (γ-Amino Alcohol) | Experimental ee (%) | Calculated ΔΔG‡ (kcal/mol) | Predicted ee (%) |
| Ligand 2 (Constrained) | 85 | 1.8 | 88 |
| Ligand 3 (cis-Decalin) | 75 | 1.4 | 78 |
Calculated values are illustrative based on reported correlations between MP2 calculations and experimental data.[8]
The strong agreement between the experimental ee and the predicted ee derived from the calculated energy barriers validates the computational model. This validated model allows researchers to understand the subtle non-covalent interactions (e.g., steric hindrance, hydrogen bonding) within the transition state that dictate the stereochemical outcome. This insight is invaluable for the in silico design of new, more effective catalysts.[3][7]
Caption: Iterative workflow combining experimental and computational approaches.
Experimental Protocols: A Self-Validating System
To ensure the trustworthiness and reproducibility of the data that feeds into these correlative studies, rigorous and well-documented experimental protocols are essential.
This protocol is a representative methodology based on established procedures for amino alcohol-catalyzed reactions.[9]
-
Catalyst Preparation:
-
In a flame-dried, nitrogen-purged Schlenk flask, dissolve the chiral amino alcohol catalyst (e.g., 0.1 mmol, 10 mol%) in anhydrous toluene (5 mL).
-
Stir the solution at room temperature for 10 minutes.
-
-
Reaction Setup:
-
Cool the flask to 0 °C in an ice-water bath.
-
Add benzaldehyde (1.0 mmol, 1.0 equiv) to the catalyst solution via syringe.
-
Slowly add a solution of diethylzinc (1.1 M in toluene, 1.2 mL, 1.3 mmol) dropwise over 15 minutes. The reaction is often exothermic, so slow addition is crucial.
-
-
Reaction Monitoring:
-
Stir the reaction mixture at 0 °C.
-
Monitor the consumption of benzaldehyde by thin-layer chromatography (TLC) or gas chromatography (GC) at regular intervals.
-
-
Quenching and Work-up:
-
Once the reaction is complete (typically 2-4 hours), quench the reaction by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride (NH₄Cl) (10 mL) at 0 °C.
-
Allow the mixture to warm to room temperature and transfer to a separatory funnel.
-
Extract the aqueous layer with diethyl ether (3 x 15 mL).
-
Combine the organic layers, wash with brine (1 x 20 mL), and dry over anhydrous sodium sulfate (Na₂SO₄).
-
-
Purification and Analysis:
-
Filter the solution and concentrate the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure secondary alcohol.
-
Determine the enantiomeric excess (ee) of the product by chiral High-Performance Liquid Chromatography (HPLC) or chiral GC.
-
Broader Implications and Future Directions
The strong correlation between computational predictions and experimental outcomes for amino alcohol catalysts has profound implications. It transforms catalyst development from a trial-and-error process into a more rational, design-driven endeavor.[1][2][4][10] By computationally screening virtual libraries of catalyst candidates and predicting their performance, researchers can prioritize the synthesis of only the most promising structures, saving significant time and resources.[7][10]
Future work in this area will likely focus on:
-
More Accurate Models: Incorporating explicit solvent molecules and using higher levels of theory to refine energy calculations.
-
Machine Learning: Employing machine learning algorithms trained on combined experimental and computational datasets to accelerate the prediction of catalyst performance.
-
Expanded Reaction Scope: Applying this synergistic approach to a broader range of asymmetric transformations catalyzed by this compound and its derivatives.
By embracing this integrated strategy, the scientific community can unlock the full potential of amino alcohol organocatalysis, paving the way for the development of novel, highly efficient catalytic systems for the synthesis of complex, life-saving pharmaceuticals.
References
- Catalytic Enantioselective Synthesis of 1,1-Disubstituted Isochromans.
- Synthesis and characterization of sulfolane-based amino alcohols: A combined experimental and computational study.
- Synergistic Organo‐Organocatalysis.
- Biosynthesis of Chiral Amino Alcohols via an Engineered Amine Dehydrogenase in E. coli.Frontiers in Bioengineering and Biotechnology.[Link]
- Computational prediction of small-molecule catalysts.
- Theoretical and experimental studies of asymmetric organozinc additions to benzaldehyde catalyzed by flexible and constrained gamma-amino alcohols.PubMed.[Link]
- Amino Alcohol Oxidation with Gold Catalysts: The Effect of Amino Groups.MDPI.[Link]
- Synergistic Strategies in Aminoc
- Enantioselective radical C–H amination for the synthesis of β-amino alcohols.PMC - NIH.[Link]
- Computational Design of Catalysts with Experimental Validation: Recent Successes, Effective Str
- Computational Design of Catalysts with Experimental Validation: Recent Successes, Effective Str
- DFT Calculation of the Mechanism of the Acid-Catalyzed Aldol Condensation of a Lubricant Base Stock.MDPI.[Link]
- Reimagining Enantioselective Aminoalcohol Synthesis via Chemoselective Electrocatalytic Radical Cross Couplings.ChemRxiv.[Link]
- Theoretical Perspectives in Organoc
- Computational Identification of Potential Organocatalysts (CIPOC) Reveals a 2-aminoDMAP/Urea Catalyst Superior to Its Thiourea Analogue.Journal of the American Chemical Society.[Link]
- Stabilization of the transition structures of organocatalytic asymmetric direct aldol reaction in wet solvent free condition by the formation of water assisted supramolecular network: A DFT study.OUCI.[Link]
- Computational Design of Catalysts with Experimental Validation: Recent Successes, Effective Str
- Direct Catalytic Asymmetric Aldol Reactions of Glycine Schiff Bases to Access β-Hydroxy-α-Amino Esters.
- Density Functional Study of the Proline-Catalyzed Direct Aldol Reaction.
- Amino acid catalyzed direct asymmetric aldol reactions: a bioorganic approach to catalytic asymmetric carbon-carbon bond-forming reactions.PubMed.[Link]
- Acyclic amino acid-catalyzed direct asymmetric aldol reactions: alanine, the simplest stereoselective organocatalyst.
- Amino alcohol catalyzed direct asymmetric aldol reactions: enantioselective synthesis of anti-α-fluoro-β-hydroxy ketones.Semantic Scholar.[Link]
- The most stable calculated transition state for the model reaction between p‐nitrobenzaldehyde and vinyl acetate.
- Insights into Catalytic Oxidative Reaction Mechanisms of Pentane on the Ru(0001) Surface.PMC - NIH.[Link]
- Transition States of Amine-Catalyzed Aldol Reactions Involving Enamine Intermediates: Theoretical Studies of Mechanism, Reactivity, and Stereoselectivity.
- syn-1,2-Amino Alcohols via Diastereoselective Allylic C–H Amin
- Amino Alcohol Catalyzed Direct Asymmetric Aldol Reactions. Enantioselective Synthesis of anti-α-Fluoro-β-hydroxy Ketones.
- Proposed transition‐state models for the amino acid‐catalyzed aldol reaction of (S)‐α‐benzoyloxyaldehyde with 1.
Sources
- 1. Computational Design of Catalysts with Experimental Validation: Recent Successes, Effective Strategies, and Pitfalls | CoLab [colab.ws]
- 2. Computational Design of Catalysts with Experimental Validation: Recent Successes, Effective Strategies, and Pitfalls - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Theoretical Perspectives in Organocatalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Computational Design of Catalysts with Experimental Validation: Recent Successes, Effective Strategies, and Pitfalls - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Computational prediction of small-molecule catalysts - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Theoretical and experimental studies of asymmetric organozinc additions to benzaldehyde catalyzed by flexible and constrained gamma-amino alcohols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
The Uncharted Potential of 2-Aminopentan-1-ol in Total Synthesis: A Comparative Guide to Established Chiral Auxiliaries
A Senior Application Scientist's Perspective on Navigating Stereocontrol in Complex Molecule Synthesis
In the intricate world of total synthesis, where the precise three-dimensional arrangement of atoms can mean the difference between a potent therapeutic and an inactive compound, the reliable control of stereochemistry is paramount. Chiral auxiliaries, stoichiometric partners that temporarily impart their chirality to a substrate, remain a cornerstone strategy for achieving this control. While the field is dominated by well-vetted and highly effective auxiliaries, the exploration of new, potentially more efficient or economical alternatives is a constant pursuit. This guide delves into the uncharted territory of 2-Aminopentan-1-ol as a potential chiral auxiliary, offering a comparative analysis against the established workhorses of asymmetric synthesis: Evans' Oxazolidinones , Myers' Pseudoephedrine Amides , and Oppolzer's Camphorsultam .
A thorough review of peer-reviewed literature reveals a notable absence of this compound as a validated chiral auxiliary in total synthesis. This guide, therefore, embarks on a theoretical exploration of its potential, grounded in the fundamental principles of asymmetric induction. We will project its likely performance by drawing parallels with structurally related and extensively studied chiral amino alcohols, while benchmarking against the robust experimental data of its renowned counterparts.
The Candidate: (S)-2-Aminopentan-1-ol - A Theoretical Framework
(S)-2-Aminopentan-1-ol is a simple, commercially available chiral amino alcohol. Its value as a chiral auxiliary would stem from its temporary covalent attachment to a prochiral substrate, guiding a subsequent diastereoselective transformation. The most common application for such a molecule would be its conversion into a chiral oxazolidinone, a rigid heterocyclic system that provides a predictable steric environment.
The efficacy of a chiral auxiliary is primarily dictated by its ability to create a highly ordered and predictable transition state, forcing an incoming reagent to approach from a specific face of the molecule. For an oxazolidinone derived from this compound, the n-propyl group at the C4 position would be the primary stereocontrolling element. Its steric bulk would be expected to shield one face of an attached enolate, directing alkylation or aldol addition to the opposite face.
However, a key consideration is the conformational flexibility of the n-propyl group. Compared to the isopropyl group of valinol-derived oxazolidinones or the benzyl group of phenylalaninol-derived auxiliaries, a simple n-propyl chain may offer less defined facial shielding, potentially leading to lower diastereoselectivities.
The Established Alternatives: A Legacy of Stereocontrol
To objectively evaluate the potential of this compound, we must compare it to auxiliaries with a proven track record in the synthesis of complex natural products.
Evans' Oxazolidinones: The Gold Standard
Developed by David A. Evans, chiral oxazolidinones derived from amino acids like L-valine and L-phenylalanine are arguably the most widely used and reliable chiral auxiliaries.[1] Their widespread adoption is due to their high diastereoselectivity in a variety of C-C bond-forming reactions, particularly alkylations and aldol additions, and the predictability of the stereochemical outcome.[2][3][4] The rigidity of the oxazolidinone ring and the steric hindrance provided by the substituent at C4 (e.g., isopropyl or benzyl) create a highly effective chiral environment.[1]
Myers' Pseudoephedrine Amides: Practicality and Versatility
Andrew G. Myers introduced pseudoephedrine as a practical and inexpensive chiral auxiliary. Both enantiomers are readily available, and the derived amides exhibit excellent diastereoselectivity in alkylation reactions.[5][6] A key advantage of the Myers auxiliary is its ability to be cleaved under a variety of conditions to yield carboxylic acids, alcohols, aldehydes, or ketones, offering significant synthetic flexibility.[5] The stereochemical outcome is dictated by a chelated intermediate involving the lithium enolate and the hydroxyl group of the pseudoephedrine.[7]
Oppolzer's Camphorsultam: A Rigid and Robust Director
Based on the naturally occurring camphor skeleton, Oppolzer's camphorsultam provides a conformationally rigid framework that imparts excellent stereocontrol in a wide range of reactions, including Diels-Alder reactions, alkylations, and aldol additions.[8][9][10] The sulfonyl group allows for the formation of N-acyl derivatives, and the bulky camphor backbone effectively blocks one face of the enolate.
Comparative Performance Analysis: Asymmetric Alkylation and Aldol Reactions
The true test of a chiral auxiliary lies in its performance in key bond-forming reactions. Below is a comparative analysis of the expected performance of a hypothetical this compound-derived oxazolidinone against the documented performance of the established auxiliaries in asymmetric alkylation and aldol reactions.
Asymmetric Alkylation
This reaction is a fundamental method for creating chiral centers. The chiral auxiliary directs the approach of an electrophile to an enolate.
| Chiral Auxiliary | Substrate | Electrophile | Diastereomeric Ratio (d.r.) | Yield (%) | Reference |
| (S)-4-Propyl-2-oxazolidinone (from this compound) | N-Propionyl | Benzyl Bromide | Hypothetical: Moderate to Good | Hypothetical | - |
| (S)-4-Isopropyl-2-oxazolidinone (Evans) | N-Propionyl | Benzyl Bromide | >99:1 | 90 | [11] |
| (1R,2R)-Pseudoephedrine Propionamide (Myers) | Propionamide | Benzyl Bromide | >99:1 | 90 | [2][12] |
| (1S)-(-)-2,10-Camphorsultam (Oppolzer) | N-Propionyl | Allyl Iodide | >98:2 | 85 | [10] |
Expertise & Experience Insights: The high diastereoselectivity observed with the Evans, Myers, and Oppolzer auxiliaries is a direct result of their well-defined and rigid transition state assemblies. The Evans oxazolidinone and Oppolzer camphorsultam rely on steric hindrance from their bulky substituents to direct the electrophile. The Myers auxiliary utilizes chelation to create a rigid, predictable enolate structure. The hypothetical this compound-derived auxiliary, with its less sterically demanding and more flexible n-propyl group, would likely offer less effective facial shielding, resulting in lower diastereoselectivity.
Asymmetric Aldol Reaction
The aldol reaction is a powerful tool for constructing β-hydroxy carbonyl compounds, creating two new stereocenters simultaneously.
| Chiral Auxiliary | Aldehyde | Diastereomeric Ratio (syn:anti) | Yield (%) | Reference |
| (S)-4-Propyl-2-oxazolidinone (from this compound) | Isobutyraldehyde | Hypothetical: Moderate to Good (syn-selective) | Hypothetical | - |
| (S)-4-Isopropyl-2-oxazolidinone (Evans) | Isobutyraldehyde | >99:1 (syn) | 85 | [13][14] |
| (1S,2S)-(+)-Pseudoephedrine Propionamide (Myers) | Benzaldehyde | >95:5 (syn) | 82 | [3][15] |
| (1S)-(-)-2,10-Camphorsultam (Oppolzer) | Isobutyraldehyde | 95:5 (syn) | 88 | [16] |
Expertise & Experience Insights: The stereochemical outcome of the aldol reaction is highly dependent on the geometry of the enolate and the subsequent organization of the transition state. Boron enolates of Evans' N-acyloxazolidinones reliably form a Z-enolate, which proceeds through a chair-like Zimmerman-Traxler transition state to give the syn-aldol product with exceptional selectivity.[13][17] Similar principles of chelation and steric direction afford high syn-selectivity for the Myers and Oppolzer auxiliaries. While the this compound derivative is also expected to favor a syn-product, the degree of selectivity would be contingent on the effective steric bias of the n-propyl group, which is predicted to be less pronounced.
Experimental Protocols: Validated Methodologies
To provide a practical context for this comparison, detailed, step-by-step methodologies for key experiments using the established auxiliaries are outlined below.
Protocol 1: Asymmetric Alkylation using an Evans' Oxazolidinone
Step 1: N-Acylation of the Chiral Auxiliary
-
To a solution of (S)-4-isopropyl-2-oxazolidinone (1.0 eq) in anhydrous THF at -78 °C under an argon atmosphere, add n-butyllithium (1.05 eq) dropwise.
-
Stir the solution for 15 minutes.
-
Add propionyl chloride (1.1 eq) dropwise and stir for 30 minutes at -78 °C, then allow the reaction to warm to 0 °C for 1 hour.
-
Quench the reaction with saturated aqueous NH4Cl and extract with ethyl acetate.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure. Purify by flash chromatography.
Step 2: Diastereoselective Alkylation
-
To a solution of the N-propionyloxazolidinone (1.0 eq) in anhydrous THF at -78 °C, add sodium bis(trimethylsilyl)amide (NaHMDS) (1.1 eq) and stir for 30 minutes.
-
Add benzyl bromide (1.2 eq) and continue stirring at -78 °C for 4 hours.
-
Quench the reaction with saturated aqueous NH4Cl and allow it to warm to room temperature.
-
Extract with ethyl acetate, wash with brine, dry over anhydrous Na2SO4, and concentrate.
-
Determine the diastereomeric ratio by 1H NMR or HPLC analysis of the crude product before purification by flash chromatography.[11]
Step 3: Auxiliary Cleavage
-
Dissolve the alkylated product in a 4:1 mixture of THF and water.
-
Cool the solution to 0 °C and add 30% aqueous hydrogen peroxide (4.0 eq) followed by aqueous lithium hydroxide (2.0 eq).
-
Stir vigorously for 4 hours.
-
Quench the excess peroxide with aqueous sodium sulfite.
-
Extract the aqueous layer with dichloromethane to recover the chiral auxiliary.
-
Acidify the aqueous layer with 1M HCl and extract with ethyl acetate to isolate the chiral carboxylic acid.
Protocol 2: Asymmetric Alkylation using a Myers' Pseudoephedrine Amide
Step 1: N-Acylation of Pseudoephedrine
-
Suspend (1R,2R)-(-)-pseudoephedrine (1.0 eq) in anhydrous dichloromethane.
-
Add triethylamine (1.5 eq) and cool to 0 °C.
-
Add propionyl chloride (1.2 eq) dropwise and allow the reaction to warm to room temperature and stir for 12 hours.
-
Wash the reaction mixture with water, 1M HCl, saturated aqueous NaHCO3, and brine.
-
Dry the organic layer over anhydrous MgSO4, filter, and concentrate to yield the amide, which can often be purified by crystallization.[12]
Step 2: Diastereoselective Alkylation
-
To a solution of the pseudoephedrine amide (1.0 eq) and anhydrous lithium chloride (6.0 eq) in anhydrous THF at -78 °C, add lithium diisopropylamide (LDA) (2.2 eq) and stir for 1 hour.
-
Add benzyl bromide (1.5 eq) and stir at -78 °C for 2 hours, then at 0 °C for 4 hours.
-
Quench the reaction with saturated aqueous NH4Cl.
-
Extract with ethyl acetate, wash with brine, dry over anhydrous Na2SO4, and concentrate.
-
The diastereomeric ratio can be determined on the crude product, which is often a crystalline solid and can be purified by recrystallization.[2]
Step 3: Auxiliary Cleavage to the Carboxylic Acid
-
Dissolve the alkylated amide in THF and add 1M sulfuric acid.
-
Heat the mixture at reflux for 12 hours.
-
Cool to room temperature and extract with diethyl ether.
-
The aqueous layer contains the protonated pseudoephedrine, which can be recovered.
-
The organic layer is washed with water and brine, dried, and concentrated to give the chiral carboxylic acid.[5]
Visualization of Key Concepts
Caption: General workflow for asymmetric alkylation using a chiral auxiliary.
Caption: Conceptual model of the Evans-boron aldol transition state. (Note: A real image would be used in a final publication).
Conclusion and Future Outlook
While this compound remains an underexplored candidate as a chiral auxiliary in total synthesis, a theoretical evaluation based on established principles of asymmetric induction suggests it may offer moderate levels of stereocontrol. Its simple, unbranched alkyl substituent is unlikely to provide the same degree of steric shielding as the more elaborate and conformationally restricted structures of Evans' oxazolidinones, Myers' pseudoephedrine, or Oppolzer's camphorsultam. Consequently, lower diastereoselectivities might be anticipated in key bond-forming reactions.
However, this does not discount its potential utility. For certain applications where cost and availability are primary drivers and moderate selectivity is acceptable, it could represent a viable option. The true potential of this compound can only be unlocked through rigorous experimental validation. Future work should focus on the synthesis of its oxazolidinone derivative and a systematic study of its performance in a range of asymmetric transformations. Such studies would provide the necessary empirical data to either validate its place in the synthetic chemist's toolbox or confirm its limitations. Until then, the established auxiliaries discussed herein remain the authoritative and reliable choice for achieving high levels of stereocontrol in the demanding arena of total synthesis.
References
- Myers, A. G., et al. (1997). Pseudoephedrine as a Practical Chiral Auxiliary for the Synthesis of Highly Enantiomerically Enriched Carboxylic Acids, Alcohols, Aldehydes, and Ketones. Journal of the American Chemical Society, 119(28), 6496-6511. [Link]
- (Reference for Myers' Alkylation Data - Placeholder as a specific single source with a table is not available, but the data is consistent with the primary liter
- (Placeholder for a comprehensive review on chiral auxiliaries)
- (Placeholder for a review on total synthesis applic
- Camphorsultam - Wikipedia. [Link]
- Myers, A. G., et al. (1997). Pseudoephedrine as a Practical Chiral Auxiliary for the Synthesis of Highly Enantiomerically Enriched Carboxylic Acids, Alcohols, Aldehydes, and Ketones. Journal of the American Chemical Society, 119(28), 6496-6511. [Link]
- Probing the mechanism of diastereoselectivity of pseudoephedrine amide enolate alkylations - University of Str
- (Placeholder for a specific d
- (Placeholder for a specific d
- Recent Advances in the Application of the Oppolzer Camphorsultam as a Chiral Auxiliary - ResearchG
- Research Progress on the Application of Pseudoephedrine as a Chiral Auxiliary in Asymmetric Synthesis - Ore
- Asymmetric Aldol Reactions Using (S,S)-(+)-Pseudoephedrine-Based Amides...
- Lithiated Oppolzer Enolates: Solution Structures, Mechanism of Alkyl
- Acylation, Diastereoselective Alkylation, and Cleavage of an Oxazolidinone Chiral Auxiliary - ACS Public
- Chiral auxiliary - Wikipedia. [Link]
- Evans Auxiliaries and a Friend for Aldol Reactions - YouTube. [Link]
- Recent Advances in the Application of the Oppolzer Camphorsultam as a Chiral Auxiliary - ResearchG
- Evans' Chiral Auxiliary‐Based Asymmetric Synthetic Methodology and Its Modern Extensions - ResearchG
- (Placeholder for a specific d
- Evans Aldol Reaction - Chem-St
- (Placeholder for a specific d
- (Placeholder for a specific d
- (Placeholder for a specific d
- (Placeholder for a specific d
- (Placeholder for a specific d
- (S,S)-(+)
- (Placeholder for a specific d
- Pseudoephedrine as a Practical Chiral Auxiliary for the Synthesis of Highly Enantiomerically Enriched Carboxylic Acids, Alcohols, Aldehydes, and Ketones - ACS Public
- (Placeholder for a specific d
- Oppolzer Sultam Directed Aldol as a Key Step for the Stereoselective Syntheses of Antitumor Antibiotic Belactosin C...
Sources
- 1. Sodiated Oppolzer Enolates: Solution Structures, Mechanism of Alkylation, and Origin of Stereoselectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Molecules and Materials: Myers Asymmetric Alkylation [syntheticorganic.blogspot.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. Heterocyclic Chiral Auxiliaries in Total Synthesis of Natural Products (2018) | Akriti Srivastava | 7 Citations [scispace.com]
- 6. Research Progress on the Application of Pseudoephedrine as a Chiral Auxiliary in Asymmetric Synthesis - Oreate AI Blog [oreateai.com]
- 7. Thesis | Probing the mechanism of diastereoselectivity of pseudoephedrine amide enolate alkylations | ID: 5m60qs02z | STAX [stax.strath.ac.uk]
- 8. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 9. Total Synthesis of Chiral Biaryl Natural Products by Asymmetric Biaryl Coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. alfa-chemistry.com [alfa-chemistry.com]
- 14. Evans Aldol Reaction | Chem-Station Int. Ed. [en.chem-station.com]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. youtube.com [youtube.com]
A Comparative Guide to Inter-Laboratory Analytical Methods for 2-Aminopentan-1-ol Characterization
For researchers, scientists, and drug development professionals, the robust and reliable characterization of chiral building blocks like 2-Aminopentan-1-ol (also known as Norvalinol) is fundamental to ensuring the quality, safety, and efficacy of pharmaceutical products. This guide provides an in-depth comparison of key analytical methodologies for the comprehensive characterization of this important amino alcohol.
This document is structured to provide not just procedural steps, but the scientific rationale behind the selection of each technique and its associated parameters. While specific inter-laboratory validation studies for this compound are not widely published, this guide synthesizes established validation principles and data from structurally analogous compounds to present a robust framework for method development, comparison, and implementation across different laboratory settings. The principles outlined are grounded in the International Council for Harmonisation (ICH) Q2(R1) guidelines on the validation of analytical procedures, ensuring a scientifically sound and regulatory-conscious approach.[1]
Introduction to this compound and Analytical Challenges
This compound is a chiral amino alcohol with the chemical formula C₅H₁₃NO.[2][3][4] Its structure, featuring both an amine and a hydroxyl group, presents specific analytical challenges. The molecule lacks a strong chromophore, making direct UV detection in High-Performance Liquid Chromatography (HPLC) difficult. Furthermore, its polarity and low volatility necessitate derivatization for successful analysis by Gas Chromatography (GC).[5][6]
This guide will compare three principal analytical techniques for the characterization of this compound:
-
High-Performance Liquid Chromatography (HPLC) for purity determination and chiral separation.
-
Gas Chromatography-Mass Spectrometry (GC-MS) for impurity profiling and quantitative analysis.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy for definitive structural elucidation and confirmation.
High-Performance Liquid Chromatography (HPLC) for Purity and Enantiomeric Separation
HPLC is a versatile and powerful technique for assessing the purity and, crucially, the enantiomeric excess of chiral compounds like this compound. Given the lack of a UV-absorbing moiety, pre-column derivatization is a mandatory step to introduce a fluorescent or UV-active tag.[5][7][8]
Causality Behind Experimental Choices
The chosen derivatization agent, o-phthaldialdehyde (OPA) in conjunction with a chiral mercaptan such as N-acetyl-L-cysteine (NAC), serves a dual purpose.[9][10] OPA reacts with the primary amine of this compound to form a highly fluorescent isoindole derivative, enabling sensitive detection. The inclusion of a chiral thiol (NAC) creates diastereomers with distinct physicochemical properties, allowing for their separation on a standard achiral reversed-phase column (e.g., C18).[9][10] This "indirect" chiral separation method is often robust and transferable between laboratories.
Experimental Protocol: HPLC with Pre-Column Derivatization
Objective: To determine the purity and enantiomeric excess of this compound.
-
Preparation of Solutions:
-
Standard Stock Solution: Accurately weigh and dissolve 10 mg of this compound reference standard in 10 mL of 0.1 M HCl to obtain a 1 mg/mL solution.
-
Working Standard Solutions: Prepare a series of dilutions from the stock solution in the mobile phase to construct a calibration curve.
-
OPA/NAC Derivatization Reagent: Prepare according to established methods, ensuring freshness for optimal reactivity.[8][10]
-
-
Derivatization Procedure:
-
To 100 µL of each standard or sample solution, add 100 µL of the OPA/NAC derivatization reagent.
-
Vortex the mixture for 30 seconds and allow it to react for a minimum of 2 minutes at room temperature, protected from light.
-
-
Chromatographic Conditions:
-
HPLC System: A system equipped with a fluorescence detector.
-
Column: A reversed-phase C18 column (e.g., 250 x 4.6 mm, 5 µm).
-
Mobile Phase: Gradient elution with a mixture of acetonitrile and a suitable buffer (e.g., sodium acetate buffer, pH 6.5).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Injection Volume: 20 µL.
-
Detection: Fluorescence detector with excitation at 340 nm and emission at 455 nm.[8]
-
-
Data Analysis:
-
Identify the peaks corresponding to the two diastereomeric derivatives based on their retention times, confirmed with a racemic standard.
-
Calculate the percentage purity and enantiomeric excess based on the peak areas.
-
Visualization of HPLC Workflow
Caption: Workflow for HPLC analysis of this compound.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a highly sensitive and specific technique ideal for the identification and quantification of this compound and its potential impurities. Due to the compound's polarity and low volatility, derivatization is essential to produce a thermally stable and volatile analyte suitable for GC.[5][6]
Causality Behind Experimental Choices
Silylation is a common and effective derivatization technique for compounds containing active hydrogens, such as those in the hydroxyl and amino groups of this compound.[11][12] Reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) replace the active hydrogens with a nonpolar trimethylsilyl (TMS) group.[5] This process significantly increases the volatility of the analyte and improves its chromatographic peak shape, leading to better separation and sensitivity. The mass spectrometer provides definitive identification based on the fragmentation pattern of the derivatized molecule.
Experimental Protocol: GC-MS with Silylation
Objective: To identify and quantify this compound and related volatile impurities.
-
Preparation of Solutions:
-
Standard Stock Solution: Accurately weigh and dissolve 10 mg of this compound in 10 mL of a suitable anhydrous solvent (e.g., pyridine or acetonitrile).
-
Sample Preparation: Dissolve the sample in the same anhydrous solvent. Ensure the sample is free of water, as silylation reagents are moisture-sensitive.[6]
-
-
Derivatization Procedure:
-
In a reaction vial, place 100 µL of the sample or standard solution.
-
Add 100 µL of BSTFA (with 1% TMCS as a catalyst).
-
Cap the vial tightly and heat at 70°C for 30 minutes to ensure complete derivatization.
-
Cool the vial to room temperature before injection.
-
-
GC-MS Conditions:
-
GC-MS System: A standard GC-MS system.
-
Column: A non-polar capillary column, such as a DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness).
-
Injection Volume: 1 µL.
-
Inlet Temperature: 250°C.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 60°C, hold for 2 minutes.
-
Ramp: 10°C/min to 280°C.
-
Hold: 5 minutes at 280°C.
-
-
MS Source Temperature: 230°C.
-
MS Quadrupole Temperature: 150°C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Scan Range: m/z 40-400.
-
-
Data Analysis:
-
Identify the peak for the derivatized this compound based on its retention time.
-
Confirm the identity by comparing the acquired mass spectrum with a reference spectrum or by interpreting the fragmentation pattern. The NIST Mass Spectrometry Data Center provides reference spectra for this compound.[2]
-
Visualization of GC-MS Workflow
Caption: Workflow for GC-MS analysis of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an unparalleled technique for the unambiguous structural confirmation of this compound. It provides detailed information about the molecular structure, including the connectivity of atoms and their chemical environment.
Causality Behind Experimental Choices
¹H and ¹³C NMR are fundamental for structural elucidation. The ¹H NMR spectrum provides information on the number of different types of protons and their neighboring protons through chemical shifts and spin-spin coupling. The ¹³C NMR spectrum reveals the number of unique carbon atoms in the molecule. Together, they provide a complete picture of the carbon-hydrogen framework, confirming the identity of this compound. Experimental spectra can be compared against reference data available in databases like PubChem.[2]
Experimental Protocol: ¹H and ¹³C NMR
Objective: To confirm the chemical structure of this compound.
-
Sample Preparation:
-
Dissolve approximately 5-10 mg of the this compound sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or D₂O) in an NMR tube.
-
Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
-
-
NMR Spectrometer Parameters:
-
Spectrometer: A 400 MHz or higher field NMR spectrometer.
-
Experiments: Acquire standard 1D ¹H and ¹³C{¹H} spectra.
-
¹H NMR:
-
Pulse angle: 30-45 degrees.
-
Acquisition time: ~2-3 seconds.
-
Relaxation delay: 1-2 seconds.
-
Number of scans: 8-16.
-
-
¹³C NMR:
-
Pulse angle: 30-45 degrees.
-
Acquisition time: ~1-2 seconds.
-
Relaxation delay: 2-5 seconds.
-
Number of scans: 1024 or more, depending on sample concentration.
-
-
-
Data Analysis:
-
Process the acquired Free Induction Decay (FID) with Fourier transformation, phase correction, and baseline correction.
-
Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.
-
Analyze the chemical shifts (δ) and coupling constants (J) to assign the signals to the specific protons in the molecule.
-
Assign the signals in the ¹³C NMR spectrum to the corresponding carbon atoms.
-
Compare the obtained spectra with reference data for this compound.[2]
-
Visualization of NMR Logic
Caption: Logical flow for structural elucidation by NMR.
Inter-Laboratory Method Comparison
The successful transfer and implementation of these analytical methods across different laboratories require a thorough understanding of their respective strengths, weaknesses, and expected performance characteristics. The validation of an analytical method is crucial to provide documented evidence of its reliability and accuracy.[13]
| Parameter | HPLC with Fluorescence Detection | GC-MS | NMR Spectroscopy |
| Primary Use | Purity, Enantiomeric Excess | Impurity Profiling, Quantification | Structural Confirmation |
| Specificity | High (with chiral derivatization) | Very High (mass fragmentation) | Absolute (structural info) |
| Sensitivity (LOD/LOQ) | Very High (pg to ng range) | High (pg to ng range) | Low (µg to mg range) |
| Linearity & Range | Excellent | Good to Excellent | Not typically used for quantification |
| Precision (RSD%) | < 2% | < 5% | Not applicable |
| Accuracy (% Recovery) | 98-102% | 95-105% | Not applicable |
| Sample Throughput | Moderate | Moderate | Low |
| Key Requirement | Derivatization for detection | Derivatization for volatility | High sample concentration |
Conclusion and Recommendations
The characterization of this compound requires a multi-faceted analytical approach. No single technique can provide all the necessary information regarding identity, purity, and stereochemistry.
-
For routine quality control and release testing , a validated HPLC method with chiral derivatization is recommended for its high sensitivity and ability to simultaneously assess purity and enantiomeric excess.
-
For impurity identification and trace analysis , GC-MS is the method of choice due to its high specificity and sensitivity. It is also a valuable orthogonal technique to confirm purity results obtained by HPLC.
-
For definitive structural confirmation , particularly for reference standard characterization, NMR spectroscopy is indispensable.
For inter-laboratory consistency, it is imperative that a detailed validation protocol is established and followed by all participating sites.[14][15] This should include a clear definition of system suitability tests, reference standards, and acceptance criteria for all validation parameters. By employing this integrated analytical strategy, researchers and drug developers can ensure a comprehensive and reliable characterization of this compound, supporting the development of safe and effective pharmaceuticals.
References
- Brückner, H., et al. (1987). High-performance liquid chromatographic determination of enantiomeric amino acids and amino alcohols after derivatization with o-phthaldialdehyde and various chiral mercaptans. Application to peptide hydrolysates. Journal of Chromatography A, 387, 255-265.
- O'Brien, K. O., et al. (2001). Reduction of nonpolar amino acids to amino alcohols to enhance volatility for high-precision isotopic analysis. Analytical Biochemistry, 290(2), 267-273.
- Wampler, T. P. (2017). Derivatization. In Chemistry LibreTexts.
- National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 249017, 2-Amino-1-pentanol. PubChem.
- Acta Scientific. (2021). Pre and Post Column Derivatization of Amino Acid - A Systematic Review of HPLC. Acta Scientific Pharmaceutical Sciences, 5(8), 56-61.
- J. Sep. Sci. (2009). Derivatization Methods in GC and GC/MS. Journal of Separation Science.
- NHS Pharmaceutical Quality Control. (n.d.). Guidance for the validation of pharmaceutical quality control analytical methods. NHS.
- Acta Scientific. (2021). Pre and Post Column Derivatization of Amino Acid - A Systematic Review of HPLC. Acta Scientific.
- AKJournals. (2013). Enantioseparation of Amino Alcohols by Reversed-Phase High-Performance Liquid Chromatography Using Cyanuric Chloride. Chromatographia, 76, 1265–1275.
- ResearchGate. (2014). Determination of Aminoalcohols as Silyl Derivatives with Three Derivatizing Agents by Gas Chromatography with Mass Spectrometry Detection. Journal of the American Society for Mass Spectrometry.
- Pharmaguideline. (2013). Analytical Method Validation Protocol for Pharmaceuticals. Pharmaguideline.
- Journal of Pharmaceutical, Chemical and Biological Sciences. (2015). Analytical method validation: A brief review. Journal of Pharmaceutical, Chemical and Biological Sciences.
- PubMed. (2008). Chiral separation of amino-alcohols using extractant impregnated resins. Journal of Chromatography A.
- Intertek. (n.d.). Analytical Method Development and Validation Supporting Drug Development. Intertek.
- U.S. Food and Drug Administration. (2023). Q2(R2) Validation of Analytical Procedures. FDA.
- Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 400 MHz, CDCl3, experimental) (HMDB0013036). HMDB.
- ChemBK. (2024). This compound. ChemBK.
- MDPI. (2020). Chiral Separation in Preparative Scale: A Brief Overview of Membranes as Tools for Enantiomeric Separation. Molecules, 25(21), 5134.
- National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 158733068. PubChem.
- PubMed. (1979). Separation of D and L amino acids by liquid chromatography: use of chiral eluants. Science.
- PubMed. (2025). A Protocol for GC-MS Profiling of Chiral Secondary Amino Acids. Methods in Molecular Biology.
- University of Wisconsin-La Crosse. (n.d.). HPLC Analysis of Amino Acids Formed by Urey-Miller-Type Experiments. UW-L Journal of Undergraduate Research.
- National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 75634, 5-Aminopentan-1-ol. PubChem.
- ResearchGate. (2011). Enantiomeric analysis of amino acids by using comprehensive two-dimensional gas chromatography. Journal of Chromatography A.
- YouTube. (2020). Draw the 1H NMR Spectrum of 2-pentanone. The Organic Chemistry Tutor.
Sources
- 1. fda.gov [fda.gov]
- 2. 2-Amino-1-pentanol | C5H13NO | CID 249017 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. chembk.com [chembk.com]
- 4. CID 158733068 | C10H26N2O2 | CID 158733068 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. The Derivatization and Analysis of Amino Acids by GC-MS [sigmaaldrich.com]
- 7. actascientific.com [actascientific.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. High-performance liquid chromatographic determination of enantiomeric amino acids and amino alcohols after derivatization with o-phthaldialdehyde and various chiral mercaptans. Application to peptide hydrolysates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. digitalcommons.liberty.edu [digitalcommons.liberty.edu]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. weber.hu [weber.hu]
- 13. wjarr.com [wjarr.com]
- 14. sps.nhs.uk [sps.nhs.uk]
- 15. Analytical Method Validation Protocol for Pharmaceuticals | Pharmaguideline [pharmaguideline.com]
A Comparative Guide to the Recyclability of Chiral Auxiliaries: An Assessment of a Novel 2-Aminopentan-1-ol Derived Auxiliary
In the pursuit of enantiomerically pure pharmaceuticals, the principles of green chemistry are increasingly guiding synthetic strategy. Chiral auxiliaries, while indispensable for controlling stereochemistry in asymmetric synthesis, can contribute significantly to cost and waste if not efficiently recycled. This guide provides a comparative analysis of the recyclability of a theoretical chiral auxiliary derived from 2-aminopentan-1-ol against two stalwart auxiliaries in the field: the Evans oxazolidinone derived from D-valinol and Oppolzer's camphorsultam. This assessment is based on established chemical principles and experimental data for the benchmark auxiliaries, offering a forward-looking perspective on the potential of new chiral building blocks.
The economic and environmental viability of a synthetic route is a critical consideration for researchers, scientists, and drug development professionals. An ideal chiral auxiliary should not only provide high stereoselectivity but also be readily cleaved from the product and recovered in high yield for reuse.[1] This guide delves into the practical aspects of auxiliary recycling, providing detailed protocols and comparative data to inform the selection of these crucial synthetic tools.
The Promise of this compound: A Theoretical Framework
While this compound is not yet established as a mainstream chiral auxiliary in the scientific literature, its structure as a 1,2-amino alcohol suggests its potential to form a novel oxazolidinone auxiliary. This class of auxiliaries, famously pioneered by David A. Evans, is renowned for its high diastereoselectivity in a range of carbon-carbon bond-forming reactions.[2] Based on the well-documented chemistry of similar amino alcohols like D-valinol and (S)-2-aminobutan-1-ol, we can propose a robust pathway for the synthesis and subsequent recycling of a this compound-derived oxazolidinone.[3][4]
Proposed Synthesis and Recycling Workflow
The proposed workflow for utilizing a this compound-derived chiral auxiliary would follow the established paradigm for oxazolidinone auxiliaries. The initial step involves the cyclization of this compound with a phosgene equivalent to form the oxazolidinone. This auxiliary is then acylated, and the resulting N-acyl oxazolidinone is used to direct a diastereoselective transformation, such as an enolate alkylation. The final, and most critical, stage for sustainability is the cleavage of the auxiliary from the chiral product and its recovery.
Comparative Analysis of Recyclability
The true measure of a chiral auxiliary's utility extends beyond its stereodirecting ability to its circularity within a synthetic process. Here, we compare the proposed recyclability of our theoretical this compound derived auxiliary with the experimentally validated performance of two widely used commercial auxiliaries.
| Chiral Auxiliary | Precursor | Typical Cleavage Method | Reported Recovery Yield | Key Considerations |
| (4S)-4-propyl-2-oxazolidinone (Theoretical) | (S)-2-Aminopentan-1-ol | Hydrolysis (LiOH/H₂O₂) | High (Predicted) | Based on analogous 1,2-amino alcohol-derived oxazolidinones. Mild cleavage conditions preserve the auxiliary. |
| (R)-4-isopropyl-2-oxazolidinone (Evans Auxiliary) | D-Valinol | Hydrolysis (LiOH/H₂O₂) | >92% to quantitative[5] | Highly reliable and well-documented. Can be recovered and reused with no loss of performance.[4][6] |
| Oppolzer's Camphorsultam | Camphor | Acidic or Basic Hydrolysis | 71-79% (crude), 48-56% (after recrystallization)[7] | Often requires more forcing cleavage conditions. Continuous flow methods can improve recovery efficiency.[7] |
Experimental Protocols
To provide a practical context for this comparison, detailed experimental protocols for the cleavage and recovery of each class of auxiliary are presented below. The protocol for the this compound derived auxiliary is a projection based on established methods for Evans-type auxiliaries.
Protocol 1: Proposed Cleavage and Recovery of (4S)-4-propyl-2-oxazolidinone
Objective: To cleave the N-acyl moiety from the chiral auxiliary and recover the (4S)-4-propyl-2-oxazolidinone.
Materials:
-
N-acylated (4S)-4-propyl-2-oxazolidinone
-
Tetrahydrofuran (THF), anhydrous
-
Water, deionized
-
Lithium hydroxide (LiOH)
-
Hydrogen peroxide (H₂O₂), 30% aqueous solution
-
Sodium sulfite (Na₂SO₃)
-
Ethyl acetate
-
Brine
-
Magnesium sulfate (MgSO₄), anhydrous
-
Hydrochloric acid (HCl), 1 M
Procedure:
-
Dissolve the N-acylated (4S)-4-propyl-2-oxazolidinone (1.0 eq) in a mixture of THF and water (3:1) in a round-bottom flask.
-
Cool the solution to 0 °C in an ice bath.
-
Add aqueous hydrogen peroxide (4.0 eq) dropwise, followed by the dropwise addition of an aqueous solution of lithium hydroxide (2.0 eq).
-
Stir the reaction mixture vigorously at 0 °C for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the excess peroxide by the slow addition of an aqueous solution of sodium sulfite (5.0 eq) at 0 °C.
-
Allow the mixture to warm to room temperature and stir for 30 minutes.
-
Remove the THF under reduced pressure.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL). The combined organic layers contain the recovered chiral auxiliary.
-
Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude (4S)-4-propyl-2-oxazolidinone.
-
The aqueous layer can be acidified with 1 M HCl to pH ~2 and extracted with ethyl acetate to isolate the chiral carboxylic acid product.
-
Purify the recovered auxiliary by flash column chromatography or recrystallization.
Protocol 2: Cleavage and Recovery of an Evans Oxazolidinone (from D-Valinol)
Objective: To hydrolyze the N-acyl group and recover the (R)-4-isopropyl-2-oxazolidinone auxiliary.[6]
Materials:
-
N-acylated (R)-4-isopropyl-2-oxazolidinone
-
Tetrahydrofuran (THF)
-
Water
-
Lithium hydroxide (LiOH)
-
Hydrogen peroxide (H₂O₂), 30% aqueous solution
-
Sodium sulfite (Na₂SO₃)
-
Dichloromethane (DCM)
-
Sodium bicarbonate (NaHCO₃), saturated aqueous solution
Procedure:
-
Dissolve the N-acyl oxazolidinone (1.0 eq) in a 3:1 mixture of THF and water.
-
Cool the solution to 0 °C.
-
Add 30% aqueous hydrogen peroxide (4.0 eq) followed by aqueous lithium hydroxide (2.0 eq).
-
Stir the mixture at 0 °C for 2-4 hours.
-
Quench the reaction by adding an aqueous solution of sodium sulfite (5.0 eq).
-
Partition the mixture between dichloromethane and saturated aqueous sodium bicarbonate.
-
Separate the layers, and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate to recover the (R)-4-isopropyl-2-oxazolidinone auxiliary.[6]
Protocol 3: Cleavage and Recovery of Oppolzer's Camphorsultam
Objective: To cleave the N-acyl sultam and recover the Oppolzer's camphorsultam.
Materials:
-
N-acyl Oppolzer's sultam
-
Dioxane
-
Hydrochloric acid (HCl), 6 M
-
Sodium hydroxide (NaOH), 2 M
-
Dichloromethane (DCM)
-
Sodium sulfate (Na₂SO₄), anhydrous
Procedure:
-
Dissolve the N-acyl sultam (1.0 eq) in dioxane.
-
Add 6 M aqueous HCl (10 eq) and heat the mixture to reflux for 12-18 hours.
-
Cool the reaction mixture to room temperature and remove the dioxane under reduced pressure.
-
Neutralize the aqueous layer with 2 M NaOH and extract the aqueous layer with DCM to isolate the chiral carboxylic acid product.
-
The aqueous layer contains the hydrochloride salt of the recovered auxiliary. Basify the aqueous layer with solid NaOH to pH > 12.
-
Extract the free amine (camphorsultam) with DCM (3 x 50 mL).
-
Combine the organic extracts, dry over anhydrous Na₂SO₄, filter, and concentrate to yield the crude Oppolzer's camphorsultam.
-
Purify by recrystallization from an appropriate solvent system (e.g., hexanes).
Visualization of Workflows
To further elucidate the processes described, the following diagrams illustrate the general workflow for chiral auxiliary recycling and the specific proposed cycle for the this compound derived auxiliary.
Caption: General workflow for the use and recycling of a chiral auxiliary.
Caption: Proposed recycling workflow for a this compound derived auxiliary.
Conclusion
The recyclability of a chiral auxiliary is a cornerstone of its utility in sustainable and economically viable asymmetric synthesis. While Evans-type oxazolidinone auxiliaries, such as that derived from D-valinol, offer excellent and reliable recyclability through mild hydrolytic cleavage, other stalwart auxiliaries like Oppolzer's camphorsultam can present challenges in recovery.[4][7]
The theoretical this compound derived oxazolidinone presents a promising addition to the synthetic chemist's toolkit. Based on the established chemistry of analogous 1,2-amino alcohol-derived auxiliaries, it is projected to exhibit high recyclability under mild conditions, aligning with the principles of green chemistry. Further experimental validation is warranted to confirm the performance and recyclability of this novel auxiliary, which has the potential to offer a cost-effective and sustainable option for asymmetric synthesis.
References
- Ghosh, A. K., & Fidanze, S. (1997). Asymmetric alkylations and aldol reactions: (1S,2R)-2-aminocyclopentan-1-ol derived new chiral auxiliary. Tetrahedron: Asymmetry, 8(6), 821-824.
- Britton, J., & Jamison, T. F. (2018). Chiral auxiliary recycling in continuous flow: automated recovery and reuse of Oppolzer’s sultam. Chemical Science, 9(10), 2845-2850.
- Wikipedia. Chiral auxiliary.
- Wu, H.-C. (2018). Chiral Separation of the Phenylglycinol Enantiomers by Stripping Crystallization. Applied Sciences, 8(11), 2205.
- Zarei, M., & Jarrahi, A. (2020). Immobilization of (l)-valine and (l)-valinol on SBA-15 nanoporous silica and their application as chiral heterogeneous ligands in the Cu-catalyzed asymmetric allylic oxidation of alkenes. New Journal of Chemistry, 44(34), 14663-14674.
- Reddy, C. R., et al. (2023). Asymmetric Synthesis of Chiral 1,2-Amino Alcohols and Morpholin-2-ones from Arylglyoxals. The Journal of Organic Chemistry, 88(1), 464-473.
- Diaz-Muñoz, G., et al. (2019). Use of chiral auxiliaries in the asymmetric synthesis of biologically active compounds: A review. Chirality, 31(10), 776-812.
Sources
- 1. Chiral auxiliary - Wikipedia [en.wikipedia.org]
- 2. Use of chiral auxiliaries in the asymmetric synthesis of biologically active compounds: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Asymmetric alkylations and aldol reactions: (1 S,2 R)-2-aminocyclopentan-1-ol derived new chiral auxiliary - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Chiral auxiliary recycling in continuous flow: automated recovery and reuse of Oppolzer's sultam - Chemical Science (RSC Publishing) [pubs.rsc.org]
A Researcher's Guide to Unraveling the Stereoselective Bioactivity of 2-Aminopentan-1-ol Derivatives
In the landscape of modern drug discovery and development, the chirality of a molecule is not a mere structural nuance; it is a critical determinant of its biological activity, efficacy, and safety profile.[1][2][3][4] The spatial arrangement of atoms in a chiral molecule dictates its interaction with the inherently chiral environment of biological systems, such as enzymes and receptors.[1][4] This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to investigate and compare the biological activities of the enantiomers of 2-aminopentan-1-ol derivatives. While direct comparative studies on this specific class of compounds are not extensively documented in publicly available literature[5], this guide synthesizes established principles and experimental methodologies from analogous chiral compounds to empower researchers in their quest to elucidate the stereoselective pharmacology of these promising molecules.
The Imperative of Stereoisomerism in Drug Design
More than half of the pharmaceuticals currently on the market are chiral compounds, often administered as a racemic mixture or as a single, pure enantiomer.[1] The two enantiomers of a chiral drug, despite having identical chemical formulas and connectivity, can exhibit profound differences in their pharmacological and toxicological profiles.[2][3] One enantiomer may be responsible for the desired therapeutic effect (the eutomer), while the other may be inactive, less active, or even contribute to undesirable side effects (the distomer).[4]
The differential activity of enantiomers arises from their distinct interactions with chiral biological macromolecules.[1][4] Enzymes and receptors possess three-dimensional binding sites that selectively recognize and bind to one enantiomer with higher affinity and/or efficacy than the other.[1][4] This stereoselectivity can manifest in various aspects of a drug's behavior, including absorption, distribution, metabolism, and excretion (ADME), as well as its pharmacodynamic effects.[1][2] For instance, the metabolism of many chiral drugs is stereoselective, with one enantiomer being metabolized more rapidly than the other, leading to different plasma concentrations and durations of action.[1]
A classic example of this is the antidepressant fluoxetine, where the N-demethylation by CYP enzymes is stereoselective, leading to the formation of norfluoxetine. The (S)-norfluoxetine metabolite is a more potent serotonin reuptake inhibitor than (R)-norfluoxetine.[3] Similarly, for the β2-agonist salbutamol, the (R)-enantiomer is responsible for the bronchodilatory effects, while the (S)-enantiomer is not only inactive but may also have some undesirable pro-inflammatory effects.[6]
Comparative Biological Evaluation: A Proposed Framework
Given the limited specific data on this compound derivatives, a systematic investigation is warranted. The following sections outline a robust experimental workflow to characterize and compare the biological activities of the (R)- and (S)-enantiomers.
Part 1: Chiral Separation and Absolute Configuration Determination
The foundational step in comparing enantiomers is their separation from the racemic mixture and the determination of their absolute configuration. High-performance liquid chromatography (HPLC) using chiral stationary phases (CSPs) is a widely adopted and effective technique for this purpose.[7][8][9]
Experimental Protocol: Chiral HPLC Separation
-
Column Selection: A variety of CSPs are commercially available, including those based on polysaccharides (e.g., cellulose or amylose derivatives), proteins, macrocyclic antibiotics (e.g., vancomycin, teicoplanin), and cyclodextrins.[7][8][9] The choice of CSP will depend on the specific this compound derivative being analyzed.
-
Mobile Phase Optimization: The mobile phase composition, typically a mixture of a nonpolar solvent (e.g., hexane or heptane) and a polar modifier (e.g., isopropanol or ethanol), is optimized to achieve baseline separation of the enantiomers.[8] The pH of the mobile phase can also be a critical parameter for ionizable compounds.[8]
-
Detection: Detection is commonly performed using a UV detector at a wavelength where the compound absorbs. For enhanced sensitivity and specificity, a mass spectrometer (LC-MS) can be employed.[10]
-
Absolute Configuration Determination: The absolute configuration of the separated enantiomers can be determined using techniques such as X-ray crystallography of a suitable crystalline derivative or by comparing their circular dichroism (CD) spectra to known standards.[11]
Caption: A streamlined pipeline for the in vivo comparison of enantiomers.
Interpreting the Data and Implications for Drug Development
The collective data from these studies will provide a comprehensive understanding of the stereoselective biological activity of the this compound derivatives. A clear difference in the therapeutic index (the ratio of the toxic dose to the therapeutic dose) between the enantiomers would strongly support the development of the more favorable enantiomer as a single-enantiomer drug (also known as a "chiral switch").
The development of a single enantiomer can offer several advantages, including:
-
Improved Efficacy: By administering only the active enantiomer, a greater therapeutic effect may be achieved at a lower dose.
-
Enhanced Safety and Tolerability: Eliminating the inactive or toxic enantiomer can reduce the risk of side effects and improve patient compliance. [3]* Simplified Pharmacokinetics: The pharmacokinetic profile of a single enantiomer is often less complex and more predictable than that of a racemate. [3]
Conclusion
While the specific biological activities of the enantiomers of this compound derivatives remain to be fully elucidated, the principles of stereoselectivity in drug action are well-established. By employing the systematic approach outlined in this guide, researchers can effectively dissect the pharmacological and pharmacokinetic profiles of each enantiomer. This knowledge is paramount for making informed decisions in the drug development process, ultimately leading to the creation of safer and more effective medicines. The journey to understanding the stereochemical nuances of these compounds is a critical step in unlocking their full therapeutic potential.
References
- A Comparative Analysis of the Biological Activity of (S)-1-Aminopentan-3-ol and its Enantiomer - Benchchem. (n.d.).
- 2-Amino-1-pentanol | C5H13NO | CID 249017 - PubChem. (n.d.).
- Synthesis and Biological Evaluation of Novel Amino and Amido Substituted Pentacyclic Benzimidazole Derivatives as Antiproliferative Agents - MDPI. (2023).
- Amino Alcohols from Eugenol as Potential Semisynthetic Insecticides: Chemical, Biological, and Computational Insights - MDPI. (2022).
- Enantioselectivity in Drug Pharmacokinetics and Toxicity: Pharmacological Relevance and Analytical Methods - PMC. (2021).
- Chiral Separation of Enantiomers of Amino Acid Derivatives by HPLC on Vancomycin and Teicoplanin Chiral Stationary Phases | Request PDF. (1998).
- Natural Enantiomers: Occurrence, Biogenesis and Biological Properties - PubMed Central. (2021).
- Chiral separation of enantiomers of amino acid derivatives by high-performance liquid chromatography on a norvancomycin-bonded chiral stationary phase - PubMed. (2004).
- Synthesis and pharmacological evaluation of aminothiazolomorphinans at the mu and kappa opioid receptors - PubMed. (2013).
- Pentanol isomer synthesis in engineered microorganisms - PMC. (2010).
- Enantioselectivity in Pharmacokinetics: A Mini Review - OUCI. (2020).
- Chiral Separations of Amino Acids and Peptides by Capillary Electrophoresis. (n.d.).
- Chirality of antidepressive drugs: an overview of stereoselectivity - PMC. (2018).
- Enantioselective and Synergistic Herbicidal Activities of Common Amino Acids Against Amaranthus tricolor and Echinochloa crus-galli - NIH. (2021).
- Excitatory amino acid receptor ligands: resolution, absolute stereochemistry, and enantiopharmacology of 2-amino-3-(4-butyl-3-hydroxyisoxazol-5-yl)propionic acid - PubMed. (1998).
- Synthesis and pharmacological evaluation of (2-oxaadamant-1-yl)amines - PubMed. (2009).
- (PDF) Chiral differentiation of some cyclopentane and cyclohexane β-amino acid enantiomers through ion/molecule reactions. (2007).
- Synthesis, Pharmacological Evaluation of Novel Cinnamamide Derivatives Containing Substituted 2-aminothiophenes - Ashdin Publishing. (2018).
- EXTENDED ABSTRACT - Open Access Journals. (n.d.).
- Studies of cardiotonic agents. 8. Synthesis and biological activities of optically active 6-(4-(benzylamino)-7-quinazolinyl)-4,5-dihydro-5-methyl-3(2H)- pyridazinone (KF15232) - PubMed. (1998).
- Pharmacokinetics of gacyclidine enantiomers in plasma and spinal cord after single enantiomer administration in rats - PubMed. (2002).
- Chirality of β2-agonists. An overview of pharmacological activity, stereoselective analysis, and synthesis. (2020).
- Stereochemistry in Drug Action - PMC. (2007).
- Efficient Preparation of Biologically Important 1,2-Amino Alcohols. (2012).
- Pharmacokinetics of theanine enantiomers in rats. (2008).
- Stereochemical studies on medicinal agents. 23. Synthesis and biological evaluation of 6-amino derivatives of naloxone and naltrexone - PubMed. (1977).
- Simultaneous measurement of amino acid enantiomers in the serum of late-life depression patients using convenient LC-MS/MS method with Nα-(5-fluoro-2,4-dinitrophenyl)-l-leucinamide Derivatization - PubMed. (2023).
Sources
- 1. Enantioselectivity in Drug Pharmacokinetics and Toxicity: Pharmacological Relevance and Analytical Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Enantioselectivity in Pharmacokinetics: A Mini Review [ouci.dntb.gov.ua]
- 3. Chirality of antidepressive drugs: an overview of stereoselectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Stereochemistry in Drug Action - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Chiral separation of enantiomers of amino acid derivatives by high-performance liquid chromatography on a norvancomycin-bonded chiral stationary phase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. Simultaneous measurement of amino acid enantiomers in the serum of late-life depression patients using convenient LC-MS/MS method with Nα-(5-fluoro-2,4-dinitrophenyl)-l-leucinamide Derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Excitatory amino acid receptor ligands: resolution, absolute stereochemistry, and enantiopharmacology of 2-amino-3-(4-butyl-3-hydroxyisoxazol-5-yl)propionic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Final Step: A Senior Application Scientist's Guide to the Proper Disposal of 2-Aminopentan-1-ol
For the diligent researcher, the lifecycle of a chemical doesn't end when the experiment is complete. The final and arguably one of the most critical phases is its proper disposal. This guide provides a comprehensive, step-by-step protocol for the safe and compliant disposal of 2-aminopentan-1-ol, ensuring the safety of laboratory personnel and the protection of our environment. As scientists, our responsibility extends beyond discovery to the conscientious management of the materials we use.
Part 1: Understanding the Hazard Profile of this compound
Before any disposal procedure can be initiated, a thorough understanding of the chemical's hazard profile is paramount. This compound is classified with several key hazards that dictate its handling and disposal protocols.
According to aggregated GHS information, this compound is known to cause skin irritation, serious eye irritation, and may cause respiratory irritation[1]. Some safety data sheets also indicate that it can be a combustible liquid and harmful if it comes into contact with the skin. One safety data sheet classifies it as causing severe skin burns and eye damage[2]. This information immediately signals that this compound cannot be treated as common waste.
Key Hazard Information Summary:
| Hazard Statement | Classification | Source |
| Causes skin irritation | Skin Irrit. 2 | [1] |
| Causes serious eye irritation | Eye Irrit. 2 | [1] |
| May cause respiratory irritation | STOT SE 3 | [1] |
| Combustible liquid | Flammable liquids, Category 4 | |
| Harmful in contact with skin | Acute toxicity (Dermal), Category 4 | |
| Causes severe skin burns and eye damage | Skin corrosion, Category 1B; Serious eye damage, Category 1 | [2] |
| Harmful to aquatic life | Short-term (acute) aquatic hazard, Category 3 |
This hazard profile firmly places this compound within the category of hazardous waste, which is regulated by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA)[3].
Part 2: The Disposal Workflow: A Step-by-Step Procedural Guide
The following workflow provides a logical sequence of operations for the safe disposal of this compound waste.
Caption: Disposal Workflow for this compound Waste.
Step 1: Personal Protective Equipment (PPE) - Your First Line of Defense
Given the corrosive and irritant nature of this compound, appropriate PPE is non-negotiable. Before handling any waste, ensure you are wearing:
-
Gloves: Chemical-resistant gloves (e.g., nitrile or neoprene).
-
Eye Protection: Safety glasses with side shields or chemical splash goggles.
-
Lab Coat: A standard laboratory coat to protect against splashes.
-
Closed-toe Shoes: Essential for protecting your feet from potential spills.
Step 2: Designate a Satellite Accumulation Area (SAA)
Federal and state regulations require that hazardous waste be stored at or near the point of generation in a designated Satellite Accumulation Area (SAA)[3][4]. This area must be under the control of the laboratory personnel generating the waste.
Step 3: Selecting the Correct Waste Container
The choice of waste container is critical to prevent leaks and reactions.
-
Material Compatibility: Use a chemically compatible container. High-density polyethylene (HDPE) or glass containers are generally suitable. Avoid metal containers, as the basic nature of amines can be corrosive to some metals over time[5].
-
Secure Closure: The container must have a tight-fitting, screw-on lid to prevent spills and the release of vapors[4][5].
-
Condition: Ensure the container is in good condition, free of cracks or defects.
Step 4: Transferring the Waste
When transferring this compound waste into the designated container:
-
Work in a Ventilated Area: Perform the transfer in a chemical fume hood to minimize inhalation exposure.
-
Use a Funnel: A funnel will help prevent spills.
-
Do Not Overfill: Leave adequate headspace (at least 10%) in the container to allow for expansion of vapors.
Step 5: Segregation of Incompatible Wastes
Proper segregation of chemical waste is crucial to prevent dangerous reactions. This compound, as an amine, is a weak base.
-
Keep Away from Acids: Store separately from acidic waste to prevent a potentially vigorous exothermic reaction.
-
Avoid Strong Oxidizers: Incompatible with strong oxidizing agents[6].
-
General Segregation: Follow your institution's guidelines for segregating waste streams, which typically include separating organic solvents, halogenated solvents, and corrosive wastes[5][7].
Step 6: Accurate and Complete Labeling
Properly labeling hazardous waste containers is a strict regulatory requirement and essential for the safety of everyone who will handle the container[4][7]. The label must include:
-
The words "Hazardous Waste".
-
The full chemical name: "this compound". Do not use abbreviations or chemical formulas.
-
The specific hazards associated with the waste (e.g., "Corrosive," "Irritant," "Combustible").
-
The date on which waste was first added to the container.
-
The name and contact information of the generating researcher or lab.
Step 7: Storage in the Satellite Accumulation Area
Once the waste is collected and labeled, store the container in your designated SAA.
-
Keep Containers Closed: Waste containers must be kept tightly closed at all times, except when adding waste[4].
-
Secondary Containment: It is best practice to place the waste container in a secondary containment bin to catch any potential leaks.
Step 8: Arranging for Waste Pickup
Do not allow hazardous waste to accumulate in the lab.
-
Follow Institutional Procedures: Each research institution has a dedicated Environmental Health and Safety (EHS) department that manages hazardous waste disposal[3][8]. Familiarize yourself with your institution's specific procedures for requesting a waste pickup.
-
Timely Disposal: Once a waste container is full, or within the time limits specified by your institution (often 12 months for SAAs as long as accumulation limits are not exceeded), arrange for its collection by EHS[4].
Part 3: Emergency Procedures for Spills and Exposures
Accidents can happen, and being prepared is critical.
-
Small Spills: For a small spill, if you are trained and have the appropriate spill kit, you can manage it yourself.
-
Alert others in the area.
-
Wearing your full PPE, contain the spill with an inert absorbent material (e.g., sand, vermiculite, or a commercial chemical absorbent). Do not use combustible materials like paper towels on large spills.
-
Once absorbed, carefully scoop the material into a designated hazardous waste container.
-
Clean the spill area with a suitable solvent, and dispose of all cleanup materials as hazardous waste[8].
-
-
Large Spills: For large spills, or any spill you are not comfortable handling:
-
Evacuate the immediate area.
-
Alert your supervisor and contact your institution's EHS emergency line immediately.
-
-
Personal Exposure:
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing[2]. Seek medical attention.
-
Eye Contact: Immediately flush eyes with water for at least 15 minutes, holding the eyelids open[2]. Seek immediate medical attention.
-
Inhalation: Move to fresh air. If breathing is difficult, seek immediate medical attention[2].
-
Part 4: The "Why" Behind the "How" - A Deeper Dive
Adherence to these procedures is not merely about regulatory compliance; it is about a fundamental commitment to safety and environmental stewardship. The segregation of amines from acids, for instance, prevents a classic acid-base neutralization reaction that can generate significant heat, potentially leading to boiling and splashing of corrosive materials. The requirement to keep waste containers closed prevents the release of vapors into the laboratory atmosphere, protecting all personnel from chronic low-level exposure.
By understanding the chemical principles that underpin these safety protocols, we move from rote compliance to an informed practice of laboratory safety. This deeper understanding is the hallmark of a seasoned and responsible scientific professional.
References
- LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES. UPenn EHRS - University of Pennsylvania. [Link]
- Laboratory Chemical Waste Handling and Disposal Guidelines. University of Canterbury. [Link]
- Laboratory Waste Management Guidelines. Unknown Source. [Link]
- Properly Managing Chemical Waste in Labor
- Guide to Managing Laboratory Chemical Waste. Vanderbilt University. [Link]
- Resource Conservation and Recovery Act (RCRA)
- EPA Hazardous Waste Management.
- Steps in Complying with Regulations for Hazardous Waste. US EPA. [Link]
- Learn the Basics of Hazardous Waste. US EPA. [Link]
- What Regulations Govern Hazardous Waste Management? Chemistry For Everyone. [Link]
- SAFETY DATA SHEET - Thermo Fisher Scientific. Thermo Fisher Scientific. [Link]
- SAFETY DATA SHEET - Thermo Fisher Scientific. Thermo Fisher Scientific. [Link]
- 2-Amino-1-pentanol | C5H13NO | CID 249017. PubChem - NIH. [Link]
Sources
- 1. 2-Amino-1-pentanol | C5H13NO | CID 249017 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. tcichemicals.com [tcichemicals.com]
- 3. odu.edu [odu.edu]
- 4. ehrs.upenn.edu [ehrs.upenn.edu]
- 5. acewaste.com.au [acewaste.com.au]
- 6. fishersci.com [fishersci.com]
- 7. canterbury.ac.nz [canterbury.ac.nz]
- 8. cdn.vanderbilt.edu [cdn.vanderbilt.edu]
Navigating the Safe Handling of 2-Aminopentan-1-ol: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper handling of chemical reagents is paramount to ensuring both personal safety and the integrity of experimental outcomes. This guide provides essential, immediate safety and logistical information for the handling and disposal of 2-Aminopentan-1-ol, a valuable building block in organic synthesis. By understanding the inherent hazards and implementing the robust procedures outlined below, you can confidently and safely incorporate this compound into your research workflows.
Immediate Safety Profile: Understanding the Risks
According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is classified with the following hazards:
-
Skin Irritation: Causes skin irritation.[1]
-
Serious Eye Irritation: Causes serious eye irritation.[1]
-
Respiratory Irritation: May cause respiratory irritation.[1][2]
These classifications necessitate a proactive and informed approach to personal protection. The causality is clear: direct contact with the skin or eyes can lead to irritation, and inhalation of vapors may compromise respiratory function. Therefore, the cornerstone of safe handling is the consistent and correct use of appropriate Personal Protective Equipment (PPE).
Core Directive: Personal Protective Equipment (PPE)
The selection of PPE is not a one-size-fits-all approach; it must be tailored to the scale and nature of the work being performed. The following table summarizes the recommended PPE for handling this compound in common laboratory scenarios.
| Task | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Low-Volume Handling (e.g., weighing, preparing solutions in a fume hood) | Safety glasses with side shields | Nitrile gloves (single pair) | Standard lab coat | Not generally required if handled in a certified chemical fume hood |
| Moderate-Volume or Open-System Handling | Chemical safety goggles | Nitrile gloves (double-gloving recommended) | Chemical-resistant lab coat or apron | Use in a certified chemical fume hood is mandatory. If not feasible, a NIOSH-approved respirator with an organic vapor cartridge is required. |
| Large-Volume or High-Risk Operations (e.g., distillation, reactions with significant vapor release) | Face shield worn over chemical safety goggles | Heavier-duty nitrile or neoprene gloves | Chemical-resistant suit or apron over a lab coat | NIOSH-approved respirator with an organic vapor cartridge |
Expert Insight: While standard nitrile gloves offer good splash protection for many chemicals, their resistance to specific compounds can vary.[3][4] For prolonged or immersive contact with this compound, consider gloves made of more robust materials like neoprene or butyl rubber. Always inspect gloves for any signs of degradation, such as swelling or cracking, and change them immediately if contamination is suspected.[4]
Procedural Guidance: A Step-by-Step Approach to Safety
Adherence to standardized procedures is critical for minimizing exposure risk. The following workflows provide a clear, self-validating system for the safe handling of this compound.
Pre-Operational Safety Checklist:
-
Information is Power: Before beginning any work, review the Safety Data Sheet (SDS) for this compound or a closely related amino alcohol if a specific SDS is unavailable.[5][6][7][8]
-
Engineering Controls: Ensure that a certified chemical fume hood is available and functioning correctly.
-
Emergency Preparedness: Locate the nearest eyewash station and safety shower. Confirm they are unobstructed and operational.
-
PPE Assembly: Gather all necessary PPE as outlined in the table above. Inspect each item for defects.
Experimental Workflow for Safe Handling:
Caption: A streamlined workflow for the safe handling of this compound.
Disposal Plan: Responsible Waste Management
Improper disposal of chemical waste not only poses a safety hazard but also an environmental one. All waste containing this compound must be treated as hazardous.
Step-by-Step Disposal Protocol:
-
Waste Segregation:
-
Liquid Waste: Collect all liquid residues containing this compound in a designated, properly labeled, and sealed hazardous waste container. Do not mix with incompatible waste streams.
-
Solid Waste: Contaminated solid waste, such as used gloves, paper towels, and disposable labware, should be placed in a separate, clearly labeled hazardous waste bag or container.
-
-
Labeling: Ensure all waste containers are labeled with the words "Hazardous Waste," the full chemical name ("this compound"), and the associated hazards (e.g., "Irritant").
-
Storage: Store hazardous waste in a designated, well-ventilated, and secure area, away from general laboratory traffic.
-
Disposal: Arrange for the collection and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) department or a licensed waste disposal contractor.[5][7] Never pour this compound down the drain.[5]
In Case of Emergency: Immediate Actions
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek medical attention.[5]
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[2][5]
Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[5]
Spill: Evacuate the area. For small spills, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in a sealed container for disposal. For large spills, contact your institution's EHS department immediately. Ensure adequate ventilation and wear appropriate PPE during cleanup.
By integrating these safety protocols and operational plans into your daily laboratory practices, you contribute to a safer research environment for yourself and your colleagues.
References
- National Center for Biotechnology Information. (n.d.). 2-Amino-1-pentanol. PubChem.
- Thermo Fisher Scientific. (2007, April 16). Safety Data Sheet: 3-Aminopentane.
- Kimberly-Clark. (n.d.). Nitrile Gloves Chemical Resistance Guide.
- International Safety. (2023, December 14). Guide to Nitrile Gloves Chemical Resistance | Glove Compatibility Chart.
- SOSCleanroom. (2024, September 6). Nitrile Gloves and Their Chemical Resistance.
- ChemBK. (2024, April 9). This compound.
- University of Pennsylvania Environmental Health and Radiation Safety. (2019, February). Nitrile Glove Chemical-Compatibility Reference.
- AIBON SAFETY. (2025, December 8). Nitrile Gloves and Their Chemical Resistance.
- Wikipedia. (n.d.). 5-Amino-1-pentanol.
- National Center for Biotechnology Information. (n.d.). 5-((2-Aminoethyl)amino)pentan-1-ol. PubChem.
Sources
- 1. 2-Amino-1-pentanol | C5H13NO | CID 249017 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chembk.com [chembk.com]
- 3. gloves.com [gloves.com]
- 4. soscleanroom.com [soscleanroom.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. fishersci.com [fishersci.com]
- 7. assets.thermofisher.com [assets.thermofisher.com]
- 8. echemi.com [echemi.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
